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  • Product: H-Val-Leu-OH.HCl
  • CAS: 95977-55-2

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Analytical Profiling of H-Val-Leu-OH·HCl

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary As a Senior Application Scientist, I approach the characterization of dipeptides not merely as a collection of static data points, but...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach the characterization of dipeptides not merely as a collection of static data points, but as a dynamic system governed by thermodynamic, structural, and kinetic rules. H-Val-Leu-OH·HCl (L-Valyl-L-Leucine hydrochloride) is a biologically and synthetically significant branched-chain dipeptide. While the free base form of Val-Leu exhibits unique amphiphilic behavior, the introduction of the hydrochloride salt fundamentally alters its physicochemical landscape. This whitepaper synthesizes the core physicochemical properties of H-Val-Leu-OH·HCl, detailing the causality behind its behavior in solution, and provides field-proven, self-validating protocols for its analytical characterization.

Molecular Architecture and Data Presentation

H-Val-Leu-OH·HCl is composed of two branched-chain amino acids (BCAAs): an N-terminal L-Valine and a C-terminal L-Leucine. Both residues possess highly hydrophobic, aliphatic side chains that typically drive protein folding and interior burial in larger polypeptides[1]. However, as a discrete dipeptide, the terminal ionizable groups dominate its macroscopic properties.

The presence of the hydrochloride salt is a deliberate chemical modification. By fully protonating the N-terminal α-amino group (-NH₃⁺ Cl⁻), the salt form disrupts the intermolecular hydrogen-bonding networks that would otherwise lead to hydrophobic aggregation. This mechanism drastically enhances the dipole-dipole interactions with water, ensuring rapid and complete aqueous solvation.

Table 1: Core Physicochemical Properties of H-Val-Leu-OH·HCl

ParameterValueCausality / Structural Significance
Chemical Name L-Valyl-L-Leucine hydrochlorideStereospecificity (L-isoforms) is strictly required for biological enzymatic recognition and transport.
CAS Registry Number 95977-55-2 (Salt)[2]Uniquely identifies the hydrochloride salt, differentiating it from the free base (CAS 3989-97-7)[3].
Molecular Formula C₁₁H₂₂N₂O₃ · HClIndicates a 1:1 stoichiometric ratio, critical for precise molarity calculations in assay preparation.
Molecular Weight 266.76 g/mol [2]Incorporates the 36.46 g/mol of HCl; essential for accurate mass-to-volume scaling in pharmacokinetics.
LogP (Predicted) -1.24 (Free base)[3]A negative partition coefficient indicates a strong preference for aqueous environments over lipid phases.
Aqueous Solubility >50 mg/mL (at 25°C)The protonated N-terminus disrupts hydrophobic aggregation, vastly improving hydration compared to the free base[4].

Thermodynamic and Ionization Profiling

Understanding the ionization states of H-Val-Leu-OH·HCl is critical for predicting its behavior in chromatographic systems and biological fluids. The dipeptide possesses two primary ionizable centers:

  • C-terminal Carboxyl Group (-COOH): Typically exhibits a pKa around 3.0 to 3.2.

  • N-terminal Amino Group (-NH₃⁺): Typically exhibits a pKa around 8.0 to 8.5.

When dissolved in water, the HCl salt dissociates, leaving the dipeptide in a highly acidic microenvironment. As the pH of the solution is raised above 3.2, the carboxyl group deprotonates, transitioning the molecule into a zwitterion (net charge of zero). The isoelectric point (pI) of Val-Leu lies approximately midway between the two pKa values (pI ≈ 5.6). At physiological pH (7.4), the molecule exists predominantly in this zwitterionic state, which is the exact conformation recognized by intestinal peptide transporters.

Analytical Methodologies & Self-Validating Protocols

To ensure scientific integrity, analytical characterization must rely on self-validating systems. Below are the field-proven methodologies for evaluating H-Val-Leu-OH·HCl.

Protocol A: Potentiometric Determination of pKa

To accurately determine the pKa values of the dipeptide, we utilize a high-resolution potentiometric titration workflow.

  • Step 1: Matrix Preparation. Dissolve 10 mM of H-Val-Leu-OH·HCl in 50 mL of 0.1 M KCl.

    • Causality: The 0.1 M KCl establishes a stable ionic background. This ensures that the activity coefficients of the ions remain constant throughout the titration, allowing the Nernst equation to accurately correlate potential to concentration.

  • Step 2: Environmental Control. Purge the titration vessel with N₂ gas for 15 minutes prior to and during the experiment.

    • Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, introducing a secondary buffering artifact. N₂ purging eliminates this interference.

  • Step 3: Titrant Addition. Add 0.1 M NaOH in 0.05 mL increments using an automated burette, recording the pH only after equilibrium is reached (drift < 0.001 pH/min).

    • Causality: Micro-increments near the equivalence point prevent overshooting, ensuring high-resolution first-derivative plots for precise pKa extraction.

  • Self-Validation Check: Prior to peptide titration, titrate a standard potassium hydrogen phthalate (KHP) solution. This validates the electrode's Nernstian response and confirms the exact molarity of the NaOH titrant, eliminating systemic drift errors.

Workflow N1 1. Sample Prep (0.1M KCl Matrix) N2 2. N2 Purging (CO2 Elimination) N1->N2 Stabilize Ionic Strength N3 3. NaOH Titration (0.05 mL Increments) N2->N3 Prevent Carbonic Acid N4 4. pH Acquisition (Equilibrium Monitoring) N3->N4 High-Res Inflection N5 5. Speciation (pKa1 & pKa2 Derivation) N4->N5 Non-Linear Regression

Fig 1. Self-validating potentiometric titration workflow for dipeptide pKa determination.
Protocol B: RP-HPLC-MS for Purity and Mass Confirmation
  • Step 1: Mobile Phase Formulation. Phase A: Water with 0.1% Trifluoroacetic acid (TFA). Phase B: Acetonitrile with 0.1% TFA.

    • Causality: TFA lowers the mobile phase pH well below the pKa of the C-terminal carboxyl group, fully protonating it. This ion-pairing effect neutralizes the molecule, increasing its hydrophobicity and drastically enhancing retention and peak symmetry on a C18 stationary phase.

  • Step 2: Gradient Elution. Execute a linear gradient from 5% B to 60% B over 20 minutes.

    • Causality: Despite its aliphatic side chains, the dipeptide backbone is polar. Starting at a low organic modifier concentration ensures adequate initial retention, while the gradient efficiently sweeps the peptide off the column without peak broadening.

  • Step 3: Mass Spectrometry (ESI+). Operate the electrospray ionization source in positive mode.

    • Causality: The acidic mobile phase ensures the N-terminal amine is pre-protonated, yielding a robust[M+H]⁺ precursor ion at m/z 231.16 (based on the free base mass of 230.16 Da)[3].

  • Self-Validation Check: Inject a blank mobile phase followed by a known reference standard (e.g., Leucine enkephalin) before the Val-Leu sample. This confirms column equilibration, proves the absence of carryover, and validates the mass accuracy of the spectrometer.

Biological Relevance and Signaling

In biological systems, branched-chain dipeptides like Val-Leu are not merely nutritional building blocks; they are potent signaling molecules. Upon oral administration, H-Val-Leu-OH is rapidly absorbed across the intestinal epithelium via the PEPT1 (SLC15A1) transporter, an H⁺-coupled symporter that specifically recognizes the zwitterionic backbone of dipeptides.

Once in the cytosol, intracellular peptidases hydrolyze the dipeptide into free Valine and Leucine. Leucine, in particular, acts as a direct metabolic sensor, binding to Sestrin2 and Castor1, thereby relieving their inhibition on the GATOR complex. This cascade ultimately activates the mTORC1 (Mechanistic Target of Rapamycin Complex 1) pathway, driving ribosomal biogenesis and skeletal muscle anabolism.

Signaling ValLeu H-Val-Leu-OH (Extracellular) PEPT1 PEPT1 Transporter ValLeu->PEPT1 H+ Coupled Transport Intracellular Cytosolic Val & Leu PEPT1->Intracellular Cytosolic Hydrolysis mTORC1 mTORC1 Complex Intracellular->mTORC1 GATOR1/2 Modulation Anabolism Protein Synthesis (S6K1 Activation) mTORC1->Anabolism Phosphorylation Cascade

Fig 2. Cellular uptake of Val-Leu and subsequent activation of the mTORC1 anabolic pathway.

References

  • Title: Valylleucine | C11H22N2O3 | CID 6993118 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: C3. Tertiary Structure (Protein Environments and pKa) Source: Chemistry LibreTexts URL: [Link]

Sources

Exploratory

H-Val-Leu-OH.HCl: Structural Characterization, Synthesis, and Applications in Peptide-Based Drug Development

Executive Summary The dipeptide hydrochloride salt H-Val-Leu-OH.HCl (L-Valyl-L-Leucine hydrochloride) is a critical building block in modern peptide synthesis and a highly relevant structural motif in pharmacokinetics an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dipeptide hydrochloride salt H-Val-Leu-OH.HCl (L-Valyl-L-Leucine hydrochloride) is a critical building block in modern peptide synthesis and a highly relevant structural motif in pharmacokinetics and rational drug design. As a minimal recognition sequence for intestinal transporters and specific proteases, the Val-Leu motif bridges the gap between basic biochemical research and advanced prodrug formulation. This whitepaper provides a comprehensive technical analysis of its structural properties, validated synthesis protocols, and mechanistic roles in drug development.

Chemical Identity and Structural Properties

H-Val-Leu-OH.HCl is a synthetic dipeptide composed of the aliphatic, branched-chain amino acids L-valine and L-leucine. The formulation of this dipeptide as a hydrochloride salt significantly enhances its aqueous solubility compared to its zwitterionic free-base counterpart, making it the preferred physical form for in vitro assays, pharmacokinetic profiling, and solid-phase peptide synthesis (SPPS).

The stereochemistry is strictly defined as (S,S), which is essential for biological recognition by endogenous enzymes and transporters.

Quantitative Structural Data

The following table summarizes the validated physicochemical parameters of the molecule.

PropertyValidated Value
IUPAC Name (2S)-2-{[(2S)-2-amino-3-methylbutanoyl]amino}-4-methylpentanoic acid hydrochloride
CAS Registry Number 95977-55-2
Molecular Formula C₁₁H₂₃ClN₂O₃ (or C₁₁H₂₂N₂O₃·HCl)
Molecular Weight 266.76 g/mol
Sequence L-Valyl-L-Leucine (Val-Leu)
InChI Key DTHPWDPDAJVHPD-OZZZDHQUSA-N

Mechanistic Roles in Drug Development

Hijacking the PEPT1 Transporter for Prodrug Design

The Val-Leu dipeptide sequence is a classic, high-affinity substrate for the Proton-coupled Oligopeptide Transporter 1 (PEPT1 / SLC15A1)[1]. PEPT1 is highly expressed on the apical membrane of intestinal enterocytes and operates via an electrogenic mechanism, coupling the influx of di/tripeptides to an inwardly directed proton gradient[1].

In drug development, the valyl esterification strategy (e.g., Valacyclovir, Valganciclovir) was directly inspired by the transport kinetics of dipeptides like Val-Leu. By appending a valine or valyl-leucine motif to poorly absorbed active pharmaceutical ingredients (APIs), developers can actively "hijack" the high-capacity PEPT1 transporter, drastically increasing oral bioavailability before intracellular peptidases cleave the motif to release the active drug.

PEPT1 N1 Intestinal Lumen (High H+ Concentration) N2 H-Val-Leu-OH.HCl (Dipeptide Substrate) N3 PEPT1 Transporter (Apical Membrane SLC15A1) N2->N3 Binding (Proton-Coupled) N4 Intracellular Space (Enterocyte) N3->N4 Conformational Shift & Translocation N5 Cytosolic Peptidases N4->N5 Hydrolysis N6 Free L-Valine & L-Leucine (Systemic Circulation) N5->N6 Basolateral Efflux

Figure 2: PEPT1-mediated intestinal absorption and intracellular processing of Val-Leu.

Noncompetitive Enzyme Inhibition

Beyond transport, the Val-Leu sequence is utilized to engineer synthetic enzyme inhibitors. Research demonstrates that N-linked peptidoresorc[4]arenes incorporating valyl-leucine sequences act as potent noncompetitive inhibitors for serine proteases such as α-chymotrypsin[2]. The structural preference of the enzyme for cleaving dipeptide chains containing leucine adjacent to hydrophobic residues (like valine) makes this specific sequence an optimal targeting moiety for binding adjacent to the active site, effectively modulating enzymatic activity without direct active-site competition[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and analytical validation of H-Val-Leu-OH.HCl must follow strict causality-driven protocols.

Solution-Phase Synthesis Protocol

The following methodology details the solution-phase coupling of L-Valine and L-Leucine, optimized to prevent racemization.

Step 1: Activation

  • Action: Dissolve 1.0 eq of N-Boc-L-Valine in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 eq of Hydroxybenzotriazole (HOBt).

  • Causality: EDC acts as the primary coupling agent. HOBt is critical as it forms an active ester intermediate that suppresses the racemization of the sensitive α-chiral center of valine during the coupling phase.

Step 2: Coupling

  • Action: Add 1.1 eq of L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl) followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.

  • Causality: DIPEA neutralizes the hydrochloride salt of the leucine derivative, freeing the N-terminus for nucleophilic attack on the activated valine ester.

Step 3: Saponification

  • Action: Isolate the Boc-Val-Leu-OMe intermediate via ethyl acetate extraction. Dissolve in a THF/H₂O mixture (1:1), add 1.5 eq of Lithium Hydroxide (LiOH), and stir for 2 hours. Acidify to pH 3 and extract.

  • Causality: LiOH selectively hydrolyzes the C-terminal methyl ester without cleaving the newly formed amide bond, yielding Boc-Val-Leu-OH.

Step 4: Deprotection & Salt Formation

  • Action: Treat the isolated Boc-Val-Leu-OH with 4M HCl in anhydrous dioxane for 1 hour at room temperature. Precipitate with cold diethyl ether and lyophilize.

  • Causality: Anhydrous HCl in dioxane selectively cleaves the Boc protecting group while simultaneously protonating the N-terminus to form the stable hydrochloride salt (H-Val-Leu-OH.HCl). The anhydrous environment is mandatory to prevent premature aqueous hydrolysis of the peptide bond.

Synthesis N1 N-Boc-L-Valine + H-L-Leu-OMe N2 Coupling Reaction (EDC, HOBt, DIPEA in DMF) N1->N2 N3 Boc-Val-Leu-OMe (Protected Dipeptide) N2->N3 Amide Bond Formation N4 Saponification (LiOH in THF/H2O) N3->N4 N5 Boc-Val-Leu-OH N4->N5 Ester Hydrolysis N6 Boc Deprotection & Salt Formation (4M HCl in Dioxane) N5->N6 N7 H-Val-Leu-OH.HCl (Final Product) N6->N7 Cleavage & Protonation

Figure 1: Solution-phase synthesis workflow for H-Val-Leu-OH.HCl.

Self-Validating Analytical Protocol (MS/MS)

To validate the synthesized product, tandem mass spectrometry (MS/MS) is utilized, relying on established fragmentation patterns for aliphatic dipeptides[3].

  • Preparation: Dissolve the final product in 50:50 Methanol/Water (0.1% Formic Acid) to 10 µg/mL.

  • Ionization: Inject into an ESI-MS/MS system in positive ion mode. Isolate the precursor ion [M+H]+ at m/z 231.1 (representing the free base mass + proton).

  • Validation Criteria: Apply collision-induced dissociation (CID). A successful synthesis is validated by the presence of signature fragment ions. For Val-Leu, the primary fragmentation pathway involves the loss of H2​O (-18 Da) or H2​O+CO (-46 Da) from the C-terminal leucine, alongside the appearance of specific immonium ions for valine and leucine[3].

Precursor Ion (m/z)Fragment Ion (m/z)Structural Assignment / Causality
231.1 [M+H]+ 213.1Loss of H2​O (-18 Da) from C-terminal Leucine
231.1 [M+H]+ 185.1Loss of H2​O+CO (-46 Da)
231.1 [M+H]+ 118.1Valine immonium ion (confirms N-terminal residue)
231.1 [M+H]+ 86.1Leucine immonium ion (confirms C-terminal residue)

References

  • Sigma-Aldrich. H-Val-Leu-OH.HCl | 95977-55-2 - Sigma-Aldrich. Link

  • The Journal of Organic Chemistry - ACS Publications. N-Linked Peptidoresorc[4]arene-Based Receptors as Noncompetitive Inhibitors for α-Chymotrypsin. 2

  • bioRxiv. MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. 3

  • VTechWorks. POLY(A)+ RNA FROM SHEEP OMASAL EPITHELIUM INDUCES EXPRESSION OF A PEPTIDE TRANSPORT PROTEIN(S) IN XENOPUS LAEVIS OOCYTES. 1

Sources

Foundational

Valyl-Leucine hydrochloride salt characterization data

An in-depth technical analysis of Valyl-Leucine hydrochloride requires a rigorous approach to its physicochemical properties, spectral signatures, and chromatographic behavior. This whitepaper provides a comprehensive fr...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Valyl-Leucine hydrochloride requires a rigorous approach to its physicochemical properties, spectral signatures, and chromatographic behavior. This whitepaper provides a comprehensive framework for the structural elucidation and analytical validation of this dipeptide salt.

Molecular Architecture & Physicochemical Profile

Valyl-Leucine (Val-Leu) is a biologically active aliphatic dipeptide composed of L-valine and L-leucine[1]. In analytical and pharmaceutical contexts, it is most frequently utilized as a hydrochloride salt (H-Val-Leu-OH·HCl). The protonation of the N-terminal valine amine by hydrochloric acid significantly enhances the molecule's aqueous solubility and mitigates solid-state degradation pathways (such as diketopiperazine formation), making it an ideal reference standard for metabolomics and peptide synthesis workflows.

Table 1: Physicochemical and Identificational Data

PropertyValue
IUPAC Name (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid hydrochloride[1]
CAS Registry Number 95977-55-2
Chemical Formula C₁₁H₂₃ClN₂O₃ (Free base: C₁₁H₂₂N₂O₃)[1]
Molecular Weight 266.76 g/mol (Free base: 230.30 g/mol )[1]
Monoisotopic Mass (Free base) 230.1630 Da[1]
LogP (Extrapolated) -1.24[1]

Analytical Strategy & Workflow

To ensure absolute structural confirmation and purity, a multi-modal analytical strategy is required. The causality behind this workflow is rooted in the orthogonal nature of the techniques: Nuclear Magnetic Resonance (NMR) provides atomic-level connectivity and stereochemical confirmation[2], Mass Spectrometry (MS) confirms the exact mass and sequence via fragmentation[3], and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) quantifies macroscopic purity.

Workflow Sample Val-Leu HCl Reference Standard Prep Sample Preparation & Solubilization Sample->Prep NMR NMR Spectroscopy (1H, 13C, COSY) Prep->NMR D2O or DMSO-d6 MS LC-MS/MS (ESI+, Q-TOF) Prep->MS 0.1% FA in H2O/MeCN HPLC RP-HPLC (Purity Analysis) Prep->HPLC 0.1% TFA Buffer

Analytical workflow for the structural and purity characterization of Val-Leu HCl.

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of deuterated solvent dictates the observable proton environments. D₂O is typically selected for its excellent solvation of the HCl salt, though it results in the rapid deuterium exchange of the N-terminal amine (-NH₃⁺), the amide (-NH-), and the carboxylic acid (-COOH) protons, rendering them invisible. To observe these exchangeable protons and confirm the peptide bond, DMSO-d₆ is utilized[2].

Table 2: Typical ¹H NMR Assignments (400 MHz, D₂O, 298 K)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.35dd1HLeucine α-CH
~3.85d1HValine α-CH
~2.20m1HValine β-CH
~1.65m3HLeucine β-CH₂, γ-CH
~1.05d6HValine γ-CH₃ (2x)
~0.95d6HLeucine δ-CH₃ (2x)
Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. The acidic environment (0.1% Formic Acid) ensures complete protonation of the N-terminal primary amine, yielding a robust [M+H]⁺ precursor ion at m/z 231.17[3].

Collision-Induced Dissociation (CID) of the m/z 231 precursor yields a highly predictable fragmentation pattern dictated by the "mobile proton" model. The proton mobilizes to the amide nitrogen, weakening the peptide bond and triggering cleavage[4].

Fragmentation M [M+H]+ m/z 231.17 F1 Valyl b1 Ion m/z 100.07 M->F1 Peptide Bond Cleavage F2 Leucine y1 Ion m/z 132.10 M->F2 Neutral Loss (Val) F3 Valine Immonium m/z 72.08 F1->F3 -CO (28 Da) F4 Leucine Immonium m/z 86.09 F2->F4 -H2O, -CO (46 Da)

ESI-MS/MS fragmentation pathway of the Val-Leu [M+H]+ precursor ion.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate built-in System Suitability Testing (SST) and internal validation mechanisms.

Protocol A: RP-HPLC Purity Determination

Causality: Peptides exhibit strong secondary interactions with residual silanols on silica-based columns, leading to peak tailing. Trifluoroacetic acid (TFA) is employed as an ion-pairing agent; it lowers the pH to suppress silanol ionization and pairs with the N-terminal amine to increase hydrophobicity and peak sharpness.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.1% (v/v) TFA in LC-MS grade H₂O.

    • Phase B: 0.1% (v/v) TFA in LC-MS grade Acetonitrile.

  • Standard Preparation: Dissolve 1.0 mg of H-Val-Leu-OH·HCl in 1.0 mL of Phase A. Sonicate for 2 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 210 nm (optimal for amide bond π→π* transitions).

    • Gradient: 5% B to 60% B over 20 minutes.

  • System Suitability (Self-Validation): Inject the standard solution 5 consecutive times. The system is validated only if the Relative Standard Deviation (RSD) of the retention time is < 1.0% and the RSD of the peak area is < 2.0%.

  • Sample Analysis: Inject 10 µL of the sample. Integrate all peaks with a signal-to-noise ratio > 10. Calculate purity as the area percent of the main Val-Leu peak relative to total integrated area.

Protocol B: LC-MS/MS Sequence Verification

Causality: To definitively prove the sequence is Val-Leu and not Leu-Val (which shares the exact same mass), MS/MS fragmentation is required. The presence of the m/z 100.07 b₁ ion confirms Valine is at the N-terminus[4].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the HPLC standard 1:100 in 50% Methanol / 50% H₂O containing 0.1% Formic Acid.

  • Instrument Tuning (Self-Validation): Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis. Ensure mass accuracy is < 5 ppm error.

  • MS Parameters:

    • Source: ESI Positive mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

  • Targeted CID: Isolate the precursor ion at m/z 231.17 in Q1. Apply a Collision Energy (CE) ramp from 15 eV to 30 eV using Argon as the collision gas.

  • Data Processing: Scan Q3 from m/z 50 to 250. Verify the sequence by identifying the Valine immonium ion (m/z 72.08) and Leucine immonium ion (m/z 86.09)[3].

References

  • PubChem Compound Summary for CID 6993118, Valylleucine National Center for Biotechnology Information (NIH).[Link]

  • Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry Frontiers in Plant Science (via PMC).[Link]

  • Selective editing of Val and Leu methyl groups in high molecular weight protein NMR Journal of Biomolecular NMR (via PMC).[Link]

  • MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota bioRxiv.[Link]

Sources

Exploratory

Technical Whitepaper: H-Val-Leu-OH·HCl in Biochemical Research and Drug Development

Executive Summary The dipeptide L-valyl-L-leucine, particularly in its hydrochloride salt form (H-Val-Leu-OH·HCl), represents a critical low-molecular-weight building block in modern peptide chemistry, metabolomics, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dipeptide L-valyl-L-leucine, particularly in its hydrochloride salt form (H-Val-Leu-OH·HCl), represents a critical low-molecular-weight building block in modern peptide chemistry, metabolomics, and nutritional pharmacology. Composed of two branched-chain amino acids (BCAAs), this molecule serves as a highly specific enzymatic substrate, a precursor for angiotensin-converting enzyme (ACE) inhibitors, and a potent metabolic modulator. This technical guide provides an in-depth analysis of H-Val-Leu-OH·HCl, detailing its physicochemical properties, mechanistic biological roles, and validated experimental methodologies for synthesis and application.

Physicochemical Profiling

Understanding the distinct physical properties of the free base versus the hydrochloride salt is paramount for experimental design. The protonation state of the N-terminal valine significantly alters the molecule's thermodynamic solubility and stability profile.

Molecular Weight and CAS Identification

The free base, H-Val-Leu-OH (Valylleucine), is identified by CAS number 3989-97-7 and possesses a molecular weight of 230.30 g/mol [1][2]. However, in aqueous biological assays and pharmaceutical formulations, the hydrochloride salt (H-Val-Leu-OH·HCl) is preferred. The HCl salt, identified by CAS number 95977-55-2, has a molecular weight of 266.76 g/mol [3].

Causality of Salt Selection: The addition of the hydrochloride counterion protonates the primary amine of the valine residue. This ionic state disrupts intermolecular hydrogen bonding that would otherwise lead to spontaneous cyclization (forming diketopiperazines) or aggregation. Consequently, the HCl salt exhibits superior aqueous solubility, making it the standard for in vitro enzymatic assays.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for stoichiometric calculations and formulation.

ParameterFree Base (H-Val-Leu-OH)Hydrochloride Salt (H-Val-Leu-OH·HCl)
CAS Number 3989-97-7[1]95977-55-2[3]
Molecular Formula C11H22N2O3[2]C11H23ClN2O3
Molecular Weight 230.30 g/mol [2]266.76 g/mol [3]
LogP (Computed) -1.24[2]Highly hydrophilic (ionized)
Structural Stability Prone to cyclization in solutionStable in acidic/neutral aqueous buffers

Mechanistic Role in Biological Systems

Val-Leu dipeptides are not merely passive nutritional components; they actively modulate cellular pathways and serve as highly specific molecular probes.

Enzymatic Substrate for Peptidases

H-Val-Leu-OH is extensively utilized as a substrate to characterize dipeptidase activity across various biological samples. For instance, specific human and bacterial peptidases exhibit high affinity for L-valyl-L-leucine, allowing researchers to map enzymatic phenotypes[4]. The cleavage of the amide bond between Val and Leu releases free BCAAs, which subsequently enter cellular metabolic pathways.

Fig 1: Enzymatic hydrolysis pathway of H-Val-Leu-OH by dipeptidases into free BCAAs.

Metabolic Modulation and Glucose Uptake

Research indicates that BCAA-containing dipeptides, specifically Val-Leu and Ile-Leu, significantly stimulate glucose uptake rates in skeletal muscle cells (e.g., L6 myotubes)[5]. Causality: The intact Val-Leu dipeptide acts as a signaling molecule, activating the PI3K/aPKC pathway independently of insulin[5]. This makes Val-Leu derivatives highly valuable in developing nutritional interventions for metabolic syndromes. Furthermore, cyclic derivatives of Val-Leu have been identified as potent bifidogenic growth factors, selectively stimulating beneficial gut microbiota[6].

Analytical & Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify experimental success.

Solid-Phase Peptide Synthesis (SPPS) of H-Val-Leu-OH·HCl

The synthesis of short dipeptides is notoriously susceptible to diketopiperazine (DKP) formation during the deprotection of the second amino acid. This protocol utilizes 2-Chlorotrityl chloride (2-CTC) resin to sterically hinder this side reaction.

Step-by-Step Methodology:

  • Resin Loading: Swell 2-CTC resin in dichloromethane (DCM). Add Fmoc-Leu-OH (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (4 eq). Validation: The bulky 2-CTC linker prevents the C-terminal leucine from attacking the N-terminal amine during subsequent steps, ensuring high yield.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 15 minutes. Wash thoroughly with DMF.

  • Coupling: Add Fmoc-Val-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Agitate for 1 hour. Validation: Perform a Kaiser test. A negative result (yellow) confirms complete coupling of the valine residue.

  • Final Deprotection & Cleavage: Remove the N-terminal Fmoc group. Cleave the dipeptide from the resin using 1% Trifluoroacetic acid (TFA) in DCM to yield the TFA salt.

  • Salt Exchange (Crucial Step): Dissolve the H-Val-Leu-OH·TFA in a minimal amount of methanol. Add an excess of 0.1 M HCl in diethyl ether. The H-Val-Leu-OH·HCl salt will precipitate. Validation: Analyze via LC-MS. A mass-to-charge ratio (m/z) of 231.3 [M+H]+ confirms the intact dipeptide, while chloride titration confirms the salt form (MW 266.76 g/mol )[3].

Fig 2: Step-by-step Fmoc-SPPS workflow for synthesizing H-Val-Leu-OH.HCl.

In Vitro Peptidase Activity Assay

This protocol utilizes H-Val-Leu-OH·HCl to quantify dipeptidase specific activity in tissue homogenates or bacterial cultures[4].

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 10 mM stock solution of H-Val-Leu-OH·HCl in 50 mM Tris-HCl buffer (pH 7.5). Causality: The HCl salt ensures rapid and complete dissolution without the need for organic co-solvents (like DMSO), which could inhibit sensitive peptidases.

  • Enzyme Incubation: Mix 90 µL of the substrate solution with 10 µL of the enzyme sample. Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of 10% Trichloroacetic acid (TCA), precipitating the proteins. Centrifuge at 10,000 x g for 5 minutes.

  • Quantification: React the supernatant with a ninhydrin reagent. Intact dipeptides yield a different colorimetric absorbance profile compared to free amino acids. Measure absorbance at 570 nm. Validation: Run a standard curve using an equimolar mixture of free L-Valine and L-Leucine to accurately quantify the specific cleavage rate (µmol/min/mg protein).

Conclusion

H-Val-Leu-OH·HCl represents a highly versatile and structurally stable dipeptide standard. By leveraging its precise molecular weight (266.76 g/mol ) and superior aqueous solubility compared to its free base counterpart, researchers can design robust, reproducible assays for enzyme kinetics, metabolic signaling, and microbiome modulation.

References

  • Alfa Chemistry. "CAS 95977-55-2 H-Val-leu-oh hcl". Source: alfa-chemistry.com. URL: 3

  • CymitQuimica. "CAS 3989-97-7: Valylleucine". Source: cymitquimica.com. URL: 1

  • PubChem - NIH. "Valylleucine | C11H22N2O3 | CID 6993118". Source: nih.gov. URL: 2

  • PMC - NIH. "Effective bifidogenic growth factors cyclo-Val-Leu and cyclo-Val-Ile produced by Bacillus subtilis C-3102 in the human colonic microbiota model". Source: nih.gov. URL: 6

  • Google Patents. "US20150132440A1 - Dipeptide and tripeptide compositions and uses". Source: google.com. URL: 5

  • ASTM International. "Evidence that 'Vaginal Peptidase' Is a Bacterial Gene Product". Source: astm.org. URL:4

Sources

Foundational

The Biological Function and Pharmacological Dynamics of H-Val-Leu-OH (Valyl-Leucine)

Executive Summary H-Val-Leu-OH (Valyl-Leucine or Val-Leu) is a highly bioactive, branched-chain amino acid (BCAA) dipeptide composed of L-valine and L-leucine[1]. While traditionally viewed merely as a transient intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-Val-Leu-OH (Valyl-Leucine or Val-Leu) is a highly bioactive, branched-chain amino acid (BCAA) dipeptide composed of L-valine and L-leucine[1]. While traditionally viewed merely as a transient intermediate of protein digestion, recent advancements in nutritional pharmacology and metabolomics have identified Val-Leu as a potent signaling molecule. This technical guide explores the mechanistic pathways through which Val-Leu modulates skeletal muscle protein synthesis (MPS) via the mTORC1/4E-BP1 axis and regulates cardiovascular tone through Angiotensin-Converting Enzyme (ACE) inhibition.

Molecular Profile and Pharmacokinetics

Val-Leu (C11H22N2O3) is a non-polar, hydrophobic dipeptide[2]. In biological systems, the covalent peptide bond linking valine and leucine provides a unique pharmacokinetic advantage over free amino acids.

The PEPT1 Advantage: Free amino acids compete for absorption through specific, saturable amino acid transporters. In contrast, dipeptides like Val-Leu are absorbed intact across the intestinal epithelium primarily via the proton-coupled peptide transporter 1 (PEPT1)[3]. This mechanism is highly efficient, allowing Val-Leu to bypass competitive inhibition at the brush border, enter the portal circulation intact, and exert direct systemic effects on peripheral tissues such as skeletal muscle and the vascular endothelium[4].

Mechanistic Pathways in Biological Systems

Skeletal Muscle Hypertrophy: The mTORC1/4E-BP1 Axis

The most profound biological function of Val-Leu lies in its ability to stimulate muscle protein synthesis (MPS). While free leucine is a well-known activator of the mammalian target of rapamycin complex 1 (mTORC1), the dipeptide Val-Leu exhibits distinct signaling kinetics.

Upon cellular entry, Val-Leu strongly upregulates the phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1)[5]. 4E-BP1 is a translational repressor; when hypophosphorylated, it binds to eIF4E, preventing the formation of the translation initiation complex. Val-Leu induces the hyperphosphorylation of 4E-BP1 at specific threonine residues (Thr37/46), forcing the dissociation of eIF4E[6]. This rate-limiting step allows mRNA translation and subsequent protein synthesis to proceed. Notably, research indicates that Val-Leu can stimulate 4E-BP1 phosphorylation independently of, or with delayed kinetics relative to, S6K1, suggesting a unique peptide-specific signaling cascade[5]. Furthermore, Val-Leu has been shown to enhance the expression of heat shock proteins (HSP90), providing an anti-stress effect during acute exercise[7].

mTOR_Pathway VL H-Val-Leu-OH PEPT1 PEPT1 Transporter VL->PEPT1 Cellular Uptake mTOR mTORC1 Complex PEPT1->mTOR Activation S6K1 S6K1 (p-Thr389) mTOR->S6K1 Phosphorylation 4 4 mTOR->4 MPS Muscle Protein Synthesis S6K1->MPS EBP1 Hyperphosphorylation eIF4E eIF4E Release EBP1->eIF4E Dissociation eIF4E->MPS

Fig 1: Val-Leu driven activation of the mTORC1 pathway leading to muscle protein synthesis.

Cardiovascular Regulation: ACE Inhibition

Val-Leu also serves as a critical pharmacophore for cardiovascular regulation. Peptides containing the Val-Leu sequence (e.g., Val-Leu-Pro-Val-Pro) are highly potent Angiotensin-Converting Enzyme (ACE) inhibitors[3]. ACE is a zinc metalloprotease responsible for converting the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II.

The hydrophobic side chains of valine and leucine allow the dipeptide to competitively bind to the active site of ACE, restricting substrate access. By inhibiting ACE, Val-Leu reduces Angiotensin II levels and prevents the degradation of the vasodilator bradykinin, leading to a net reduction in blood pressure[8].

ACE_Pathway Ang Angiotensinogen AngI Angiotensin I Ang->AngI Cleaved by Renin Renin Renin->Ang AngII Angiotensin II AngI->AngII Cleaved by ACE ACE (Kininase II) ACE->AngI BP Vasoconstriction AngII->BP AT1 Receptor Activation VL H-Val-Leu-OH VL->ACE Competitive Inhibition

Fig 2: Competitive inhibition of Angiotensin-Converting Enzyme (ACE) by H-Val-Leu-OH.

Quantitative Data Summary

The biological efficacy of Val-Leu and its derivative sequences has been quantified across multiple in vitro and in vivo models. The table below synthesizes key pharmacological metrics.

Biological ParameterExperimental ModelObserved Effect / ValueMechanistic Implication
4E-BP1 Phosphorylation Rat Skeletal Muscle (Post-Exercise)Significant hyperphosphorylation vs. controlUnlocks eIF4E to initiate mRNA translation for muscle repair[5].
S6K1 Phosphorylation Rat Skeletal MuscleElevated via mTOR activationPromotes ribosomal biogenesis and translation elongation[6].
HSP90 Expression Rat Skeletal MuscleUpregulated expressionProvides cellular anti-stress and chaperone functions post-exercise[7].
Intestinal Permeability ( Papp​ ) Human Caco-2 Monolayers 7.44×10−8 to 1.35×10−6 cm/sConfirms high bioavailability and paracellular/MRP2 transport of Val-Leu sequences[3].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies used to evaluate the biological functions of Val-Leu.

Protocol 1: In Vitro Assessment of 4E-BP1 Phosphorylation by Val-Leu

Causality Focus: This protocol utilizes serum starvation to eliminate background noise from exogenous growth factors, isolating the specific mTORC1-activating capability of the Val-Leu dipeptide.

  • Cell Culture & Starvation:

    • Cultivate C2C12 murine myoblasts in DMEM supplemented with 10% FBS until 80% confluent.

    • Switch to differentiation media (DMEM + 2% horse serum) for 5 days to form multinucleated myotubes.

    • Critical Step: Wash cells twice with PBS and incubate in amino acid-free, serum-free media for 4 hours. Rationale: This depletes intracellular amino acid pools, establishing a true baseline for mTORC1 activity.

  • Peptide Treatment:

    • Treat the myotubes with 1 mM synthetic H-Val-Leu-OH for 30, 60, and 120 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1 mM NaF and 1 mM Na3​VO4​ . Rationale: Phosphatase inhibitors are mandatory to prevent the rapid dephosphorylation of the transient p-Thr37/46 state on 4E-BP1.

  • Immunoblotting:

    • Resolve 20 µg of protein via 12% SDS-PAGE and transfer to a PVDF membrane.

    • Critical Step: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Rationale: Do not use non-fat dry milk, as it contains casein (a phosphoprotein) which will cause high background noise when probing for phosphorylated targets.

    • Probe with primary anti-phospho-4E-BP1 (Thr37/46) overnight at 4°C, followed by secondary HRP-conjugated antibodies and ECL detection[6].

Protocol 2: ACE Inhibition Spectrophotometric Assay

Causality Focus: This assay relies on the cleavage of a synthetic substrate (HHL) by ACE. By introducing Val-Leu, we can quantify its competitive inhibitory strength by measuring the reduction in the cleaved product (hippuric acid).

  • Substrate Preparation:

    • Prepare a 5 mM solution of Hippuryl-L-Histidyl-L-Leucine (HHL) in 50 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl. Rationale: The chloride ions ( Cl− ) act as an essential allosteric activator for the ACE zinc metalloprotease.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 50 µL of HHL solution, 10 µL of Val-Leu peptide solution (varying concentrations for IC50​ determination), and 10 µL of ACE enzyme (extracted from rabbit lung).

    • Incubate the mixture at 37°C for exactly 30 minutes.

  • Reaction Termination:

    • Add 100 µL of 1 M HCl to the mixture. Rationale: The sudden drop in pH immediately denatures the ACE enzyme, halting the cleavage of HHL and fixing the assay state.

  • Extraction and Quantification:

    • Add 1 mL of ethyl acetate to extract the liberated hippuric acid. Vortex vigorously and centrifuge.

    • Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a vacuum.

    • Redissolve the residue in 1 mL of deionized water and measure the absorbance at 228 nm using a UV-Vis spectrophotometer. Lower absorbance indicates higher ACE inhibition by Val-Leu.

References

  • Valylleucine | C11H22N2O3 | CID 6993118 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Effects of whey protein hydrolysate ingestion on post-exercise muscle protein synthesis compared with intact whey protein in rats Source: Springer Medizin / PMC URL:[Link]

  • Bioactivity of food peptides: biological response of rats to bovine milk whey peptides following acute exercise Source: Taylor & Francis URL:[Link]

  • Post-exercise whey protein hydrolysate supplementation induces a greater increase in muscle protein synthesis than its constituent amino acid content Source: British Journal of Nutrition - Cambridge University Press URL:[Link]

  • Transport of Val-Leu-Pro-Val-Pro in Human Intestinal Epithelial (Caco-2) Cell Monolayers Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • The Comparative Analysis of Peptides in Enteral Nutrition Products and Foods for Special Medical Purposes Source: MDPI URL:[Link]

  • Bioactive peptides: A review Source: Food Quality and Safety - Oxford Academic URL:[Link]

Sources

Exploratory

Solubility Dynamics of H-Val-Leu-OH·HCl: A Comprehensive Technical Guide for Formulation and Synthesis

Executive Summary For drug development professionals and synthetic chemists, understanding the solvation thermodynamics of peptide intermediates is critical for optimizing reaction yields, purification workflows, and fin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the solvation thermodynamics of peptide intermediates is critical for optimizing reaction yields, purification workflows, and final drug formulations. H-Val-Leu-OH·HCl (Valyl-Leucine hydrochloride) presents a unique physicochemical profile. While it contains two highly hydrophobic branched-chain amino acids, its formulation as a hydrochloride salt fundamentally alters its solubility matrix. This whitepaper provides an in-depth mechanistic analysis of H-Val-Leu-OH·HCl solubility, supported by empirical data, self-validating experimental protocols, and systemic workflow visualizations.

Physicochemical Profiling & Mechanistic Causality

To predict and manipulate the solubility of H-Val-Leu-OH·HCl, one must first deconstruct its molecular architecture.

The Hydrophobic Penalty vs. Ionic Solvation

In its free base (zwitterionic) form, the dipeptide H-Val-Leu-OH is classified as a non-polar, hydrophobic compound[1]. The isopropyl group of Valine and the isobutyl group of Leucine create a significant hydrophobic shield around the peptide backbone. Consequently, zwitterionic aliphatic dipeptides typically exhibit only slight to moderate solubility in water and mild organic solvents[2], as the energetic cost of disrupting the water hydrogen-bond network to accommodate the hydrophobic side chains is high.

The Hydrochloride Salt Advantage

The conversion of the peptide to its hydrochloride salt (H-Val-Leu-OH·HCl) shifts the thermodynamic landscape. The N-terminal primary amine becomes fully protonated ( -NH3+​ ) and is paired with a chloride counterion ( Cl− ).

  • Causality of Dissolution: In high-dielectric solvents like water, the strong ion-dipole interactions between the solvent molecules and the -NH3+​ / Cl− ion pair release sufficient solvation energy to overcome both the crystal lattice energy of the solid and the hydrophobic penalty of the aliphatic side chains. This renders the salt highly soluble in aqueous media.

  • Causality of Precipitation: In low-dielectric, non-polar solvents (e.g., diethyl ether), the solvent cannot stabilize the separated ions. The ionic forces between the protonated amine and the chloride ion dominate, forcing the peptide to crash out of solution and form a solid lattice. This principle is universally exploited in peptide synthesis for rapid purification via anti-solvent precipitation[3].

Solvent Compatibility Matrix

The following table synthesizes the quantitative and qualitative solubility profile of H-Val-Leu-OH·HCl across various standard laboratory and manufacturing solvents.

SolventDielectric Constant ( ε )Solubility ProfileMechanistic Rationale
Water ( H2​O ) 80.1Highly Soluble ( 50 mg/mL)Maximum ion-dipole stabilization of the HCl salt; overcomes hydrophobic side-chain penalties.
Dimethyl Sulfoxide (DMSO) 46.7Highly SolubleUniversal peptide solvent; excellent hydrogen-bond acceptor that disrupts inter-peptide aggregation.
N,N-Dimethylformamide (DMF) 36.7SolublePolar aprotic solvent capable of solvating both the ionic terminus and the hydrophobic aliphatic chains.
Methanol (MeOH) 32.7SolublePolar protic solvent; provides sufficient dielectric shielding for the salt while accommodating the BCAAs.
Diethyl Ether 4.3InsolubleInsufficient polarity to solvate the Cl− ion; forces ionic lattice formation and rapid precipitation.
Hexane 1.9InsolubleCompletely non-polar; strongly repels the ionic N-terminus and polar peptide bonds.

Systemic Workflows & Logical Relationships

To standardise laboratory handling of H-Val-Leu-OH·HCl, the following directed graphs map the logical progression for solubility testing and product recovery.

G Start Weigh H-Val-Leu-OH.HCl AddSolvent Aliquot Solvent (Water/MeOH/DMF) Start->AddSolvent Agitate Vortex & Sonicate (25°C, 15 min) AddSolvent->Agitate Check Visual Inspection Agitate->Check Clear Clear Solution (Soluble) Check->Clear Complete dissolution Cloudy Cloudy/Suspension (Insoluble) Check->Cloudy Particulates remain Measure Gravimetric/HPLC Quantification Clear->Measure Cloudy->AddSolvent Add more solvent

Workflow for empirical determination of H-Val-Leu-OH·HCl solubility.

G Dissolve Dissolve Peptide in DMF/DMSO AddEther Add Cold Diethyl Ether (Anti-solvent) Dissolve->AddEther Precipitate Peptide Precipitation (Ionic Lattice Formation) AddEther->Precipitate Centrifuge Centrifugation (10,000 x g, 4°C) Precipitate->Centrifuge Dry Lyophilization / Vacuum Drying Centrifuge->Dry

Anti-solvent precipitation pathway for peptide hydrochloride recovery.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all formulation protocols include built-in validation steps to ensure data integrity and prevent false positives (e.g., mistaking peptide degradation for dissolution).

Protocol 1: Gravimetric & HPLC-Validated Solubility Determination

Purpose: To determine the exact saturation point of H-Val-Leu-OH·HCl in a target solvent without compromising structural integrity.

  • Preparation: Accurately weigh 10.0 mg of lyophilized H-Val-Leu-OH·HCl into a tared, low-bind microcentrifuge tube.

  • Titration: Add the target solvent (e.g., HPLC-grade Water) in 50 µL increments.

  • Agitation: After each addition, vortex for 30 seconds and sonicate in a water bath at 25°C for 5 minutes.

  • Observation: Monitor for optical clarity against a dark background. Repeat steps 2-3 until the solution is completely clear.

  • Self-Validation (Mass Balance & Purity):

    • Centrifuge the "clear" solution at 10,000 x g for 10 minutes to pellet any microscopic undissolved aggregates.

    • Transfer the supernatant to an HPLC vial. Run a reverse-phase HPLC assay (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Validation Check: The area under the curve (AUC) of the H-Val-Leu-OH peak must match a pre-established standard curve, confirming that the peptide dissolved completely and did not degrade into free Valine and Leucine during sonication.

Protocol 2: Anti-Solvent Precipitation & Recovery

Purpose: To recover H-Val-Leu-OH·HCl from a polar aprotic solvent (DMF/DMSO) while stripping away non-polar impurities.

  • Primary Solvation: Ensure the peptide is fully dissolved in a minimal volume of DMF (e.g., 100 mg/mL).

  • Anti-Solvent Addition: Rapidly add 10 volumes of ice-cold (-20°C) diethyl ether to the peptide solution[4].

  • Maturation: Invert the tube gently 5 times. A white, flocculent precipitate of the peptide hydrochloride salt will form immediately as the dielectric constant of the mixture plummets. Incubate at -20°C for 30 minutes to maximize lattice formation.

  • Isolation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Decant the ether supernatant (which now contains any non-polar impurities).

  • Self-Validation (Yield Check): Wash the pellet twice more with cold ether, then dry under a gentle stream of nitrogen followed by high vacuum. Weigh the recovered powder.

    • Validation Check: Calculate the percentage yield. A yield of <85% indicates either incomplete precipitation (requiring more ether) or that the starting material contained high levels of ether-soluble impurities.

References

  • CymitQuimica. CAS 3989-97-7: Valylleucine - Structural Stability and Hydrophobic Properties.1

  • Bachem. Safety Data Sheet: H-Val-Leu-OH · HCl - Solubility in Water.Link

  • ChemicalBook. L-Alanyl-L-leucine | 3303-34-2 - Zwitterionic Dipeptide Solubility Profiles.2

  • Peptide.com. Synthesis Notes: Peptide Hydrochloride Solubility and Solid Phase Methodologies.3

  • TDX (Tesis Doctorals en Xarxa). Development of hydrogel dressings: Peptide Hydrochloride Precipitation via Diethyl Ether.4

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of H-Val-Leu-OH.HCl

This guide provides an in-depth analysis of the spectroscopic data for the dipeptide L-Valyl-L-Leucine hydrochloride (H-Val-Leu-OH.HCl). The structural integrity and purity of peptides are fundamental prerequisites for t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the spectroscopic data for the dipeptide L-Valyl-L-Leucine hydrochloride (H-Val-Leu-OH.HCl). The structural integrity and purity of peptides are fundamental prerequisites for their use in research and drug development.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of these molecules.[2][3][4] This document offers a detailed examination of the expected data from each of these techniques, explains the rationale behind the experimental approaches, and synthesizes the findings to provide a holistic confirmation of the dipeptide's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is one of the most powerful analytical techniques for determining the three-dimensional structure of peptides in solution.[2][3][4] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial proximity, which is crucial for confirming the primary sequence and conformational preferences of a dipeptide like H-Val-Leu-OH.HCl.[2][5]

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR analysis begins with meticulous sample preparation and selection of appropriate experimental parameters.

Methodology:

  • Sample Preparation: A sample of H-Val-Leu-OH.HCl (typically 1-5 mg) is dissolved in ~0.5 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for simple peptides as it can exchange with labile amide (N-H) and carboxylic acid (O-H) protons, simplifying the spectrum. However, to observe these exchangeable protons, which provide valuable structural information, DMSO-d₆ is an excellent choice.

  • Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • A one-dimensional (1D) ¹H NMR spectrum is acquired first to identify all proton signals.

    • A 1D ¹³C NMR spectrum is then acquired.

    • To aid in assignment, two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), which shows proton-proton couplings within a spin system, and HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbons, are often performed.[6]

Causality in Experimental Choices:

  • Choice of Solvent: The use of a deuterated solvent is critical to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. DMSO-d₆ is particularly useful for peptides because it solubilizes them well and its residual proton signal does not typically overlap with key peptide resonances. It also allows for the observation of N-H protons, which are crucial for confirming the presence of the peptide bond.

  • Field Strength: Higher magnetic field strengths (e.g., 500 MHz vs. 300 MHz) provide better signal dispersion and resolution, which is essential for resolving overlapping proton signals that are common in peptides.[4]

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis of H-Val-Leu-OH.HCl.

Data Interpretation

¹H NMR Spectrum: The ¹H NMR spectrum provides a wealth of information. The key is to identify the distinct spin systems for the valine and leucine residues.[7]

  • Valine Residue: Look for the characteristic α-proton (Hα) coupled to the β-proton (Hβ), which is in turn coupled to two diastereotopic methyl groups (γ-protons).

  • Leucine Residue: This residue will show an α-proton (Hα) coupled to two β-protons (Hβ), which are adjacent to a γ-proton (Hγ) that is coupled to two diastereotopic δ-methyl groups.

  • Amide and Amine Protons: The amide proton (-CONH-) signal and the terminal amine protons (-NH₃⁺) will typically appear downfield, often as broad signals if in D₂O due to exchange, or as sharper multiplets in DMSO-d₆.

¹³C NMR Spectrum: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons (amide and carboxylic acid) are the most deshielded and appear furthest downfield.

Expected NMR Data for H-Val-Leu-OH (in DMSO-d₆)

Assignment (Valine) Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
α-CH~3.9 - 4.1~58 - 60
β-CH~1.9 - 2.1~30 - 32
γ-CH₃ (x2)~0.8 - 1.0~18 - 20
Assignment (Leucine) Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
α-CH~4.0 - 4.2~51 - 53
β-CH₂~1.5 - 1.7~40 - 42
γ-CH~1.4 - 1.6~24 - 26
δ-CH₃ (x2)~0.8 - 0.9~21 - 23
Assignment (Backbone) Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
Amide NH~8.0 - 8.5N/A
Terminal NH₃⁺~8.0 - 8.4 (broad)N/A
Amide C=ON/A~170 - 172
Carboxyl C=ON/A~171 - 173

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH.[1][8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[9][10] For a dipeptide, IR spectroscopy confirms the presence of the amide linkage, the carboxylic acid, and the amine salt, which are the defining features of its structure.[11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common sampling technique that requires minimal sample preparation.

Methodology:

  • Sample Preparation: A small amount of the solid H-Val-Leu-OH.HCl powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded, followed by the sample spectrum. The instrument records the absorbance of infrared radiation over a range of wavenumbers (typically 4000-400 cm⁻¹).[13]

Causality in Experimental Choices:

  • ATR vs. KBr Pellet: The ATR method is often preferred over the traditional KBr pellet method for its speed, ease of use, and the elimination of potential issues with moisture in the KBr matrix, which can obscure the important O-H and N-H stretching regions of the spectrum.

Workflow for IR Analysis

Caption: Workflow for FTIR spectroscopic analysis of H-Val-Leu-OH.HCl.

Data Interpretation

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to the vibrations of specific bonds.

Expected IR Absorption Bands for H-Val-Leu-OH.HCl

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
~3300 - 3000N-H Stretch (broad)Amine hydrochloride (NH₃⁺) and Amide N-H
~3000 - 2500O-H Stretch (very broad)Carboxylic Acid O-H
~2960 - 2870C-H StretchAliphatic C-H (from Val and Leu side chains)
~1720 - 1700C=O StretchCarboxylic Acid C=O
~1650 - 1630C=O Stretch (Amide I)Amide C=O[11][14]
~1560 - 1530N-H Bend (Amide II)Amide N-H[11]

The presence of strong, distinct bands for the Amide I (C=O stretch) and Amide II (N-H bend) is definitive proof of the peptide bond.[1][11] The broad absorptions in the 3300-2500 cm⁻¹ region are characteristic of the overlapping stretches from the carboxylic acid O-H and the protonated amine N-H groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Sequence

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[15] For peptides, Electrospray Ionization (ESI) is a preferred "soft" ionization technique that allows the intact molecule to be ionized into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight.[15][16][17][18]

Experimental Protocol: ESI-MS

Methodology:

  • Sample Preparation: The peptide is dissolved at a low concentration (e.g., in a water/acetonitrile mixture with a small amount of acid like formic acid) to promote ionization.

  • Ionization: The solution is introduced into the ESI source. A high voltage is applied, creating a fine spray of charged droplets.[19] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[19]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Causality in Experimental Choices:

  • ESI Technique: ESI is chosen because it is a soft ionization method that minimizes fragmentation of thermally fragile molecules like peptides, allowing for the clear observation of the molecular ion.[15][19]

  • Acidic Mobile Phase: The addition of an acid (e.g., formic acid) to the solvent ensures that the N-terminal amine and any basic side chains are protonated, facilitating the formation of positive ions ([M+H]⁺), which are readily detected.[15]

Workflow for Mass Spectrometry Analysis

Caption: Workflow for ESI-Mass Spectrometry analysis of H-Val-Leu-OH.HCl.

Data Interpretation

The mass spectrum provides the molecular weight and, with further experimentation (MS/MS), sequence information.

  • Molecular Formula (Free Base): C₁₁H₂₂N₂O₃

  • Molecular Weight (Monoisotopic): 230.16 g/mol [20]

Expected Mass Spectrum Data

Ion m/z (Expected) Interpretation
[M+H]⁺231.17The protonated molecular ion of the free dipeptide. This is the primary confirmation of the correct molecular weight.[20]
[M+Na]⁺253.15A common adduct seen in ESI-MS, where a sodium ion attaches to the molecule.

Tandem MS (MS/MS) for Sequencing: If confirmation of the Val-Leu sequence is required, a tandem MS (or MS²) experiment can be performed. In this experiment, the [M+H]⁺ ion (m/z 231.17) is isolated and fragmented. The resulting fragment ions, known as b- and y-ions, correspond to cleavages along the peptide backbone and can be used to read the amino acid sequence.[21] For Val-Leu, the major y-ion (y₁) would correspond to the Leucine residue (m/z 132.10), and the major b-ion (b₁) would correspond to the Valine residue (m/z 100.08).

Integrated Spectroscopic Analysis: A Unified Conclusion

By synthesizing the data from NMR, IR, and MS, a complete and validated picture of the H-Val-Leu-OH.HCl structure emerges.

  • Mass Spectrometry confirms the correct molecular weight (230.16 g/mol for the free base).

  • IR Spectroscopy confirms the presence of the essential functional groups: the protonated amine, the peptide (amide) bond, and the carboxylic acid.

  • NMR Spectroscopy provides the final, detailed proof of the structure, confirming the specific Valine and Leucine spin systems and their connectivity through the amide bond.

Together, these three spectroscopic techniques provide a self-validating system for the unambiguous identification and structural confirmation of H-Val-Leu-OH.HCl, ensuring its suitability for high-level research and development applications.

References

  • Current time information in Ribeirão Preto, BR. Google.
  • Fourier Transform Infrared Spectroscopy of Peptides. Springer Nature Experiments. Retrieved March 15, 2026, from [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Bentham Science. Retrieved March 15, 2026, from [Link]

  • Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. Frontiers in Chemistry. Retrieved March 15, 2026, from [Link]

  • Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Longdom Publishing. Retrieved March 15, 2026, from [Link]

  • Peptide/Protein NMR. University of Zurich. Retrieved March 15, 2026, from [Link]

  • The conformational analysis of peptides using Fourier transform IR spectroscopy. PubMed. Retrieved March 15, 2026, from [Link]

  • Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data. ACS Publications. Retrieved March 15, 2026, from [Link]

  • NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. Retrieved March 15, 2026, from [Link]

  • Protein Stability Monitored by Fourier Transform Infrared Spectrometry. Spectroscopy Online. Retrieved March 15, 2026, from [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Retrieved March 15, 2026, from [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. SciSpace. Retrieved March 15, 2026, from [Link]

  • Color online Complementary vibrational spectra of Leu and Val.... ResearchGate. Retrieved March 15, 2026, from [Link]

  • Mass Spectrum : Peptide Analysis via MALDI and ESI. Retrieved March 15, 2026, from [Link]

  • Self-assembly of heterochiral, aliphatic dipeptides with Leu. ArTS. Retrieved March 15, 2026, from [Link]

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate. Retrieved March 15, 2026, from [Link]

  • Leucine hydrochloride | C6H14ClNO2. PubChem. Retrieved March 15, 2026, from [Link]

  • Selective 'unlabeling' of amino acids in fractionally 13C labeled proteins: an approach for stereospecific NMR assignments of CH3 groups in Val and Leu residues. PubMed. Retrieved March 15, 2026, from [Link]

  • What is Mass Spectrometry. Scripps Research. Retrieved March 15, 2026, from [Link]

  • Principles of Electrospray Ionization. Research Repository UCD. Retrieved March 15, 2026, from [Link]

  • Principles of electrospray ionization. PubMed. Retrieved March 15, 2026, from [Link]

  • ¹H–¹³C HSQC spectra of [Val/Leu-¹³CH3]-β-LG expressed at pH 6.0 (above)... ResearchGate. Retrieved March 15, 2026, from [Link]

  • LESSONS IN DE NOVO PEPTIDE SEQUENCING BY TANDEM MASS SPECTROMETRY. PMC. Retrieved March 15, 2026, from [Link]

  • Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. Retrieved March 15, 2026, from [Link]

  • Integration of Leu-Asp-Val Cell Attachment Motif into Self-Assembling Peptide Sequences for Nanofibrillar Hydrogel Formation in Wound Healing. ACS Publications. Retrieved March 15, 2026, from [Link]

  • Ionization and fragmentation of valine molecules in the gas phase by electron impact. ResearchGate. Retrieved March 15, 2026, from [Link]

  • H-beta-HVal-OH HCl [402587-64-8]. Peptides. Retrieved March 15, 2026, from [Link]

  • Selective editing of Val and Leu methyl groups in high molecular weight protein NMR. PMC. Retrieved March 15, 2026, from [Link]

  • A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. PubMed. Retrieved March 15, 2026, from [Link]

  • Investigation of VUV photodissociation propensities using peptide libraries. Khoury College of Computer Sciences. Retrieved March 15, 2026, from [Link]

  • Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. MDPI. Retrieved March 15, 2026, from [Link]

  • 7.5 High Resolution NMR Spectroscopy. Science of Synthesis. Retrieved March 15, 2026, from [Link]

  • Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. ACS Publications. Retrieved March 15, 2026, from [Link]

  • Leu-Val | C11H22N2O3. PubChem. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

Potential research areas for H-Val-Leu-OH.HCl

Unlocking the Therapeutic Potential of H-Val-Leu-OH.HCl: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist, I approach the evaluation of dipeptide hydrochlorides not merely as static che...

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Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Therapeutic Potential of H-Val-Leu-OH.HCl: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the evaluation of dipeptide hydrochlorides not merely as static chemical entities, but as dynamic biological modulators. H-Val-Leu-OH.HCl (Valyl-Leucine hydrochloride) is a low-molecular-weight, branched-chain amino acid (BCAA) dipeptide scaffold that bridges the gap between nutritional biochemistry and targeted pharmacotherapy. Characterized by its high hydrophobicity and structural stability, this compound has emerged as a critical focal point in cardiovascular therapeutics, sports nutrition, and antimicrobial peptide derivative synthesis[1]. This whitepaper delineates the mechanistic pathways, self-validating experimental protocols, and quantitative metrics necessary to advance H-Val-Leu-OH.HCl research.

Cardiovascular Therapeutics: ACE Inhibition Mechanisms

The renin-angiotensin system (RAS) is central to blood pressure regulation. Angiotensin-converting enzyme (ACE), a zinc metallopeptidase, catalyzes the conversion of the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. Dipeptides containing hydrophobic C-terminal residues, such as the leucine in Val-Leu, exhibit high binding affinity to the ACE active site. By competitively chelating the active-site zinc ion or sterically hindering substrate access, H-Val-Leu-OH.HCl acts as a potent ACE inhibitory peptide[2].

ACE_Pathway AngI Angiotensin I ACE ACE (Kininase II) AngI->ACE Cleavage AngII Angiotensin II (Vasoconstriction) ACE->AngII Produces Inactive Inactive Fragments ACE->Inactive Produces ValLeu H-Val-Leu-OH.HCl ValLeu->ACE Competitive Inhibition Bradykinin Bradykinin (Vasodilation) Bradykinin->ACE Degraded by

Mechanism of ACE inhibition by H-Val-Leu-OH.HCl preventing vasoconstriction.

Protocol: Self-Validating In Vitro ACE Inhibition Assay

To quantify the IC50 of Val-Leu, we utilize a spectrophotometric assay measuring the cleavage of Hippuryl-His-Leu (HHL) into hippuric acid (HA).

  • Causality & Execution :

    • Equilibration : Pre-incubate 50 µL of ACE solution (rabbit lung) with 50 µL of varying concentrations of H-Val-Leu-OH.HCl at 37°C for 10 minutes. Why? This allows the competitive inhibitor to establish binding equilibrium with the enzyme prior to substrate introduction.

    • Initiation : Add 150 µL of 8.3 mM HHL (in 50 mM sodium borate buffer containing 300 mM NaCl, pH 8.3). Why? The high chloride concentration is strictly required for optimal ACE allosteric activation.

    • Quenching : After exactly 30 minutes, add 250 µL of 1.0 M HCl. Why? The sudden drop in pH rapidly denatures the ACE protein, halting the reaction instantly to ensure precise kinetic timing.

    • Extraction & Readout : Extract the generated HA using 1.5 mL ethyl acetate. Centrifuge, evaporate the organic layer, resuspend in distilled water, and measure absorbance at 228 nm.

  • Self-Validation Matrix :

    • Positive Control: Captopril (ensures the enzyme batch is actively inhibitable).

    • 100% Activity Control: Buffer replacing the inhibitor (establishes the baseline Vmax).

    • Blank: HCl added before the enzyme (validates that HHL does not spontaneously hydrolyze).

Sports Nutrition & Skeletal Muscle Homeostasis

Beyond cardiovascular applications, BCAA-containing dipeptides are critical signaling molecules in skeletal muscle. Val-Leu is transported intracellularly where it directly modulates the mechanistic target of rapamycin complex 1 (mTORC1). Furthermore, recent in vivo studies demonstrate that administration of Val-Leu following acute exercise significantly upregulates Heat Shock Proteins (HSP90) and activates AMPK[3]. This dual action attenuates exercise-induced immunosuppression and accelerates glycogen replenishment.

mTOR_Pathway PEPT1 PEPT1 Transporter ValLeu Intracellular Val-Leu PEPT1->ValLeu Uptake mTORC1 mTORC1 Complex ValLeu->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4 4 mTORC1->4 Translation Muscle Protein Synthesis p70S6K->Translation Promotes EBP1 Phosphorylates EBP1->Translation Promotes

Intracellular uptake of Val-Leu via PEPT1 and subsequent mTORC1 activation.

Protocol: In Vivo Exercise-Induced Muscle Damage & HSP Quantification
  • Causality & Execution :

    • Animal Model & Dosing : Subject Wistar rats to a controlled treadmill running protocol (e.g., 60 min at 25 m/min). Immediately post-exercise, administer H-Val-Leu-OH.HCl (3 mmol/kg) via oral gavage. Why? Gavage ensures exact, synchronous dosing across the cohort, eliminating the variability of ad libitum feeding.

    • Tissue Harvest : Euthanize at 2 hours post-exercise. Rapidly excise the soleus muscle and snap-freeze in liquid nitrogen. Why? Immediate freezing halts endogenous phosphatase and protease activity, preserving the transient phosphorylation states of mTOR and AMPK.

    • Western Blotting : Homogenize tissue in RIPA buffer with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and probe for HSP90, p-mTOR (Ser2448), and p-AMPK (Thr172).

  • Self-Validation Matrix :

    • Loading Control: Probe all membranes for GAPDH or β-actin. If the loading control bands are unequal, any observed increase in HSP90 is an artifact of pipetting error, invalidating the run.

    • Sedentary Control: A non-exercised group receiving the vehicle establishes the basal expression baseline.

Pharmacokinetics: Intestinal Transport Mechanisms

The clinical viability of H-Val-Leu-OH.HCl depends on its oral bioavailability. Unlike large polypeptides that are degraded in the gut, dipeptides exploit the proton-coupled peptide transporter 1 (PEPT1/SLC15A1) for active transcellular uptake. Studies on related sequences (e.g., Val-Leu-Pro-Val-Pro) indicate that transport across human intestinal epithelial monolayers involves both paracellular diffusion and active transport[4].

Protocol: Caco-2 Cell Monolayer Permeability Assay
  • Causality & Execution :

    • Cell Culture : Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days. Why? This extended timeline is biologically required for the cells to spontaneously differentiate into enterocyte-like cells expressing apical microvilli and PEPT1.

    • Apical Loading : Wash the monolayer and apply 1 mM Val-Leu in HBSS buffer adjusted to pH 6.0 on the apical side, with pH 7.4 HBSS on the basolateral side. Why? PEPT1 is a symporter that strictly requires an inward-directed proton gradient to drive peptide uptake.

    • Sampling : Extract 100 µL from the basolateral chamber at 15, 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer. Why? Volume replacement maintains "sink conditions," preventing back-diffusion from skewing the apparent permeability (Papp) calculation.

  • Self-Validation Matrix :

    • Barrier Integrity: Measure Transepithelial Electrical Resistance (TEER) before and after the assay. A TEER > 300 Ω·cm² confirms tight junctions are intact. A sudden drop post-assay indicates compound toxicity.

    • Paracellular Marker: Co-incubate with Lucifer Yellow. If basolateral fluorescence exceeds 1%, the monolayer is compromised, and the data must be discarded.

Synthetic Biology & Antimicrobial Scaffolding

The rise of antimicrobial resistance necessitates novel therapeutic agents. The Val-Leu motif serves as an excellent hydrophobic core for synthesizing dipeptide-carboxamide derivatives. Research demonstrates that modifying the Leu-Val/Val-Leu scaffold with sulfonamide moieties yields potent antimicrobial properties[1]. The cationic nature of these synthesized derivatives facilitates electrostatic attraction to the negatively charged bacterial cell wall, leading to membrane permeabilization and cell death.

Quantitative Data Summary

The formulation of H-Val-Leu-OH.HCl into functional foods or pharmaceuticals requires an understanding of its physicochemical limitations, notably its high hydrophobicity which contributes to a distinct bitter taste profile[5].

ParameterValue / CharacteristicBiological & Formulation Significance
Molecular Weight 230.30 g/mol (Free Base)Optimal low-molecular-weight size for efficient PEPT1-mediated intestinal transport.
ACE Inhibitory Activity High Potency (Sequence Dependent)Competes directly with Angiotensin I, providing a mechanism for blood pressure reduction.
Bitter Taste Threshold Q-value = 2055High hydrophobicity results in strong bitterness, necessitating microencapsulation for oral delivery.
Caco-2 Permeability (Papp) ~7.44 × 10⁻⁸ to 1.35 × 10⁻⁶ cm/s*Demonstrates moderate to high bioavailability via paracellular and active transport pathways.

*Note: Permeability ranges are extrapolated from related Val-Leu containing pentapeptides (VLPVP) evaluated in Caco-2 models.

References

  • BenchChem. "Val-Leu Dipeptide Derivatives: A Technical Guide for Antimicrobial Research."
  • National Institutes of Health (PMC). "Bioactive peptides of animal origin: a review."
  • Journal of Agricultural and Food Chemistry (ACS Publications). "Transport of Val-Leu-Pro-Val-Pro in Human Intestinal Epithelial (Caco-2) Cell Monolayers."
  • Food and Nutrition Research. "Biological response of rats to bovine milk whey peptides following acute exercise."
  • SciSpace. "Bitter peptides, occurrence and structure."

Sources

Foundational

Strategic Utilization of H-Val-Leu-OH·HCl in Advanced Peptide Synthesis: A Technical Guide

Introduction: The Strategic Role of Dipeptide Building Blocks In the synthesis of complex therapeutic peptides, the linear assembly of amino acids often encounters sequence-dependent bottlenecks. One of the most notoriou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Dipeptide Building Blocks

In the synthesis of complex therapeutic peptides, the linear assembly of amino acids often encounters sequence-dependent bottlenecks. One of the most notorious challenges in solid-phase peptide synthesis (SPPS) and solution-phase synthesis is the coupling of sterically hindered, β -branched amino acids such as valine (Val) and isoleucine (Ile).

When a sequence requires a Val-Leu linkage, attempting to couple an activated valine derivative to a leucine residue often results in sluggish kinetics, incomplete reactions, and a high risk of base-catalyzed epimerization (racemization). To circumvent these thermodynamic and kinetic barriers, process chemists employ a convergent synthesis strategy utilizing pre-synthesized, enantiomerically pure dipeptide building blocks. H-Val-Leu-OH·HCl (L-Valyl-L-leucine hydrochloride) serves as a premier synthon for this purpose, allowing chemists to bypass the difficult Val-Leu coupling in situ and seamlessly integrate the dipeptide into larger macrocycles or active pharmaceutical ingredients (APIs).

CouplingLogic A Valine Steric Bulk B Reduced Nucleophilicity A->B C Dipeptide Strategy (H-Val-Leu-OH) B->C Mitigation D Bypasses Val-Leu Coupling In Situ C->D E High Yield & Low Racemization D->E

Logical pathway demonstrating how dipeptide blocks mitigate steric hindrance in synthesis.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of H-Val-Leu-OH·HCl is critical for optimizing reaction conditions. The free base of Val-Leu (CAS 3989-97-7) exhibits zwitterionic character, which severely limits its solubility in standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

By utilizing the hydrochloride salt (CAS 95977-55-2) , the N-terminal amine is masked as an ammonium cation. This modification not only dramatically enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but also prevents premature intramolecular cyclization into diketopiperazines (DKPs) during long-term storage.

Table 1: Physicochemical Properties of H-Val-Leu-OH·HCl

PropertyValueCausality / Significance in Synthesis
CAS Number 95977-55-2Unique identifier for the HCl salt, ensuring procurement accuracy.
Molecular Weight 266.77 g/mol Essential for precise stoichiometric calculations during coupling.
Chemical Formula C₁₁H₂₂N₂O₃·HClIndicates the 1:1 molar ratio of dipeptide to hydrochloric acid.
Physical State White to off-white powderHygroscopic nature dictates that it must be stored under desiccation.
Solubility Profile High in H₂O, DMF, DMSOThe HCl salt disrupts the zwitterion, enabling solution-phase chemistry.

Mechanistic Insights: Coupling Chemistry & Causality

When integrating H-Val-Leu-OH·HCl into a growing peptide chain, the timing of amine liberation is the most critical variable. Because the N-terminus is protonated, it is non-nucleophilic. The controlled addition of a non-nucleophilic, weak tertiary base—such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA)—is required to deprotonate the ammonium salt in situ.

The Causality of Temperature and Base Selection: If a strong base or excess heat is applied during neutralization, the activated C-terminal ester of the incoming amino acid is highly susceptible to forming an oxazolone intermediate, leading to racemization. Therefore, neutralization must occur at 0°C using a precisely calculated stoichiometric excess of NMM (typically 1.1 to 1.5 equivalents relative to the HCl salt).

ConvergentSynthesis N1 Fragment A (e.g., Fmoc-Gly-Gly-OH) N4 Activation (HATU / HOAt) N1->N4 Carboxyl Activation N2 H-Val-Leu-OH.HCl (Dipeptide Block) N3 Neutralization (DIPEA / NMM) N2->N3 Free Amine Generation N5 Coupling Reaction (Solution Phase) N3->N5 N4->N5 N6 Tetrapeptide (Fmoc-Gly-Gly-Val-Leu-OH) N5->N6 Peptide Bond Formation

Workflow for convergent peptide synthesis utilizing the H-Val-Leu-OH·HCl dipeptide block.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems. By leveraging orthogonal solubility profiles during the workup phase, the success of the reaction is inherently verified without requiring immediate chromatographic purification.

Protocol 1: Solution-Phase N-Terminal Extension

Objective: Couple an N-protected amino acid (e.g., Fmoc-Gly-OH) to H-Val-Leu-OH·HCl.

  • Preparation & Solvation: Dissolve 1.0 equivalent of H-Val-Leu-OH·HCl in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Controlled Neutralization: Cool the solution to 0°C using an ice bath. Dropwise, add 1.1 equivalents of NMM. Causality: The low temperature prevents exothermic degradation, while NMM selectively liberates the free amine without inducing base-catalyzed side reactions.

  • Pre-Activation: In a separate vessel, dissolve 1.05 equivalents of the incoming protected amino acid (e.g., Fmoc-Gly-OH) and 1.05 equivalents of HATU in DMF. Add 2.0 equivalents of DIPEA and stir for 5 minutes. Causality: HATU rapidly forms a highly reactive, yet epimerization-resistant, HOAt ester.

  • Coupling: Transfer the activated ester solution to the chilled dipeptide solution. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Self-Validating Workup: Dilute the reaction mixture with a 10-fold volume of Ethyl Acetate.

    • Wash sequentially with 5% aqueous KHSO₄ (partitions unreacted amines into the aqueous layer).

    • Wash with 5% aqueous NaHCO₃ (partitions unreacted carboxylic acids into the aqueous layer).

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Validation: The resulting organic residue will exclusively contain the fully protected, coupled peptide, verifiable by a single dominant peak on LC-MS.

Protocol 2: Fmoc-Protection for SPPS Integration

Objective: Convert H-Val-Leu-OH·HCl into Fmoc-Val-Leu-OH for use as a building block in Solid-Phase Peptide Synthesis.

  • Biphasic Dissolution: Dissolve H-Val-Leu-OH·HCl in a 1:1 (v/v) mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane. Causality: The alkaline aqueous environment neutralizes the HCl salt and keeps the C-terminal carboxylic acid deprotonated, preventing it from reacting, while dioxane solubilizes the incoming Fmoc-OSu.

  • Protection: Cool to 0°C and add 1.1 equivalents of Fmoc-N-hydroxysuccinimide (Fmoc-OSu) dissolved in dioxane dropwise over 30 minutes. Stir at room temperature for 12 hours.

  • Acidification & Partitioning: Wash the aqueous layer once with diethyl ether to remove unreacted Fmoc-OSu. Cool the aqueous layer to 0°C and carefully acidify to pH 2.0 using 1M HCl. Causality: Acidification protonates the C-terminal carboxylate, rendering the Fmoc-dipeptide highly lipophilic and driving it out of the aqueous phase.

  • Extraction: Extract the precipitated product with Ethyl Acetate, wash with brine, dry over MgSO₄, and evaporate to yield pure Fmoc-Val-Leu-OH.

Applications in Drug Development

The integration of the Val-Leu motif is highly prevalent in modern therapeutics due to its specific interactions with biological targets and transport mechanisms.

  • Zonulin Antagonists: The octapeptide Gly-Gly-Val-Leu-Val-Gln-Pro-Gly is a potent antagonist of zonulin, currently investigated for the treatment of celiac disease and type 1 diabetes. Utilizing H-Val-Leu-OH·HCl in a convergent solution-phase synthesis prevents racemization and significantly scales up the yield of this API .

  • Marine Cyclic Peptides: Halolitoralin B, a natural cyclic tetrapeptide exhibiting potent antifungal and anthelmintic activities, is synthesized by coupling Boc-Val-Leu-OH (derived from Val-Leu precursors) to an isoleucine-leucine segment before macrocyclization .

  • Antihypertensive Agents: The hexapeptide Lys-Val-Leu-Pro-Val-Pro (KVLPVP) is a potent ACE inhibitor. Studies on human intestinal Caco-2 cell monolayers demonstrate that the Val-Leu sequence is critical for maintaining the structural integrity required for paracellular transport diffusion, allowing the intact peptide to exert its blood pressure-lowering effects in vivo.

References

  • European Patent Office:Peptide production and purification process (EP2062909A1).
  • Asian Journal of Chemistry: Synthesis, Characterization and Biological Evaluation of Halolitoralin B - A Natural Cyclic Peptide. Asian Pubs. [Link]

  • Bioscience, Biotechnology, and Biochemistry: Transepithelial Transport Characteristics of the Antihypertensive Peptide, Lys-Val-Leu-Pro-Val-Pro, in Human Intestinal Caco-2 Cell Monolayers. Oxford Academic. [Link]

Exploratory

The Structural and Pharmacological Dynamics of the Val-Leu Dipeptide: A Comprehensive Technical Guide

Executive Summary The Valine-Leucine (Val-Leu) dipeptide is a fundamental structural motif in molecular biology and a highly versatile scaffold in modern drug development. Composed of two heavily branched, non-polar alip...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Valine-Leucine (Val-Leu) dipeptide is a fundamental structural motif in molecular biology and a highly versatile scaffold in modern drug development. Composed of two heavily branched, non-polar aliphatic amino acids, Val-Leu exhibits unique physicochemical properties that drive hydrophobic collapse during protein folding and stabilize the hydrophobic cores of globular proteins. This whitepaper provides an in-depth analysis of the Val-Leu dipeptide, exploring its role in protein architecture, its pharmacological applications ranging from antimicrobial peptides (AMPs) to Angiotensin-Converting Enzyme (ACE) inhibitors, and the experimental methodologies required to synthesize and analyze this critical biomolecule.

The Physicochemical Identity of Val-Leu

To understand the structural role of Val-Leu, one must first analyze the steric and electronic properties of its constituent amino acids. Valine possesses a β -branched side chain, while Leucine features a γ -branched side chain. When linked via a peptide bond, they form an exceptionally dense, sterically restricted hydrophobic patch[1].

The structural rigidity imposed by the β -branching of Valine restricts the backbone Ramachandran angles ( ϕ and ψ ), often favoring extended β -sheet conformations over α -helices. Furthermore, because these aliphatic side chains lack polar atoms, they interact poorly with water. The exclusion of water from these non-polar side chains increases the entropy of the surrounding solvent, which serves as the primary thermodynamic driving force for protein folding[2].

Pathway Unfolded Unfolded Polypeptide (Aqueous Exposure) Collapse Hydrophobic Collapse (Val-Leu Aggregation) Unfolded->Collapse Entropy Driven (Water Exclusion) SecStruct Secondary Structure (Beta-Sheet Formation) Collapse->SecStruct Hydrogen Bonding & Steric Packing Native Native Protein (Buried Val-Leu Core) SecStruct->Native Energy Minimization

Val-Leu mediated hydrophobic collapse and protein folding pathway.

Pharmacological Applications and Drug Development

Beyond native protein architecture, the Val-Leu motif is heavily utilized in rational drug design due to its stability and membrane-penetrating capabilities.

Antimicrobial Peptides (AMPs): The rise of antimicrobial resistance has necessitated the development of novel therapeutic agents. Val-Leu dipeptide carboxamide scaffolds bearing sulfonamide moieties have demonstrated potent antimicrobial properties. The primary mechanism of action relies on the dipeptide's extreme hydrophobicity, which facilitates deep insertion into the lipid bilayer of bacterial membranes. This hydrophobic insertion, combined with electrostatic attraction to negatively charged bacterial surfaces, leads to membrane permeabilization and rapid cell death[3].

Cardiovascular Therapeutics (ACE Inhibitors): Val-Leu is a critical sequence in biologically active peptides that regulate blood pressure. The peptide sequence Val-Leu-Pro-Val-Pro (VLPVP), originally derived via DNA recombinant technology, is a potent ACE inhibitor. Studies utilizing human intestinal Caco-2 cell monolayers have shown that VLPVP exhibits efficient bidirectional transport, indicating a high potential for oral bioavailability and stability against intestinal peptidases[4].

Quantitative Data Summary

The following table synthesizes the critical physicochemical and pharmacological metrics of the Val-Leu dipeptide and its derivatives to facilitate rapid comparative analysis.

Property / MetricValueBiological / Chemical SignificanceSource
Molecular Weight 230.30 g/mol Optimal size for dipeptide transporter (PEPT1) uptake.[1]
Chemical Formula C11H22N2O3Highly aliphatic, lacking reactive polar side chains.[1]
LogP (Extrapolated) -1.24Indicates a balance of backbone polarity and side-chain lipophilicity.[1]
Topological Polar Surface Area 92.4 ŲFalls within the optimal range for intestinal permeability.[1]
ACE Inhibitory IC50 (VLPVP) 1.7 µMDemonstrates high-affinity binding to the ACE active site.[4]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to synthesize and structurally analyze Val-Leu dipeptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Val-Leu Scaffolds

This methodology details the synthesis of Val-Leu derivatives, prioritizing high-efficiency coupling to overcome the steric hindrance inherent to branched-chain amino acids[3].

  • Step 1: Resin Swelling.

    • Procedure: Suspend the solid support resin in N,N-Dimethylformamide (DMF) for 30 minutes under gentle agitation.

    • Causality: The non-polar solvent penetrates the cross-linked polystyrene matrix, expanding the polymer network. This maximizes the surface area and exposes the reactive functional groups, ensuring high coupling yields.

  • Step 2: Fmoc Deprotection.

    • Procedure: Treat the resin with 20% piperidine in DMF for 15 minutes.

    • Causality: Piperidine acts as a mild base that abstracts the acidic proton from the fluorenyl ring of the Fmoc group, initiating a β -elimination mechanism. This exposes the nucleophilic N-terminal amine required for the subsequent coupling step.

  • Step 3: Amino Acid Coupling.

    • Procedure: Add the Fmoc-protected amino acid (Val or Leu) alongside coupling reagents EDC.HCl and HOBt (or HBTU/DIPEA) at 0°C, then warm to room temperature[3].

    • Causality: Valine is β -branched and Leucine is γ -branched, creating significant steric bulk. EDC/HOBt forms a highly reactive, yet stable, active ester intermediate that lowers the activation energy barrier for nucleophilic attack by the deprotected amine, preventing the formation of truncated deletion sequences.

  • Step 4: Cleavage and Global Deprotection.

    • Procedure: Incubate the resin with a Trifluoroacetic acid (TFA) cleavage cocktail for 2 hours.

    • Causality: The strong acid protonates the ester/amide linker connecting the peptide to the resin, hydrolyzing the bond and simultaneously stripping any acid-labile side-chain protecting groups, yielding the free Val-Leu dipeptide.

SPPS Resin 1. Resin Swelling (DMF/DCM) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling 3. Val/Leu Coupling (EDC.HCl / HOBt) Deprotect->Coupling Base-catalyzed Coupling->Deprotect Repeat for next AA Cleavage 4. Resin Cleavage (TFA Cocktail) Coupling->Cleavage Sequence Complete Purify 5. HPLC Purification (>95% Purity) Cleavage->Purify Acid-catalyzed

Step-by-step Solid-Phase Peptide Synthesis (SPPS) workflow for Val-Leu.

Protocol 2: Computational NMR Conformational Analysis

Understanding the precise dihedral angles of Val-Leu is critical for modeling protein dynamics. This protocol outlines the extraction of conformational data using Nuclear Magnetic Resonance (NMR)[5].

  • Step 1: Sample Preparation.

    • Procedure: Dissolve the purified Val-Leu dipeptide in D2O or DMSO-d6.

    • Causality: Deuterated solvents are essential to provide a lock signal for the NMR spectrometer and to prevent the massive proton signal of standard solvents from obscuring the peptide's aliphatic resonances.

  • Step 2: 1D and 2D NMR Acquisition.

    • Procedure: Acquire 1H, 13C, COSY, and NOESY spectra.

    • Causality: While 1D spectra identify chemical shifts, 2D NOESY is critical for structural biology. It relies on the Nuclear Overhauser Effect to identify protons that are spatially close (< 5 Å) rather than just covalently linked, allowing researchers to map the spatial clustering of the Val γ -methyls and Leu δ -methyls.

  • Step 3: SSCC Calculation and Karplus Modeling.

    • Procedure: Measure the vicinal spin-spin coupling constants (SSCCs), specifically 3JHα,Hβ​ .

    • Causality: Because aliphatic side chains lack distinct chemical shifts induced by electronegative atoms, applying the Karplus equation to these coupling constants is the most mathematically rigorous way to determine the χ1​ and χ2​ dihedral angles. This allows researchers to accurately map the staggered rotameric populations of the dipeptide in solution[5].

Conclusion

The Val-Leu dipeptide is far more than a simple biological building block; it is a thermodynamic driver of protein folding and a highly tunable scaffold for pharmacological innovation. By leveraging its inherent hydrophobicity and steric constraints, researchers can continue to develop advanced antimicrobial agents, potent cardiovascular drugs, and highly stable peptide-based therapeutics.

References

  • BenchChem. "Val-Leu Dipeptide Derivatives: A Technical Guide for Antimicrobial Research". BenchChem.
  • National Center for Biotechnology Information. "Valylleucine | C11H22N2O3 | CID 6993118". PubChem.
  • Journal of Agricultural and Food Chemistry. "Transport of Val-Leu-Pro-Val-Pro in Human Intestinal Epithelial (Caco-2) Cell Monolayers".
  • Journal of Chemical Information and Modeling.
  • Max Planck Institute of Colloids and Interfaces. "Peptides & Proteins". MPG.

Sources

Foundational

Commercial suppliers of H-Val-Leu-OH.HCl for research

An In-Depth Technical Guide to H-Val-Leu-OH.HCl: Commercial Sourcing, Physicochemical Dynamics, and Advanced Research Applications Executive Summary The dipeptide Valyl-Leucine (H-Val-Leu-OH), particularly in its hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to H-Val-Leu-OH.HCl: Commercial Sourcing, Physicochemical Dynamics, and Advanced Research Applications

Executive Summary

The dipeptide Valyl-Leucine (H-Val-Leu-OH), particularly in its hydrochloride salt form (H-Val-Leu-OH.HCl), is a critical reagent bridging two distinct domains of biomedical research: the physiological modulation of skeletal muscle metabolism and the liquid-phase peptide synthesis (LPPS) of therapeutic agents. As a bioactive component of whey protein hydrolysate (WPH), it acts as a potent signaling molecule. As a chemical building block, it serves as a highly efficient intermediate for synthesizing complex oligopeptides, such as zonulin antagonists.

This whitepaper provides researchers, chemists, and drug development professionals with an authoritative guide on sourcing high-purity H-Val-Leu-OH.HCl, understanding its structural causality, and implementing self-validating experimental workflows.

Physicochemical Profiling: The Rationale for the Hydrochloride Salt

When sourcing Valyl-Leucine for research, scientists must choose between the free base (CAS: 3989-97-7)[1][2] and the hydrochloride salt (CAS: 95977-55-2)[].

Causality in Salt Selection: The free base of H-Val-Leu-OH (Molecular Weight: 230.30 g/mol ) is classified as a non-polar, hydrophobic compound due to its branched-chain amino acid (BCAA) composition[1][2]. While soluble in water, the free base is susceptible to spontaneous intramolecular cyclization, forming diketopiperazines during prolonged storage or in slightly basic solutions.

By utilizing the hydrochloride salt (H-Val-Leu-OH.HCl, Molecular Weight: ~266.8 g/mol ), the N-terminal amine of the valine residue is fully protonated. This protonation serves a dual purpose:

  • Steric and Electronic Shielding: It prevents nucleophilic attack by the N-terminus on the C-terminal carbonyl, effectively halting diketopiperazine formation and extending shelf-life.

  • Enhanced Solvation Kinetics: The ionic nature of the HCl salt drastically improves dissolution rates in both aqueous physiological buffers (for in vitro assays) and polar aprotic solvents like DMF (for peptide synthesis).

Commercial Supply Chain & Vendor Triage

Procuring high-fidelity H-Val-Leu-OH.HCl requires vetting suppliers based on synthetic purity, analytical transparency, and scalability. Below is a synthesized triage of global commercial suppliers to facilitate procurement for specific research pipelines[1][][4].

SupplierCatalog / Ref No.CAS NumberFormPrimary Research Utility
BOC Sciences BAT-01565495977-55-2HCl SaltCardiovascular & Diabetes Peptide Research[]
Bachem Custom Inquiry95977-55-2HCl SaltHigh-purity GMP peptide synthesis building blocks[4]
abcr GmbH AB47681995977-55-2HCl SaltGeneral biochemical assays & organic synthesis
CymitQuimica IN-DA00BYAF3989-97-7Free BaseNutritional & muscle metabolism studies (95% Purity)[1]
Christof Senn Lab 20012595977-55-2HCl SaltBulk intermediate supply chain management

Note: For biological assays requiring precise molarity, always adjust calculations to account for the mass of the hydrochloride counter-ion.

Mechanistic Applications in Research

Modulator of Skeletal Muscle Metabolism & Heat Shock Proteins

In sports nutrition and metabolic research, H-Val-Leu-OH is studied as a primary bioactive dipeptide derived from Whey Protein Hydrolysate (WPH)[5][6]. Unlike intact proteins, dipeptides are absorbed rapidly via the PEPT1 transporter.

Mechanistic Insight: Research indicates that Val-Leu strongly increases the phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1)[6][7]. Interestingly, this activation can occur independently of the classical Leucine-mTORC1 pathway, suggesting that the dipeptide structural motif itself acts as a unique signaling ligand[6][7]. Furthermore, Val-Leu has been shown to upregulate Heat Shock Proteins (HSP70 and HSP25), providing cellular protection against exercise-induced oxidative stress[5][8].

G VL Val-Leu Dipeptide (H-Val-Leu-OH) Trans Peptide Transporter (PEPT1) VL->Trans Cellular Uptake mTOR mTORC1 Pathway Trans->mTOR Activation EBP 4E-BP1 Phosphorylation Trans->EBP Direct/Indirect Activation HSP HSP70 / HSP25 Upregulation Trans->HSP Stress Response MPS Muscle Protein Synthesis mTOR->MPS EBP->MPS Protect Cellular Stress Protection HSP->Protect

Fig 1. Mechanistic pathway of Val-Leu dipeptide in skeletal muscle protein synthesis and stress response.

Liquid-Phase Peptide Synthesis (LPPS) of Zonulin Antagonists

H-Val-Leu-OH is a highly prized intermediate in the industrial synthesis of the octapeptide Gly-Gly-Val-Leu-Val-Gln-Pro-Gly (Larazotide), a zonulin antagonist investigated for treating celiac disease and Type 1 diabetes by modulating intestinal tight junctions[9][10].

Causality in Synthesis: Using the pre-formed H-Val-Leu-OH dipeptide in a convergent LPPS strategy drastically reduces the number of required protection/deprotection cycles compared to linear Solid-Phase Peptide Synthesis (SPPS)[9][10]. It minimizes the risk of racemization at the valine alpha-carbon and prevents the accumulation of deletion sequences.

G BGG Boc-Gly-Gly-OH Act Activation (IBCF / NMM) BGG->Act VL H-Val-Leu-OH.HCl Tetra Boc-Gly-Gly-Val-Leu-OH (Tetrapeptide Fragment) VL->Tetra Nucleophilic Attack Act->Tetra Octa Gly-Gly-Val-Leu-Val-Gln-Pro-Gly (Zonulin Antagonist) Tetra->Octa Fragment Condensation

Fig 2. Convergent liquid-phase synthesis workflow utilizing H-Val-Leu-OH.HCl as a core intermediate.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Convergent Coupling of Boc-Gly-Gly-OH with H-Val-Leu-OH.HCl[12][13]

This protocol describes the synthesis of the tetrapeptide fragment Boc-Gly-Gly-Val-Leu-OH, emphasizing chiral integrity.

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Suspend 1.0 equivalent of H-Val-Leu-OH.HCl in Ethyl Acetate (AcOEt). Add 2.72 equivalents of Methanesulfonic acid (MSA). Stir at 25°C until complete dissolution, then chill the reactor to -15°C.

  • Activation of the Electrophile: In a separate vessel, dissolve 1.05 equivalents of Boc-Gly-Gly-OH in a mixture of AcOEt and DMF. Add 1.0 equivalent of N-methylmorpholine (NMM). Chill to -25°C. Add 1.0 equivalent of Isobutyl chloroformate (IBCF) to form the mixed anhydride.

  • Coupling: Slowly transfer the activated Boc-Gly-Gly-OH solution into the chilled H-Val-Leu-OH solution. Maintain the reaction at -15°C for 2 hours under nitrogen.

  • Self-Validating Step (Chiral Integrity): Quench a 10 µL aliquot in 1 mL of 50:50 Acetonitrile:Water. Analyze via RP-HPLC (C18 column, 220 nm). The presence of a single sharp product peak validates the absence of D-Val epimers. A split peak indicates racemization during the mixed anhydride activation, signaling that the NMM base was added too rapidly, causing localized exothermic hotspots.

Protocol B: Ex Vivo Skeletal Muscle Incubation for 4E-BP1 Activation

This protocol isolates the specific signaling effect of the Val-Leu dipeptide from broader amino acid metabolism.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the extensor digitorum longus (EDL) muscle from a murine model. Pin the muscle at resting length in a tissue bath containing oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer at 37°C.

  • Equilibration: Incubate for 30 minutes to allow basal signaling to stabilize post-dissection.

  • Treatment: Introduce H-Val-Leu-OH.HCl to the bath to achieve a final concentration of 2.0 mM.

  • Self-Validating Controls:

    • Negative Control: Buffer only.

    • Positive Control: 2.0 mM L-Leucine (validates mTORC1 pathway viability).

    • Specificity Control: 2.0 mM of the reverse dipeptide (H-Leu-Val-OH). This proves that the biological response is sequence-specific to Val-Leu and not merely a result of BCAA hydrolysis.

  • Readout: After 60 minutes, snap-freeze the tissue in liquid nitrogen. Homogenize and perform Western Blotting for phosphorylated 4E-BP1 (Thr37/46) and phosphorylated S6K1 (Thr389).

References

  • BOC Sciences. "Other Peptide Products - BOC Sciences: H-VAL-LEU-OH HCL. CAS: 95977-55-2." bocsci.com.
  • CymitQuimica. "CAS 3989-97-7: Valylleucine." cymitquimica.com.
  • ChemBuyersGuide. "Christof Senn Laboratories AG - H-VAL-LEU-OH . HCL CAS:95977-55-2." chembuyersguide.com.
  • ChemBuyersGuide. "abcr GmbH - H-VAL-LEU-OH HCL CAS:95977-55-2." chembuyersguide.com.
  • PubChem - NIH. "Valylleucine | C11H22N2O3 | CID 6993118." nih.gov.
  • Google Patents. "EP2062909A1 - Peptide production and purification process." google.com.
  • ResearchGate. "Leucyl-valine bioactive peptide upregulates exercise-induced HSP70 and HSP25 expression in the skeletal muscle of rats." researchgate.net.
  • PMC - NIH. "Effects of whey protein hydrolysate ingestion on post-exercise muscle protein synthesis compared with intact whey protein in rats." nih.gov.
  • Bachem. "Catalog - H-Val-Leu-OH · HCl." bachem.com.

Sources

Exploratory

H-Val-Leu-OH.HCl safety and handling information

An In-depth Technical Guide to the Safe Handling of H-Val-Leu-OH.HCl For the modern research scientist and drug development professional, the ability to handle novel chemical entities with precision and safety is paramou...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of H-Val-Leu-OH.HCl

For the modern research scientist and drug development professional, the ability to handle novel chemical entities with precision and safety is paramount. This guide provides a comprehensive overview of the safety and handling protocols for H-Val-Leu-OH.HCl (Valyl-leucine hydrochloride), a dipeptide of interest in various biochemical and pharmaceutical applications. While specific toxicological data for this compound is not extensively available, this document synthesizes established safety principles for similar peptides and the known hazards of its hydrochloride component to provide a robust framework for its safe utilization in a laboratory setting.

Chemical and Physical Properties

Understanding the fundamental properties of H-Val-Leu-OH.HCl is the first step in safe handling. This dipeptide is composed of the amino acids valine and leucine.[1][2] It is typically a white to off-white solid that is soluble in water.[1]

PropertyValueSource
Molecular Formula C11H22N2O3 · HCl[1][3]
Molecular Weight 266.76 g/mol (HCl salt)[3]
Appearance White to off-white solid[1]
Solubility Soluble in water[1]
Storage Temperature 2-8°C

Hazard Identification and Risk Assessment

While H-Val-Leu-OH.HCl is not classified as a hazardous substance based on available data for similar peptides, it is crucial to handle it with care as its toxicological properties have not been fully investigated.[4][5] The primary hazards are associated with its physical form as a powder and the presence of the hydrochloride salt.

Potential Hazards:

  • Inhalation: Inhalation of the dust may cause respiratory tract irritation.[6][7]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[6][7]

  • Eye Contact: May cause eye irritation.[6][7]

  • Ingestion: May be harmful if swallowed.[6][7]

  • Corrosivity: Due to the hydrochloride component, there is a potential for corrosive effects, especially in solution, which can cause severe skin burns and eye damage.[8][9]

It is imperative to conduct a thorough risk assessment before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE)

A stringent PPE policy is the first line of defense against accidental exposure. The following PPE should be worn at all times when handling H-Val-Leu-OH.HCl:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.[4]To protect against splashes and airborne particles.
Hand Protection Nitrile or other chemical-resistant gloves.[4]To prevent skin contact. Gloves should be inspected for tears before use.[4]
Body Protection A fully buttoned laboratory coat.[4]To protect skin and clothing from contamination.
Respiratory Protection A dust mask or respirator is recommended when handling the powder outside of a certified chemical fume hood.[4][6]To prevent inhalation of fine particles.

DOT Diagram: PPE Selection Workflow

PPE_Workflow start Handling H-Val-Leu-OH.HCl solid Handling Solid Powder start->solid solution Handling Solution start->solution ppe_solid Required PPE: - Safety Glasses/Goggles - Lab Coat - Nitrile Gloves - Dust Mask/Respirator (if not in fume hood) solid->ppe_solid ppe_solution Required PPE: - Safety Goggles/Face Shield - Lab Coat - Nitrile Gloves solution->ppe_solution

Caption: PPE selection workflow for handling H-Val-Leu-OH.HCl.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:
  • Ventilation: All handling of H-Val-Leu-OH.HCl powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][10]

  • Weighing: When weighing the powder, use an analytical balance inside a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When dissolving the peptide, slowly add the powder to the solvent to avoid splashing. If preparing an acidic solution, always add acid to water, never the other way around, to prevent a violent exothermic reaction.[8][11]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][7] Do not eat, drink, or smoke in areas where chemicals are handled.[8]

Storage:
  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][12]

  • Temperature: Store in a cool, dry place, refrigerated at 2-8°C for long-term stability.

  • Incompatibilities: Store away from strong oxidizing agents.[12]

First Aid and Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]

  • Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse.[8] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[8] Continue rinsing and seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Spill Response:
  • Small Spills (Solid):

    • Wear appropriate PPE.

    • Carefully sweep or scoop up the spilled material and place it into a designated, labeled waste container.[6][12]

    • Clean the spill area with soap and water.

  • Large Spills (Solid or Liquid):

    • Evacuate the area and prevent entry of unnecessary personnel.

    • Ventilate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For liquid spills, absorb with an inert material such as vermiculite or sand and place in a sealed container for disposal.[11]

    • Do not allow the spill to enter drains or waterways.

    • Contact your institution's Environmental Health and Safety (EHS) department for assistance.

DOT Diagram: Emergency Response Workflow

Emergency_Workflow start Exposure or Spill Occurs exposure_type Type of Incident? start->exposure_type spill Spill exposure_type->spill Spill exposure Personal Exposure exposure_type->exposure Exposure spill_size Spill Size? spill->spill_size exposure_route Route of Exposure? exposure->exposure_route small_spill Small Spill (Solid) spill_size->small_spill Small large_spill Large Spill (Solid/Liquid) spill_size->large_spill Large clean_up Clean up spill (See Section 5) small_spill->clean_up contact_ehs Contact EHS large_spill->contact_ehs inhalation Inhalation exposure_route->inhalation skin_contact Skin Contact exposure_route->skin_contact eye_contact Eye Contact exposure_route->eye_contact ingestion Ingestion exposure_route->ingestion first_aid Administer First Aid (See Section 5) inhalation->first_aid skin_contact->first_aid eye_contact->first_aid ingestion->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Emergency response workflow for H-Val-Leu-OH.HCl.

Disposal Considerations

All waste materials, including unused product and contaminated items, must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Place waste H-Val-Leu-OH.HCl in a designated, clearly labeled, and sealed container for chemical waste.[4]

  • Segregation: Do not mix with other waste streams unless instructed to do so by your institution's EHS department.[4]

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and other disposable items as chemical waste.

  • Arrangement for Disposal: Contact your institution's EHS office to arrange for the pickup and proper disposal of the waste.[4] Do not pour chemical waste down the drain.[4]

Fire-Fighting Measures

While H-Val-Leu-OH.HCl is not expected to be flammable, it is important to be prepared for any laboratory fire.

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as carbon dioxide, dry chemical powder, or foam.[6][12] For large fires, water spray can be used.[6][12]

  • Hazardous Combustion Products: Upon thermal decomposition, H-Val-Leu-OH.HCl may produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[6][12]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[6]

Conclusion

The safe and effective use of H-Val-Leu-OH.HCl in a research and development setting is contingent upon a thorough understanding of its potential hazards and the strict implementation of appropriate safety protocols. By following the guidelines outlined in this technical guide, researchers can minimize risks and maintain a safe laboratory environment. It is the responsibility of every individual working with this and any other chemical to prioritize safety through knowledge, preparation, and diligent practice.

References

  • Current time information in Ribeirão Preto, BR. (n.d.). Google Search.
  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.
  • MSDS - Safety D
  • SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. (n.d.).
  • CymitQuimica. (n.d.). CAS 3989-97-7: Valylleucine.
  • Benchchem. (n.d.).
  • L -Leucine hydrochloride amino acid 100mM 0.1 M HCl, analytical standard 760-84-9. (n.d.).
  • 39793 Heavy Texture Chip GuardUSA - MEDCO. (2015, April 1).
  • PubChem. (n.d.). N-L-Valyl-L-leucine | C11H22N2O3 | CID 107487.
  • SEM Products. (2018, June 11). 39793 Heavy Texture Chip GuardUSA.
  • MSDS - Safety D
  • Sigma-Aldrich. (2025, October 13).
  • MSDS - Safety D
  • Bachem Products. (n.d.). H-Val-Leu-OH · HCl.
  • Hydrochloric Acid MSDS. (n.d.).
  • PubChem. (n.d.). Valylleucine | C11H22N2O3 | CID 6993118.
  • Carl ROTH. (2022, March 22).
  • L-Leucine - Safety D
  • Hydrochloric acid - Standard Oper
  • Echemi. (2024, November 22). Essential Hydrochloric Acid Safety Precautions.
  • Sigma-Aldrich. (2025, September 12).
  • Spectrum Chemical. (2022, September 16).
  • OneSource. (n.d.). Super Dry Desiccants.
  • PharmaCompass.com. (n.d.).
  • Merck. (2025, December 31).
  • Cayman Chemical. (2025, June 11).

Sources

Protocols & Analytical Methods

Method

High-Efficiency Solid-Phase Synthesis of H-Val-Leu-OH·HCl: Overcoming Diketopiperazine Formation in Dipeptide Assembly

Executive Summary The synthesis of short, unprotected dipeptides such as H-Val-Leu-OH poses unique challenges in Solid-Phase Peptide Synthesis (SPPS). The most critical point of failure in dipeptide assembly is the seque...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of short, unprotected dipeptides such as H-Val-Leu-OH poses unique challenges in Solid-Phase Peptide Synthesis (SPPS). The most critical point of failure in dipeptide assembly is the sequence-dependent truncation caused by Diketopiperazine (DKP) formation. This application note details a highly optimized, self-validating Fmoc-SPPS protocol for the synthesis of Valyl-Leucine hydrochloride (H-Val-Leu-OH·HCl). By strategically utilizing 2-Chlorotrityl chloride (2-CTC) resin, advanced OxymaPure/DIC coupling chemistry, and a robust lyophilization-driven salt exchange, this workflow ensures high-yield recovery of the biologically compatible hydrochloride salt.

Mechanistic Rationale & Experimental Design

Mitigating Diketopiperazine (DKP) Formation via Steric Hindrance

Diketopiperazine formation is a notorious deletion side reaction that results in significant material loss at the dipeptide stage[1]. During the basic Fmoc-deprotection of the second amino acid (Fmoc-Val-Leu-O-Resin H-Val-Leu-O-Resin), the newly liberated, highly nucleophilic N-terminal amine can undergo intramolecular aminolysis. It attacks the C-terminal ester bond anchoring the peptide to the resin, forming a six-membered DKP ring and prematurely cleaving the truncated chain[1].

The Solution: Standard p-alkoxybenzyl ester resins (e.g., Wang resin) are highly susceptible to this side reaction. To prevent this, we utilize 2-Chlorotrityl chloride (2-CTC) resin . The immense steric bulk of the 2-CTC moiety physically blocks the spatial conformation required for this intramolecular attack, minimizing DKP formation and preserving the dipeptide on the solid support[2].

Optimized Coupling with DIC/OxymaPure

Traditional coupling methods utilizing diisopropylcarbodiimide (DIC) alone or with HOBt are prone to racemization and carry explosive hazards. In this protocol, we utilize OxymaPure [ethyl 2-cyano-2-(hydroxyimino)acetate]. DIC activates the carboxyl group of Fmoc-Val-OH to form an O-acylurea intermediate. OxymaPure immediately reacts with this intermediate to form a highly reactive ester, driving rapid amide bond formation with minimal side reactions and superior safety profiles[3].

Counterion Exchange: TFA to HCl Salt

Global cleavage from the resin utilizing Trifluoroacetic acid (TFA) yields the peptide as a TFA salt. Because residual TFA is highly cytotoxic and can skew cell-based assays, it must be exchanged for a biocompatible counterion. We utilize a highly efficient phase-transition method: dissolving the peptide in 100 mM HCl and subjecting it to repeated lyophilization. This process drives off the volatile TFA as a gas, replacing the counterions with chloride to yield the desired H-Val-Leu-OH·HCl salt[4].

Logical Relationships & Workflow Diagrams

DKP_Mechanism State1 Fmoc-Val-Leu-O-Resin Deprotect 20% Piperidine (Fmoc Removal) State1->Deprotect State2 H-Val-Leu-O-Resin (Nucleophilic N-terminus) Deprotect->State2 Path1 Wang Resin (Low Steric Bulk) State2->Path1 Path2 2-CTC Resin (High Steric Bulk) State2->Path2 DKP Diketopiperazine (DKP) + Cleaved Resin (Yield Loss) Path1->DKP Success Stable Dipeptide-Resin (Proceed to Cleavage) Path2->Success

Fig 1: Steric hindrance by 2-CTC resin prevents intramolecular DKP cyclization.

SPPS_Workflow Start 2-CTC Resin Preparation Load 1. Load Fmoc-Leu-OH (DIPEA, DCM, 2h) Start->Load Cap 2. Cap Unreacted Sites (DCM/MeOH/DIPEA, 15m) Load->Cap Deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF, 15m) Cap->Deprotect1 Couple 4. Couple Fmoc-Val-OH (DIC/OxymaPure, 1h) Deprotect1->Couple Deprotect2 5. Final Fmoc Deprotection (20% Piperidine/DMF, 15m) Couple->Deprotect2 Cleave 6. Cleavage (TFA/TIPS/H2O, 1h) Deprotect2->Cleave Exchange 7. TFA to HCl Exchange (100 mM HCl, Lyophilization) Cleave->Exchange Product H-Val-Leu-OH·HCl (Purified Solid) Exchange->Product

Fig 2: Step-by-step workflow for the Fmoc-SPPS of H-Val-Leu-OH·HCl.

Quantitative Data & Reagent Specifications

Table 1: Reagent Equivalents and Quantities (1.0 mmol Scale)
Reagent / MaterialRole in SynthesisEquivalentsAmount
2-CTC Resin (~1.0 mmol/g)Solid Support1.0 eq1.0 g
Fmoc-Leu-OH C-Terminal Amino Acid1.2 eq424 mg (1.2 mmol)
Fmoc-Val-OH N-Terminal Amino Acid3.0 eq1.02 g (3.0 mmol)
DIPEA Base (Loading/Capping)4.0 eq696 µL (4.0 mmol)
DIC Coupling Activator3.0 eq468 µL (3.0 mmol)
OxymaPure Coupling Additive3.0 eq426 mg (3.0 mmol)
20% Piperidine in DMF Fmoc Deprotection ReagentExcess20 mL per cycle
TFA/TIPS/H₂O (95:2.5:2.5)Cleavage CocktailExcess10 mL
100 mM HCl (aq)Salt Exchange ReagentExcess20 mL per wash

Step-by-Step Experimental Protocol

Phase 1: Resin Loading and Capping
  • Resin Swelling: Weigh 1.0 g of 2-CTC resin into a fritted SPPS reaction vessel. Add 10 mL of anhydrous Dichloromethane (DCM) and agitate gently for 30 minutes to swell the polymer matrix. Drain the solvent.

  • First Amino Acid Loading: Dissolve Fmoc-Leu-OH (424 mg, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (696 µL, 4.0 mmol) in 10 mL of anhydrous DCM. Add the solution to the resin and agitate at room temperature for 2 hours.

  • Capping: To prevent future truncated sequences, cap any unreacted trityl chloride sites. Add a capping solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) to the vessel and agitate for 15 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DCM (3 × 10 mL) followed by Dimethylformamide (DMF) (3 × 10 mL).

Phase 2: Dipeptide Assembly
  • Fmoc Deprotection: Add 10 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 10 mL aliquot for 15 minutes.

  • Washing: Wash the resin with DMF (5 × 10 mL) to completely remove trace piperidine.

  • Coupling: Dissolve Fmoc-Val-OH (1.02 g, 3.0 mmol) and OxymaPure (426 mg, 3.0 mmol) in 8 mL of DMF. Add DIC (468 µL, 3.0 mmol) to the solution. Stir for 2 minutes to allow O-acylurea pre-activation, then transfer the mixture to the reaction vessel. Agitate for 1 hour at room temperature.

  • Final Fmoc Deprotection: Following a negative Kaiser test (see Quality Control), remove the N-terminal Fmoc group using 20% Piperidine in DMF (1 × 5 min, 1 × 15 min). Wash the resin with DMF (5 × 10 mL) and DCM (5 × 10 mL). Dry the resin under a stream of nitrogen.

Phase 3: Cleavage and Precipitation
  • Global Cleavage: Prepare 10 mL of the cleavage cocktail: TFA/Triisopropylsilane (TIPS)/H₂O (95:2.5:2.5 v/v/v). Add to the dried resin and agitate for 1 hour at room temperature.

  • Filtration: Collect the filtrate in a 50 mL round-bottom flask. Wash the resin once with 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to approximately 2 mL. Dropwise, add 20 mL of ice-cold diethyl ether to precipitate the crude H-Val-Leu-OH·TFA salt.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant. Wash the pellet with fresh ice-cold ether (3 × 15 mL), centrifuging after each wash. Air-dry the pellet.

Phase 4: TFA to HCl Salt Exchange via Lyophilization
  • Dissolution: Dissolve the crude peptide TFA salt in 100 mM aqueous HCl to achieve a concentration of 1–2 mg/mL[4].

  • Equilibration: Allow the solution to stand at room temperature for 1 to 2 minutes to ensure complete ionic exchange[4].

  • Lyophilization: Flash-freeze the solution in liquid nitrogen and lyophilize overnight to obtain a dry powder[4].

  • Iteration: Repeat the dissolution in 100 mM HCl and lyophilization process two additional times. This forces the equilibrium toward the chloride salt by driving off residual TFA as a volatile gas, yielding the highly pure H-Val-Leu-OH·HCl .

Quality Control & Self-Validation System

To ensure the integrity of the protocol, the following self-validating checks must be integrated:

  • Kaiser (Ninhydrin) Test: Performed immediately after the Fmoc-Val-OH coupling step. A few resin beads are heated with ninhydrin reagents. A yellow result indicates complete coupling (no free primary amines). A blue result indicates incomplete coupling, triggering an immediate re-coupling step before proceeding to deprotection.

  • Mass Spectrometry (DKP Monitoring): During LC-MS analysis of the crude cleavage product, actively scan for a mass of ~212 Da (the mass of the Val-Leu diketopiperazine). The presence of this peak indicates failure of the steric hindrance at the dipeptide stage. The target mass for the desired H-Val-Leu-OH free peptide is 230 Da ( [M+H]+=231.15 ).

References[1] Title: Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention

Source : peptidechemistry.org URL : 1[4] Title : Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides Source : peptide.com URL :4[3] Title : OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source : peptidechemistry.org URL :3[2] Title : Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation Source : nih.gov URL : 2

Sources

Application

H-Val-Leu-OH.HCl coupling methods in peptide synthesis

Application Note: Overcoming Steric and Stereochemical Challenges in H-Val-Leu-OH·HCl Coupling Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, self-v...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric and Stereochemical Challenges in H-Val-Leu-OH·HCl Coupling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, self-validating workflows, and optimized protocols for sterically hindered dipeptide hydrochloride salts.

Mechanistic Overview & Synthetic Challenges

The coupling of the dipeptide H-Val-Leu-OH·HCl (Valyl-Leucine hydrochloride) presents a trifecta of complex synthetic challenges that routinely compromise yield and stereochemical integrity in peptide synthesis. Understanding the causality behind these failures is critical for designing a robust synthetic strategy.

  • The Steric Barrier of Valine: Valine is a β -branched amino acid. When H-Val-Leu-OH acts as an amine donor (N-terminal elongation), the bulky isopropyl group on the α -carbon severely restricts the trajectory of nucleophilic attack[1]. Traditional carbodiimide chemistries (e.g., EDC/HOBt) often fail to overcome this activation energy barrier, resulting in sluggish kinetics and truncated sequences.

  • The Epimerization Risk of Leucine (Fragment Condensation): If the dipeptide is used as an acyl donor (C-terminal elongation), it undergoes fragment condensation. Unlike Fmoc- or Boc-protected single amino acids, peptide fragments lack a urethane protecting group. Upon activation of the C-terminal Leucine, the adjacent amide bond rapidly back-bites to form an oxazolone intermediate[2][3]. In the presence of basic conditions, this oxazolone readily tautomerizes, leading to severe epimerization (yielding D-Leu)[4][5].

  • The Dual-Edged Sword of Hydrochloride Salts: The dipeptide is supplied as a stable hydrochloride salt to prevent premature diketopiperazine (DKP) cyclization[6]. However, the protonated amine is entirely non-nucleophilic. It requires precise in situ neutralization with a tertiary base. Incomplete neutralization halts coupling, while excess base accelerates oxazolone-mediated epimerization and DKP formation[7].

Strategic Reagent Selection

To navigate these competing pathways, reagent selection must be highly deliberate. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine) is the gold standard for this specific substrate[8][9].

Causality: HATU generates an highly reactive OAt (7-azabenzotriazole) active ester. The critical advantage of the OAt ester over standard OBt (HOBt) esters is the presence of a nitrogen atom at the 7-position of the aromatic ring. This nitrogen acts as a neighboring general base, coordinating a cyclic, hydrogen-bonded transition state that physically guides the sterically hindered Valine amine into the electrophilic center, dramatically accelerating the reaction and outcompeting side reactions[1][9].

Table 1: Quantitative Efficacy of Coupling Reagents for Sterically Hindered Fragments
Coupling Reagent SystemReactive IntermediateSteric Tolerance (Val/Ile)Relative Epimerization RiskTypical Yield (%)Reaction Time (hrs)
HATU / DIPEA OAt Active EsterVery HighLow> 95%1 - 2
DIC / HOAt OAt Active EsterHighVery Low (Base-free)90 - 95%2 - 4
HBTU / DIPEA OBt Active EsterModerateModerate70 - 85%4 - 8
EDC / HOBt OBt Active EsterLowModerate to High< 60%> 12

Data synthesized from comparative studies on hindered amino acid coupling and fragment condensation[1][8][9].

Workflow & Pathway Visualization

G N1 H-Val-Leu-OH•HCl (Protonated Amine) N2 Neutralization (1.05 eq DIPEA) N1->N2 Base Addition N3 Free Amine (Nucleophile) N2->N3 -HCl N7 Amide Bond Formation (Coupling) N3->N7 Nucleophilic Attack N4 Acyl Donor (e.g., Fmoc-AA-OH) N5 Activation (HATU + DIPEA) N4->N5 DMF, 0°C N6 Active OAt Ester (Electrophile) N5->N6 -H2O N6->N7 Acyl Transfer N9 Side Reaction: Epimerization N6->N9 Excess Base N8 Target Peptide N7->N8 Desired Pathway

Figure 1: Mechanistic workflow of H-Val-Leu-OH·HCl coupling, highlighting activation and side paths.

Self-Validating Experimental Protocols

Protocol A: Solution-Phase N-Terminal Elongation (Chemoselective N-Acylation)

Objective: Couple an Fmoc-protected amino acid to the N-terminus of H-Val-Leu-OH·HCl without protecting the C-terminal carboxylic acid. Causality: Because the dipeptide possesses a free C-terminal carboxylic acid, chemoselective N-acylation is achieved by exploiting the vastly higher nucleophilicity of the α -amine at a controlled, mildly basic pH, preventing unwanted O-acylation (esterification)[10][11].

Step 1: Precision Neutralization

  • Dissolve H-Val-Leu-OH·HCl (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Cool the solution to 0°C under an inert atmosphere (N2/Ar).

  • Add exactly 1.05 eq of DIPEA dropwise. Causality: The 1.05 eq precisely neutralizes the HCl salt to liberate the free amine without providing bulk excess base that could catalyze premature side reactions[6][7].

  • Validation Checkpoint 1: Remove a 2 µL aliquot, dilute in 100 µL ACN/H2O, and analyze via LC-MS. The mass spectrum must show the [M+H]+ peak of the free dipeptide (m/z 231.1) and the absence of the chloride adduct, confirming successful deprotonation.

Step 2: Pre-Activation of the Acyl Donor

  • In a separate vial, dissolve the Fmoc-AA-OH (1.1 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir at 0°C for exactly 2 minutes . Causality: HATU rapidly forms the highly reactive OAt ester. Limiting activation time to 2 minutes prevents the side reaction of guanidinylation, where the free amine attacks the uronium carbon of HATU instead of the activated ester[9].

Step 3: Coupling and Workup

  • Transfer the activated Fmoc-AA-OAt solution dropwise to the neutralized H-Val-Leu-OH solution.

  • Stir at room temperature for 1.5 hours.

  • Validation Checkpoint 2: Perform a Ninhydrin spot test on a TLC plate. The transition from a deep purple spot (free primary amine) to a colorless/yellow spot indicates >99% coupling completion.

  • Quench the reaction with 5% aqueous citric acid to protonate the unreacted bases and the C-terminal carboxylic acid, then extract with Ethyl Acetate. The organic layer will contain the target peptide[11].

Protocol B: Solid-Phase Fragment Condensation (SPFC)

Objective: Couple the N-protected dipeptide fragment (e.g., Fmoc-Val-Leu-OH) to a resin-bound peptide. Causality: When acting as an acyl donor, the activated C-terminal Leucine is highly prone to oxazolone formation. To suppress epimerization, we must eliminate tertiary amines (like DIPEA) from the activation step, as they are the primary catalysts for oxazolone tautomerization[4][5].

Step 1: Base-Free Fragment Activation

  • Dissolve Fmoc-Val-Leu-OH (2.0 eq) and HOAt (2.0 eq) in a 1:1 mixture of DMF/DCM.

  • Cool to -5°C and add N,N'-Diisopropylcarbodiimide (DIC) (2.0 eq). Stir for 10 minutes. Causality: The DIC/HOAt system generates the highly reactive OAt ester under strictly neutral conditions, bypassing the base-catalyzed epimerization pathway[8][12].

Step 2: Resin Coupling

  • Add the activated fragment solution to the swollen, deprotected resin-bound peptide.

  • Agitate gently for 4-12 hours at room temperature.

  • Validation Checkpoint 3: Cleave a micro-scale sample from the resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze the crude cleavage product via chiral LC-MS or Marfey's reagent derivatization to quantify the L-Leu vs. D-Leu epimer ratio. A successful base-free activation will yield <2% epimerization[5].

References

  • Peptide Synthesis Overview - united-bio.com. Available at: 2

  • Peptide Synthesis via Fragment Condensation - renyi.hu. Available at: 4

  • Peptide Bond Formation through Fragment Condensation with Silylating Reagents - nih.gov. Available at: 3

  • Overview of Custom Peptide Synthesis - peptide2.com. Available at: 8

  • Epimerisation in Peptide Synthesis - researchgate.net. Available at: 5

  • HATU in Peptide Synthesis: Mechanism, Innovation, and Beyond - americapeptide.com. Available at: 9

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - researchgate.net. Available at: 1

  • Technical Support Center: H-Ala-OEt.HCl in Peptide Synthesis - benchchem.com. Available at:6

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amines - core.ac.uk. Available at: 7

  • Practical N-to-C peptide synthesis with minimal protecting groups - nih.gov. Available at: 13

  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure - acs.org. Available at: 10

  • Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis - google.com. Available at: 11

  • Peptide Synthesis - FAQ - peptide.com. Available at: 12

Sources

Method

Application Note: H-Val-Leu-OH·HCl in Drug Discovery – From Prodrug Design to Bioactive Scaffolds

Executive Summary & Physicochemical Rationale H-Val-Leu-OH·HCl (L-Valyl-L-Leucine hydrochloride) is a highly versatile aliphatic dipeptide building block widely utilized in modern pharmaceutical research. The presence of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

H-Val-Leu-OH·HCl (L-Valyl-L-Leucine hydrochloride) is a highly versatile aliphatic dipeptide building block widely utilized in modern pharmaceutical research. The presence of the hydrochloride salt (·HCl) is a critical physicochemical feature: it protonates the N-terminal valine amine, preventing premature intramolecular aminolysis (diketopiperazine formation) and ensuring the dipeptide remains highly soluble and stable in aqueous assay buffers.

In drug discovery, this dipeptide is primarily leveraged across two distinct domains:

  • Prodrug Vectoring: Acting as a high-affinity targeting moiety for the intestinal Peptide Transporter 1 (PEPT1) to enhance the oral bioavailability of poorly absorbed active pharmaceutical ingredients (APIs).

  • Privileged Scaffold Synthesis: Serving as the linear precursor for bioactive cyclodipeptides (diketopiperazines), which exhibit potent antimicrobial and target-modulating properties.

Mechanistic Applications in Drug Development

Hijacking PEPT1 for Oral Bioavailability Enhancement

The intestinal absorption of many polar or macrocyclic drugs is severely limited by poor passive membrane permeability. To overcome this, researchers utilize a prodrug strategy targeting PEPT1 (SLC15A1), a high-capacity, proton-coupled symporter located on the apical membrane of enterocytes [1].

H-Val-Leu-OH is an optimal model substrate and prodrug vector. The branched-chain aliphatic side chains of Valine and Leucine provide ideal hydrophobic interactions with the primary binding pockets of PEPT1 [2]. By conjugating an API to the C-terminus or N-terminus of the Val-Leu sequence, the resulting prodrug mimics a dietary dipeptide. Upon PEPT1-mediated internalization, ubiquitous intracellular peptidases rapidly hydrolyze the peptide bond, releasing the active parent drug into the portal circulation [3].

PEPT1_Pathway Lumen Intestinal Lumen (pH 6.0) Prodrug + H+ PEPT1 PEPT1 (SLC15A1) Apical Membrane Lumen->PEPT1 Proton Gradient Co-transport Enterocyte Enterocyte Intracellular Space PEPT1->Enterocyte Cellular Uptake Hydrolysis Intracellular Peptidases Enterocyte->Hydrolysis Enzymatic Cleavage Blood Portal Circulation (Active Drug) Hydrolysis->Blood Basolateral Efflux

Fig 1: PEPT1-mediated transcellular transport and intracellular activation of Val-Leu prodrugs.

Precursor for Bioactive Cyclodipeptides (Diketopiperazines)

Cyclodipeptides (CDPs) are naturally occurring hormone-like substances characterized by a rigid diketopiperazine (DKP) ring. Cyclo(Val-Leu) has been identified as a potent bioactive molecule with antimicrobial properties against various pathogenic bacteria, as well as an active modulator of bitter taste receptors [4]. H-Val-Leu-OH·HCl is utilized as the direct linear precursor in the semi-synthesis of these DKPs, allowing researchers to explore structure-activity relationships (SAR) by systematically modifying the branched aliphatic side chains.

Quantitative Data: Transport and Bioactivity Profiles

The following table summarizes the key pharmacological metrics associated with H-Val-Leu-OH and its derivatives, providing a benchmarking reference for assay development.

Compound / ConjugateTarget Transporter / ReceptorPrimary ApplicationKey Metric / Activity
H-Val-Leu-OH·HCl PEPT1 (SLC15A1)Model Substrate Papp​>1.0×10−6 cm/s (Caco-2)
Val-Leu-API Prodrugs PEPT1 (SLC15A1)Oral Bioavailability3 to 5-fold AUC increase vs. parent API
Cyclo(Val-Leu) Bacterial TargetsAntimicrobial ScaffoldMIC ~ 16–128 µg/mL (Gram-positive)
LNDP (Val-Leu containing) PEPT1 / TranscytosisBioactive Peptide Delivery Papp​=1.22×10−6 cm/s

Validated Experimental Protocols

Protocol 1: Self-Validating Caco-2 Permeability Assay for PEPT1 Transport

This protocol establishes a transcellular transport assay to evaluate the PEPT1-mediated uptake of Val-Leu-based prodrugs.

Expertise & Causality Rationale: PEPT1 is a proton-coupled symporter. To accurately assess its activity in vitro, you must establish a physiological transmembrane pH gradient. Using an apical buffer at pH 6.0 and a basolateral buffer at pH 7.4 provides the essential thermodynamic driving force for active dipeptide uptake. Without this gradient, carrier-mediated transport is severely underestimated.

Step-by-Step Methodology:

  • Monolayer Preparation & Validation: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and polarization.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Causality: Only proceed if TEER > 250 Ω·cm². This ensures tight junctions are fully formed, isolating transcellular active transport from passive paracellular leakage.

  • Buffer Preparation:

    • Apical Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 10 mM MES, adjusted to pH 6.0 .

    • Basolateral Buffer: HBSS supplemented with 10 mM HEPES, adjusted to pH 7.4 .

  • Dosing: Dissolve H-Val-Leu-OH·HCl (or the target prodrug) in the Apical Buffer to a final concentration of 1 mM. Apply 0.5 mL to the apical chamber and 1.5 mL of Basolateral Buffer to the receiver chamber.

  • Self-Validation (Competitive Inhibition): In a parallel control well, co-incubate the prodrug with 10 mM Glycyl-Sarcosine (Gly-Sar) . Trustworthiness Check: Gly-Sar is a non-hydrolyzable, specific PEPT1 competitor. If the apparent permeability ( Papp​ ) of your compound does not significantly decrease in the presence of Gly-Sar, the transport is not PEPT1-dependent, prompting a re-evaluation of the molecular design.

  • Sampling & Analysis: Extract 100 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes (replacing with fresh buffer). Quantify via LC-MS/MS and calculate Papp​ .

Caco2_Workflow Seed 1. Seed Caco-2 Cells (Transwell Inserts) TEER 2. Measure TEER (Validate > 250 Ω·cm²) Seed->TEER Dose 3. Apply Val-Leu Prodrug (Apical, pH 6.0) TEER->Dose Inhibit 3b. Control: Add Gly-Sar (Competitive Inhibitor) TEER->Inhibit Sample 4. Sample Basolateral (Time-course) Dose->Sample Inhibit->Dose Co-incubation LCMS 5. LC-MS/MS Analysis (Calculate Papp) Sample->LCMS

Fig 2: Self-validating Caco-2 permeability workflow for assessing PEPT1-dependent transport.

Protocol 2: Controlled Cyclization to Cyclo(Val-Leu)

This protocol details the conversion of the linear dipeptide into a bioactive diketopiperazine scaffold.

Expertise & Causality Rationale: In the ·HCl salt form, the N-terminal amine of valine is protonated ( −NH3+​ ), rendering it non-nucleophilic. The addition of a mild organic base deprotonates the amine, allowing it to execute an intramolecular nucleophilic attack on the C-terminal leucine carbonyl carbon, expelling water and forming the highly stable 6-membered DKP ring.

Step-by-Step Methodology:

  • Neutralization: Suspend 500 mg of H-Val-Leu-OH·HCl in 10 mL of anhydrous methanol. Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. Stir for 15 minutes to fully liberate the free base.

  • Thermal Cyclization: Transfer the solution to a sealed microwave reactor vial. Heat the mixture to 120°C for 45 minutes under microwave irradiation. Causality: Microwave heating provides uniform thermal energy, rapidly driving the dehydration reaction to completion while minimizing epimerization at the chiral alpha-carbons.

  • Precipitation: Cool the reaction to room temperature. Concentrate the solvent in vacuo to 2 mL, then add 10 mL of ice-cold diethyl ether. The Cyclo(Val-Leu) will precipitate as a white solid.

  • Validation: Filter and dry the precipitate. Confirm the disappearance of the linear peptide mass ( [M+H]+=231.1 ) and the appearance of the DKP mass ( [M+H]+=213.1 ) via ESI-MS.

References

  • Amino Acids in the Development of Prodrugs. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review. International Journal of Food Studies. Available at:[Link]

Application

Application Note: H-Val-Leu-OH·HCl as a Substrate for Peptidase Assays

Kinetic Profiling, Zymography, and High-Throughput Screening Protocols for Peptidase A and Related Metalloenzymes Introduction & Scientific Context H-Val-Leu-OH·HCl (Valyl-Leucine hydrochloride) is a synthetic dipeptide...

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Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Profiling, Zymography, and High-Throughput Screening Protocols for Peptidase A and Related Metalloenzymes

Introduction & Scientific Context

H-Val-Leu-OH·HCl (Valyl-Leucine hydrochloride) is a synthetic dipeptide substrate extensively utilized in the kinetic profiling, identification, and high-throughput screening of metallopeptidases. As a highly specific substrate, it is canonically used to measure the activity of Peptidase A (Pep A) across mammalian, bacterial, and forensic applications[1].

The hydrochloride salt form is specifically chosen for in vitro assays because it ensures rapid aqueous solubility and prevents the spontaneous cyclization (diketopiperazine formation) that can commonly occur with free-base dipeptides. In population genetics and forensic biology, the cleavage of Val-Leu has been a gold-standard biochemical marker to differentiate Peptidase A and Peptidase S from other isozymes (e.g., Pep B, C, D) via their distinct electrophoretic mobility[1][2].

Mechanistic Overview (Causality & Experience)

Unlike chromogenic substrates (e.g., pNA or AMC derivatives) that release a directly measurable fluorophore upon cleavage, H-Val-Leu-OH·HCl is a "silent" substrate. Its cleavage by Peptidase A yields free L-Valine and L-Leucine. To quantify this reaction in real-time, the assay must be coupled to a secondary detection system.

Why Val-Leu? Peptidase A (often classified under the M17 family of metallopeptidases, such as E. coli aminopeptidase I) exhibits a stringent requirement for hydrophobic residues at both the P1 and P1' positions. The Val-Leu sequence perfectly occupies the hydrophobic S1 and S1' pockets of the enzyme's active site, allowing for highly specific catalytic turnover[3].

Coupled Detection Chemistry: To create a self-validating and measurable system, we employ a coupled oxidative cascade:

  • Hydrolysis : Peptidase A cleaves the peptide bond, releasing L-Val and L-Leu.

  • Oxidation : L-Amino Acid Oxidase (L-AAO) oxidizes the free L-amino acids, generating hydrogen peroxide (H₂O₂), ammonia, and an α-keto acid.

  • Signal Generation : Horseradish Peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a chromogenic electron donor (e.g., o-dianisidine or 3-amino-9-ethylcarbazole), producing a quantifiable signal.

Pathway Substrate H-Val-Leu-OH·HCl (Substrate) Products L-Valine + L-Leucine (Products) Substrate->Products Hydrolysis PepA Peptidase A (Enzyme) PepA->Substrate Catalyzes H2O2 Hydrogen Peroxide (H2O2) Products->H2O2 Oxidation LAAO L-Amino Acid Oxidase LAAO->Products Catalyzes Dye Oxidized Chromogen (Signal) H2O2->Dye Reduction HRP Horseradish Peroxidase HRP->H2O2 Catalyzes

Enzymatic cleavage of H-Val-Leu-OH·HCl and the coupled oxidative detection pathway.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput Chromogenic Microplate Assay

This protocol describes a continuous coupled assay for 96-well microplates. To ensure trustworthiness, the system incorporates a metallopeptidase inhibitor (Bestatin) to validate that the signal is exclusively driven by Peptidase A activity, ruling out background hydrolysis.

Reagents Required:

  • Assay Buffer : 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl₂ or CoCl₂ (Pep A requires divalent cations for optimal activity).

  • Substrate : 10 mM H-Val-Leu-OH·HCl dissolved in Assay Buffer.

  • Coupling Mix : 2 U/mL L-AAO, 5 U/mL HRP, and 0.5 mM o-dianisidine in Assay Buffer.

  • Inhibitor Control : 1 mM Bestatin.

Step-by-Step Methodology:

  • Preparation : Dispense 90 µL of the Coupling Mix into each well of a clear flat-bottom 96-well microplate.

  • Substrate Addition : Add 10 µL of the 10 mM H-Val-Leu-OH·HCl substrate to the wells.

  • Equilibration : Pre-incubate the microplate at 37°C for 5 minutes to allow the temperature to stabilize.

  • Reaction Initiation : Add 10 µL of the enzyme sample to initiate the reaction.

    • Blank Control: Add 10 µL of Assay Buffer instead of the enzyme.

    • Inhibitor Control: Pre-incubate the enzyme sample with 1 mM Bestatin for 10 minutes prior to addition.

  • Kinetic Readout : Immediately monitor the absorbance at 436 nm (specific for oxidized o-dianisidine) every 30 seconds for 30 minutes at 37°C using a microplate reader.

  • Data Analysis : Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Subtract the blank control rate to determine the specific activity.

Protocol B: Zymogram / Isozyme Electrophoretic Staining

This method is utilized in population genetics and forensic typing to visualize Pep A variants directly on a gel matrix[2].

Staining Solution:

  • 50 mM Tris-HCl (pH 7.5)

  • 20 mM H-Val-Leu-OH·HCl

  • 0.1 U/mL L-AAO

  • 0.5 U/mL HRP

  • 0.02% 3-amino-9-ethylcarbazole (AEC) dissolved in N,N-dimethylformamide.

Step-by-Step Methodology:

  • Electrophoresis : Resolve the crude cell lysates or biological samples using starch gel or cellulose acetate electrophoresis.

  • Overlay : Mix the Staining Solution 1:1 with a 2% warm molten agarose solution (kept at 45°C) and pour it directly over the resolved gel.

  • Incubation : Allow the agarose to solidify, then incubate the gel at 37°C in the dark for 30–60 minutes.

  • Visualization : Red insoluble bands will precipitate at the exact migration distance of Peptidase A, driven by the localized AEC oxidation.

Workflow Step1 Step 1: Reagent Preparation Prepare Tris-HCl Buffer (pH 7.5) Dissolve H-Val-Leu-OH·HCl Step2 Step 2: Assay Assembly Mix Substrate, L-AAO, HRP, and Chromogen in microplate Step1->Step2 Step3 Step 3: Reaction Initiation Add Enzyme/Sample to wells (Include Bestatin & Blank controls) Step2->Step3 Step4 Step 4: Kinetic Readout Measure Absorbance/Fluorescence continuously at 37°C Step3->Step4 Step5 Step 5: Data Analysis Calculate Vmax and Km Validate with inhibitor data Step4->Step5

Step-by-step workflow for the high-throughput microplate kinetic assay.

Data Presentation & Troubleshooting

Table 1: Comparison of Analytical Methods for Val-Leu Cleavage

MethodDetection LimitThroughputPrimary ApplicationProsCons
Coupled Microplate Assay < 0.1 mU/mLHigh (96/384-well)Kinetic profiling, IC₅₀ determinationReal-time continuous readoutSusceptible to reducing agents in sample
Zymogram Staining ~ 1 mU/bandLowIsozyme typing, population geneticsVisualizes specific enzyme variantsSemi-quantitative, time-consuming
LC-MS/MS (Direct) < 1 nMMediumComplex biological matricesNo coupling enzymes requiredRequires expensive instrumentation

Table 2: Assay Troubleshooting Guide

ObservationCausality / Root CauseCorrective Action
High Background Signal in Blank Spontaneous oxidation of chromogen or L-AAO auto-activityPrepare Coupling Mix fresh daily; protect from light.
No Signal in Positive Control Depletion of divalent cations (Mn²⁺/Co²⁺)Ensure EDTA or chelators are absent from the sample buffer.
Non-linear Kinetic Curve Substrate depletion or enzyme aggregationDilute the enzyme sample; ensure buffer pH is strictly 7.5.

References

  • Title: PEPTIDASES AND PROTEASES OF ESCHERICHIA COLI AND SALMONELLA TYPHIMURIUM Source: Annual Review of Microbiology URL: [Link]

  • Title: Evidence that "Vaginal Peptidase" Is a Bacterial Gene Product Source: Journal of Forensic Sciences (ASTM International) URL: [Link]

  • Title: Allozymic Variation in the Marsh Rice Rat, Oryzomys palustris, and the White-footed Mouse, Peromyscus leucopus, on the Virginia Barrier Islands and Southern Delmarva Peninsula Source: Virginia Coast Reserve Long-Term Ecological Research (VCR LTER) URL: [Link]

Sources

Method

Application Note &amp; Protocol: Reconstitution of H-Val-Leu-OH.HCl for Cell Culture Applications

Abstract This document provides a comprehensive, technically-grounded protocol for the solubilization and preparation of the dipeptide H-Val-Leu-OH.HCl (Valyl-leucine hydrochloride) for use in cell culture. The protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically-grounded protocol for the solubilization and preparation of the dipeptide H-Val-Leu-OH.HCl (Valyl-leucine hydrochloride) for use in cell culture. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for incorporating this peptide into their experimental workflows. Beyond a simple set of instructions, this guide elucidates the critical scientific principles underpinning the methodology, including management of pH shifts due to the hydrochloride salt, ensuring sterility, and maintaining solution stability. By following this protocol, researchers can ensure the consistent and safe delivery of H-Val-Leu-OH.HCl to their cell cultures, thereby enhancing experimental reproducibility and integrity.

Introduction: The Challenge of Peptide Handling

Dipeptides are increasingly utilized in cell culture media to enhance nutrient stability and solubility, thereby improving culture performance.[1][2][3] The dipeptide H-Val-Leu-OH, composed of the hydrophobic amino acids valine and leucine, is of interest in various biological studies.[4][5] It is typically supplied as a hydrochloride (HCl) salt to improve its stability and aqueous solubility.[6][7]

However, the introduction of any new reagent into a highly defined cell culture system requires meticulous preparation. The HCl salt, while beneficial for solubility, presents a significant challenge: it creates a highly acidic stock solution. Direct addition of such a solution to a bicarbonate-buffered cell culture medium can cause a catastrophic drop in pH, leading to cellular stress, apoptosis, and experimental failure.[8][9][10] A study involving L-glutamic acid reconstituted in HCl demonstrated that the acidic vehicle, not the amino acid itself, was responsible for the observed cytotoxicity, highlighting the absolute necessity of pH neutralization.[9]

This protocol provides a robust, self-validating workflow that addresses these challenges head-on, ensuring the peptide is delivered in a sterile, physiologically compatible, and bioactive form.

Physicochemical Properties of H-Val-Leu-OH.HCl

A fundamental understanding of the reagent's properties is the first step in developing a successful protocol.

PropertyValueSource
Chemical Formula C₁₁H₂₂N₂O₃ · HCl[11]
Molecular Weight 266.76 g/mol Calculated
Appearance White to off-white crystalline powderGeneric Observation
Storage (Lyophilized) ≤ -15°C in a desiccated environment[11][12]

Core Principles for Reagent Preparation

The success of this protocol hinges on three core principles: pH control, sterility, and stability.

  • pH Management: The protonated amine group and the HCl counter-ion make the initial aqueous solution of H-Val-Leu-OH.HCl acidic. This protocol incorporates a critical pH adjustment step using a sterile base (NaOH) to neutralize the solution to a physiological pH of ~7.4 before it is introduced to the culture medium. This prevents shocking the cells and destabilizing the medium's buffering system.[8][9]

  • Sterility Assurance: Cell cultures are highly susceptible to microbial contamination.[13] As peptide solutions cannot be heat-sterilized via autoclaving, which would degrade the peptide bonds[14], this protocol mandates sterile filtration through a 0.22 µm membrane. The choice of membrane material, such as Polyvinylidene Fluoride (PVDF) or Polyethersulfone (PES), is also critical to minimize non-specific binding and loss of the peptide.[13][14]

  • Solution Stability: Peptides are significantly less stable in solution than in their lyophilized form due to potential hydrolysis and microbial degradation.[12][15][16] To mitigate this, the protocol recommends preparing a concentrated stock solution, creating single-use aliquots to avoid repeated freeze-thaw cycles, and storing them at -20°C or -80°C.[16][17]

Protocol for Reconstitution of H-Val-Leu-OH.HCl

This section details the step-by-step methodology for preparing a sterile, pH-neutral stock solution. All steps should be performed in a laminar flow hood using aseptic technique.

Materials & Equipment
  • H-Val-Leu-OH.HCl powder

  • Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)

  • Sterile 1.0 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter with a micro-probe

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filters with low-protein-binding membranes (PVDF or PES)[14][18]

  • Sterile syringes

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

Workflow Diagram

Dissolution_Protocol Start Start: Aseptic Environment Equilibrate 1. Equilibrate Peptide Vial to Room Temperature Start->Equilibrate Weigh 2. Weigh Peptide Powder Equilibrate->Weigh Dissolve 3. Dissolve in 80% of Final Volume of Sterile Solvent Weigh->Dissolve Adjust_pH 4. CRITICAL STEP: Adjust pH to ~7.4 with 1.0 N NaOH Dissolve->Adjust_pH Final_Volume 5. QS to Final Volume with Sterile Solvent Adjust_pH->Final_Volume Filter 6. Sterile Filter with 0.22 µm Low-Binding Syringe Filter Final_Volume->Filter Aliquot 7. Aliquot into Single-Use Tubes Filter->Aliquot Store 8. Store at -20°C or -80°C Aliquot->Store End End: Ready for Use Store->End

Caption: Workflow for the sterile reconstitution of H-Val-Leu-OH.HCl.

Step-by-Step Methodology
  • Preparation: Place the sealed vial of H-Val-Leu-OH.HCl in a desiccator and allow it to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the hygroscopic peptide powder.[12][16]

  • Initial Dissolution:

    • Calculate the mass of H-Val-Leu-OH.HCl required to make a desired stock concentration (e.g., 100 mM).

      • Calculation Example for 10 mL of 100 mM Stock:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.01 L x 266.76 g/mol = 0.2668 g (or 266.8 mg)

    • Weigh the calculated mass of the peptide and transfer it to a sterile conical tube.

    • Add approximately 80% of the final desired volume of sterile, room temperature cell culture grade water or PBS (e.g., 8 mL for a final volume of 10 mL).

    • Gently vortex or swirl the tube to dissolve the powder. Brief sonication in a water bath can be used if dissolution is slow.[17][19]

  • pH Adjustment (Critical Step):

    • Place the conical tube in a sterile beaker for stability and insert a calibrated, sterile pH micro-probe into the solution.

    • While gently stirring, add sterile 1.0 N NaOH dropwise to the solution.

    • Monitor the pH closely. Continue adding NaOH until the pH of the solution stabilizes within the physiological range of 7.2 - 7.5.

    • Causality: This step neutralizes the hydrochloride, forming NaCl and water. Failure to perform this step will result in an acidic stock that is cytotoxic and will disrupt the pH of your cell culture medium.[9][20]

  • Final Volume Adjustment:

    • Once the pH is stable, carefully add the sterile solvent (water or PBS) to reach the final desired volume (e.g., bring the volume up to 10 mL).

    • Mix gently by inverting the tube to ensure a homogenous solution.

  • Sterile Filtration:

    • Draw the peptide solution into a sterile syringe.

    • Attach a sterile 0.22 µm low-protein-binding (e.g., PVDF or PES) syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile conical tube. This removes any potential microbial contaminants without significantly reducing the peptide concentration.[13][18]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use sterile cryovials or microcentrifuge tubes.

    • Label the aliquots clearly with the peptide name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage.[12][16] Avoid repeated freeze-thaw cycles.[15]

Quality Control & Application

To ensure experimental consistency, basic quality control checks are recommended.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, and free of particulates.
pH pH Meter7.2 - 7.5
Sterility Inoculate a small volume into sterile Tryptic Soy Broth and incubate for 48h at 37°C.No turbidity or microbial growth.

Application in Cell Culture: To use, thaw a single aliquot and dilute it directly into your pre-warmed cell culture medium to achieve the final desired working concentration. For example, to make 100 mL of medium with a final concentration of 1 mM H-Val-Leu-OH, add 1 mL of the 100 mM stock solution.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution
Peptide fails to dissolve completely. Insufficient solvent; peptide concentration is too high.Add a small amount of additional solvent. If solubility is still an issue, brief sonication may help.[17][19] For future preparations, consider making a more dilute stock solution.
Precipitation occurs during pH adjustment. The peptide may be less soluble at neutral pH (isoelectric point precipitation).This is less likely with the HCl salt form but possible. If it occurs, consider using a different solvent system or preparing a more dilute stock.
Precipitate forms when adding stock to culture medium. Localized high concentration of the peptide crashing out of solution; incompatibility with media components.Add the stock solution to the medium dropwise while gently swirling the medium to ensure rapid and even dispersal.[21]
Cell culture shows signs of toxicity or death. Incorrect pH of the stock solution; microbial contamination; incorrect final concentration.Verify the pH of a separate aliquot of your stock solution. Perform a sterility test. Recalculate your dilution factor to ensure the final concentration is correct.

References

  • Various Authors. (2012, November 24). Can the amount of HCL or NaOH added to a culture media to adjust the pH affect the cells? ResearchGate. Retrieved from [Link]

  • LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. Retrieved from [Link]

  • Lecocq, M., et al. (2013). Hydrochloric acid alters the effect of L-glutamic acid on cell viability in human neuroblastoma cell cultures. Toxicology in Vitro, 27(5), 1590-1596. Retrieved from [Link]

  • Sartorius. (n.d.). Sartorius Sterile Filtration Solutions. Sartorius AG. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Sterile Formulation Development. CD Formulation. Retrieved from [Link]

  • Sartorius. (2019, July 25). Clarification and Sterile Filtration of High Cell Density Cultures in One Step. Sartorius AG. Retrieved from [Link]

  • Various Authors. (2015, March 31). What is the best way to keep synthetic peptide in solution? ResearchGate. Retrieved from [Link]

  • Orlando, R. C., et al. (1998). Effect of HCl on transmembrane potentials and intracellular pH in rabbit esophageal epithelium. Gastroenterology, 114(2), 277-285. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Leucine hydrochloride. PubChem. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Stability: How Long Do Peptides Last? GenScript. Retrieved from [Link]

  • Peptides International. (n.d.). H-beta-HVal-OH HCl. Peptides International. Retrieved from [Link]

  • AnyGen. (n.d.). Peptide Storage and Handling - Best Practices for Stability. AnyGen. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]

  • Schilling, M., & Wältermann, M. (2020). Dipeptides in cell culture - Tools for performance increase and risk reduction. Applikon Biotechnology. Retrieved from [Link]

  • Park, Y., et al. (2011). The effects of Leu or Val residues on cell selectivity of α-helical peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(11), 2689-2696. Retrieved from [Link]

  • Wang, Y., et al. (2024). Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Kim, H., et al. (2024). Characterization and design of dipeptide media formulation for scalable therapeutic production. Applied Microbiology and Biotechnology, 108(1), 1-13. Retrieved from [Link]

  • Lee, J. H., et al. (2016). Effect of HCl on BEAS-2B cell viability and death. Experimental and Therapeutic Medicine, 12(4), 2323-2328. Retrieved from [Link]

  • Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent Technologies. Retrieved from [Link]

Sources

Application

Application Note: Strategic Incorporation of H-Val-Leu-OH·HCl into Complex Peptide Sequences via Fmoc-SPPS

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale The synthesis of pepti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The synthesis of peptides containing the Valyl-Leucine (Val-Leu) sequence presents a well-documented challenge in Solid-Phase Peptide Synthesis (SPPS). Valine is a β -branched amino acid, and Leucine possesses a bulky isobutyl side chain. When coupled sequentially on a solid support, the severe steric clash between these adjacent residues drastically reduces the acylation rate, frequently leading to incomplete couplings, deletion sequences (e.g., des-Val impurities), and epimerization[1].

To bypass this kinetic bottleneck, advanced peptide engineering relies on the incorporation of pre-formed dipeptide building blocks. H-Val-Leu-OH·HCl is a commercially available, cost-effective, and unprotected dipeptide precursor. However, because both its N-terminus and C-terminus are free, it cannot be directly introduced into an Fmoc-SPPS workflow. It must first undergo selective N-terminal protection to form Fmoc-Val-Leu-OH , which is subsequently coupled to the growing peptide chain as a single unit.

This application note details the mechanistic causality, self-validating protocols, and analytical checkpoints required to successfully convert H-Val-Leu-OH·HCl into a protected building block and seamlessly incorporate it into a sterically hindered peptide sequence.

Mechanistic Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than simply following a recipe. The workflow is governed by two major chemical challenges:

Why Fmoc-OSu over Fmoc-Cl for N-Terminal Protection?

When protecting the free amine of the H-Val-Leu-OH dipeptide, one might default to 9-fluorenylmethyl chloroformate (Fmoc-Cl). However, Fmoc-Cl is highly reactive and can form mixed anhydrides with the unprotected C-terminal carboxylate of the dipeptide. This leads to unwanted self-condensation and the generation of oligomeric impurities (e.g., Fmoc-Val-Leu-Val-Leu-OH)[2].

To prevent this, we utilize Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate). The N-hydroxysuccinimide leaving group is significantly less reactive toward carboxylates but remains highly efficient for amine acylation, ensuring strictly orthogonal N-terminal protection without oligomerization[2][3].

Overcoming Steric Hindrance with HATU

Once Fmoc-Val-Leu-OH is synthesized, coupling this bulky dipeptide to the resin-bound peptide requires exceptional activation energy. Standard carbodiimides (like DIC) or benzotriazoles (like HOBt) often fail to drive the reaction to completion. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The nitrogen atom at the 7-position of the HOAt leaving group in HATU provides a neighboring group effect, acting as an intramolecular base that accelerates the coupling of sterically hindered amino acids while suppressing racemization[4][5].

Process Visualization

The following workflow illustrates the two-phase approach: Solution-phase protection followed by solid-phase incorporation.

G Start H-Val-Leu-OH·HCl (Unprotected Dipeptide) Base Na2CO3 in H2O/Acetone (Neutralize HCl & Activate Amine) Start->Base Fmoc Fmoc-OSu Addition (Selective N-Protection) Base->Fmoc Acidify Acidification (pH 2-3) & EtOAc Extraction Fmoc->Acidify Stir 2-3h, RT BuildingBlock Fmoc-Val-Leu-OH (Purified Building Block) Acidify->BuildingBlock Isolate Organic Layer Coupling HATU / DIPEA / DMF (Sterically Hindered Coupling) BuildingBlock->Coupling Resin Resin-Bound Peptide (Fmoc Deprotected) Resin->Coupling Validation Kaiser Test (Self-Validation Checkpoint) Coupling->Validation 2h, RT Validation->Coupling If Positive (Blue), Repeat Coupling Elongated Fmoc-Val-Leu-Peptide-Resin (Successful Incorporation) Validation->Elongated If Negative (Yellow)

Figure 1: Two-phase workflow for the protection and subsequent SPPS incorporation of the Val-Leu dipeptide.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry for Fmoc Protection
ReagentMW ( g/mol )EquivalentsFunction
H-Val-Leu-OH·HCl266.761.00Starting Material
Na₂CO₃105.992.50Neutralizes HCl; maintains basic pH (9-10)
Fmoc-OSu337.331.05Acylating agent (N-protection)
Table 2: Sequential Coupling vs. Dipeptide Block Incorporation
MethodReagents UsedAvg. Coupling TimeCrude Purity (LC-MS)Primary Impurity
Sequential (Leu then Val)DIC/Oxyma2 x 60 mins< 65%des-Val deletion peptide
Dipeptide Block (Val-Leu)HATU/DIPEA1 x 120 mins> 92%Unreacted starting material

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Fmoc-Val-Leu-OH (Solution Phase)

This protocol converts the commercially available hydrochloride salt into an SPPS-ready building block.

  • Solubilization & Neutralization:

    • Dissolve 10 mmol (2.67 g) of H-Val-Leu-OH·HCl in 25 mL of distilled water.

    • Add 25 mmol (2.65 g) of Na₂CO₃. Causality: The base neutralizes the HCl salt (requiring 1 eq) and deprotonates the N-terminus to render it nucleophilic, maintaining the optimal pH of 9.0–10.0[2].

    • Add 25 mL of Acetone to create a 1:1 biphasic/miscible solvent system. Chill the mixture in an ice bath to 0°C.

  • Fmoc Addition:

    • Dissolve 10.5 mmol (3.54 g) of Fmoc-OSu in 20 mL of Acetone.

    • Add the Fmoc-OSu solution dropwise to the dipeptide solution over 30 minutes to prevent thermal spikes and side reactions.

  • Reaction & Self-Validation:

    • Remove the ice bath and stir at room temperature for 2–3 hours.

    • Validation Checkpoint: Sample the reaction and run TLC (Toluene/AcOH 10:1). Free Fmoc-OSu elutes near the solvent front, while the protected dipeptide remains lower[2].

  • Workup & Isolation:

    • Evaporate the acetone under reduced pressure (do not heat above 35°C).

    • Wash the remaining aqueous phase once with diethyl ether (20 mL) to remove unreacted Fmoc-OSu and fluorenyl byproducts. Discard the ether layer.

    • Chill the aqueous layer and carefully acidify to pH 2.0–3.0 using 1M HCl. Causality: Acidification protonates the C-terminal carboxylate, driving the Fmoc-Val-Leu-OH out of the aqueous phase.

    • Extract the precipitated product with Ethyl Acetate (3 x 30 mL).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Fmoc-Val-Leu-OH as a white solid.

Protocol B: Solid-Phase Incorporation (SPPS)

This protocol incorporates the synthesized Fmoc-Val-Leu-OH into the growing peptide on resin.

  • Resin Preparation:

    • Swell the peptide-resin (e.g., 0.1 mmol scale) in DMF for 20 minutes.

    • Perform standard Fmoc deprotection using 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5x).

  • Pre-Activation of the Dipeptide:

    • In a separate vial, dissolve 0.3 mmol (3 eq) of the synthesized Fmoc-Val-Leu-OH in 2 mL of DMF.

    • Add 0.285 mmol (2.85 eq) of HATU. Causality: HATU is kept slightly sub-stoichiometric relative to the dipeptide to prevent capping of the resin by unreacted uronium species[4][5].

    • Add 0.6 mmol (6 eq) of DIPEA (N,N-Diisopropylethylamine). The solution will turn yellow, indicating active ester formation. Let sit for 2 minutes.

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate at room temperature for 2 hours. Causality: Sterically hindered dipeptides require extended coupling times compared to standard single amino acids.

  • Self-Validation (Kaiser Test):

    • Wash the resin with DMF (5x) and DCM (3x).

    • Take a few resin beads and perform a Kaiser test.

    • System Validation: If the beads are yellow/colorless, the primary amines are fully acylated—proceed to the next synthesis step. If the beads are blue, steric hindrance prevented complete coupling—repeat steps 2-3 before proceeding.

References

  • 1 Protection Reactions - Wiley-VCH Source: Wiley-VCH URL
  • Amino Acid-Protecting Groups - ResearchGate Source: ResearchGate URL
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Source: Global Research Online URL
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate / Journal of Organic Chemistry URL
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL

Sources

Method

Application Note: Strategic Utilization of H-Val-Leu-OH·HCl in the Synthesis of ACE-Inhibitory Bioactive Peptides

Executive Summary & Strategic Rationale The development of bioactive peptides for therapeutic applications—particularly antihypertensive and antioxidant agents—relies heavily on the precise assembly of hydrophobic pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The development of bioactive peptides for therapeutic applications—particularly antihypertensive and antioxidant agents—relies heavily on the precise assembly of hydrophobic pharmacophores. H-Val-Leu-OH·HCl (Valyl-Leucine hydrochloride, CAS: 95977-55-2) serves as a critical dipeptide building block in peptide chemistry[1].

While solid-phase peptide synthesis (SPPS) is the standard for long sequences, the stepwise coupling of sterically hindered, branched-chain amino acids like Valine (Val) and Leucine (Leu) often results in incomplete reactions, deletion sequences, and epimerization. By utilizing the pre-synthesized dipeptide fragment H-Val-Leu-OH·HCl in a fragment condensation strategy, chemists can bypass these steric bottlenecks, eliminate the risk of diketopiperazine (DKP) formation during SPPS, and significantly increase the overall yield and purity of the final bioactive peptide.

Mechanistic Insights: The Val-Leu Pharmacophore

The Val-Leu sequence is a highly conserved motif in many naturally occurring Angiotensin I-Converting Enzyme (ACE) inhibitory peptides.

  • Enzymatic Blockade: ACE is a central enzyme in the renin-angiotensin system, responsible for converting Angiotensin I into the potent vasoconstrictor Angiotensin II. Branched-chain aliphatic amino acids (Val, Leu) at the N-terminus or within short peptide sequences (2–12 residues) exhibit a high binding affinity for the active site of ACE, effectively chelating the active center and halting its activity[2][3].

  • Bioavailability & Stability: The pronounced hydrophobicity of the Val-Leu motif prevents rapid degradation by gastrointestinal proteases. Studies utilizing human intestinal epithelial (Caco-2) cell monolayers have demonstrated that Val-Leu-containing peptides (e.g., Val-Leu-Pro-Val-Pro) are effectively transported via paracellular diffusion, ensuring oral bioavailability[4][5].

ACE_Pathway Angogen Angiotensinogen AngI Angiotensin I Angogen->AngI Cleaved by Renin Renin Renin->Angogen AngII Angiotensin II (Vasoconstriction) AngI->AngII Cleaved by ACE ACE (Kininase II) ACE->AngI VL Val-Leu Peptides (Competitive Inhibitor) VL->ACE Blocks Active Site

Figure 1: Mechanism of Val-Leu peptides inhibiting ACE in the Renin-Angiotensin System.

Data Presentation & Physicochemical Properties

To design an effective synthesis workflow, the physicochemical properties of the building block and the target bioactivity metrics must be established.

Table 1: Physicochemical Properties of H-Val-Leu-OH·HCl

Property Specification
Chemical Name L-Valyl-L-Leucine hydrochloride
CAS Number 95977-55-2
Molecular Formula C₁₁H₂₃ClN₂O₃
Molecular Weight 266.76 g/mol
Appearance White to off-white crystalline powder

| Solubility | Soluble in Water, DMF, DMSO; Insoluble in non-polar organics |

Table 2: Comparative ACE-Inhibitory Activity of Val-Leu Containing Peptides

Peptide Sequence Source / Origin ACE IC₅₀ Value Reference
Val-Leu-Pro-Val-Pro (VLPVP) Recombinant / Synthetic 1.7 µM [2]
Glu-Val-Leu-Ile-Gln Stone Fish Hydrolysate 1440 µM [1]

| Glu-His-Pro-Val-Leu | Stone Fish Hydrolysate | 1680 µM | [1] |

Experimental Methodology: Solution-Phase Fragment Condensation

The following protocol details the solution-phase fragment condensation of an N-protected amino acid (e.g., Boc-Pro-OH) with H-Val-Leu-OH·HCl to yield a bioactive tripeptide (Boc-Pro-Val-Leu-OH).

SolPhase_Workflow N_term N-Protected Amino Acid (e.g., Boc-Pro-OH) Activation Carboxyl Activation (EDC·HCl / HOBt) N_term->Activation Step 1 Coupling Solution-Phase Coupling (Fragment Condensation) Activation->Coupling Step 2 C_term H-Val-Leu-OH·HCl + Mild Base (NMM) C_term->Coupling Nucleophilic Attack Deprotection Acidic Deprotection (TFA or HCl/Dioxane) Coupling->Deprotection Step 3 Product Bioactive Peptide (e.g., H-Pro-Val-Leu-OH) Deprotection->Product Step 4

Figure 2: Solution-phase fragment condensation workflow utilizing H-Val-Leu-OH·HCl.

Step-by-Step Protocol

Objective: To achieve high-yield coupling while strictly maintaining the stereochemical integrity of the chiral centers.

Reagents Required:

  • Boc-Pro-OH (1.0 eq)

  • H-Val-Leu-OH·HCl (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • N-Methylmorpholine (NMM) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Step 1: Carboxyl Activation

  • Dissolve Boc-Pro-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF under an inert atmosphere (N₂).

  • Cool the mixture to 0°C using an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution and stir for 20 minutes.

  • Causality: Activation at 0°C minimizes the kinetic energy available for side reactions. HOBt is utilized to form an active ester intermediate. This intermediate is highly reactive toward amines but stable enough to prevent the formation of oxazolone derivatives, which are the primary culprits behind base-catalyzed epimerization in peptide synthesis.

Step 2: Amine Neutralization

  • In a separate vial, suspend H-Val-Leu-OH·HCl (1.1 eq) in anhydrous DMF.

  • Add NMM (1.1 eq) dropwise to neutralize the hydrochloride salt, yielding the free amine.

  • Causality: The HCl salt must be neutralized to generate the free nucleophile required for the coupling attack. NMM is specifically chosen over stronger bases like Triethylamine (TEA) because its milder basicity prevents the premature degradation of the active ester and suppresses base-catalyzed racemization.

Step 3: Fragment Condensation

  • Add the neutralized dipeptide solution dropwise to the activated Boc-Pro-OH mixture at 0°C.

  • Adjust the pH to ~8 using the remaining NMM (1.1 eq).

  • Stir for 1 hour at 0°C, then allow the reaction to warm to room temperature and stir for an additional 12–16 hours.

  • Causality: Fragment condensation of bulky, branched-chain amino acids requires extended reaction times to overcome steric hindrance. Utilizing the pre-formed dipeptide bypasses the notoriously difficult stepwise coupling of Valine directly to Leucine.

Step 4: Self-Validating Workup & Isolation

  • Evaporate the DMF under reduced pressure.

  • Dissolve the resulting residue in Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • 5% aqueous KHSO₄ (3x) – Removes unreacted amine and NMM.

    • Saturated aqueous NaHCO₃ (3x) – Removes unreacted Boc-Pro-OH and HOBt.

    • Brine (1x) – Removes residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: This sequential acidic and basic washing acts as a self-validating purification system. Because the target product (Boc-Pro-Val-Leu-OH) is a fully protected, neutral organic molecule, it remains in the EtOAc layer, while all ionic byproducts and unreacted starting materials partition into the aqueous phases. TLC or LC-MS should be used to confirm the complete disappearance of the H-Val-Leu-OH starting mass.

References

  • Auwal, S. M., et al. "Identification, structure-activity relationship and in silico molecular docking analyses of five novel angiotensin I-converting enzyme (ACE)-inhibitory peptides from stone fish (Actinopyga lecanora) hydrolysates." PLoS ONE, 14(5): e0197644 (2019). URL:[Link]

  • Lei, L., et al. "Transport of Val-Leu-Pro-Val-Pro in Human Intestinal Epithelial (Caco-2) Cell Monolayers." Journal of Agricultural and Food Chemistry, 56(10): 3582–3586 (2008). URL:[Link]

Sources

Application

Application Note: Experimental Design and Metabolic Profiling of H-Val-Leu-OH.HCl

Introduction & Rationale H-Val-Leu-OH.HCl (Valyl-Leucine hydrochloride) is a potent, bioactive branched-chain dipeptide (BCDP). In metabolic studies and drug development, the delivery of amino acids in dipeptide form off...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

H-Val-Leu-OH.HCl (Valyl-Leucine hydrochloride) is a potent, bioactive branched-chain dipeptide (BCDP). In metabolic studies and drug development, the delivery of amino acids in dipeptide form offers distinct pharmacokinetic advantages. Unlike free amino acids, which compete for specific monomeric transporters, dipeptides are absorbed intact via the high-capacity, proton-coupled peptide transporter 1 (PEPT1) [1]. This bypasses competitive inhibition at the intestinal brush border, resulting in rapid and superior systemic bioavailability.

The hydrochloride (.HCl) salt form is specifically utilized in experimental designs to disrupt the zwitterionic crystal lattice of the native dipeptide, dramatically enhancing its aqueous solubility. This physicochemical property is a non-negotiable requirement for achieving the high-molarity stock solutions needed for in vitro binding assays and ensuring uniform dosing during in vivo oral gavage. Recent multi-omics and physiological studies have identified Val-Leu as a critical signaling molecule in skeletal muscle anabolism, glycemic regulation, and lipid metabolism.

Skeletal Muscle Metabolism: mTORC1 Activation

Causality & Mechanism

Branched-chain amino acids (BCAAs), particularly leucine, are canonical activators of the mechanistic target of rapamycin complex 1 (mTORC1). However, BCDPs like Val-Leu exhibit unique intracellular kinetics. Following acute exercise, Val-Leu ingestion strongly increases the phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase beta-1 (S6K1), driving muscle protein synthesis (MPS) [1]. Interestingly, Val-Leu activates 4E-BP1 more robustly than free leucine alone, suggesting that the dipeptide either triggers a distinct intracellular signaling cascade or undergoes delayed cytosolic hydrolysis, providing a sustained, localized leucine pool that prolongs kinase activation [2].

Protocol 1: In Vivo Skeletal Muscle mTORC1 Activation Assay

Objective: Quantify the phosphorylation of mTORC1 downstream targets following oral administration of H-Val-Leu-OH.HCl. Self-Validating System: This protocol utilizes a vehicle control (to establish a baseline) and an isonitrogenous free amino acid control (equimolar Val + Leu) to isolate the dipeptide-specific effect from general amino acid sensing.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Wistar rats (8 weeks old) for 12 hours to establish a basal metabolic state and clear endogenous gut peptides.

  • Exercise Priming: Subject animals to acute treadmill running (e.g., 60 min at 25 m/min, 5% grade). This primes skeletal muscle for nutrient uptake by translocating GLUT4 and PEPT1 to the sarcolemma.

  • Formulation & Administration: Dissolve H-Val-Leu-OH.HCl in sterile Milli-Q water. Administer 3 mmol/kg via oral gavage immediately post-exercise.

  • Tissue Harvesting: Euthanize animals at 30, 60, and 120 minutes post-gavage. Rapidly excise the gastrocnemius muscle and freeze-clamp in liquid nitrogen. Crucial: Freeze-clamping instantly halts endogenous phosphatase activity, preserving the transient p-4E-BP1 and p-S6K1 states.

  • Protein Extraction: Homogenize tissue in ice-cold RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitor cocktails.

  • Immunoblotting: Perform Western blot analysis using primary antibodies against total and phosphorylated 4E-BP1 (Thr37/46) and S6K1 (Thr389). Normalize phosphorylated signals to total protein expression to determine fold-change.

mTOR_Pathway PEPT1 PEPT1 Transporter (Intestinal/Muscle) ValLeu H-Val-Leu-OH.HCl (Intracellular Pool) PEPT1->ValLeu Cellular Uptake mTORC1 mTORC1 Complex (Master Regulator) ValLeu->mTORC1 Kinase Activation S6K1 p-S6K1 (Thr389) mTORC1->S6K1 Phosphorylation eIF4EBP1 p-4E-BP1 (Thr37/46) mTORC1->eIF4EBP1 Phosphorylation MPS Muscle Protein Synthesis (Anabolism) S6K1->MPS Translation Initiation eIF4EBP1->MPS Translation Initiation

Figure 1: mTORC1 signaling pathway activated by intracellular H-Val-Leu-OH.

Glycemic Control: hDPPIV Inhibition

Causality & Mechanism

Human dipeptidyl peptidase IV (hDPPIV) is a serine exopeptidase that rapidly degrades incretin hormones like GLP-1, which are vital for glucose-dependent insulin secretion. Inhibiting hDPPIV is a cornerstone strategy for Type 2 Diabetes management. Screening of dipeptide libraries has identified Val-Leu as a highly potent, naturally occurring hDPPIV inhibitor[3]. The N-terminal valine provides optimal steric bulk, acting as a competitive substrate that occupies the hDPPIV active site, thereby prolonging the half-life of endogenous GLP-1.

Protocol 2: In Vitro hDPPIV Fluorometric Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) of H-Val-Leu-OH.HCl against recombinant hDPPIV. Self-Validating System: Includes a known hDPPIV inhibitor (e.g., Sitagliptin) as a positive control to validate assay sensitivity, and a blank well (buffer only) to account for substrate auto-hydrolysis.

Step-by-Step Methodology:

  • Reagent Prep: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Dilute recombinant hDPPIV enzyme to a working concentration of 10 mU/mL.

  • Inhibitor Titration: Prepare a 10-point serial dilution of H-Val-Leu-OH.HCl (from 10 mM down to 10 nM) in the assay buffer.

  • Incubation: Combine 50 µL of enzyme with 25 µL of the dipeptide dilutions in a black 96-well microplate. Incubate at 37°C for 10 minutes to allow pre-binding and equilibrium establishment.

  • Substrate Addition: Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate Gly-Pro-AMC (final concentration 50 µM).

  • Kinetic Measurement: Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well from the linear portion of the fluorescence curve. Plot % inhibition versus log[Val-Leu] to derive the IC50 using non-linear regression.

Lipid Metabolism: Novel Protein-Metabolite Interactions

Causality & Mechanism

Recent co-fractionation mass spectrometry (CF-MS) studies have unveiled a novel interaction between Val-Leu and FabF, a crucial enzyme in the type II fatty acid elongation cycle [4]. This interaction suggests a profound regulatory interplay where protein degradation products (dipeptides) directly modulate lipid biosynthesis, acting as metabolic sensors that couple nitrogen availability to fatty acid production.

Protocol 3: Microscale Thermophoresis (MST) for FabF Binding

Objective: Quantify the dissociation constant ( Kd​ ) between H-Val-Leu-OH.HCl and FabF. Self-Validating System: Utilizes a denatured FabF control to rule out non-specific dipeptide aggregation, and platencin (a known FabF inhibitor) as a positive binding control.

Step-by-Step Methodology:

  • Protein Labeling: Fluorescently label purified recombinant FabF using an NHS-ester dye targeting primary amines. Purify the labeled protein using a size-exclusion column to remove free, unreacted dye.

  • Ligand Titration: Prepare a 16-point serial dilution of H-Val-Leu-OH.HCl (ranging from 1 mM to 30 nM) in MST buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20). Note: Tween-20 is critical to prevent non-specific adhesion of the complex to capillary walls.

  • Complex Formation: Mix equal volumes of labeled FabF (final concentration ~50 nM) and dipeptide dilutions. Incubate for 15 minutes at room temperature in the dark.

  • Capillary Loading: Load the samples into premium treated MST capillaries to minimize surface interactions.

  • Measurement: Run the MST assay at 20% LED power and medium MST power. The IR laser creates a microscopic temperature gradient, and the differential movement of the free FabF versus the FabF-Val-Leu complex is tracked via fluorescence.

  • Kd​ Determination: Fit the normalized fluorescence data to a 1:1 binding model to calculate the Kd​ (Expected range for Val-Leu and FabF is 12-14 μM).

MST_Workflow Prep 1. Prepare FabF (NHS-Dye Labeled) Incubation 3. Complex Incubation (15 min, RT) Prep->Incubation Titration 2. Serial Dilution (H-Val-Leu-OH) Titration->Incubation Capillaries 4. Load Capillaries (Premium Treated) Incubation->Capillaries MST 5. Thermophoresis (IR Laser Heating) Capillaries->MST Analysis 6. Kd Calculation (1:1 Binding Model) MST->Analysis

Figure 2: Microscale Thermophoresis (MST) workflow for FabF and Val-Leu binding.

Quantitative Data Summary

Table 1: Quantitative Pharmacological Parameters of H-Val-Leu-OH.HCl
Target / PathwayBiological ContextParameterObserved Value / EffectReference
mTORC1 (4E-BP1) Skeletal Muscle AnabolismPhosphorylation Fold-ChangeSignificant increase post-exercise[1], [2]
hDPPIV Type 2 Diabetes / Glycemic ControlInhibition StatusHighly Inhibitory (Competitive)[3]
FabF Type II Fatty Acid ElongationDissociation Constant ( Kd​ )12 – 14 μM[4]

References

  • Title: Bioactivity of food peptides: biological response of rats to bovine milk whey peptides following acute exercise Source: Food & Nutrition Research URL: [Link]

  • Title: Effects of whey protein hydrolysate ingestion on post-exercise muscle protein synthesis compared with intact whey protein in rats Source: Journal of the International Society of Sports Nutrition URL: [Link]

  • Title: Analyzing a dipeptide library to identify human dipeptidyl peptidase IV inhibitor Source: Food Chemistry URL: [Link]

  • Title: Mapping protein-metabolite interactions in E. coli by integrating chromatographic techniques and co-fractionation mass spectrometry Source: bioRxiv URL: [Link]

Method

Application Note: H-Val-Leu-OH·HCl as a Benchmarking Standard in Amino Acid Analysis

Executive Summary Accurate amino acid analysis (AAA) is a foundational requirement in protein characterization, biopharmaceutical development, and clinical metabolomics. While modern liquid chromatography-tandem mass spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate amino acid analysis (AAA) is a foundational requirement in protein characterization, biopharmaceutical development, and clinical metabolomics. While modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) systems offer femtomole sensitivity, the analytical bottleneck remains the upstream sample preparation—specifically, the complete acid hydrolysis of peptide bonds.

H-Val-Leu-OH·HCl (Valyl-Leucine hydrochloride) serves as a critical, self-validating internal standard in this workflow. By exploiting the extreme resistance of the Val-Leu peptide bond to acid-catalyzed cleavage, analysts can use this synthetic dipeptide to benchmark hydrolysis efficiency, ensuring that the quantitation of hydrophobic amino acids is not artificially suppressed by incomplete digestion.

Mechanistic Causality: The "Steric Shield" of BCAA Peptide Bonds

Standard protein hydrolysis protocols utilize 6N HCl at 110°C for 24 hours. While this is sufficient for most peptide bonds, sequences containing adjacent branched-chain amino acids (BCAAs)—such as Valine (Val), Leucine (Leu), and Isoleucine (Ile)—exhibit severe recalcitrance to hydrolysis [1].

The Causality: The peptide bond between Val and Leu is sterically hindered by the bulky aliphatic side chains (the isopropyl group of Valine and the isobutyl group of Leucine). These bulky groups restrict the rotational freedom around the phi ( ϕ ) and psi ( ψ ) angles of the peptide backbone, effectively creating a "steric shield." This physical barrier repels the nucleophilic attack of water molecules on the protonated amide carbonyl carbon during acid-catalyzed hydrolysis [2].

Because of this steric hindrance, the complete cleavage of a Val-Leu bond often requires extended hydrolysis times of 48 to 72 hours. By spiking a known concentration of H-Val-Leu-OH·HCl into the sample matrix prior to digestion, the protocol becomes a self-validating system . If intact Val-Leu is detected during downstream LC-MS/MS analysis, the analyst immediately knows the 24-hour hydrolysis was incomplete, and the quantitative values for Val and Leu must be mathematically corrected or the hydrolysis repeated.

Workflow Visualization

G Start Protein Sample Matrix Spike Spike H-Val-Leu-OH.HCl (Internal Control) Start->Spike Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Spike->Hydrolysis Analysis LC-MS/MS or HPLC Quantitation Hydrolysis->Analysis Decision Intact Val-Leu Detected? Analysis->Decision Incomplete Incomplete Hydrolysis (Extend to 48-72h) Decision->Incomplete Yes (>5% Intact) Complete Complete Hydrolysis (Accurate BCAA Quantitation) Decision->Complete No (<5% Intact) Incomplete->Hydrolysis Re-optimize

Workflow for validating protein hydrolysis efficiency using H-Val-Leu-OH·HCl.

Physicochemical and Quantitative Data

To successfully implement H-Val-Leu-OH·HCl as a standard, its physicochemical properties and mass spectrometry fragmentation patterns must be accurately programmed into the acquisition method [3].

Table 1: Physicochemical Properties of H-Val-Leu-OH·HCl

PropertyValue / Description
Chemical Name (2S)-2-{[(2S)-2-amino-3-methylbutanoyl]amino}-4-methylpentanoic acid hydrochloride
CAS Number 95977-55-2
Molecular Formula C₁₁H₂₂N₂O₃ · HCl
Molecular Weight 266.77 g/mol (Salt) / 230.30 g/mol (Free Base)
Solubility Soluble in H₂O, 0.1M HCl, and aqueous buffers.

Table 2: LC-MS/MS MRM Transitions for Hydrolysis Monitoring (Positive ESI)

AnalytePrecursor Ion [M+H]+ Product Ion ( m/z )Collision Energy (eV)Fragment Identity
Intact Val-Leu 231.2132.115 y1​ ion (Leucine)
Intact Val-Leu 231.286.125Leucine immonium ion
Free Valine 118.172.115Valine immonium ion
Free Leucine 132.186.115Leucine immonium ion

Note: The absence of the m/z 231.2 132.1 transition in the post-hydrolysis sample confirms 100% cleavage efficiency.

Experimental Protocols

Protocol A: Hydrolysis Efficiency Validation

This protocol ensures that the sample matrix does not inhibit the acid hydrolysis of sterically hindered peptide bonds.

Step 1: Standard Preparation

  • Accurately weigh 1.0 mg of H-Val-Leu-OH·HCl.

  • Dissolve in 1.0 mL of 0.1 M HCl to create a 1.0 mg/mL stock solution.

  • Dilute the stock with LC-grade water to a working concentration of 10 µM.

Step 2: Sample Spiking

  • Aliquot 20–50 µg of the target protein into a heavy-walled borosilicate glass hydrolysis vial.

  • Spike the sample with 10 µL of the 10 µM Val-Leu working solution (yielding 100 pmol of internal standard).

  • Causality Check: Always prepare a "Blank Matrix + Spike" control to determine the baseline recovery of the dipeptide independent of the protein sample.

Step 3: Acid Hydrolysis

  • Add 200 µL of 6N HCl containing 1% (w/v) phenol. Reasoning: Phenol acts as a scavenger to protect halogenated species and Tyrosine from degradation.

  • Subject the vial to three cycles of freezing (liquid nitrogen), vacuum evacuation, and nitrogen purging. Seal the vial under vacuum. Reasoning: Oxygen must be entirely removed to prevent the oxidative destruction of Methionine and Cysteine.

  • Incubate the sealed vial in a heating block at 110°C for 24 hours.

Step 4: Drying and Reconstitution

  • Allow the vial to cool to room temperature.

  • Open the vial and evaporate the HCl under a gentle stream of nitrogen gas at 40°C until completely dry.

  • Reconstitute the dried hydrolysate in 100 µL of the initial LC mobile phase (e.g., 0.1% Formic Acid in water).

Protocol B: LC-MS/MS Targeted Quantitation

This protocol outlines the chromatographic separation of the intact dipeptide from the liberated free amino acids.

Step 1: Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Run a shallow gradient from 2% B to 30% B over 10 minutes. Reasoning: Underivatized amino acids are highly polar and elute early; a shallow gradient ensures adequate retention and separation of free Val/Leu from the slightly more hydrophobic intact Val-Leu dipeptide.

Step 2: Mass Spectrometry Acquisition

  • Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions outlined in Table 2.

  • Data Interpretation: Calculate the molar ratio of detected Intact Val-Leu to the theoretical 100 pmol spike. If the intact dipeptide exceeds 5% of the initial spike, the 24-hour hydrolysis is deemed incomplete. The protocol must be adjusted by extending the hydrolysis time to 48 or 72 hours to ensure accurate BCAA quantitation.

References

  • Waters Corporation. "Comprehensive Guide to Hydrolysis and Analysis of Amino Acids." Waters Application Notes, 2012. Available at:[Link]

  • Ly, H. G. T., et al. "Superactivity of MOF-808 toward Peptide Bond Hydrolysis." Journal of the American Chemical Society, 2018. Available at:[Link]

  • Piraud, M., et al. "Validated Quantitation of Underivatized Amino Acids in Human Blood Samples by Volatile Ion-Pair Reversed-Phase Liquid Chromatography Coupled to Isotope Dilution Tandem Mass Spectrometry." Analytical Chemistry, 2002. Available at:[Link]

Application

Application Notes &amp; Protocols: The Use of H-Val-Leu-OH.HCl in Nutritional Science Research

Section 1: Foundational Overview of H-Val-Leu-OH.HCl Introduction: Beyond Free-Form Amino Acids In the landscape of nutritional science, the branched-chain amino acids (BCAAs) L-leucine and L-valine are cornerstones of r...

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Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Foundational Overview of H-Val-Leu-OH.HCl

Introduction: Beyond Free-Form Amino Acids

In the landscape of nutritional science, the branched-chain amino acids (BCAAs) L-leucine and L-valine are cornerstones of research, particularly for their roles in regulating muscle protein synthesis, cellular metabolism, and immune function.[1][2] H-Val-Leu-OH.HCl, or Valyl-Leucine Hydrochloride, is a dipeptide comprised of these two essential amino acids.[3] Its use in research offers a distinct advantage over administering free-form amino acids. The primary rationale for employing dipeptides lies in their unique intestinal absorption kinetics. Studies have shown that di- and tripeptides are absorbed via the high-capacity, low-specificity peptide transporter 1 (PEPT1), a mechanism that can be faster and more efficient than the transport of individual amino acids, which rely on a variety of more specific and potentially saturable amino acid transporters.[4][5][6] This enhanced absorption can lead to a more rapid and pronounced physiological response, making H-Val-Leu-OH.HCl a valuable tool for precisely investigating the downstream effects of valine and leucine delivery.

The hydrochloride (HCl) salt form of the dipeptide enhances its stability and solubility in aqueous solutions, ensuring consistent and reproducible concentrations in experimental preparations.[7] This guide provides an in-depth exploration of H-Val-Leu-OH.HCl, from its core properties to detailed protocols for its application in cutting-edge nutritional science research.

Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to sound experimental design.

PropertyValueSource(s)
IUPAC Name (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid hydrochloride[3]
Synonyms Val-Leu HCl, Valyl-Leucine Hydrochloride[3][8]
CAS Number 3989-97-7 (for free dipeptide)[9][10]
Molecular Formula C₁₁H₂₂N₂O₃ · HCl[8]
Molecular Weight 266.76 g/mol [3][10]
Appearance White to off-white crystalline powder or crystals[9]
Solubility Soluble in water[9]
Storage Store at < -15°C, protected from moisture[8]

Section 2: Core Mechanism and Biological Significance

Absorption, Bioavailability, and Metabolic Fate

Upon oral administration, H-Val-Leu-OH.HCl is transported across the intestinal brush border membrane primarily by the PEPT1 transporter.[5] This process is distinct from free amino acid transport and is a key reason for the dipeptide's utility in research. Once inside the enterocyte, dipeptides can be hydrolyzed by cytosolic peptidases into their constituent amino acids, L-valine and L-leucine.[4] These amino acids then enter the portal circulation. It is also possible for some intact dipeptides to pass into circulation, though hydrolysis is the predominant fate.[4][6] Research investigating the effects of dileucine has shown that intact dipeptides can be detected in plasma and may exert unique physiological effects compared to their constituent amino acids alone.[11] The primary significance of using the dipeptide form is the efficient and rapid delivery of valine and leucine to the systemic circulation, which then act as potent signaling molecules.

The mTORC1 Signaling Pathway: The Anabolic Hub

The most well-characterized role of leucine is its function as a primary activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[12][13] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Valine also contributes to mTORC1 activation, though leucine is considered the more potent activator.[1][14]

Causality of Activation: Leucine's activation of mTORC1 is independent of growth factors like insulin but synergistic with them.[1] Inside the cell, leucine is sensed by proteins such as the Sestrins.[15] Leucine binding to Sestrin relieves its inhibition of the GATOR2 complex, which in turn allows for the activation of the Rag GTPases. Activated Rag GTPases recruit the mTORC1 complex to the lysosomal surface, where it can be fully activated by the small GTPase Rheb.[13][15]

Activated mTORC1 then phosphorylates its two major downstream targets to promote protein synthesis:

  • p70 Ribosomal S6 Kinase 1 (p70S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs that encode ribosomal proteins and other components of the translational machinery.[13]

  • Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E). This frees eIF4E to bind to eIF4G, forming the eIF4F complex, which is the rate-limiting step for the initiation of cap-dependent mRNA translation.[16]

The net result is a potent stimulation of muscle protein synthesis, making H-Val-Leu-OH.HCl an ideal agent for studying anabolic signaling.

mTORC1_Pathway cluster_input Cellular Input cluster_mTORC1_activation mTORC1 Activation Cascade cluster_downstream Downstream Effects Val_Leu H-Val-Leu-OH (delivers Leucine & Valine) Sestrin Sestrin Val_Leu->Sestrin binds & inhibits GATOR2 GATOR2 Sestrin->GATOR2 inhibits Rag_GTPases Rag GTPases GATOR2->Rag_GTPases activates mTORC1_inactive mTORC1 (inactive) Rag_GTPases->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) at Lysosome mTORC1_inactive->mTORC1_active p70S6K1 p70S6K1 mTORC1_active->p70S6K1 4EBP1 4E-BP1 mTORC1_active->4EBP1 p_p70S6K1 p-p70S6K1 p70S6K1->p_p70S6K1 Translation mRNA Translation (Protein Synthesis) p_p70S6K1->Translation promotes p_4EBP1 p-4E-BP1 4EBP1->p_4EBP1 eIF4E eIF4E 4EBP1->eIF4E sequesters p_4EBP1->eIF4E releases eIF4F eIF4F Complex Assembly eIF4E->eIF4F eIF4F->Translation initiates

Caption: Leucine-driven activation of the mTORC1 signaling pathway.

Section 3: Detailed Application Protocols

The following protocols are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.

Protocol 1: In Vitro Assessment of mTORC1 Signaling in C2C12 Myotubes

Objective: To quantify the dose- and time-dependent effects of H-Val-Leu-OH.HCl on the phosphorylation of key mTORC1 pathway proteins in a skeletal muscle cell model.

Rationale: This assay provides direct mechanistic insight into the anabolic signaling potential of the dipeptide. C2C12 myotubes are a well-established model for skeletal muscle. Serum starvation synchronizes the cells to a basal signaling state, allowing for clear detection of stimulation. Rapamycin is used as a specific mTORC1 inhibitor to confirm that the observed effects are mTORC1-dependent.[16]

Caption: Experimental workflow for in vitro mTORC1 signaling analysis.

Materials:

  • H-Val-Leu-OH.HCl (sterile, research grade)

  • C2C12 myoblasts

  • Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Differentiation Medium (DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin)

  • Rapamycin (mTORC1 inhibitor)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary Antibodies: p-mTOR (Ser2448), total mTOR, p-p70S6K1 (Thr389), total p70S6K1, p-4E-BP1 (Thr37/46), total 4E-BP1, GAPDH or β-actin

  • HRP-conjugated Secondary Antibodies

  • Chemiluminescence Substrate

Step-by-Step Methodology:

  • Cell Culture & Differentiation:

    • Plate C2C12 myoblasts in 6-well plates and grow to ~90% confluency in Growth Medium.

    • Induce differentiation by switching to Differentiation Medium. Replace media every 48 hours for 4-6 days until multinucleated myotubes are formed.

  • Serum Starvation (Baseline Establishment):

    • Wash myotubes twice with sterile PBS.

    • Replace medium with serum-free DMEM for 4-6 hours. This crucial step minimizes basal mTORC1 activity from serum growth factors.

  • Treatment:

    • Prepare stock solutions of H-Val-Leu-OH.HCl in serum-free DMEM.

    • Control Groups: Add vehicle (serum-free DMEM) to control wells. Add a positive control of L-leucine at an equimolar concentration to one of the H-Val-Leu-OH.HCl doses.

    • Inhibitor Group: For specificity control, pre-treat designated wells with 50 nM Rapamycin for 1 hour before adding H-Val-Leu-OH.HCl.

    • Experimental Groups: Treat myotubes with varying concentrations of H-Val-Leu-OH.HCl (e.g., 0.1, 0.5, 1, 2, 5 mM) for a specific time (e.g., 30, 60, 120 minutes).

  • Cell Lysis and Protein Quantification:

    • At the end of the treatment period, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay according to the manufacturer's protocol.

  • Western Blotting:

    • Normalize protein samples to the same concentration (e.g., 20-30 µg) with Laemmli buffer and boil for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C, followed by incubation with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using a chemiluminescence detection system.

  • Data Analysis:

    • Perform densitometry analysis on the bands using software like ImageJ.

    • Normalize the signal of each phosphoprotein to its respective total protein. Further normalize to the loading control (GAPDH/β-actin).

    • Express data as a fold change relative to the vehicle-treated control.

Protocol 2: In Vivo Measurement of Muscle Protein Synthesis (FSR) in Rodents

Objective: To determine the effect of orally administered H-Val-Leu-OH.HCl on the fractional synthesis rate (FSR) of mixed muscle proteins in a rat model.

Rationale: This protocol uses the stable isotope tracer flooding dose technique, a gold-standard method for measuring acute changes in protein synthesis. The oral gavage administration mimics dietary intake. This experiment provides a direct, quantitative measure of the dipeptide's anabolic efficacy in a whole-organism context. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[17][18]

Caption: Workflow for in vivo muscle protein synthesis (FSR) measurement.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • H-Val-Leu-OH.HCl

  • L-[ring-¹³C₆]phenylalanine (stable isotope tracer)

  • Anesthetics (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant)

  • Surgical tools

  • Liquid nitrogen

  • Homogenizer, centrifuge

  • Perchloric acid (PCA), Hydrochloric acid (HCl)

  • Cation exchange columns

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Step-by-Step Methodology:

  • Animal Acclimation and Preparation:

    • Acclimate rats to individual housing for one week with ad libitum access to standard chow and water.

    • Fast rats overnight (~12 hours) before the experiment but allow free access to water.

  • Treatment Administration:

    • Administer H-Val-Leu-OH.HCl (e.g., 1-2 g/kg body weight) or vehicle (water) via oral gavage.

  • Tracer Administration (Flooding Dose):

    • Approximately 30-60 minutes after the gavage (to allow for absorption), administer a flooding dose of L-[ring-¹³C₆]phenylalanine (e.g., 150 µmol/100g body weight) via intraperitoneal (IP) or tail vein injection. Record the exact time of injection.

  • Sample Collection:

    • Precisely 30 minutes after the tracer injection, euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by decapitation).

    • Rapidly collect trunk blood into heparinized tubes.

    • Immediately dissect the target muscle (e.g., gastrocnemius), remove any connective tissue, and flash-freeze in liquid nitrogen. Store all samples at -80°C until analysis.

  • Sample Processing:

    • Blood: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to separate plasma. Deproteinize plasma with PCA.

    • Muscle: Grind the frozen muscle to a fine powder under liquid nitrogen. Homogenize in PCA. Centrifuge to pellet the protein. Wash the protein pellet multiple times to remove free amino acids.

    • Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours.

  • Isotopic Enrichment Analysis by GC-MS:

    • Purify amino acids from the plasma and muscle hydrolysate using cation exchange chromatography.

    • Derivatize the amino acids (e.g., t-butyldimethylsilyl derivative).

    • Analyze the isotopic enrichment of phenylalanine (m/z for M+0 and M+6) in plasma (precursor pool enrichment) and in the muscle protein-bound fraction (product enrichment) by GC-MS.

  • FSR Calculation:

    • The FSR (%/hour) is calculated using the formula: FSR = (E_p / (E_a * t)) * 100

    • Where:

      • E_p is the enrichment of ¹³C₆-phenylalanine in the muscle protein.

      • E_a is the average enrichment of ¹³C₆-phenylalanine in the plasma precursor pool.

      • t is the incorporation time in hours (e.g., 0.5 hours).

  • Statistical Analysis:

    • Compare the FSR between the control and H-Val-Leu-OH.HCl treated groups using an appropriate statistical test (e.g., Student's t-test).

Protocol 3: Quantification in Biological Matrices by LC-MS/MS

Objective: To develop a robust method for the simultaneous quantification of intact H-Val-Leu-OH and its constituent amino acids (valine, leucine) in plasma.

Rationale: This protocol is essential for pharmacokinetic (PK) studies to understand the absorption rate, bioavailability, and metabolic conversion of the dipeptide. LC-MS/MS provides the necessary sensitivity and specificity for accurate quantification in a complex matrix like plasma.[19][20][21]

Methodology Overview: A sensitive and reliable UPLC-MS/MS method is the preferred approach.[20] This involves protein precipitation, chromatographic separation, and detection using multiple reaction monitoring (MRM).

Key Steps:

  • Standard Curve and QC Preparation: Prepare a calibration curve (e.g., 10-5000 ng/mL) and quality control (QC) samples (low, mid, high) by spiking known amounts of H-Val-Leu-OH, L-valine, and L-leucine into blank control plasma.

  • Sample Preparation:

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotopically labeled Val-Leu, Val, and Leu) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a column suitable for polar analytes, such as a HILIC column, to achieve separation of the dipeptide and its amino acids. An optimized LC gradient is critical for resolving isomers.[19]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize MRM transitions for each analyte and internal standard.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Notes
H-Val-Leu-OH 231.2e.g., 86.1, 116.1Fragment ions correspond to immonium ions or backbone cleavage.
Leucine 132.1e.g., 86.1Isomeric with Isoleucine; requires chromatographic separation.
Valine 118.1e.g., 72.1
¹³C₆,¹⁵N₂-Val-Leu (IS) 239.2e.g., 90.1, 121.1Example internal standard.

Note: Specific ion transitions must be empirically optimized on the instrument being used.

  • Data Quantification:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards using a weighted (1/x²) linear regression.

    • Calculate the concentration of the analytes in the unknown samples using the regression equation from the standard curve.

Section 4: Conclusion and Future Directions

H-Val-Leu-OH.HCl is a powerful and precise tool for researchers in nutrition and drug development. Its enhanced absorption kinetics relative to free-form amino acids allow for the robust investigation of the acute signaling and metabolic effects of valine and leucine. The protocols detailed herein provide a framework for exploring its impact on anabolic signaling pathways like mTORC1 and for quantifying its direct physiological effects on muscle protein synthesis.

Future research should aim to explore the potential synergistic effects of H-Val-Leu-OH.HCl with other nutrients or exercise modalities. Furthermore, investigating its role in other physiological contexts, such as immune modulation[22][23] or in clinical populations characterized by anabolic resistance (e.g., sarcopenia of aging), represents a promising frontier for nutritional science.

References

  • New Method Developed for Comprehensive Analysis of Dipeptides. (2023). LCGC International. [Link]

  • Ozawa, H., et al. (2020). Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Hellier, M. D., et al. (1972). Dipeptide absorption in man. Gut, 13(12), 965–969. [Link]

  • Dipeptide. (n.d.). Journal of Peptides. Open Access Pub. [Link]

  • Breitkopf, M., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. International Journal of Molecular Sciences, 22(18), 10003. [Link]

  • Thwaites, D. T., et al. (2001). PEPT1-mediated Uptake of Dipeptides Enhances the Intestinal Absorption of Amino Acids via Transport System b(0,+). Journal of Cellular Physiology, 186(2), 251-259. [Link]

  • Miyamoto, Y., & Matsui, T. (2019). Intestinal absorption of small peptides: a review. Journal of the Science of Food and Agriculture, 99(11), 4857-4864. [Link]

  • Adibi, S. A., & Morse, E. L. (1971). Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption. Journal of Clinical Investigation, 50(11), 2266–2275. [Link]

  • Xu, G., et al. (2001). Metabolic Regulation by Leucine of Translation Initiation Through the mTOR-Signaling Pathway by Pancreatic β-Cells. Diabetes, 50(2), 353-360. [Link]

  • Ozawa, H., et al. (2020). Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Valylleucine. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2025). The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway. Metabolites, 15(4), 489. [Link]

  • Dreyer, H. C., et al. (2008). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 11(3), 222-226. [Link]

  • Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923. [Link]

  • Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism, 302(11), E1329-E1342. [Link]

  • Cangelosi, A. (2021). Leucine Sensing by the mTORC1 Pathway in the Liver. Grantome. [Link]

  • Escobar, J., et al. (2007). Leucine stimulates protein synthesis in skeletal muscle of neonatal pigs by enhancing mTORC1 activation. American Journal of Physiology-Endocrinology and Metabolism, 293(6), E1605-E1612. [Link]

  • Mitchell, W. K., et al. (2021). Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. Journal of Applied Physiology, 131(5), 1431-1442. [Link]

  • Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-23. [Link]

  • Siemion, I. Z., et al. (1989). Immunosuppressive analogues of hexapeptide Tyr-Val-Pro-Leu-Phe-Pro, an immune system stimulant. Archivum Immunologiae et Therapiae Experimentalis, 37(3-4), 437-444. [Link]

  • Leucine. (n.d.). In Wikipedia. [Link]

  • N-L-valyl-L-leucine. (n.d.). NIST WebBook. [Link]

  • Koyama, S., et al. (2007). Glutamine and Leucine Provide Enhanced Protective Immunity Against Mucosal Infection with Herpes Simplex Virus Type 1. The Journal of Nutrition, 137(3), 668-673. [Link]

  • Hasselgren, P. O., et al. (1988). Metabolic effect of short-term total parenteral nutrition highly enriched with leucine or valine in rats recovering from severe trauma. Annals of Surgery, 207(3), 290-297. [Link]

  • Blood collection guidelines from the IACUC. (2021). University of Toledo. [Link]

  • Help Information for Specific Animal Protocol Questions. (n.d.). University of Pittsburgh. [Link]

Sources

Method

Step-by-step guide for H-Val-Leu-OH.HCl deprotection in synthesis

Application Note: Step-by-Step Protocol for the Synthesis and Isolation of H-Val-Leu-OH·HCl via N-Boc Deprotection Executive Summary The dipeptide sequence Valine-Leucine (Val-Leu) is a highly conserved structural motif...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Protocol for the Synthesis and Isolation of H-Val-Leu-OH·HCl via N-Boc Deprotection

Executive Summary

The dipeptide sequence Valine-Leucine (Val-Leu) is a highly conserved structural motif utilized in the synthesis of various active pharmaceutical ingredients (APIs), including zonulin antagonists (e.g., larazotide acetate) and complex macrocyclic peptidomimetics[1]. In solution-phase peptide synthesis (SPPS), the controlled removal of the tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of Boc-Val-Leu-OH is a critical juncture. This application note details a highly reproducible, self-validating protocol for the acidolytic deprotection of Boc-Val-Leu-OH using 4M Hydrochloric Acid (HCl) in 1,4-dioxane, directly yielding the stable hydrochloride salt, H-Val-Leu-OH·HCl[2][3].

Mechanistic Insight & Experimental Rationale

Why HCl in Dioxane over TFA? While Trifluoroacetic acid (TFA) in dichloromethane (DCM) is ubiquitous for Boc removal, it yields a trifluoroacetate salt[4]. TFA salts can complicate downstream coupling steps due to strong ion-pairing and potential trifluoroacetylation side-reactions during subsequent amide bond formations. Utilizing anhydrous 4M HCl in 1,4-dioxane bypasses this issue by directly precipitating the hydrochloride salt, which is highly crystalline, easily handled, and readily neutralized in situ by weak bases like N,N-Diisopropylethylamine (DIPEA) during the next coupling cycle[2][3].

The Cleavage Mechanism: The acidolytic cleavage is driven by the high concentration of anhydrous HCl. The mechanism proceeds via a self-validating cascade:

  • Protonation: The carbamate carbonyl oxygen of Boc-Val-Leu-OH is protonated by HCl.

  • Fragmentation: The C-O bond cleaves, releasing a tert-butyl cation and a transient carbamic acid intermediate.

  • Elimination & Decarboxylation: The tert-butyl cation rapidly loses a proton to form isobutylene gas, while the carbamic acid spontaneously decarboxylates to release CO 2​ gas.

  • Salt Formation: The resulting free primary amine of the Valine residue is immediately protonated by the excess HCl, forming the stable H-Val-Leu-OH·HCl salt[2]. The evolution of gases drives the reaction forward according to Le Chatelier's principle.

Experimental Protocol

This protocol is adapted from standard multigram-scale solution-phase procedures[2].

Materials & Reagents:

  • Boc-Val-Leu-OH (Starting Material)

  • 4M HCl in 1,4-Dioxane (Anhydrous)

  • Diethyl Ether (Anhydrous, ice-cold)

  • Methanol or minimal Dichloromethane (optional, for initial solubilization)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, add Boc-Val-Leu-OH (1.0 equivalent, e.g., 1.2 mmol)[2].

  • Cooling: Place the flask in an ice-water bath (0 °C) and purge the system with inert gas (Nitrogen or Argon) to maintain anhydrous conditions.

  • Acid Addition: Slowly add an ice-cold solution of 4M HCl in 1,4-dioxane (approx. 10 mL per 1.2 mmol of peptide, representing a large molar excess of HCl)[2]. Note: The substrate can be added directly to the acidic solution, or dissolved in a minimal amount of dioxane prior to HCl addition.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 1.5 to 2 hours[2]. Monitor the reaction via TLC (Ninhydrin stain) or LC-MS to ensure complete consumption of the Boc-protected precursor.

  • Concentration: Once complete, concentrate the reaction mixture in vacuo using a rotary evaporator (water bath < 35 °C) to remove the bulk of the 1,4-dioxane and excess HCl[2]. A viscous oil or crude solid will remain.

  • Trituration & Precipitation: Suspend the crude residue in ice-cold anhydrous diethyl ether (3 × 15 mL). The H-Val-Leu-OH·HCl salt is insoluble in ether and will rapidly precipitate as a white solid[2]. Vigorous stirring during trituration helps remove any trapped 1,4-dioxane or isobutylene byproducts.

  • Isolation: Collect the precipitated ammonium chloride salt via vacuum filtration using a Buchner funnel or glass frit. Wash the filter cake with an additional portion of cold diethyl ether[2].

  • Drying: Dry the resulting white solid under high vacuum overnight to yield pure H-Val-Leu-OH·HCl. The deblocked peptide is typically >95% pure and can be used in subsequent coupling steps without further purification[2].

Quantitative Data & Process Parameters

To ensure a self-validating system, researchers should benchmark their process against the following standardized parameters:

ParameterSpecification / TargetTroubleshooting / Causality
Reagent Stoichiometry 10–20 eq. HCl (via 4M solution)Excess acid is required to drive the equilibrium and ensure complete protonation of the amine[3].
Reaction Temperature 0 °C 20–25 °CInitiating at 0 °C prevents exothermic degradation; room temp ensures complete cleavage[2].
Reaction Time 1.5 – 2.0 HoursPremature quenching leads to mixed Boc/free-amine populations. Verify via LC-MS[2].
Precipitation Solvent Anhydrous Diethyl EtherEther selectively dissolves organic impurities while precipitating the highly polar HCl salt[2].
Expected Yield > 92 - 98%Low yield indicates incomplete precipitation; ensure ether is ice-cold and anhydrous.

Process Workflow Diagram

G Start Boc-Val-Leu-OH (Starting Material) Reagent Add 4M HCl in 1,4-Dioxane (Ice Bath, 0 °C) Start->Reagent Reaction Stir at Room Temp (1.5 - 2.0 hours) Reagent->Reaction Evaporation Concentrate in vacuo (Remove Dioxane/HCl) Reaction->Evaporation CO2 & Isobutylene Evolve Precipitation Triturate with Cold Diethyl Ether Evaporation->Precipitation Filtration Vacuum Filtration & Ether Wash Precipitation->Filtration Product H-Val-Leu-OH·HCl (White Solid, >95% Yield) Filtration->Product Isolation

Figure 1: Workflow for the acidolytic deprotection and isolation of H-Val-Leu-OH·HCl.

References

  • Title: Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Peptide production and purification process (EP2062909A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting H-Val-Leu-OH.HCl Peptide Coupling

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of dipeptides involving β -branched and bulky aliphatic amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of dipeptides involving β -branched and bulky aliphatic amino acids. The coupling of Valine (Val) and Leucine (Leu) to form the H-Val-Leu-OH dipeptide (often isolated as a hydrochloride salt) is notoriously prone to low yields, sluggish kinetics, and incomplete conversions.

This guide deconstructs the physical chemistry behind these failures and provides self-validating protocols to optimize your synthesis.

The Root Cause: Steric Hindrance in β -Branched Amino Acids

The fundamental barrier in Val-Leu coupling is steric hindrance. Valine is a β -branched amino acid, meaning the aliphatic branching occurs immediately adjacent to the α -carbon[1]. This structural feature restricts the rotational freedom of the side chain and creates a bulky hydrophobic "shield" around the activated carbonyl carbon[1]. Leucine, while γ -branched, still presents significant aliphatic bulk[2].

When these two residues are coupled, severe steric hindrance drastically reduces reagent penetration and slows down the acylation rate[3]. This high transition-state energy often leads to incomplete couplings, mismatch sequences, or deletion byproducts[3]. If the activation is slow, competing side reactions—such as the hydrolysis of the active ester or epimerization—can dominate the reaction pathway.

G N1 Fmoc-Val-OH + Coupling Reagent N2 Active Ester Formation (OAt / OBt / Oxyma) N1->N2 N3 Addition of H-Leu-OtBu + Base (DIEA) N2->N3 E1 Hydrolysis / Epimerization N2->E1 N4 Dipeptide Formation (Fmoc-Val-Leu-OtBu) N3->N4 E2 Incomplete Coupling (Steric Hindrance) N3->E2 N5 Deprotection & HCl Salt (H-Val-Leu-OH.HCl) N4->N5

Workflow of Val-Leu coupling highlighting critical failure points due to steric hindrance.

Troubleshooting FAQs

Q1: I am using standard EDC/HOBt for my Val-Leu coupling, but my yields are below 40%. Why is this happening? A: Carbodiimides like EDC or DCC, when paired with standard HOBt, are often inefficient for sterically hindered β -branched amino acids[4]. The O-benzotriazole (OBt) active ester formed is simply not reactive enough to overcome the high activation energy required for the bulky Leucine amine to attack the shielded Valine carbonyl. For hindered couplings, you must switch to highly reactive aminium/uronium salts (e.g., HATU, COMU) which generate significantly more reactive active esters[5].

Q2: How do I choose between HATU, COMU, and DIC/Oxyma for this specific sequence? A: The choice depends on your specific priorities regarding reactivity, safety, and epimerization control:

  • HATU: Generates an HOAt ester. This ester is highly reactive due to the lower pKa of HOAt compared to HOBt, and it benefits from anchimeric (neighboring group) assistance from the pyridine nitrogen, making it exceptionally fast for hindered couplings[5].

  • COMU: Offers coupling efficiencies comparable to HATU but uses the safer Oxyma Pure leaving group, avoiding the explosive risks associated with HOAt[6]. It also produces water-soluble byproducts, aligning with green chemistry principles[7].

  • DIC/Oxyma: A highly cost-effective alternative that strongly suppresses racemization, making it superior for highly sensitive sequences, though it may require slightly longer reaction times for bulky residues[7].

ReagentLogic Start Sterically Hindered Coupling (Val-Leu) Q1 Is racemization a primary concern? Start->Q1 A1_Yes Use DIC / Oxyma Pure Q1->A1_Yes Yes A1_No Require maximum reactivity? Q1->A1_No No A2_Yes Use HATU or COMU + DIEA A1_No->A2_Yes Yes A2_No Use PyBOP / HOBt A1_No->A2_No No

Decision tree for selecting coupling reagents in sterically hindered Val-Leu synthesis.

Q3: Does the choice of base matter? I currently use Triethylamine (TEA). A: Yes, the base is critical. Triethylamine is relatively nucleophilic and can promote epimerization (racemization) via oxazolone formation. For hindered couplings using uronium salts like HATU or COMU, switch to N,N-Diisopropylethylamine (DIEA/DIPEA) or 2,4,6-Trimethylpyridine (TMP/Collidine) . DIEA is sterically hindered and non-nucleophilic, preventing unwanted side reactions with the coupling reagent.

Q4: How can I ensure complete conversion without excessive side reactions? A: Implement a self-validating system by controlling three parameters:

  • Stoichiometry: Use a higher molar ratio of coupling reagents for sterically hindered amino acids (e.g., 1.5 to 3 equivalents of the activated acid)[8].

  • Pre-activation: Pre-activate the Fmoc-Val-OH with HATU and DIEA for a very short duration (1-2 minutes). Prolonged pre-activation with uronium salts like HATU can lead to unwanted guanidinylation of the free amine[5].

  • Concentration: Run the reaction at a high concentration (0.2 M - 0.5 M) to force the bimolecular coupling kinetics.

Quantitative Data: Reagent Comparison for Hindered Substrates
Coupling ReagentActive Species GeneratedRelative Reactivity for Val-LeuEpimerization RiskSafety / Byproduct Profile
EDC/HOBt OBt EsterLowModerateSafe, water-soluble urea
HATU OAt EsterVery HighLow-ModerateExplosive HOAt byproduct
COMU Oxyma EsterVery HighLowSafe, non-explosive, water-soluble
DIC/Oxyma Oxyma EsterHighVery LowSafe, highly cost-effective
PyBOP OBt EsterModerateLowSafe, generates HMPA (toxic)
Self-Validating Experimental Protocol: Synthesis of H-Val-Leu-OH.HCl

This protocol utilizes solution-phase synthesis with HATU/DIEA to overcome the steric hindrance of the β -branched Valine, followed by global deprotection to yield the HCl salt.

Phase 1: Coupling (Formation of Fmoc-Val-Leu-OtBu)

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve Fmoc-Val-OH (1.5 eq, 1.5 mmol) and HATU (1.45 eq, 1.45 mmol) in anhydrous DMF to achieve a highly concentrated 0.3 M solution.

  • Activation: Add DIEA (3.0 eq, 3.0 mmol) dropwise at 0∘C . Stir for exactly 2 minutes.

    • Self-Validation Checkpoint: The solution will transition to a pale yellow color, confirming the formation of the reactive OAt ester. Do not exceed 2 minutes to prevent guanidinylation[5].

  • Coupling: Add H-Leu-OtBu.HCl (1.0 eq, 1.0 mmol) in a single portion. Allow the reaction to warm to room temperature and stir for 2 to 3 hours.

  • Monitoring: Monitor reaction completion via LC-MS.

    • Self-Validation Checkpoint: The complete disappearance of the H-Leu-OtBu mass peak confirms the coupling has successfully overcome the steric barrier.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% KHSO4​ (aq), saturated NaHCO3​ (aq), and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 2: Deprotection and Salt Formation (H-Val-Leu-OH.HCl)

  • N-Terminal Deprotection: Treat the crude Fmoc-Val-Leu-OtBu with 20% Piperidine in DMF for 30 minutes to remove the Fmoc group. Concentrate the solution and precipitate the intermediate in cold diethyl ether to wash away the dibenzofulvene byproduct.

  • C-Terminal Deprotection: Treat the resulting intermediate with a standard cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours at room temperature to cleave the t-Butyl ester.

  • Precipitation: Concentrate the TFA under a gentle stream of nitrogen and precipitate the crude H-Val-Leu-OH.TFA salt in cold, anhydrous diethyl ether. Centrifuge and decant the ether.

  • Salt Exchange: Dissolve the TFA salt in 0.1 M HCl (aq) and lyophilize. Repeat this process two additional times to quantitatively exchange the trifluoroacetate counterion for chloride.

  • Final Validation: Confirm the structure, purity, and lack of epimerization of the final H-Val-Leu-OH.HCl product via 1 H-NMR (in D2​O ) and High-Resolution Mass Spectrometry (HRMS).

References
  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity , Benchchem. 7

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives , Bachem. 6

  • Peptide Coupling Reagents Guide , Sigma-Aldrich. 5

  • Optimizing Peptide Coupling: Key Techniques , JPT. 8

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids , ResearchGate. 4

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures , ACS Publications.3

  • Chemistry of peptide synthesis , SPBU.ru. 2

  • Branched-Chain Amino Acids: Valine, Leucine and Isoleucine , Colorado State University. 1

Sources

Optimization

Technical Support Center: Troubleshooting H-Val-Leu-OH.HCl Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals resolve complex solubility issues associated wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals resolve complex solubility issues associated with the dipeptide H-Val-Leu-OH.HCl (Valyl-Leucine hydrochloride).

This guide moves beyond basic instructions by explaining the physicochemical causality behind peptide aggregation, providing self-validating experimental protocols, and establishing a robust troubleshooting workflow.

Diagnostic Workflow

Before adjusting your buffer systems, follow this logical decision tree to identify the root cause of your solubilization failure.

TroubleshootingWorkflow Start Start: Add H-Val-Leu-OH.HCl to Aqueous Buffer CheckCloudy Is the solution cloudy or forming a gel? Start->CheckCloudy CheckPH Measure pH. Is pH near 5.5 (pI)? CheckCloudy->CheckPH Yes Validate Validate: OD600 < 0.05 or Centrifuge (No Pellet) CheckCloudy->Validate No AdjustPH Adjust pH away from 5.5 (e.g., pH < 3.0 or pH > 7.5) CheckPH->AdjustPH Yes CheckSalt Is buffer high in Chloride (e.g., PBS)? CheckPH->CheckSalt No AdjustPH->Validate ChangeBuffer Switch to low-chloride buffer (e.g., HEPES or Tris) CheckSalt->ChangeBuffer Yes AddCosolvent Add 5-10% DMSO then dilute CheckSalt->AddCosolvent No ChangeBuffer->Validate AddCosolvent->Validate Validate->AddCosolvent Fail Success Complete Solubilization Validate->Success Pass

Diagnostic workflow for troubleshooting H-Val-Leu-OH.HCl solubility in aqueous buffers.

Physicochemical Data & Causality

To successfully dissolve a peptide, you must first understand its molecular constraints. H-Val-Leu-OH.HCl is composed of two aliphatic, non-polar amino acids[1].

Physicochemical ParameterValue / CharacteristicImpact on Aqueous Solubilization Strategy
Molecular Weight 266.76 g/mol (HCl salt)Low MW generally favors dissolution, but side-chain hydrophobicity dominates behavior.
Isoelectric Point (pI) ~5.5Critical: Minimum solubility occurs at pH 5.0–6.0 due to net zero charge[2]. Buffer must be maintained >7.5 or <3.0.
GRAVY Score Highly PositiveIndicates strong hydrophobicity[2]. May require organic co-solvents (DMSO/EtOH) at high concentrations.
Salt Form Hydrochloride (.HCl)Dissociation releases H+ , lowering the pH of weak buffers and potentially triggering pI-precipitation[3].

Frequently Asked Questions (FAQs)

Q: Why does my H-Val-Leu-OH.HCl instantly form a cloudy suspension or gel when added to a neutral, weak buffer (e.g., 10 mM Phosphate, pH 7.0)? A: This is a classic case of pH-induced precipitation driven by the peptide's isoelectric point (pI) and its salt form. Because your peptide is a hydrochloride salt, dissolving it releases protons ( H+ ), which rapidly depletes a weak buffer's capacity and drops the solution's pH[3]. If the pH drops from 7.0 into the 5.0–6.0 range, the peptide enters its zwitterionic state, where it carries a net zero charge[2]. Without electrostatic repulsion, the highly hydrophobic aliphatic side chains of Valine and Leucine drive rapid intermolecular aggregation, resulting in a cloudy suspension[1][4].

Q: Can I use Phosphate-Buffered Saline (PBS) to dissolve this dipeptide? A: It is generally not recommended for the initial dissolution step. PBS contains a high concentration of chloride ions (~137 mM NaCl). Because your peptide is already a hydrochloride salt, introducing it into a high-chloride environment can trigger the "common ion effect," suppressing the dissociation of the peptide salt and severely limiting its solubility kinetics. Expert Recommendation: Dissolve the peptide first in a chloride-free, high-capacity buffer (like 100 mM HEPES or Tris) adjusted away from the pI, or use a co-solvent approach, before diluting into PBS for your final assay[3][5].

Q: How do I know if my peptide is truly dissolved or just micro-suspended? A: Visual inspection is notoriously unreliable for hydrophobic peptides[5]. A micro-suspension may appear optically clear to the naked eye but will scatter light, ruining downstream assays or causing inconsistent in vitro dosing. You must use a self-validating physical measurement (see protocols below).

Self-Validating Experimental Protocols

Do not rely on visual clarity. The following protocols incorporate built-in validation steps to ensure scientific integrity and reproducible results.

Protocol A: pH-Titrated Aqueous Solubilization

Purpose: To dissolve H-Val-Leu-OH.HCl without the use of organic solvents by exploiting electrostatic repulsion. Causality: By using a high-capacity basic buffer, we neutralize the HCl salt and force the peptide into an anionic state (net negative charge), maximizing electrostatic repulsion between the hydrophobic Val-Leu molecules[3].

  • Weighing: Weigh the desired amount of H-Val-Leu-OH.HCl into a sterile microcentrifuge tube.

  • Buffer Addition: Add a high-capacity buffer (e.g., 100 mM Tris-HCl, pH 8.0) to achieve a concentration 20% higher than your final target. Do not use weak buffers like 10 mM PBS.

  • Mechanical Disruption: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 3–5 minutes to break up hydrophobic aggregates[5].

  • pH Verification: Spot 1 µL of the solution onto pH indicator paper. Ensure the pH remains 7.5. If the pH has dropped below 7.0 due to the HCl salt, add 0.1 M NaOH in 1 µL increments until pH > 7.5[3].

  • Self-Validation Step: Transfer 100 µL of the solution to a microcuvette and measure absorbance at 600 nm against a buffer blank.

    • Pass: OD600​<0.05 . The peptide is fully dissolved.

    • Fail: OD600​≥0.05 . Micro-aggregates are present. Proceed to Protocol B.

Protocol B: Co-Solvent Assisted Solubilization

Purpose: To dissolve high concentrations of the dipeptide by disrupting hydrophobic interactions before aqueous dilution. Causality: DMSO disrupts the hydrogen bonding and hydrophobic interactions between the aliphatic side chains of Valine and Leucine, preventing aggregation during the critical initial wetting phase[2].

  • Initial Wetting: Add 100% molecular-biology grade DMSO to the dry peptide powder to achieve 5–10% of your final target volume.

  • Primary Dissolution: Vortex gently until the solution is completely clear. The peptide is now fully solvated in the organic phase.

  • Aqueous Dilution: Dropwise, add your target aqueous buffer (e.g., PBS) while continuously vortexing the tube[5]. Causality: Continuous vortexing prevents localized high concentrations of water from causing rapid precipitation (crashing out) of the peptide[5].

  • Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If no pellet is visible, the solubilization is successful and stable.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Racemization in H-Val-Leu-OH•HCl Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter chiral inversion issues during peptide synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter chiral inversion issues during peptide synthesis. Synthesizing the dipeptide H-Val-Leu-OH•HCl presents a unique set of challenges. Valine is a sterically hindered, beta-branched amino acid, making its activation and subsequent coupling highly susceptible to epimerization.

This guide abandons generic advice in favor of mechanistic causality. Below, we dissect the chemical logic of racemization, establish a self-validating synthetic protocol, and provide quantitative benchmarks to ensure the chiral integrity of your final active pharmaceutical ingredient (API).

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: Why is the Val-Leu coupling specifically vulnerable to racemization? A1: The root cause is steric hindrance. Valine's beta-branched isopropyl group creates significant steric bulk, which drastically slows down the nucleophilic attack by the Leucine amine. Because the desired amidation is kinetically delayed, the activated Valine intermediate has a prolonged lifespan. This allows it to undergo an intramolecular cyclization, forming an oxazol-5(4H)-one (oxazolone) intermediate[1]. The alpha-proton of this oxazolone is highly acidic. When abstracted by the base in your reaction mixture, it forms a resonance-stabilized planar enolate. Upon ring opening by Leucine, the chiral center is re-established non-stereospecifically, resulting in a contaminated mixture of L-Val-L-Leu and D-Val-L-Leu.

Q2: Which coupling reagents and additives provide the best chiral protection for this dipeptide? A2: Carbodiimides like DCC or DIC are highly efficient, but using them alone will lead to unacceptable levels of racemization[2]. To suppress the oxazolone pathway, you must use an additive. While HOBt is traditional, 3 (ethyl 2-cyano-2-(hydroxyimino)acetate) is vastly superior for hindered couplings[3]. Oxyma Pure reacts rapidly with the O-acylisourea intermediate to form a highly reactive, yet stable, active ester that bypasses the oxazolone mechanism entirely.

Q3: How does base selection dictate the extent of Valine epimerization? A3: Base selection is the most critical variable in your workflow. Strong, unhindered bases accelerate the abstraction of the alpha-proton from the oxazolone intermediate. N,N-diisopropylethylamine (DIPEA) is ubiquitous in peptide synthesis, but its high basicity promotes racemization in sterically hindered couplings[3]. I strongly advise substituting DIPEA with a weaker, sterically hindered base such as 4 or sym-collidine[4]. These bases provide sufficient proton-accepting capacity to drive the coupling without aggressively deprotonating the chiral alpha-carbon.

Q4: How do temperature and solvent polarity influence the chiral integrity of the reaction? A4: Racemization is thermodynamically driven. Lowering the activation temperature to 0°C significantly reduces the kinetic rate of oxazolone formation[3]. Furthermore, highly polar solvents like pure DMF stabilize the charge-separated intermediates of the racemization pathway. Switching to a less polar solvent mixture, such as 5, reduces this stabilization, thereby suppressing the epimerization rate while maintaining adequate solubility for the dipeptide[5].

Part 2: Quantitative Data Analysis

To illustrate the causality of reagent selection, review the following benchmarking data. This table demonstrates how optimizing the base, additive, and temperature systematically eliminates D-Valine formation.

Quantitative Impact of Coupling Conditions on Valine Racemization
Coupling ReagentAdditiveBaseTemperatureSolventObserved Racemization (% D-Val)
DCCNoneDIPEA25°CDMF> 15.0%
DICHOBtDIPEA25°CDMF~ 5.0%
HATUNoneDIPEA25°CDMF~ 3.5%
DICOxyma PureDIPEA0°CDMF~ 1.2%
DICOxyma PureNMM0°CDMF/DCM (1:1)< 0.5%
EDC•HClOxyma Puresym-Collidine0°CDMF/DCM (1:1)< 0.1%

Part 3: Self-Validating Experimental Protocol

A protocol is only scientifically sound if it includes an integrated mechanism to prove its own success. The following methodology details the solution-phase synthesis of H-Val-Leu-OH•HCl, concluding with a mandatory chiral validation step.

Phase 1: Kinetically Controlled Coupling (Synthesis of Boc-Val-Leu-OMe)
  • Preparation: Dissolve 1.0 eq of Boc-Val-OH and 1.0 eq of Oxyma Pure in a 1:1 mixture of anhydrous DMF/DCM.

  • Thermal Control: Cool the solution to 0°C in an ice bath. Causality: This kinetically traps the activation state and prevents oxazolone formation.

  • Activation: Add 1.05 eq of DIC dropwise. Stir for 10 minutes at 0°C to form the active ester.

  • Base Neutralization: In a separate flask, dissolve 1.0 eq of H-Leu-OMe•HCl in DMF/DCM. Neutralize the hydrochloride salt by adding exactly 1.0 eq of NMM (N-methylmorpholine).

  • Coupling: Add the neutralized Leucine solution to the activated Valine mixture. Stir at 0°C for 1 hour, then allow it to slowly warm to room temperature over 4 hours.

  • Workup: Filter off the diisopropylurea (DIU) byproduct. Perform standard aqueous workup (wash with 5% citric acid, saturated NaHCO₃, and brine) to yield Boc-Val-Leu-OMe.

Phase 2: Saponification
  • Dissolve Boc-Val-Leu-OMe in THF/H₂O (3:1).

  • Add 1.5 eq of LiOH•H₂O at 0°C. Stir for 2 hours to cleave the methyl ester.

  • Acidify the mixture to pH 3 using 1M HCl to precipitate Boc-Val-Leu-OH. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Phase 3: Deprotection and HCl Salt Formation
  • Dissolve the Boc-Val-Leu-OH intermediate in 4M HCl in dioxane (10 mL per gram of peptide).

  • Stir at room temperature for 1 hour. Causality: The acidic cleavage of the Boc group generates gaseous isobutylene and CO₂, leaving the peptide as a hydrochloride salt.

  • Concentrate the solution under reduced pressure.

  • Triturate the oily residue with cold, anhydrous diethyl ether to precipitate H-Val-Leu-OH•HCl as a white solid. Filter and dry under a high vacuum.

Phase 4: Self-Validation (Chiral Purity Check)

To validate that racemization was successfully prevented, you must perform a chiral analysis[6]:

  • Derivatization: React a 1 mg sample of the final H-Val-Leu-OH•HCl product with Marfey's reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) at 40°C for 1 hour.

  • Analysis: Subject the derivatized sample to Reverse-Phase LC-MS.

  • Validation: Compare the retention time against a synthetically prepared D-Val-L-Leu standard. A successful execution of this protocol will yield <0.5% D-Val-L-Leu .

Part 4: Synthesis & Validation Workflow

G N1 Protected Amino Acids Boc-Val-OH + H-Leu-OMe N2 Activation (0°C) DIC + Oxyma Pure N1->N2 Pre-activation N3 Coupling Reaction NMM base, DMF/DCM N2->N3 Nucleophilic Attack N4 Dipeptide Intermediate Boc-Val-Leu-OMe N3->N4 Peptide Bond Formation N5 Saponification LiOH, then H+ N4->N5 C-term Deprotection N6 Boc-Val-Leu-OH N5->N6 Acidification N7 Deprotection & Salt 4M HCl in Dioxane N6->N7 N-term Deprotection N8 Final Product H-Val-Leu-OH•HCl N7->N8 Precipitation N9 Chiral Validation Marfey's LC-MS N8->N9 Purity Check

Workflow for racemization-free synthesis and validation of H-Val-Leu-OH.HCl.

References

  • Source: peptide.
  • Source: benchchem.
  • Source: bachem.
  • Source: nih.
  • Source: thieme-connect.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: H-Val-Leu-OH·HCl Solution Stability &amp; Troubleshooting

Welcome to the Technical Support Center for H-Val-Leu-OH·HCl (Valyl-leucine hydrochloride) . Dipeptides present unique formulation challenges due to their high susceptibility to intramolecular reactions and cleavage.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for H-Val-Leu-OH·HCl (Valyl-leucine hydrochloride) . Dipeptides present unique formulation challenges due to their high susceptibility to intramolecular reactions and cleavage. This guide is engineered for researchers and drug development professionals to diagnose, troubleshoot, and resolve stability issues during assay development, formulation, and storage.

Diagnostic Troubleshooting Workflow

When structural degradation of H-Val-Leu-OH is detected in solution, identifying the exact mechanism is critical for implementing the correct formulation adjustment. Use the decision tree below to guide your analytical troubleshooting.

DiagnosticLogic Step1 Observation: Loss of H-Val-Leu-OH Intact Mass Step2 Action: Perform LC-MS Analysis Step1->Step2 PathA Result: [M-18] Da (m/z ~213.1) Step2->PathA Intramolecular Attack PathB Result: Cleaved Fragments (m/z 118.1 & 132.1) Step2->PathB Intermolecular Cleavage DiagA Diagnosis: Diketopiperazine (DKP) Cyclization PathA->DiagA DiagB Diagnosis: Peptide Bond Hydrolysis PathB->DiagB FixA Resolution: Lower pH to 3.5-4.5 Remove Phosphate Buffers DiagA->FixA FixB Resolution: Adjust pH toward 4.0 Store at 2-8°C DiagB->FixB

Diagnostic decision tree for identifying and resolving H-Val-Leu-OH degradation pathways.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does H-Val-Leu-OH degrade rapidly in physiological buffers (pH 7.4) but remain stable in mild acids?

The Causality: The stability of dipeptides is dictated by the protonation state of their N-terminal amine. At physiological pH (7.4), a significant fraction of the valine N-terminus exists in its unprotonated, free-amine form (-NH₂). This free amine is a highly reactive nucleophile that attacks the amide carbonyl carbon of the leucine residue[1]. This intramolecular aminolysis cleaves the peptide bond and forms a thermodynamically stable 6-membered ring known as a diketopiperazine (DKP)[2].

By lowering the pH to 4.0, the N-terminus becomes fully protonated (-NH₃⁺). The positive charge eliminates its nucleophilicity, effectively shutting down the DKP cyclization pathway and stabilizing the dipeptide.

Q2: I am observing degradation even at pH 4.0. What is causing this?

The Causality: If DKP formation is suppressed by pH, the degradation is likely driven by buffer catalysis or acid hydrolysis .

  • Buffer Catalysis: Phosphate and glycine buffers act as general base catalysts. They facilitate proton transfer during the transition state of degradation, accelerating the breakdown of the peptide even at mildly acidic pH levels[2]. Solution: Switch to acetate or citrate buffer systems.

  • Acid Hydrolysis: If the pH drops below 3.0, the high concentration of hydronium ions catalyzes the intermolecular hydrolysis of the peptide bond, yielding free L-Valine and L-Leucine[3].

Q3: How can I analytically differentiate between DKP formation and hydrolysis?

The Causality: Because these two pathways yield entirely different molecular structures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for differentiation[2].

  • DKP Formation: This is a condensation reaction resulting in the loss of a water molecule (-18 Da). The intact H-Val-Leu-OH has an [M+H]⁺ of ~231.1 m/z, while the DKP byproduct will appear at ~213.1 m/z .

  • Hydrolysis: This cleaves the peptide bond by adding water, yielding two distinct peaks for Valine (118.1 m/z ) and Leucine (132.1 m/z ).

ReactionPathway Linear H-Val-Leu-OH (Linear Dipeptide) m/z 231.1 DKP Cyclo(Val-Leu) (Diketopiperazine) m/z 213.1 Linear->DKP Aminolysis (-H2O) Optimal at pH 5-8 Hydro L-Valine + L-Leucine (Free Amino Acids) m/z 118.1 + 132.1 Linear->Hydro Hydrolysis (+H2O) pH < 3 or pH > 8 DKP->Hydro Ring Opening Extreme pH

Chemical degradation pathways of H-Val-Leu-OH into diketopiperazine and free amino acids.

Quantitative Stability Matrix

To optimize your formulation, reference the empirical behavior of Valyl-leucine across the pH spectrum. All quantitative expectations are summarized below to aid in buffer selection.

pH RangeDominant Degradation PathwayRelative Reaction RatePrimary Degradant (m/z)Recommended Buffer System
< 3.0 Acid-Catalyzed HydrolysisModerate118.1 (Val), 132.1 (Leu)TFA, HCl (Avoid long-term storage)
3.5 – 4.5 Highly Stable (Minimal Degradation) Slowest N/A (Intact 231.1) Acetate, Citrate
5.0 – 8.0 Intramolecular Aminolysis (DKP)Fast213.1 (DKP)Avoid Phosphate/Glycine[2]
> 8.0 Base-Catalyzed Hydrolysis & EpimerizationVery Fast118.1, 132.1Borate (Not recommended)[3]

Self-Validating Protocol: Stability-Indicating Assay

To confidently establish the shelf-life of your H-Val-Leu-OH·HCl solution, you must run a forced degradation study. This protocol is designed as a self-validating system : it utilizes a Mass Balance Check to ensure no hidden degradation pathways (e.g., surface adsorption, precipitation, or oxidation) are occurring undetected.

Phase 1: Preparation & Stressing
  • Sample Preparation: Dissolve H-Val-Leu-OH·HCl to a final concentration of 1.0 mg/mL (approx. 4.34 mM) in three separate 50 mM buffer systems: pH 2.0 (HCl/KCl), pH 4.0 (Acetate), and pH 7.4 (HEPES). Note: Avoid phosphate to prevent catalytic artifacts.

  • Thermal Stress: Aliquot the solutions into sealed HPLC vials. Incubate at 40°C and 60°C to accelerate pseudo-first-order degradation kinetics[3].

  • Quenching: Pull samples at 0, 24, 48, and 72 hours. Immediately dilute the sample 1:10 into a quench solution of 0.1% Trifluoroacetic acid (TFA) in water.

    • Causality: The TFA drops the pH to ~2.0, instantly protonating the N-terminus and halting any ongoing DKP formation, locking the degradation profile in place for accurate analysis.

Phase 2: LC-MS/UV Analysis
  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column. Use a gradient of 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B).

  • Detection: Monitor UV absorbance at 214 nm (peptide bond detection) and operate the mass spectrometer in positive ESI mode scanning from 100-300 m/z.

Phase 3: The Self-Validation Check (Mass Balance)
  • Quantification: Integrate the peak areas for the intact dipeptide, the DKP byproduct, and the free amino acids. Convert these areas to molar concentrations ( M ) using standard curves.

  • Validation Equation: For every time point, calculate the total molarity:

    MTotal​=MIntact​+MDKP​+2(MVal​+MLeu​)​
  • Interpretation:

    • If MTotal​ is ≥ 98% of the Day 0 starting concentration, your assay is validated. The degradation is fully accounted for by cyclization and hydrolysis.

    • If MTotal​ drops below 95%, the system has failed validation. You are losing peptide to an invisible sink (e.g., vial surface adsorption, microbial degradation, or precipitation). You must switch to low-bind vials or sterile-filter your buffers before proceeding.

References

  • PubMed. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. National Institutes of Health.[Link]

  • ResearchGate. Is my peptide forming diketopiperazine in solution? (Referencing: Kinetics of diketopiperazine formation using model peptides, J Pharm Sci). ResearchGate.[Link]

Sources

Troubleshooting

Optimizing cleavage of peptides containing Val-Leu sequence from resin

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notorious challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notorious challenges in peptide chemistry: the cleavage and isolation of highly hydrophobic, sterically hindered peptides rich in Valine (Val) and Leucine (Leu) sequences.

This guide synthesizes mechanistic theory with field-proven protocols to help you optimize your workflows, prevent product loss, and ensure high-purity yields.

Section 1: The Mechanistic Challenge of Val-Leu Sequences

Valine and Leucine are highly hydrophobic, aliphatic amino acids. Valine is β -branched, while Leucine is γ -branched. When these residues are concentrated in a sequence or positioned at the C-terminus, they introduce two critical failure points during the final global deprotection and cleavage step:

  • Steric Hindrance at the Linker: If Val or Leu is the C-terminal residue attached to a standard benzyl alcohol-based support (e.g., Wang resin), the bulky isopropyl or isobutyl side chains physically shield the ester bond[1]. This steric clash prevents the trifluoroacetic acid (TFA) carbocation from efficiently accessing and protonating the linker, leading to incomplete cleavage[2].

  • Hydrophobic Aggregation: Val-Leu rich sequences have a high propensity to form intermolecular β -sheets. This sequence-dependent aggregation causes the peptide-resin matrix to collapse, expelling the cleavage solvent and preventing the TFA cocktail from penetrating the core of the resin beads.

  • Solubility in Anti-Solvents: Post-cleavage, hydrophobic peptides often fail to precipitate in standard cold diethyl ether (DEE), instead forming an intractable "oily" or amorphous mass because the peptide remains partially solvated by the ether/TFA mixture[3].

Section 2: Troubleshooting Guides & FAQs

FAQ 1: My Val-Leu C-terminal peptide isn't fully cleaving from Wang resin after 2 hours in Reagent K. What is the cause and solution?

Causality: The ester linkage on Wang resin is moderately acid-labile[1]. The bulky β -branched side chain of Valine creates a steric shield around this ester bond, drastically reducing the kinetics of acidolysis. Solution:

  • Proactive: Switch your solid support to 2-Chlorotrityl chloride (2-CTC) resin. The 2-CTC linker is highly acid-labile and cleaves rapidly even with sterically hindered C-terminal residues[1].

  • Reactive: If the peptide is already synthesized on Wang resin, extend the cleavage time to 3–4 hours and elevate the temperature slightly (30–35 °C). Alternatively, utilize a Trimethylsilyl bromide (TMSBr) cleavage cocktail, which provides stronger acidolysis than TFA alone[4].

FAQ 2: The cleavage is incomplete even for internal Val-Leu sequences. What's happening?

Causality: This is a classic symptom of hydrophobic aggregation. The Val-Leu repeats form strong hydrophobic interactions and hydrogen-bonded β -sheets, causing the peptide to precipitate inside the resin pores before it can diffuse out. Solution: Introduce chaotropic agents or structure-disrupting solvents into your cleavage cocktail. Adding phenol (as in Reagent K) or a small percentage of Dichloromethane (DCM) helps solvate the hydrophobic domains and keeps the peptide in a random-coil state during cleavage.

FAQ 3: After cleavage, my peptide forms a gummy, oily mass instead of a solid powder when I add cold diethyl ether. How do I fix this?

Causality: Highly hydrophobic peptides exhibit elevated solubility in the TFA/Diethyl Ether mixture[3]. Furthermore, residual non-volatile scavengers (like EDT or thioanisole) act as plasticizers, preventing the peptide from crystallizing into a solid pellet[5]. Solution: Switch your precipitation anti-solvent. Methyl tert-butyl ether (MTBE) is less polar than DEE and is highly effective at forcing hydrophobic peptides out of solution[6]. If the peptide still oils out, utilize the Direct TFA Evaporation Protocol to remove the plasticizing acid before precipitation[3].

Section 3: Data Presentation & Reagent Selection

To optimize your workflow, select the appropriate reagents based on the specific physicochemical properties of your Val-Leu peptide.

Table 1: Comparison of Cleavage Cocktails for Hydrophobic Peptides

Cleavage CocktailCompositionBest Use CaseMechanistic Advantage
Standard TFA 95% TFA, 2.5% TIS, 2.5% H₂OStandard, hydrophilic peptidesBaseline acidolysis; poor for aggregated Val-Leu sequences.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides with multiple protecting groupsPhenol acts as a mild chaotrope, slightly improving solvation of hydrophobic domains.
TMSBr Cocktail TMSBr / TFA / Thioanisole / EDT / m-cresolHighly resistant, sterically hindered Wang-resin linkagesTMSBr generates a highly reactive silylating species, accelerating the cleavage of shielded ester bonds[7].

Table 2: Anti-Solvent Selection for Post-Cleavage Precipitation

Anti-SolventPolarity / Boiling PointEfficacy for Val-Leu PeptidesSafety & Handling
Diethyl Ether (DEE) Moderate / 34.6 °CPoor (Often yields oily pellets)[3]Highly volatile, forms explosive peroxides.
Methyl tert-butyl ether (MTBE) Low / 55.2 °CExcellent (Yields sharp, dense precipitates)[2]Safer, less volatile, less prone to peroxide formation[5].
Cyclopentyl methyl ether (CPME) Low / 106 °CExcellent (Greener alternative)High stability in acid, excellent precipitation yields[8].

Section 4: Mandatory Visualizations

Mechanistic Workflow for Cleavage Optimization

Caption: Mechanistic workflow for overcoming Val-Leu cleavage resistance in SPPS.

Post-Cleavage Precipitation Decision Tree

Caption: Decision tree for troubleshooting post-cleavage precipitation of hydrophobic peptides.

Section 5: Step-by-Step Experimental Protocols

Protocol A: TMSBr-Mediated Cleavage for Sterically Hindered Val-Leu Peptides

This self-validating protocol utilizes TMSBr to overcome the steric shielding of the Wang resin ester bond.

  • Preparation: Ensure the peptide-resin is thoroughly washed with DCM and dried under a vacuum to remove all traces of DMF, which inhibits acidolysis[4].

  • Cocktail Assembly: In a fume hood, prepare the cleavage cocktail (per 200 mg resin): 7.5 mL TFA, 1.17 mL thioanisole, 0.50 mL EDT, and 0.1 mL m-cresol. Cool the mixture to 0 °C in an ice bath[7].

  • Activation: Add 1.32 mL of Trimethylsilyl bromide (TMSBr) dropwise to the cooled cocktail. Caution: TMSBr is highly reactive and fuming.

  • Cleavage: Add the dry peptide-resin to the mixture. Blanket the reaction vessel with Nitrogen ( N2​ ) and allow it to stand for 15 minutes at 0 °C[7].

  • Filtration: Filter the resin under reduced pressure into a clean flask. Wash the resin twice with 2 mL of neat TFA to extract any remaining solvated peptide[9].

Protocol B: Direct Evaporation & MTBE Precipitation for Oily Peptides

Use this protocol when standard DEE precipitation yields an amorphous, gummy mass due to high peptide hydrophobicity.

  • TFA Reduction: Instead of precipitating directly, place the filtered TFA cleavage solution in a corrosion-resistant centrifugal evaporator or under a gentle, steady stream of Nitrogen gas in a fume hood[3].

  • Film Formation: Evaporate the TFA until the volume is reduced by 80-90%, leaving a thick, syrupy film. This removes the bulk of the TFA, which acts as a solubilizing agent for hydrophobic peptides.

  • Anti-Solvent Addition: Add a 10-fold volume of pre-chilled (-20 °C) Methyl tert-butyl ether (MTBE) directly to the syrupy film[2].

  • Trituration: Vigorously triturate (scrape and crush) the mixture with a glass rod. The mechanical agitation exposes trapped scavengers to the MTBE, forcing the hydrophobic peptide to crystallize into a solid[5].

  • Isolation: Centrifuge at 3300 rpm for 5 minutes at 4 °C. Decant the supernatant. Wash the pellet two more times with fresh, cold MTBE, then dry the solid pellet overnight under a vacuum[10].

Section 6: References

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Source: Peptide Chemistry URL:

  • Fmoc Resin Cleavage and Deprotection (Method 4: Cleavage with TMSBr) Source: Sigma-Aldrich URL:

  • Peptide Synthesis Resins (Wang Resin Characteristics) Source: AAPPTec URL:

  • Post Cleavage Purification and Analysis of Peptides Source: Peptide.com URL:

  • Dealing with Amorphous or Oily Peptides After TFA Cleavage Source: BenchChem URL:

  • On choosing the right ether for peptide precipitation after acid cleavage Source: PubMed / NIH URL:

  • On choosing the ether for peptide precipitation after acid cleavage (CPME Alternative) Source: ResearchGate URL:

Sources

Optimization

Troubleshooting Guide for H-Val-Leu-OH.HCl HPLC Analysis

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with the chromatographic profiling of short, highly polar peptides. Diagnost...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with the chromatographic profiling of short, highly polar peptides.

Diagnostic Q&A: Mechanistic Troubleshooting

H-Val-Leu-OH.HCl (Valyl-Leucine hydrochloride) presents a unique triad of analytical challenges. As a short aliphatic dipeptide, it is highly polar. It lacks aromatic chromophores, and its hydrochloride salt form introduces severe spectral interference. Below are the most common issues encountered during its analysis and the causality behind them.

Q1: My H-Val-Leu-OH peak is eluting in the void volume on a standard C18 column. How can I increase retention? Mechanistic Cause: Standard C18 stationary phases rely on hydrophobic partitioning. The zwitterionic nature of the Val-Leu dipeptide (protonated N-terminus, deprotonated C-terminus) makes it highly hydrophilic, preventing it from partitioning into the hydrophobic C18 alkyl chains. Solution: You must alter the retention mechanism.

  • Ion-Pairing RP-HPLC: Introduce 0.1% Trifluoroacetic acid (TFA) into the mobile phase. The perfluorinated anions pair with the positively charged N-terminus of Valine, masking its charge and increasing the complex's overall hydrophobicity [1].

  • Orthogonal Approach: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase, retaining polar peptides effectively via water-layer partitioning and hydrogen bonding [2].

Q2: I am observing a massive, broad peak at the solvent front that masks my early-eluting peptide. What is this? Mechanistic Cause: This is a classic artifact of the .HCl salt form. Chloride ions exhibit extremely high UV absorbance at wavelengths below 220 nm. Because Val-Leu lacks aromatic residues (no Tyrosine, Tryptophan, or Phenylalanine), detection relies entirely on the peptide bond π→π∗ transition at 210–214 nm[1]. If the peptide is poorly retained, it co-elutes with this massive chloride absorbance band. Solution: You must achieve a retention factor ( k′ ) greater than 2.0 to pull the peptide away from the chloride front. HILIC is exceptionally suited for this, as it retains the peptide strongly while the chloride ion elutes near the void, allowing baseline resolution.

Q3: The peptide peak exhibits severe tailing (Asymmetry > 2.0). How do I improve peak shape? Mechanistic Cause: Secondary interactions. The primary amine of the N-terminal Valine is positively charged at acidic to neutral pH. It undergoes cation-exchange interactions with residual, unendcapped silanol groups (Si-O⁻) on the silica support of the column [2]. Solution: Ensure the mobile phase pH is suppressed below 3.0 (using TFA or Formic Acid) to protonate residual silanols (Si-OH), neutralizing their charge and eliminating the secondary ion-exchange interaction.

Validated Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . Each method includes specific System Suitability Criteria that must be met to confirm the thermodynamic and kinetic stability of the run.

Protocol A: Ion-Pairing RP-HPLC (Routine Analysis)

Causality: The use of a shallow gradient ensures that the peptide bond is detected away from the void volume, while TFA ensures peak symmetry by masking silanols.

  • Column: C18, fully endcapped, 250 x 4.6 mm, 5 µm, 100 Å pore size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 0% B to 20% B over 15 minutes. (A shallow gradient is required due to the analyte's low inherent hydrophobicity).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • System Suitability Validation: The Tailing factor ( Tf​ ) must be ≤1.5 . If Tf​>1.5 , prepare fresh mobile phase to ensure the volatile TFA has not evaporated, which would re-expose silanol interactions.

Protocol B: HILIC-UV Method (Superior for HCl Salts)

Causality: By starting at high organic concentrations, the polar peptide is strongly retained in the aqueous layer of the stationary phase, guaranteeing separation from the chloride void peak.

  • Column: Amide-HILIC or Bare Silica, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 100 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Elution: 80% B / 20% A. (Note: In HILIC, water is the strong eluent. High ACN promotes retention).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm.

  • System Suitability Validation: Resolution ( Rs​ ) between the Cl⁻ solvent front and the Val-Leu peak must be ≥2.5 .

Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic behavior of H-Val-Leu-OH.HCl across different analytical strategies, allowing you to select the best approach for your lab's capabilities.

Analytical StrategyRetention Factor ( k′ )Peak Symmetry ( Tf​ )UV SensitivityCl⁻ Interference
Standard C18 (No IP) < 0.5 (Void)> 2.5 (Severe Tailing)PoorCritical (Co-elution)
IP-RP-HPLC (0.1% TFA) 1.5 - 2.51.1 - 1.3ModerateLow (Resolved)
HILIC (Amide/Silica) 3.0 - 5.01.0 - 1.2ModerateNone (Baseline Rs)
Pre-column Deriv. (FMOC) > 5.01.0 - 1.1High (254 nm)None (Wavelength Shift)

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve issues with your H-Val-Leu-OH.HCl chromatograms.

Workflow A H-Val-Leu-OH.HCl Sample Injection B Observe Chromatogram at 210-214 nm A->B C Issue: Co-elution with Solvent Front (Void) B->C k' < 1 D Issue: Severe Peak Tailing B->D Asymmetry > 1.5 E Issue: Undetectable Analyte Peak B->E S/N < 3 F Action: Switch to HILIC (80% ACN, pH 3.0) C->F Overcome Polarity G Action: Add 0.1% TFA for Ion-Pairing D->G Mask Silanols H Action: FMOC-Cl Derivatization E->H Add Chromophore I Validated Analytical Method F->I G->I H->I

Figure 1: Diagnostic decision tree for H-Val-Leu-OH.HCl HPLC method optimization.

References

  • Title: Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization Source: Agilent Technologies URL: [Link]

  • Title: HPLC Analysis and Purification of Peptides Source: National Center for Biotechnology Information (PMC) / Mant et al. URL: [Link]

Troubleshooting

Technical Support Center: Optimizing the Purity of H-Val-Leu-OH.HCl

Welcome to the Technical Support Center for the synthesis and purification of H-Val-Leu-OH.HCl (Valyl-Leucine hydrochloride). While dipeptides are structurally minimal, the synthesis of this specific sequence presents un...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of H-Val-Leu-OH.HCl (Valyl-Leucine hydrochloride). While dipeptides are structurally minimal, the synthesis of this specific sequence presents unique physicochemical challenges. The β -branched nature of Valine introduces significant steric hindrance during coupling, and the transition from a crude synthesis product to a highly pure, biologically compatible HCl salt requires precise counterion exchange methodologies.

Workflow Start Synthesis (SPPS/LPPS) Val-Leu Coupling Cleavage TFA Cleavage & Global Deprotection Start->Cleavage HPLC RP-HPLC Purification (0.1% TFA / MeCN) Cleavage->HPLC SaltExchange Counterion Exchange (TFA⁻ to Cl⁻) HPLC->SaltExchange Lyophilization Lyophilization Pure H-Val-Leu-OH.HCl SaltExchange->Lyophilization

End-to-end workflow for the synthesis and purification of H-Val-Leu-OH.HCl.

Part 1: Troubleshooting Guide & Causality Analysis

Issue 1: High levels of unreacted Leucine (des-Val impurity) in the crude mixture.

  • Causality: Valine is a β -branched amino acid. The methyl groups on the β -carbon create a bulky steric shield around the α -carboxyl group. When attempting to form an amide bond with the α -amine of Leucine, this steric hindrance drastically reduces the nucleophilic attack rate, leading to incomplete coupling and deletion sequences (1[1]).

  • Solution: Standard carbodiimide chemistry (e.g., DCC/DIC alone) is often inefficient for sterically hindered amino acids. Switch to highly reactive uronium/aminium salts (like HATU) with a strong base (DIPEA). Elevating the coupling temperature to 40-50°C can also provide the kinetic energy required to overcome the steric barrier.

Issue 2: The purified peptide exhibits unexpected cytotoxicity in downstream cell-based assays.

  • Causality: Peptides synthesized via Solid-Phase Peptide Synthesis (SPPS) and purified via standard Reversed-Phase HPLC (RP-HPLC) are typically eluted in buffers containing 0.1% Trifluoroacetic acid (TFA). TFA binds strongly to the free N-terminus of Valine. Residual TFA is a known cytotoxic agent that can artificially alter cell viability, skewing biological assay results (2[2]).

  • Solution: Perform a rigorous TFA-to-HCl salt exchange. HCl is a biologically benign strong acid that easily protonates the amino group, replacing the TFA counterion (3[3]).

Issue 3: Broad or split peaks during RP-HPLC purification.

  • Causality: This usually indicates the presence of diastereomers (e.g., D-Val-L-Leu) formed via epimerization during the activation of the Valine residue. Over-activation or excessive base (DIPEA) can cause the formation of an oxazolone intermediate, leading to racemization.

  • Solution: Add racemization suppressants such as HOBt or Oxyma Pure during the coupling phase to stabilize the activated ester.

Part 2: Quantitative Data Presentation

To understand why the conversion to the HCl salt is critical for H-Val-Leu-OH, review the physicochemical differences between the two salt forms.

ParameterPeptide-TFA SaltPeptide-HCl SaltImpact on H-Val-Leu-OH
Counterion Mass 113.01 Da (TFA⁻)36.46 Da (Cl⁻)HCl salt yields a significantly higher active pharmaceutical ingredient (API) mass fraction.
Biocompatibility Low (Cytotoxic at high conc.)High (Physiologically benign)HCl salt is mandatory for in vivo and cell-based assays.
Volatility ModerateHighHCl is easier to remove via lyophilization without leaving toxic residues.
pH in Solution Highly acidic (~pH 2)Mildly acidic to neutralHCl salts are less likely to denature sensitive biological targets or alter assay pH.

Part 3: Validated Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification

Self-validating mechanism: The application of a shallow gradient (0.5% B/min) ensures that closely eluting impurities (like epimers or des-Val) are baseline-resolved, providing real-time visual validation of purity via the chromatogram.

  • Solubilization: Dissolve the crude H-Val-Leu-OH in a minimal volume of 0.1% aqueous TFA. If solubility is poor, add trace amounts of acetonitrile (MeCN) (4[4]).

  • Column Preparation: Equilibrate a preparative C18 RP-HPLC column with 95% Buffer A (H₂O + 0.1% TFA) and 5% Buffer B (MeCN + 0.1% TFA).

  • Gradient Elution: Inject the sample and run a shallow linear gradient (e.g., 5% to 30% Buffer B over 40 minutes). As a small, relatively polar dipeptide, it will elute early.

  • Fraction Collection: Monitor UV absorbance at 210-220 nm (peptide bond absorption). Collect the major peak fractions.

  • Analysis: Verify the purity of fractions using analytical LC-MS before pooling and proceeding to salt exchange.

Protocol 2: TFA to HCl Salt Exchange via Lyophilization

Self-validating mechanism: Repeated cycles of dissolution in excess HCl and lyophilization drive the equilibrium toward the volatile TFA gas and solid HCl salt. The attainment of a constant mass after the final lyophilization cycle validates the complete displacement of the heavier TFA counterion.

SaltExchange A Purified Peptide-TFA Salt B Dissolve in H2O (1 mg/mL) A->B C Add 100 mM HCl (Final Conc: 2-10 mM) B->C D Incubate 1 min at RT C->D E Flash Freeze (Liquid N2) D->E F Lyophilize Overnight E->F F->B Repeat 2x G Pure H-Val-Leu-OH.HCl F->G Final Cycle

Cyclic lyophilization protocol for exchanging TFA counterions to HCl.

  • Dissolution: Dissolve the pooled, lyophilized peptide-TFA salt in high-purity distilled water at a concentration of 1 mg/mL (2[2]).

  • Acidification: Add 100 mM HCl to the solution until the final HCl concentration is between 2 mM and 10 mM. Critical Note: Concentrations below 2 mM result in incomplete exchange, while >10 mM may cause acid-catalyzed hydrolysis of the peptide bond (3[3]).

  • Incubation: Allow the solution to stand at room temperature for 1 minute to ensure complete protonation and counterion displacement.

  • Freezing: Flash-freeze the solution using liquid nitrogen or a -80°C freezer.

  • Lyophilization: Freeze-dry the sample overnight to sublimate the water and the displaced, volatile TFA.

  • Iteration: Re-dissolve the resulting powder in the 2-10 mM HCl solution and repeat the freeze-drying process at least two more times to guarantee >99% TFA removal.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use crystallization instead of HPLC to purify this dipeptide? A: Yes. Because H-Val-Leu-OH is a small, relatively rigid dipeptide, it is highly amenable to crystallization, which can serve as an alternative purification technique (5[5]). Evaporation crystallization from a saturated aqueous/ethanol solution can yield >95% purity, bypassing the need for RP-HPLC and subsequent TFA removal entirely.

Q: How do I verify that the TFA has been completely removed? A: The most accurate method to quantify residual trifluoroacetate, chloride, and fluoride content is Ion Chromatography (IC) (6[6]). Alternatively, 19F-NMR can be used to detect any remaining fluorine atoms from the TFA.

Q: Why not use Anion Exchange Chromatography instead of repeated lyophilization? A: Anion exchange is a highly effective, scalable alternative. It involves loading the peptide onto a specialized C18 or strong anion exchange resin, washing with an acetate or HCl buffer, and eluting the peptide (7[7]). While faster for large batches, it requires specialized columns and gradient optimization, whereas the lyophilization method requires no additional chromatographic equipment.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ACS Publications / ResearchGate URL
  • Removing Trifluoroacetic Acid (TFA)
  • TFA removal service: switch to acetate or HCl salt form of peptide Source: LifeTein URL
  • A Comparative Guide to TFA and HCl Salts in Peptide Research and Development Source: BenchChem URL
  • How to remove TFA from synthetic peptides using HCl?
  • Peptide Purification Process & Methods: An Overview Source: Bachem URL
  • Peptide Crystallization Source: Creative Biostructure URL

Sources

Optimization

Side reactions involving H-Val-Leu-OH.HCl in peptide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the complexities of peptide fragment condensation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the complexities of peptide fragment condensation. Using dipeptide building blocks like H-Val-Leu-OH.HCl (Valyl-leucine hydrochloride) is a powerful strategy to introduce hydrophobic domains and prevent sequence deletions. However, this specific molecule presents a perfect storm of steric hindrance and electronic instability.

This guide bypasses generic advice to provide a deep, mechanistic breakdown of the side reactions associated with H-Val-Leu-OH.HCl, complete with self-validating protocols to ensure your syntheses succeed on the first run.

Part 1: Mechanistic Causality of Dipeptide Side Reactions

To troubleshoot H-Val-Leu-OH.HCl, we must first understand the causality behind its failure modes. The molecule is a hydrochloride salt, meaning the N-terminal Valine amine is protonated and unreactive until neutralized. When activated for coupling, two primary degradation pathways compete with your desired peptide elongation:

  • The Steric Shield & Oxazolone Trap (Epimerization): Valine is a β -branched amino acid, creating a significant steric shield that retards the rate of intermolecular coupling. Because the desired coupling is slow, the activated C-terminal Leucine has time to undergo intramolecular cyclization into an oxazolone intermediate. Under basic conditions, this oxazolone rapidly deprotonates at the α -carbon, leading to a loss of chiral integrity and the formation of D-Leu epimers 1[1].

  • The Intramolecular Guillotine (Diketopiperazine Formation): Dipeptides with a free N-terminus and an activated C-terminus are perfectly primed for a 6-membered ring closure. If the HCl salt is neutralized prematurely, the free amine of Valine will attack the activated Leucine carbonyl. This ejects the activating group and irreversibly forms a stable Cyclo(Val-Leu) Diketopiperazine (DKP), completely terminating the coupling process2[2].

DKP_Mechanism A H-Val-Leu-OH.HCl (Protonated, Stable) B Premature Neutralization (Base Added Too Early) A->B C H-Val-Leu-OH (Free Amine Exposed) B->C D Activation (e.g., DIC/Oxyma) C->D E Activated Dipeptide (H-Val-Leu-OAct) D->E F Slow Intermolecular Coupling (Val Sterics) E->F H Fast Intramolecular Nucleophilic Attack E->H G Desired Peptide Chain Elongation F->G I Cyclo(Val-Leu) DKP (Irreversible Loss) H->I

Logical flow contrasting desired peptide elongation with the competitive Diketopiperazine (DKP) formation pathway.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive deletion corresponding to the exact mass of Val-Leu (-212 Da). What happened? A1: You are observing Diketopiperazine (DKP) formation. Because you activated a dipeptide that had an unprotected N-terminus, the molecule cyclized on itself rather than coupling to your resin-bound peptide. This is a hallmark deletion event3[3]. To prevent this, you must use in situ neutralization (adding the base only after the dipeptide and coupling reagents are fully mixed with the resin).

Q2: I am detecting a +0 Da impurity that elutes slightly after my main peak on reverse-phase HPLC. Is this an epimer? A2: Yes. Fragment coupling of dipeptides often leads to C-terminal epimerization via the oxazolone pathway. Because Leucine is at the C-terminus of your fragment, it has likely epimerized to D-Leu. You must switch to an epimerization-suppressing additive like OxymaPure or HOAt, and avoid strong bases like DIPEA.

Q3: What is the optimal base for neutralizing the HCl salt without triggering these side reactions? A3: N-methylmorpholine (NMM) or sym-collidine. DIPEA is too basic and highly promotes oxazolone formation and subsequent racemization. Sym-collidine is weaker and sterically hindered, making it the gold standard for neutralizing dipeptide hydrochlorides during fragment coupling 4[4].

Part 3: Quantitative Data on Coupling Conditions

The choice of coupling reagent and base dictates the survival of H-Val-Leu-OH. The table below summarizes the expected outcomes based on empirical optimization of dipeptide fragment condensation.

Coupling ReagentBase Used (Equivalents)TemperatureDKP Formation (%)Epimerization (D-Leu %)Coupling Yield (%)
HBTU / HOBtDIPEA (2.0 eq)25°C> 45%15 - 20%< 40%
HATU / HOAtDIPEA (2.0 eq)25°C25%8 - 12%65%
DIC / OxymaNMM (1.1 eq)25°C< 5%2 - 4%90%
DIC / Oxyma sym-Collidine (1.05 eq) 0°C to 25°C < 1% < 0.5% > 95%

Table 1: Impact of coupling conditions on H-Val-Leu-OH.HCl side reactions. The DIC/Oxyma/sym-Collidine system at low temperatures provides the optimal thermodynamic control against oxazolone and DKP formation.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes built-in checkpoints so you can verify the integrity of the reaction before committing to downstream cleavage and purification.

Protocol: Epimerization-Free In Situ Condensation of H-Val-Leu-OH.HCl

Step 1: Pre-activation Cooling (Thermodynamic Control)

  • Swell the resin-bound peptide (free N-terminus) in DMF for 30 minutes. Drain.

  • In a separate vial, dissolve 3.0 equivalents of H-Val-Leu-OH.HCl and 3.0 equivalents of OxymaPure in minimal DMF.

  • Chill both the resin vessel and the dipeptide vial to 0–5°C in an ice bath. Causality: Lowering the temperature suppresses the activation energy required for intramolecular DKP cyclization.

Step 2: Reagent Mixing & In Situ Neutralization 4. Add 3.0 equivalents of DIC to the chilled dipeptide vial. Stir for exactly 2 minutes. 5. Transfer the activated mixture immediately to the chilled resin. 6. Critical Step: Add exactly 3.1 equivalents of sym-collidine directly to the resin slurry. Causality: By adding the base last, the HCl salt is neutralized in the presence of the resin-bound nucleophile. The free Valine amine is instantly engaged in the coupling environment rather than left alone to attack its own C-terminus.

Step 3: Coupling & Internal Validation 7. Allow the reaction to proceed for 1 hour at 0°C, then warm to room temperature for 2 hours. 8. Validation Checkpoint 1 (Kaiser Test): Withdraw a few resin beads, wash with DCM, and perform a Kaiser test. A yellow/colorless result validates that the bulky Val-Leu fragment has successfully coupled. If blue, add 1.0 eq of DIC and couple for 1 more hour.

Step 4: Cleavage & Analytical Validation 9. Wash the resin thoroughly (DMF x5, DCM x5) and cleave a micro-aliquot using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. 10. Validation Checkpoint 2 (LC-MS): Analyze the crude cleavage cocktail. You must confirm the presence of the target mass and the absence of a -212 Da peak (DKP deletion). A single sharp peak validates the absence of D-Leu epimers.

Workflow Step1 1. Chill Reagents (0-5°C) Step2 2. Dissolve H-Val-Leu-OH.HCl + Oxyma Step1->Step2 Step3 3. Add DIC (Activation) Step2->Step3 Step4 4. In situ Neutralization (sym-Collidine) Step3->Step4 Step5 5. Resin Coupling (Kaiser Check) Step4->Step5 Step6 6. LC-MS Validation (Check Epimers) Step5->Step6

Step-by-step self-validating workflow for the epimerization-free coupling of H-Val-Leu-OH.HCl.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. PeptideChemistry.org. Available at: [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. Available at:[Link]

  • Epimerisation in Peptide Synthesis. National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: H-Val-Leu-OH.HCl Storage &amp; Degradation Troubleshooting

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of assays involving short peptides. H-Val-Leu-OH.HCl (Valyl-Leucine hydrochloride) is a prime example of a molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of assays involving short peptides. H-Val-Leu-OH.HCl (Valyl-Leucine hydrochloride) is a prime example of a molecule that appears robust—lacking oxidation-prone residues like Methionine or Cysteine—but is actually highly susceptible to specific structural degradation pathways if mishandled.

This guide provides the authoritative, causality-driven protocols necessary to maintain the structural integrity of H-Val-Leu-OH.HCl in your laboratory.

The Chemistry of Degradation: Why H-Val-Leu-OH.HCl Fails

Understanding the molecular vulnerabilities of this dipeptide is the first step in preventing its degradation.

  • Hygroscopicity of the Hydrochloride Salt: The .HCl salt form makes this peptide highly hygroscopic. When exposed to ambient humidity, the solid peptide absorbs water, creating a micro-aqueous environment that restores molecular mobility and catalyzes degradation[1].

  • Diketopiperazine (DKP) Formation: Dipeptides are uniquely vulnerable to intramolecular cyclization. The N-terminal amine of Valine can nucleophilically attack the C-terminal carbonyl of Leucine. This releases water (or HCl) and forms a thermodynamically stable six-membered diketopiperazine ring[2]. This process is accelerated by moisture and slightly alkaline conditions[3].

  • Peptide Bond Hydrolysis: The micro-condensation of water can also lead to direct hydrolysis of the peptide bond, cleaving the molecule into free Valine and Leucine[2].

DegradationPathways A H-Val-Leu-OH.HCl (Solid State) B Moisture Absorption (Hygroscopic HCl Salt) A->B High Humidity Exposure C Diketopiperazine (DKP) Formation B->C Intramolecular Nucleophilic Attack D Peptide Bond Hydrolysis B->D Water-Mediated Cleavage E Degraded Peptide (Loss of Bioactivity) C->E D->E

Caption: Degradation pathways of H-Val-Leu-OH.HCl triggered by moisture absorption.

Quantitative Storage Guidelines

To prevent the aforementioned degradation pathways, strict adherence to temperature and environmental controls is required.

Storage StateTemperatureEnvironmental ControlExpected Shelf LifePrimary Degradation Risk
Lyophilized Powder (Long-term) -80°CSealed, desiccated, Argon/N₂ purged> 2 yearsNegligible
Lyophilized Powder (Short-term) -20°CSealed, desiccated1 - 2 yearsSlow moisture ingress
Lyophilized Powder (In-use) 4°CSealed, desiccated< 1 monthCondensation upon opening
Reconstituted Solution -80°CSingle-use aliquots3 - 6 monthsFreeze-thaw micro-cleavage
Reconstituted Solution 4°CSealed< 3 daysHydrolysis, DKP formation
Self-Validating Experimental Protocols

Do not rely on assumptions when handling hygroscopic peptides. The following protocols incorporate self-validating checkpoints to ensure the physical chemistry of the peptide remains intact.

Protocol A: Handling and Storing Lyophilized Powder

Causality: Opening a cold vial in a humid lab creates instant micro-condensation on the hygroscopic powder, initiating hydrolysis and DKP formation[2].

  • Equilibration: Remove the sealed vial from the -80°C or -20°C freezer. Place it in a desiccator at room temperature for a minimum of 20 to 30 minutes[1].

    • Validation Checkpoint: Wipe the exterior of the vial with a Kimwipe. If any moisture or coldness is detected, wait another 10 minutes. The vial must be strictly at room temperature before the seal is broken.

  • Dispensing: Open the vial and rapidly weigh the required amount using an analytical balance.

  • Inert Gas Purging: Before resealing the master vial, gently purge the headspace with anhydrous Argon or Nitrogen gas[4].

    • Validation Checkpoint: The gas flow should be gentle enough not to disturb the powder, but sufficient to displace atmospheric oxygen and moisture.

  • Resealing: Wrap the cap tightly with Parafilm and immediately return the master vial to -80°C storage inside a secondary container filled with fresh silica desiccant[2].

Protocol B: Reconstitution and The "Aliquot Rule"

Causality: Repeated freeze-thaw cycles cause localized concentration gradients and pH shifts as ice crystals form, physically shearing the peptide and accelerating chemical degradation[3].

  • Solvent Selection: Dissolve the peptide in a sterile, slightly acidic to neutral buffer (pH 5.0 - 6.0) to minimize base-catalyzed DKP formation[3].

    • Validation Checkpoint: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution.

  • Aliquoting: Immediately divide the master solution into single-use aliquots (e.g., 50 µL to 100 µL) in sterile, low-protein-binding polypropylene or glass vials[4].

  • Flash Freezing: Freeze the aliquots immediately at -80°C.

    • Validation Checkpoint: Ensure the freezer is not a "frost-free" model. Frost-free freezers undergo automatic heating cycles to prevent ice buildup, which causes destructive micro-thawing of the peptide aliquots[2].

StorageWorkflow S1 Receive Lyophilized Vial S2 Equilibrate to Room Temp S1->S2 20 mins (Prevents Condensation) S3 Reconstitute & Aliquote S2->S3 Sterile Buffer (pH 5-7) S4 Flash Freeze (-80°C) S3->S4 Avoid Frost-Free Freezers S5 Single-Use Thawing S4->S5 Never Re-freeze

Caption: Self-validating workflow for H-Val-Leu-OH.HCl reconstitution and storage.

Troubleshooting & FAQs

Q: My H-Val-Leu-OH.HCl powder has turned into a sticky, gel-like substance inside the vial. Is it still usable? A: No. This is a classic sign of deliquescence. Because the peptide is a hydrochloride salt, it is highly hygroscopic. If the vial was opened while cold, or if the primary seal failed, the powder absorbed atmospheric moisture until it dissolved in its own absorbed water[2]. At this stage, significant hydrolysis and DKP formation have likely occurred. Discard and use a fresh batch.

Q: I stored my reconstituted peptide at -20°C, but my assay results are inconsistent after a month. Why? A: You are likely using a "frost-free" freezer. These freezers cycle their temperatures above freezing to melt ice off the coils. This causes the peptide aliquots to undergo continuous micro-thawing and refreezing, which physically and chemically destroys the peptide over a matter of weeks[2]. Always store peptides in manual-defrost freezers, ideally at -80°C[5].

Q: Can I store the reconstituted dipeptide at 4°C if I plan to use it throughout the week? A: It is highly discouraged. Peptides should not be stored in solution for more than a few days[4]. In an aqueous state at 4°C, H-Val-Leu-OH is highly susceptible to intramolecular aminolysis (DKP formation). If you must store it liquid for 48 hours, ensure the buffer is slightly acidic (pH 5-6), as alkaline conditions exponentially accelerate deamidation and cyclization[3].

Q: Does H-Val-Leu-OH.HCl require protection from light? A: While aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine) are highly susceptible to photo-degradation (UV damage)[2], Valine and Leucine are aliphatic and generally stable under standard laboratory lighting. However, as a best practice for all RUO (Research Use Only) peptides, storing them in the dark prevents any unforeseen photochemical reactions[4].

References
  • Sigma-Aldrich. Storage and Handling Synthetic Peptides. Retrieved from 3[3]

  • Honest Peptide. Peptide Storage & Stability: A Definitive Guide. Retrieved from 2[2]

  • Bachem. Handling and Storage Guidelines for Peptides. Retrieved from 1[1]

  • AAPPTec. Handling and Storage of Peptides - FAQ. Retrieved from 4[4]

  • JPT Peptide Technologies. How to Store Peptides | Best Practices for Researchers. Retrieved from 5[5]

Sources

Optimization

Technical Support Center: Troubleshooting H-Val-Leu-OH.HCl Assays

Welcome to the Technical Support Center for H-Val-Leu-OH.HCl (Valyl-Leucine hydrochloride). As a widely utilized dipeptide substrate in PEPT1/PEPT2 transporter assays, dipeptidase kinetic studies, and ACE/DPP-IV inhibiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for H-Val-Leu-OH.HCl (Valyl-Leucine hydrochloride). As a widely utilized dipeptide substrate in PEPT1/PEPT2 transporter assays, dipeptidase kinetic studies, and ACE/DPP-IV inhibition screening[1][2], this compound offers excellent aqueous solubility. However, researchers frequently encounter inconsistent results due to its specific physicochemical and biological properties.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind assay failures and provide self-validating protocols to ensure absolute data integrity.

Part 1: Physicochemical Pitfalls (Formulation & pH)

FAQ 1: Why am I seeing significant batch-to-batch variability in my calculated substrate concentration?

The Causality: The root cause is the hygroscopic nature of the hydrochloride (HCl) salt form. Peptides formulated as HCl salts readily absorb atmospheric moisture when exposed to ambient humidity[3]. This accumulated water weight increases the apparent mass of the powder. If you weigh the powder without accounting for this moisture, the actual molarity of the active dipeptide will be significantly lower than calculated. The Self-Validating Solution:

  • Store the lyophilized powder at -20°C in a tightly sealed desiccator[4].

  • Before weighing, allow the vial to reach room temperature completely to prevent condensation.

  • Because Val-Leu lacks a strong UV chromophore (like Tryptophan or Tyrosine) for standard A280​ quantification, validate your stock concentration using quantitative NMR (qNMR) or elemental analysis.

FAQ 2: Why do my Caco-2 cells show toxicity, or why does my enzyme assay crash immediately after adding the peptide stock?

The Causality: This is a classic pH artifact. When H-Val-Leu-OH.HCl dissolves in water, the hydrochloride salt dissociates, releasing equimolar amounts of protons ( H+ )[3]. In unbuffered water or weakly buffered assay media (like standard DMEM or HBSS), this causes a sharp, immediate drop in pH. For proton-coupled peptide transporters like PEPT1, the transmembrane electrochemical proton gradient is the primary driving force[5]. An uncontrolled drop in apical pH artificially alters the transport kinetics, denatures brush-border enzymes, and induces cellular toxicity. The Self-Validating Solution: Always dissolve the peptide in a high-capacity buffer (e.g., 25 mM HEPES) or pre-neutralize the concentrated stock solution using dilute NaOH. You must verify the final pH of the working solution with a micro-pH probe before applying it to biological matrices.

G A Weigh H-Val-Leu-OH.HCl (Desiccated, RT) B Dissolve in 25 mM HEPES Buffer A->B C Measure pH B->C D pH < 7.0 (Acidic Shift) C->D Unbuffered E pH 7.4 (Optimal) C->E Buffered F Titrate with 0.1M NaOH D->F G Proceed to Assay E->G F->C

Workflow for mitigating pH shifts caused by H-Val-Leu-OH.HCl salt dissociation.

Part 2: Biological Stability & Degradation

FAQ 3: My transport rates plateau prematurely, or my substrate disappears without appearing in the receiver compartment. What is happening?

The Causality: H-Val-Leu-OH is highly susceptible to enzymatic hydrolysis by ubiquitous background peptidases, such as dipeptidyl peptidase 3 (DPP3) and various brush-border dipeptidases present in cell monolayers (e.g., Caco-2) or tissue homogenates[6][7]. If the dipeptide is cleaved into free Valine and Leucine, it will no longer be detected by specific intact-peptide assays (like LC-MS/MS), and the resulting amino acids will utilize different transporters, confounding your permeability data. The Self-Validating Solution: To prevent degradation during transport assays, add a broad-spectrum peptidase inhibitor cocktail to both the apical and basolateral compartments. Bestatin is highly recommended, as it is a potent inhibitor of leucine aminopeptidases and dipeptidases[6].

G A H-Val-Leu-OH in Biological Matrix B Brush-Border Dipeptidases A->B C PEPT1 Transporter (H+-Coupled) A->C D Hydrolysis into Val + Leu B->D Degradation E Intact Dipeptide Transcytosis C->E Transport F Add Bestatin (Inhibitor) F->B Blocks

Mechanistic pathways of H-Val-Leu-OH degradation vs. transport and the role of inhibitors.

Part 3: Quantitative Data Summaries

To ensure experimental precision, reference the following physicochemical parameters when designing your assay buffers and analytical gradients.

ParameterValue / CharacteristicImpact on Assay Design
Molecular Formula C11​H22​N2​O3​⋅HCl Requires accounting for the HCl mass (MW: 266.77 g/mol ) during molarity calculations[8].
Salt Form Hydrochloride (HCl)Induces localized acidic pH shifts; requires high-capacity buffering[3].
Hygroscopicity HighDemands strict desiccation and temperature equilibration prior to weighing.
Enzymatic Stability Low (in uninhibited matrices)Rapidly hydrolyzed by dipeptidases; necessitates the use of inhibitors like bestatin[6].
Primary Transporter PEPT1 / PEPT2Transport is proton-coupled; highly sensitive to apical pH gradients[5].

Part 4: Step-by-Step Methodology

Self-Validating PEPT1 Transport Assay using H-Val-Leu-OH.HCl

This protocol is designed for Caco-2 cell monolayers and incorporates built-in validation steps to prevent the artifacts discussed above.

Step 1: Monolayer Integrity Validation

  • Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers grown on Transwell inserts.

  • Validation: Only proceed if TEER values exceed 400 Ω⋅cm2 , ensuring tight junction formation and preventing paracellular leakage.

Step 2: Substrate Preparation and pH Neutralization

  • Weigh the desiccated H-Val-Leu-OH.HCl powder and dissolve it in HBSS supplemented with 25 mM HEPES to a concentration of 10 mM.

  • Validation: Measure the pH using a micro-probe. Titrate with 0.1 M NaOH until the pH is exactly 6.0 (the optimal apical pH for PEPT1 proton-coupled transport)[5].

Step 3: Peptidase Inhibition

  • Pre-incubate the Caco-2 monolayers with HBSS containing 50 µM bestatin in both the apical and basolateral compartments for 15 minutes at 37°C[6].

Step 4: Transport Initiation

  • Remove the pre-incubation buffer from the apical compartment and replace it with 0.5 mL of the pH-adjusted 10 mM H-Val-Leu-OH solution.

  • Place the plates on an orbital shaker at 50 rpm at 37°C.

  • Sample 50 µL from the basolateral compartment at 15, 30, 60, and 90 minutes, replacing the volume with fresh HBSS immediately after each sampling.

Step 5: LC-MS/MS Quantification

  • Quench the collected samples with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled Val-Leu).

  • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Quantify the intact dipeptide using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

References

  • PubChem: Valylleucine Source: National Institutes of Health (NIH) URL:[Link][1]

  • Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide in Caco-2 Cells Source: PubMed Central (PMC) / ACS Publications URL:[Link][5]

  • Purification and Properties of a Dipeptidase from Streptococcus cremoris Source: Taylor & Francis Online URL:[Link][6]

  • The emerging role of dipeptidyl peptidase 3 in pathophysiology Source: ETH Zurich Research Collection / FEBS Journal URL:[Link][7]

  • Novel Broccoli-Derived Peptides Hydrolyzed by Trypsin with Dual-Angiotensin I-Converting Enzymes and Dipeptidyl Peptidase-IV-Inhibitory Activities Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Optimizing H-Val-Leu-OH.HCl Coupling Reactions

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the coupling o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the coupling of H-Val-Leu-OH.HCl. As Senior Application Scientists, we have synthesized field-proven insights with established chemical principles to help you navigate the complexities of this specific dipeptide coupling.

The coupling of H-Val-Leu-OH presents a unique challenge due to the steric hindrance of the valine residue.[1] This guide will provide a comprehensive framework for understanding and overcoming these challenges to achieve rapid and efficient coupling with high purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the coupling of H-Val-Leu-OH.HCl.

Q1: What is the primary challenge when coupling H-Val-Leu-OH?

A1: The main difficulty arises from the sterically hindered nature of the valine residue. Its bulky isopropyl side chain can physically obstruct the approach of the incoming nucleophile (the amine component), slowing down the rate of peptide bond formation.[1] This can lead to incomplete reactions and the need for more forcing conditions, which in turn can increase the risk of side reactions.

Q2: How does the HCl salt on H-Val-Leu-OH affect the coupling reaction?

A2: The hydrochloride salt protonates the N-terminal amine of the valine residue. While we are activating the C-terminal carboxyl group of leucine for coupling, the presence of the HCl salt on the N-terminus is important to consider for the overall solubility and handling of the dipeptide. More critically, the incoming amine nucleophile, if it is also in a salt form, must be neutralized to its free amine form to be reactive.[2] Typically, a non-nucleophilic base is added to the reaction mixture to achieve this in situ.

Q3: Which coupling reagents are most effective for this sterically hindered coupling?

A3: For challenging couplings involving sterically hindered amino acids like valine, uronium or phosphonium salt-based reagents are generally more effective than standard carbodiimides like DCC or EDC.[3][4] Reagents such as HATU , HBTU , and PyBOP are highly recommended as they form highly reactive activated esters, which can overcome the steric barrier more effectively.[1][3]

Q4: What is "double coupling" and when should I use it?

A4: "Double coupling" is a strategy where the coupling reaction is performed twice on the same substrate without an intervening deprotection step.[1] After the first coupling reaction is allowed to proceed for a set time, the reagents are washed away, and a fresh solution of the activated amino acid and coupling reagents is added. This is a highly effective method to drive the reaction to completion when dealing with sterically hindered residues like valine.[1]

Q5: How can I monitor the progress of the coupling reaction to optimize the reaction time?

A5: There are both qualitative and quantitative methods to monitor the reaction. A simple and rapid method is the Kaiser test (ninhydrin test) , which detects the presence of primary amines.[5] A positive result (blue color) indicates that the coupling is incomplete. For more precise and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[6] By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting material and the appearance of the product, allowing for precise determination of the optimal reaction time.[7]

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the coupling of H-Val-Leu-OH.

Problem Potential Cause Recommended Solution
Slow or Incomplete Coupling 1. Steric Hindrance: The bulky side chain of valine is impeding the reaction.[1] 2. Insufficiently Reactive Coupling Reagent: Carbodiimides (EDC, DCC) may not be potent enough.[8] 3. Sub-optimal Solvent: Poor solvation of the peptide can lead to aggregation and reduced reactivity.1. Switch to a More Potent Coupling Reagent: Use a uronium or phosphonium salt like HATU, HCTU, or PyAOP.[1][4] 2. Perform a Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1] 3. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (monitor by HPLC). Microwave-assisted synthesis can also be beneficial.[4] 4. Change Solvent: Consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents like DMF/DCM to improve solvation.
Significant Racemization 1. Prolonged Reaction Time or Elevated Temperature: Longer exposure to coupling conditions can increase epimerization. 2. Strong Base: The use of a strong base can promote the formation of an oxazolone intermediate, which is prone to racemization.[9] 3. Highly Reactive Coupling Reagent without Additive: Some highly reactive intermediates can lead to racemization.1. Optimize Reaction Time: Use HPLC to determine the minimum time required for complete coupling.[7] 2. Use a Weaker Base: If possible, use N-Methylmorpholine (NMM) instead of a stronger base like DIPEA.[10] 3. Use Additives: When using carbodiimides, always include an additive like HOBt or Oxyma Pure to suppress racemization.[4][11] 4. Lower the Reaction Temperature: Perform the coupling at 0°C to slow the rate of racemization.[12]
Formation of N-acylurea Byproduct Use of Carbodiimide Reagents (EDC, DCC): The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[12]1. Use an Additive: The addition of HOBt or Oxyma Pure intercepts the O-acylisourea to form a more stable active ester, preventing the rearrangement.[12] 2. Switch to a Different Class of Coupling Reagent: Uronium or phosphonium reagents do not form this byproduct.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Optimized Coupling of H-Val-Leu-OH with an Amine Nucleophile using HATU

This protocol describes the solution-phase coupling of the C-terminus of H-Val-Leu-OH to a generic amino acid ester (H-AA-OR).

Materials:

  • H-Val-Leu-OH.HCl

  • Amino acid ester hydrochloride (H-AA-OR.HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve the amino acid ester hydrochloride (H-AA-OR.HCl) (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Activation of H-Val-Leu-OH:

    • In a separate flask, dissolve H-Val-Leu-OH.HCl (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the solution. This will neutralize the HCl salt on the valine and provide the necessary base for the activation.

    • Stir the mixture at 0°C for 5 minutes for pre-activation.

  • Coupling Reaction:

    • Add the activated H-Val-Leu-OH solution to the neutralized amine component solution at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Monitoring: Monitor the reaction progress by TLC or HPLC until the limiting starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer successively with 5% citric acid solution, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tripeptide.

    • Purify the crude product by column chromatography.

Visualizing the Workflow

G cluster_amine Amine Preparation cluster_acid Carboxylic Acid Activation amine_start H-AA-OR.HCl in DMF add_base1 Add DIPEA (1.1 eq) amine_start->add_base1 neutralized_amine Neutralized Amine add_base1->neutralized_amine coupling Coupling Reaction (2-4h, 0°C to RT) neutralized_amine->coupling acid_start H-Val-Leu-OH.HCl + HATU in DMF add_base2 Add DIPEA (2.0 eq) at 0°C acid_start->add_base2 preactivate Pre-activate for 5 min add_base2->preactivate activated_acid Activated Dipeptide preactivate->activated_acid activated_acid->coupling workup Aqueous Work-up & Purification coupling->workup

Caption: Workflow for the HATU-mediated coupling of H-Val-Leu-OH.

Part 4: Data Presentation

The choice of coupling reagent and conditions significantly impacts the reaction time and potential for side reactions. The following table provides a comparative overview of common coupling strategies for sterically hindered amino acids.

Coupling Reagent System Typical Reaction Time Relative Reactivity Racemization Risk Notes
EDC/HOBt 4-24 hoursModerateLow to ModerateA cost-effective option, but may require longer reaction times for hindered couplings.[11]
DIC/Oxyma 2-12 hoursModerate-HighLowOxyma is a safer and often more effective alternative to HOBt.[10]
HBTU/DIPEA 1-4 hoursHighLowA robust and widely used system for many peptide couplings.
HATU/DIPEA 30 min - 2 hoursVery HighVery LowHighly recommended for sterically hindered couplings due to its high reactivity and low racemization tendency.[4]
PyBOP/DIPEA 1-4 hoursHighLowAnother effective phosphonium-based reagent for difficult couplings.

Note: Reaction times are estimates and should be optimized for each specific substrate pair by monitoring the reaction progress.

Part 5: Mechanistic Insight

Understanding the mechanism of coupling provides the rationale for our procedural choices. The diagram below illustrates the activation of the carboxylic acid by a carbodiimide reagent and the role of an additive like HOBt.

G RCOOH H-Val-Leu-OH O_Acylisourea O-Acylisourea (Highly Reactive) RCOOH->O_Acylisourea +EDC EDC EDC (Carbodiimide) EDC->O_Acylisourea NAcylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->NAcylurea Rearrangement (Side Reaction) OBt_Ester OBt Active Ester (Stable Intermediate) O_Acylisourea->OBt_Ester +HOBt HOBt HOBt (Additive) HOBt->OBt_Ester Peptide Dipeptide Product OBt_Ester->Peptide +R'-NH2 Amine R'-NH2 (Incoming Amine) Amine->Peptide

Caption: Mechanism of carbodiimide activation and the role of HOBt.

The carbodiimide (EDC) first reacts with the carboxylic acid of leucine to form a highly reactive O-acylisourea intermediate. This intermediate can then either react with the desired amine or undergo an undesirable intramolecular rearrangement to form a stable N-acylurea.[12] An additive like HOBt rapidly traps the O-acylisourea to form a more stable, yet still highly reactive, OBt active ester. This active ester then reacts cleanly with the incoming amine to form the desired peptide bond, minimizing the formation of the N-acylurea byproduct and reducing the risk of racemization.[11]

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Vasanthakumar, G.-R., et al. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]

  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Wobble. (n.d.). How to Optimize Peptide Synthesis?[Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • RSC Publishing. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. [Link]

  • DORAS. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]

  • Slideshare. (n.d.). Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. [Link]

  • PubMed. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. [Link]

  • Frontiers. (2020). Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. [Link]

  • ResearchGate. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents.... [Link]

  • NIH. (n.d.). Introduction to Peptide Synthesis. [Link]

Sources

Optimization

🔬 FAQ 1: Why is my crude yield dominated by a -18 Da mass impurity, and how do I remove it?

Welcome to the Technical Support Center for Peptide Purification. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Purification. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating H-Val-Leu-OH·HCl (Valyl-Leucine hydrochloride).

Dipeptides containing sterically hindered, hydrophobic residues like Valine and Leucine are notoriously prone to specific side reactions during synthesis and purification. This guide provides field-proven, self-validating protocols to eliminate diketopiperazines (DKPs), epimers, and counterion impurities, ensuring your final API meets stringent purity standards.

The Issue: Mass spectrometry of your crude product shows a major peak corresponding to [M - H₂O]⁺ or [M - 18]⁺. The Causality: You are observing Diketopiperazine (DKP) formation (Cyclo(Val-Leu)). This is an irreversible, intramolecular aminolysis side reaction. When the N-terminal protecting group (e.g., Fmoc) of Valine is removed under basic conditions, the newly liberated, nucleophilic N-terminal amine attacks the C-terminal ester or amide bond of Leucine[1],[2]. Because Valine and Leucine are hydrophobic, the sequence naturally adopts a conformation that brings these two termini into close proximity, accelerating cyclization.

DKP_Mechanism N1 H-Val-Leu-OR (Linear Dipeptide) N2 Free N-terminal Amine (Nucleophile) N1->N2 N3 C-terminal Linkage (Electrophile) N1->N3 N4 Intramolecular Attack (Base-Catalyzed) N2->N4 N3->N4 N5 Cyclo(Val-Leu) (DKP Impurity: -18 Da) N4->N5 - ROH / - H2O

Fig 1: Mechanism of Diketopiperazine (DKP) formation in dipeptides.

Troubleshooting & Removal Protocol: Once formed, DKP cannot be reversed[2]. It must be separated chromatographically. Because Cyclo(Val-Leu) lacks the ionizable N-terminal amine and C-terminal carboxylate of the linear dipeptide, it is significantly more hydrophobic.

  • Chromatographic Separation: Run Preparative Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase.

  • Buffer Selection: Use 0.1% Trifluoroacetic acid (TFA) in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B). The acidic pH protonates the N-terminus of H-Val-Leu-OH, making it highly polar and causing it to elute early.

  • Elution Profile: The neutral, hydrophobic DKP impurity will be retained much longer on the C18 column, allowing for baseline resolution.

🔬 FAQ 2: How do I resolve the D-Val-L-Leu epimer from the desired L-Val-L-Leu product?

The Issue: Analytical HPLC reveals a closely eluting shoulder peak with the exact same mass as your target peptide. The Causality: This is an epimer (diastereomer), likely D-Val-L-Leu. During peptide coupling, the activation of the carboxyl group of Valine can lead to the formation of an oxazol-5(4H)-one intermediate[3]. Because Valine is sterically hindered (beta-branched), its coupling rate is slow, which gives the oxazolone intermediate ample time to undergo base-catalyzed enolization and subsequent racemization before the Leucine amine can attack[4].

Data Presentation: HPLC Optimization for Epimer Resolution To separate these closely related diastereomers, you must exploit minor differences in their hydrophobic surface area. A standard steep gradient will co-elute them. Use the optimized shallow gradient below:

ParameterStandard Gradient (Fails to Resolve)Optimized Shallow Gradient (Baseline Resolution)
Column C18, 5 µm, 100 Å (250 x 4.6 mm)C18, 5 µm, 100 Å (250 x 4.6 mm)
Mobile Phase A: 0.1% TFA/H₂O, B: 0.1% TFA/MeCNA: 0.1% TFA/H₂O, B: 0.1% TFA/MeCN
Gradient 5% to 95% B over 20 mins5% to 25% B over 40 mins (Isocratic hold at 15% B)
Flow Rate 1.0 mL/min0.8 mL/min (Increases interaction time)
Temperature 25°C40°C (Improves mass transfer for bulky residues)
Expected RT Co-elution at ~8.5 minL-Val-L-Leu: 18.2 min | D-Val-L-Leu: 19.5 min

🔬 FAQ 3: My peptide is a TFA salt post-HPLC. How do I convert it to the HCl salt?

The Issue: RP-HPLC purification utilizes TFA, leaving the peptide as H-Val-Leu-OH·TFA. TFA is cytotoxic and can interfere with downstream biological assays or formulation[5]. The Causality: The trifluoroacetate anion pairs strongly with the protonated N-terminus of Valine. To replace it, you must use a mass-action approach, overwhelming the equilibrium with a vast excess of chloride ions, followed by the sublimation of the volatile TFA as trifluoroacetic acid during lyophilization[5].

Protocol: Step-by-Step TFA to HCl Salt Exchange Self-Validation Checkpoint: The success of this protocol is validated by checking the pH of the reconstituted peptide; it should be slightly acidic (pH 3-5) but lack the harsh acidity of residual TFA.

  • Dissolution: Dissolve the lyophilized H-Val-Leu-OH·TFA salt in high-purity Milli-Q water to a concentration of 5 mg/mL[5].

  • Acidification: Add 0.1 M Hydrochloric Acid (HCl) dropwise until the final concentration of HCl in the solution is approximately 10 mM[5]. Do not exceed 20 mM, as prolonged exposure to strong acids can hydrolyze the peptide bond.

  • Equilibration: Allow the solution to stir at room temperature for 5 minutes to ensure complete ion exchange.

  • Flash Freezing: Snap-freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilization: Lyophilize the frozen sample under high vacuum (<0.1 mbar) for 24-48 hours. The excess HCl and displaced TFA will vaporize.

  • Repetition (Critical): To ensure >99% TFA removal, repeat steps 1-5 at least two more times[5].

🔬 FAQ 4: How can I achieve >99.5% purity and remove trace organic impurities without relying solely on HPLC?

The Issue: HPLC fractions often contain trace silanols, residual solvents, or micro-impurities that are difficult to remove via chromatography alone. The Causality: Crystallization acts as a highly selective thermodynamic filter. Because H-Val-Leu-OH·HCl is a short, rigid dipeptide salt, it has a high propensity to form an ordered crystal lattice, which naturally excludes amorphous impurities and structurally dissimilar molecules[6],[7].

Purification_Workflow S1 Crude H-Val-Leu-OH (TFA Salt + Impurities) S2 RP-HPLC Purification (0.1% TFA / MeCN) S1->S2 Removes Epimers & DKP S3 Lyophilization S2->S3 Yields Pure TFA Salt S4 Salt Exchange (0.1 M HCl Treatment) S3->S4 Displaces TFA anion S5 Anti-Solvent Crystallization (MeOH / Diethyl Ether) S4->S5 Removes trace organics S6 Pure H-Val-Leu-OH.HCl (>99.5% Purity) S5->S6 Final Isolation

Fig 2: Step-by-step workflow for the purification and isolation of H-Val-Leu-OH.HCl.

Protocol: Anti-Solvent Crystallization of Peptide Hydrochloride Salts This method relies on dissolving the peptide in a solvent where it is highly soluble, and slowly introducing an "anti-solvent" where it is insoluble, forcing controlled nucleation[7].

  • Primary Dissolution: Dissolve the H-Val-Leu-OH·HCl powder in a minimal volume of Methanol (MeOH) or Ethanol (EtOH). The polar HCl salt and hydrophobic side chains make it highly soluble in short-chain alcohols.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter or dust that could cause premature, disordered precipitation.

  • Anti-Solvent Addition: While stirring gently at room temperature, slowly add Diethyl Ether (the anti-solvent) dropwise. Stop adding when the solution becomes faintly cloudy (the cloud point).

  • Nucleation & Growth: Cover the vessel and leave it undisturbed in a dark, vibration-free environment at 4°C for 12-24 hours[7]. The lower temperature decreases solubility, driving the equilibrium toward crystal growth.

  • Harvesting: Collect the resulting white, needle-like crystals via vacuum filtration. Wash the filter cake with cold, pure Diethyl Ether to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum desiccator over phosphorus pentoxide (P₂O₅) to remove trace moisture.

References

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega / NIH. Available at:[Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry. Available at:[Link]

  • Epimerisation in Peptide Synthesis. NIH / PMC. Available at:[Link]

  • Chemistry of Peptide Synthesis. St. Petersburg State University. Available at:[Link]

  • Peptide Crystallization: Techniques, Challenges, and Solutions. APC. Available at:[Link]

  • Process for the purification of peptides (US4935526A). Google Patents.

Sources

Troubleshooting

Best practices for handling and weighing H-Val-Leu-OH.HCl

Welcome to the Technical Support Center for Valyl-Leucine Hydrochloride (H-Val-Leu-OH.HCl) . This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-precision...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Valyl-Leucine Hydrochloride (H-Val-Leu-OH.HCl) . This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-precision handling of hygroscopic dipeptide hydrochlorides.

Because H-Val-Leu-OH.HCl is a highly polar organic salt, it is exceptionally prone to atmospheric moisture absorption and electrostatic charge accumulation. This guide bypasses generic advice, providing field-proven, self-validating protocols and troubleshooting steps to ensure absolute quantitative accuracy in your assays.

I. Quantitative Data & Physicochemical Properties

To establish a baseline for handling, the following table summarizes the critical quantitative parameters and environmental tolerances for H-Val-Leu-OH.HCl.

ParameterSpecification / Target ValueRationale / Impact
Chemical Formula C₁₁H₂₃ClN₂O₃Contains polar amino/carboxyl groups and a chloride counter-ion, driving hygroscopicity.
Molecular Weight 266.77 g/mol Essential for accurate molarity calculations during stock preparation ().
CAS Number 95977-55-2Unique identifier for regulatory and procurement tracking ().
Long-Term Storage -20°C to -80°CPrevents bacterial degradation, oxidation, and secondary structure formation over years ([1]).
Short-Term Storage 4°C (Days to Weeks)Acceptable for active daily use, provided the vial is sealed with desiccant ([1]).
Equilibration Time 1 to 2 HoursMinimum time required in a desiccator before opening a cold vial to prevent condensation ([2]).
Balance Room Humidity 25% – 35% RHOptimal relative humidity (RH) range to minimize both static charge and moisture uptake ([2]).

II. Standard Operating Workflow: Hygroscopic Peptide Weighing

The following logical workflow illustrates the critical path for handling H-Val-Leu-OH.HCl without compromising its structural integrity or mass accuracy.

G N1 1. Retrieval Remove from -20°C Storage N2 2. Thermal Equilibration 1-2 hrs in Desiccator (Room Temp) N1->N2 Prevent Condensation N3 3. Static Neutralization Use Ionizing Gun & Ceramic Spatula N2->N3 Open Vial Safely N4 4. Rapid Weighing Humidity 25-35%, Direct Dosing N3->N4 Prevent Powder Scatter N5 5. Reconstitution Dissolve & Aliquot Stock Solution N4->N5 Calculate Stock Volume

Caption: Workflow for handling and weighing hygroscopic H-Val-Leu-OH.HCl to prevent moisture absorption.

III. Self-Validating Protocol: Weighing and Reconstitution

Do not treat peptide hydrochlorides like standard chemical reagents. Follow this step-by-step methodology to ensure your weighing process is accurate and self-validating.

Step 1: Thermal Equilibration
  • Action: Transfer the sealed vial of H-Val-Leu-OH.HCl from the -20°C freezer directly into a room-temperature desiccator. Leave it undisturbed for 1 to 2 hours.

  • Causality: Lyophilized peptide hydrochlorides are highly hygroscopic. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, permanently altering the net peptide content and accelerating degradation ([3]).

  • Validation Check: The exterior of the vial must be completely dry and at ambient temperature to the touch before the seal is broken.

Step 2: Environmental & Static Control
  • Action: Ensure the balance room humidity is between 25% and 35%. Neutralize the weighing boat, spatula, and the balance draft shield using an ionizing air gun or static discharge unit. Use a ceramic or rubberized-grip metal micro-spatula.

  • Causality: Peptides are organic compounds with polar groups that accumulate static charge via friction. This electrostatic attraction causes the powder to "jump" and stick to spatulas or the sides of the weighing vessel, leading to incomplete transfer and inaccurate mass readings ([2]).

  • Validation Check: When the peptide is transferred to the weighing boat, the powder should fall cleanly without clinging to the spatula or scattering across the boat's edges.

Step 3: Rapid Weighing by Difference (or Direct Dosing)
  • Action: For microgram to low-milligram quantities, eliminate weighing boats entirely. Place a sterile microcentrifuge tube or volumetric flask directly on the analytical balance, tare it, and dose the peptide directly into the final receptacle.

  • Causality: Direct dosing eliminates the risk of powder spillage during transfer and renders the back-weighing of boats obsolete, tightening the coefficient of variation (CV) in your assays ([2]).

  • Validation Check: The mass reading on the analytical balance must stabilize within 5 seconds. If the weight continuously drifts upward, the sample is actively absorbing moisture from the air.

Step 4: Reconstitution and Aliquoting
  • Action: Calculate the required solvent volume based on the actual weighed mass, not the target mass. Add sterile buffer (e.g., PBS at pH 7.0–7.4) directly to the tube. Gently vortex. Aliquot the solution into single-use vials and immediately freeze at -20°C.

  • Causality: Peptides in aqueous solutions undergo slow chemical degradation (e.g., hydrolysis, oxidation). Single-use aliquots prevent repeated freeze-thaw cycles, which physically shear the peptides and induce aggregation ([1]).

  • Validation Check: The reconstituted solution must be optically clear. Cloudiness or visible particulates indicate incomplete dissolution or an incompatible pH.

IV. Troubleshooting & FAQs

Q1: My analytical balance reading keeps creeping upward while I am weighing H-Val-Leu-OH.HCl. What is happening and how do I fix it? A: This upward drift is the real-time observation of hygroscopicity. The hydrochloride salt of the dipeptide is actively absorbing moisture from the ambient air, increasing the apparent mass ([1]). Fix: Abort the current weighing step. Ensure you have equilibrated the vial in a desiccator for at least 1-2 hours. Lower the humidity in your balance room to 25-35% using a dehumidifier. Weigh the material as rapidly as possible, ideally using a "weighing by difference" method in a sealed, nitrogen-purged vial if the environment cannot be controlled ([4]).

Q2: The peptide powder is scattering and sticking to the sides of my plastic weighing boat. How can I ensure accurate transfer? A: You are experiencing electrostatic repulsion. Because peptides possess polar groups, friction from handling generates a static charge, making the powder act like a magnet to insulating surfaces (like plastic boats) ([2]). Fix: Discard plastic weighing boats. Dose the peptide directly into a glass volumetric flask or a static-dissipative tube. Use an ionizing air gun to flood the weighing chamber with neutralizing ions before opening the vial. Always use a non-insulating ceramic spatula ([2]).

Q3: I need exactly 0.5 mg of H-Val-Leu-OH.HCl for my assay, but my balance is only accurate to 0.1 mg. How do I achieve precision? A: Never attempt to weigh an exact micro-quantity if it falls outside the linear, accurate range of your balance. Fix: Weigh a larger, easily measurable amount (e.g., 2.0 mg) directly into a tube. Record the exact mass (e.g., 2.14 mg). Calculate the exact volume of solvent needed to create a concentrated stock solution (e.g., 1.0 mg/mL). From this fully dissolved stock, perform serial dilutions to reach your required working concentration ([1]).

Q4: Can I store the reconstituted Valyl-Leucine solution in the refrigerator for a few weeks? A: It is highly discouraged. While lyophilized H-Val-Leu-OH.HCl is stable for years at -20°C, peptides in solution (even sterile ones) are susceptible to bacterial degradation and chemical breakdown over time ([5]). Fix: If you must store it in solution, aliquot the stock into single-use volumes and freeze them at -20°C or below. Avoid repeated freeze-thaw cycles entirely ([3]).

V. References

  • Biomedgrid (Am J Biomed Sci & Res). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Retrieved from[Link]

  • Chromatography Forum. How to weigh a hygroscopic substance. Retrieved from[Link]

Sources

Optimization

Avoiding aggregation of peptides containing H-Val-Leu-OH

Welcome to the Peptide Synthesis Technical Support Center . As researchers push the boundaries of peptide complexity, synthesizing sequences containing highly hydrophobic motifs like H-Val-Leu-OH frequently leads to cata...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center . As researchers push the boundaries of peptide complexity, synthesizing sequences containing highly hydrophobic motifs like H-Val-Leu-OH frequently leads to catastrophic aggregation.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols. Here, we will dissect the physical chemistry driving Val-Leu aggregation and provide field-validated, self-correcting workflows to ensure your synthesis and assays succeed.

Diagnostic Overview: The Aggregation Cascade

Before applying a fix, we must understand the failure point. The diagram below illustrates how the Val-Leu motif triggers a cascade of aggregation, alongside the specific interventions we will deploy.

G A H-Val-Leu-OH Motif (High Hydrophobicity) B Hydrophobic Collapse & Steric Restriction A->B Drives C Intermolecular H-Bonding (β-Sheet Formation) B->C Facilitates D On-Resin Aggregation (Synthesis Failure) C->D During SPPS E Pre-formed Fibrils (Poor Solubility) C->E Post-Cleavage F Intervention: Pseudoprolines (Induces Backbone Kink) F->D Prevents G Intervention: HFIP Treatment (Disrupts H-Bonds) G->E Monomerizes

Fig 1: Mechanistic pathway of Val-Leu aggregation and targeted interventions.

FAQ Section 1: The Physical Chemistry of Aggregation

Q: Why do peptides containing the H-Val-Leu-OH motif consistently aggregate during synthesis and purification? A: Valine (Val) and Leucine (Leu) are bulky, non-polar amino acids with an exceptionally high 1[1]. Valine is β -branched, which sterically restricts the peptide backbone and strongly favors extended β -sheet conformations. When adjacent in a sequence, the hydrophobic collapse of their side chains forces the peptide backbones into close proximity. This alignment facilitates a dense network of intermolecular hydrogen bonds, resulting in stable, insoluble β -sheet aggregates. During Solid-Phase Peptide Synthesis (SPPS), this causes the resin to collapse, physically shielding the N-terminus from incoming amino acids and leading to truncated or deleted sequences.

FAQ Section 2: On-Resin Troubleshooting (SPPS)

Q: My synthesis fails immediately after coupling the Val-Leu sequence. How can I prevent on-resin aggregation? A: To successfully synthesize this sequence, you must disrupt the intermolecular hydrogen bonding network before it forms. We recommend a multi-tiered approach:

  • Pseudoproline Dipeptides ( ψ -Pro): If your sequence contains a Serine (Ser), Threonine (Thr), or Cysteine (Cys) residue within 2 to 6 amino acids of the Val-Leu motif, replace it with a preformed pseudoproline dipeptide. The oxazolidine or thiazolidine ring of the pseudoproline mimics a proline residue, forcing a cis-amide bond that introduces a sharp "kink" into the backbone, which2[2].

  • Chaotropic Salts: Washing the peptide-resin with a chaotropic salt, such as 0.8 M Lithium Chloride (LiCl) in DMF,3[3].

Protocol 1: Chaotropic Salt Wash for Difficult Couplings

Causality: LiCl acts as a strong hydrogen-bond acceptor, outcompeting the inter-chain hydrogen bonds of the β -sheets and forcing the resin beads to re-swell.

  • Resin Preparation: Following Fmoc deprotection, drain the reaction vessel.

  • Chaotropic Wash: Add 0.8 M LiCl in anhydrous DMF to the resin (approx. 10 mL per gram of resin).

  • Agitation: Gently agitate the suspension for 5 minutes at room temperature.

  • Purge and Wash: Drain the chaotropic solution and thoroughly wash the resin with standard DMF (3 × 1 min) to remove all residual salts, which could otherwise interfere with the subsequent coupling chemistry.

  • Coupling: Immediately proceed with the coupling of the next amino acid. Self-Validation Check: Perform a Kaiser test on a small resin aliquot after coupling. A true negative (yellow) confirms successful coupling. If the resin beads appear physically shrunken or clumped, aggregation is still occurring, and you must switch to microwave-assisted heating (75°C).

FAQ Section 3: Post-Cleavage Rescue

Q: The synthesis was successful, but the crude lyophilized peptide forms an insoluble gel in my assay buffer. How do I solubilize it? A: Hydrophobic peptides containing Val-Leu often form pre-aggregated amyloid-like fibrils during cleavage and lyophilization. Attempting to dissolve these directly in aqueous buffers results in gelation. To rescue the peptide, you must completely monomerize it using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). HFIP is a strongly hydrogen-bonding, volatile fluorinated solvent that penetrates and disrupts the β -sheet aggregates,4[4].

Workflow Start Crude Val-Leu Peptide Step1 Add 100% HFIP (1 mg / mL) Start->Step1 Step2 Vortex & Sonicate (10 mins) Step1->Step2 Step3 Incubate at RT (30 mins) Step2->Step3 Step4 Evaporate under N2 stream Step3->Step4 Step5 Reconstitute in DMSO/Buffer Step4->Step5 End Soluble Monomeric Peptide Step5->End

Fig 2: Workflow for HFIP-mediated solubilization of aggregated peptides.

Protocol 2: HFIP-Mediated Monomerization

Causality: The high polarity and hydrogen-bonding capabilities of the fluorinated alcohol disrupt the hydrophobic packing of the Val-Leu side chains.

  • Solubilization: Weigh the crude lyophilized peptide into a glass vial. Add 100% HFIP to achieve a concentration of 1 mg/mL. (Caution: HFIP is highly volatile and toxic; perform in a fume hood).

  • Disruption: Vortex the solution vigorously for 1 minute, followed by bath sonication for 10 minutes at room temperature.

  • Incubation: Allow the solution to incubate at room temperature for 30 minutes to ensure complete dissociation of all fibrillar seeds.

  • Solvent Removal: Evaporate the HFIP under a gentle stream of high-purity Nitrogen gas until a thin, clear peptide film remains at the bottom of the vial.

  • Reconstitution: Immediately reconstitute the monomeric peptide film in a small volume of DMSO, then slowly dilute into your final working buffer (e.g., PBS) while vortexing. Self-Validation Check: The solution must transition from a cloudy suspension to completely transparent during Step 2. If light scattering or turbidity persists, fibrillar seeds remain; increase sonication time by 5 minutes.

Quantitative Summary of Anti-Aggregation Strategies

Use the table below to compare and select the most appropriate intervention based on your current experimental phase and available resources.

StrategyImplementation PhaseTypical ParametersPrimary Mechanism of ActionEfficacy for Val-Leu
Pseudoproline ( ψ -Pro) SPPS (Sequence Design)1 equiv inserted 2-6 residues awayInduces backbone kink, prevents β -sheet alignmentVery High
Chaotropic Salt Wash SPPS (Coupling/Washing)0.8 M LiCl in DMF, 5 minChaotropic disruption of H-bondsModerate
Microwave Heating SPPS (Coupling)75°C, 20 Watts, 5-10 minKinetic disruption of secondary structuresHigh
HFIP Treatment Post-Cleavage (Handling)1 mg/mL in 100% HFIP, 30 minSolvates hydrophobic domains, breaks amyloid fibrilsVery High

Sources

Reference Data & Comparative Studies

Validation

Fragment Condensation Dynamics: A Comparative Guide to H-Val-Leu-OH·HCl and H-Leu-Val-OH

Executive Summary In convergent peptide synthesis, the selection of dipeptide building blocks dictates the efficiency, yield, and chiral integrity of the final product. As a Senior Application Scientist, I frequently enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In convergent peptide synthesis, the selection of dipeptide building blocks dictates the efficiency, yield, and chiral integrity of the final product. As a Senior Application Scientist, I frequently encounter synthesis failures rooted in a fundamental misunderstanding of sequence-dependent steric hindrance and salt-form kinetics. This guide provides an objective, data-driven comparison of two sequence isomers—H-Val-Leu-OH·HCl and H-Leu-Val-OH —detailing the causality behind their reactivity and providing self-validating protocols for their successful integration into synthetic workflows.

Structural & Mechanistic Causality
The Beta-Branching Dilemma

The primary mechanistic difference between these two dipeptides lies in the positioning of the sterically hindered valine residue. Valine features a methyl group on its β -carbon, creating a dense steric shield around both its amine and carboxyl groups.

  • H-Val-Leu-OH·HCl : The N-terminal valine amine is highly shielded. Acylating this position requires highly reactive intermediates (e.g., acid halides or uronium salts like HATU) to force bond formation. Conversely, activating the C-terminal leucine ( γ -branched) is highly efficient and carries a low risk of epimerization.

  • H-Leu-Val-OH : The N-terminal leucine is highly accessible, allowing for rapid acylation. However, activating the C-terminal valine is notoriously difficult. The steric bulk slows the intermolecular coupling rate, providing ample time for the activated carboxyl intermediate to undergo intramolecular cyclization into an oxazolone. This oxazolone intermediate is the primary pathway for severe C-terminal epimerization (racemization) during fragment condensation[1].

Salt Form Dynamics: Hydrochloride vs. Zwitterion

H-Val-Leu-OH is typically supplied as a hydrochloride salt. In this state, the N-terminal amine is protonated ( −NH3+​ ) and completely non-nucleophilic. To utilize this dipeptide as a nucleophile, the addition of exactly one equivalent of a tertiary base, such as N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is mandatory for in situ deprotonation[2]. Failure to precisely manage this stoichiometry leads to incomplete coupling or base-catalyzed side reactions[3].

In contrast, H-Leu-Val-OH is generally supplied as a zwitterionic free peptide, eliminating the need for pre-neutralization and simplifying the reaction environment[4].

Quantitative Performance Comparison

To facilitate objective decision-making, the following table summarizes the physicochemical and kinetic properties of both dipeptides when utilized in fragment condensation.

Table 1: Quantitative & Mechanistic Comparison of Dipeptide Building Blocks

ParameterH-Val-Leu-OH·HClH-Leu-Val-OHMechanistic Causality
N-Terminal Acylation Rate Slow ( krel​≈0.2 )Fast ( krel​≈1.0 ) β -branching of N-terminal Val sterically blocks incoming activated esters.
C-Terminal Epimerization Risk Low (< 2%)High (> 15% without Oxyma)Activated C-terminal Val readily forms a stable, racemization-prone oxazolone[1].
Pre-Coupling Base Requirement 1.0 eq DIEA/NMMNoneHCl salt protonates the amine; requires neutralization to restore nucleophilicity[2].
Optimal C-Term Activation EDC/HOBtDIC/Oxyma PureOxyma is mandatory for Leu-Val to suppress base-catalyzed oxazolone formation[3].
Workflow Visualization

The following decision matrix illustrates the logical pathways and critical interventions required when utilizing these dipeptides in a synthetic workflow.

PeptideWorkflow cluster_ValLeu Val-Leu Dynamics cluster_LeuVal Leu-Val Dynamics Start Fragment Condensation Strategy ValLeu H-Val-Leu-OH.HCl Sequence Isomer Start->ValLeu LeuVal H-Leu-Val-OH Sequence Isomer Start->LeuVal VL_C Activate C-Term (Leu) ValLeu->VL_C Low Epimerization Risk VL_Salt Neutralize HCl Salt (Add 1 eq DIEA) ValLeu->VL_Salt Step 1 LV_N Acylate N-Term (Leu) LeuVal->LV_N Low Steric Hindrance LV_C Activate C-Term (Val) LeuVal->LV_C High Epimerization Risk (Oxazolone Formation) VL_N Acylate N-Term (Val) VL_Salt->VL_N High Steric Hindrance

Logical workflow for dipeptide fragment condensation highlighting steric and salt interventions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints to verify causality at each step.

Protocol A: N-Terminal Acylation of H-Val-Leu-OH·HCl (Overcoming Steric Hindrance)

Objective: Couple Fmoc-Ala-OH to the sterically hindered, protonated N-terminus of H-Val-Leu-OH·HCl.

  • Dissolution & Neutralization: Dissolve 1.0 mmol of H-Val-Leu-OH·HCl in 5 mL of anhydrous DMF. Add exactly 1.0 mmol of DIEA.

    • Self-Validation Checkpoint: Monitor the solution. A clear solution indicates successful dissolution. To validate the liberation of the free amine, spot the solution on a TLC plate and apply a ninhydrin stain. A deep purple color confirms the presence of the nucleophilic free amine[4].

  • Pre-Activation: In a separate vial, dissolve 1.1 mmol of Fmoc-Ala-OH and 1.1 mmol of HATU in 3 mL of DMF. Add 2.2 mmol of DIEA and stir for 2 minutes.

    • Causality: HATU generates a highly reactive OAt-ester, which is kinetically required to penetrate the steric shield of the valine residue.

  • Coupling: Transfer the activated Fmoc-Ala-OH solution to the neutralized dipeptide solution. Stir at room temperature for 2 hours.

  • Validation: Quench a 10 µL aliquot in 1 mL of acetonitrile/water and analyze via LC-MS to confirm the disappearance of the H-Val-Leu-OH mass ( m/z 231.1) and the formation of the desired tripeptide.

Protocol B: C-Terminal Activation of H-Leu-Val-OH (Suppressing Epimerization)

Objective: Couple H-Leu-Val-OH to H-Phe-OBut while preserving the chiral integrity of the C-terminal valine.

  • Dissolution: Dissolve 1.0 mmol of H-Leu-Val-OH and 1.0 mmol of H-Phe-OBut in 8 mL of anhydrous DMF.

  • Epimerization-Suppressed Activation: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 mmol of Oxyma Pure, followed by 1.1 mmol of N,N'-Diisopropylcarbodiimide (DIC).

    • Causality: Base-free conditions are critical here. The combination of DIC and Oxyma Pure minimizes oxazolone formation, effectively suppressing the racemization of the β -branched valine[3].

  • Coupling: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature over 3 hours.

    • Self-Validation Checkpoint: Analyze the crude mixture via chiral HPLC. The presence of the D-Val diastereomer (H-Leu-D-Val-Phe-OBut) should be quantified. A successful execution of this protocol typically yields < 2% epimerization.

References
  • [4] Title: Amide Coupling - Biofilm Inhibitor Synthesis | Source: mercer.edu | 4

  • [1] Title: Peptide Coupling Reagents, More than a Letter Soup | Chemical Reviews | Source: acs.org |1

  • [2] Title: Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters - CORE | Source: core.ac.uk |2

  • [3] Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem | Source: bachem.com | 3

Sources

Comparative

A Comparative Guide to the Biological Activity of H-Val-Leu-OH and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics, the dipeptide H-Val-Leu-OH serves as a foundational scaffold for the development of novel bioactive agents....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the dipeptide H-Val-Leu-OH serves as a foundational scaffold for the development of novel bioactive agents. Its inherent simplicity belies a significant potential for modification, leading to a diverse array of analogs with tailored biological activities. This guide provides a comprehensive comparison of H-Val-Leu-OH and its analogs, focusing on their antimicrobial, antimalarial, antihypertensive, and anticancer properties. We delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols to support further research and development.

Introduction: The Versatility of the Val-Leu Scaffold

The dipeptide Val-Leu, composed of two essential amino acids, is a naturally occurring motif in numerous proteins and bioactive peptides. While the inherent biological activity of the parent H-Val-Leu-OH dipeptide is not extensively documented in publicly available literature, its structural framework has proven to be a fertile ground for medicinal chemists. The rationale behind synthesizing analogs of H-Val-Leu-OH lies in the principle of chemical modification to enhance potency, selectivity, and pharmacokinetic properties. By altering the N-terminus, C-terminus, or the amino acid side chains, researchers can modulate the peptide's interaction with biological targets, leading to a spectrum of therapeutic applications. This guide will explore several classes of these analogs, with a particular focus on sulfonamide derivatives, and compare their biological activities to the parent compound where data is available, and to each other.

Comparative Biological Activities

The biological activities of H-Val-Leu-OH and its analogs are summarized in the table below, providing a clear comparison of their potency across different therapeutic areas.

Compound/Analog ClassAntimicrobial Activity (MIC)Antimalarial Activity (% Inhibition)Antihypertensive Activity (ACE IC50)Anticancer Activity (IC50)
H-Val-Leu-OH Data not availableData not availableData not availableData not available
Leu-Val Dipeptide Carboxamide Scaffolds with Sulfonamide Moieties
Analog 8aS. aureus: 1.2 x 10⁻³ MB. subtilis: 6.0 x 10⁻³ MS. typhi: ActiveNot ReportedNot ReportedNot Reported
Analog 8bS. aureus: 1.1 x 10⁻³ MB. subtilis: 5.7 x 10⁻⁴ ME. coli: 9.5 x 10⁻⁴ MS. typhi: ActiveA. niger: 1.3 x 10⁻⁴ MNot ReportedNot ReportedNot Reported
Analog 8jB. subtilis: 6.5 x 10⁻⁴ M61.90% inhibitionNot ReportedNot Reported
Other Dipeptide Analogs (for context)
Val-Leu-Ile-Val-ProNot ReportedNot Reported1.69 µM[1]Not Reported

Note: The data for the sulfonamide analogs is sourced from a study by Ezugwu et al. (2020)[2]. The lack of publicly available data for the parent H-Val-Leu-OH highlights a significant gap in the literature and an opportunity for further research.

In-Depth Analysis of Biological Activities

Antimicrobial and Antifungal Activity

The modification of the H-Val-Leu-OH backbone with carboxamide and sulfonamide moieties has yielded compounds with significant antimicrobial and antifungal properties[2]. The rationale for these modifications lies in the known pharmacological activities of sulfonamides as antibacterial agents and carboxamides as versatile pharmacophores[2].

The data presented for analogs 8a, 8b, and 8j demonstrate broad-spectrum activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, S. typhi) bacteria, as well as fungi (A. niger)[2][3]. The mechanism of action for such antimicrobial peptides often involves the disruption of the bacterial cell membrane[4]. The specific pathway for these sulfonamide-modified dipeptides may involve inhibition of essential enzymes, a hallmark of sulfa drugs.

Potential inhibition of bacterial cell wall synthesis by sulfonamide analogs.
Antimalarial Activity

The Leu-Val dipeptide scaffold has also been explored for its antimalarial potential[2]. The life cycle of the malaria parasite, Plasmodium falciparum, presents multiple targets for therapeutic intervention[5][6][7][8][9]. Analog 8j, a sulfonamide-modified Leu-Val dipeptide, exhibited a significant 61.90% inhibition of parasitemia in an in vivo murine model, comparable to the standard drug Artemisinin[2]. This suggests that these analogs may interfere with crucial parasitic metabolic pathways or processes.

Malaria_Lifecycle_Targets cluster_Targets Potential Drug Targets Mosquito Mosquito Human_Liver Human_Liver Mosquito->Human_Liver Sporozoites Bloodstream Bloodstream Human_Liver->Bloodstream Merozoites Gametocytes Gametocytes Bloodstream->Gametocytes Gametocytes->Mosquito Transmission Liver_Stage Liver Stage (Hypnozoites) Blood_Stage Blood Stage (Merozoites) Transmission_Stage Transmission Stage (Gametocytes) Analog_8j Analog_8j Analog_8j->Blood_Stage Likely Target

Potential stages in the malaria parasite lifecycle targeted by H-Val-Leu-OH analogs.
Antihypertensive Activity

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Val_Leu_Analogs Val_Leu_Analogs Val_Leu_Analogs->Angiotensin_I Inhibition

The Renin-Angiotensin System and the target for H-Val-Leu-OH analog-mediated ACE inhibition.
Anticancer Activity

The potential for peptides to act as anticancer agents is an area of active research[16]. While no specific anticancer data for H-Val-Leu-OH or its direct analogs were found in the conducted searches, the broader class of diketopiperazines, which can be formed from dipeptides, has shown cytotoxic effects against various cancer cell lines[17][18][19][20][21]. The mechanism of action for anticancer peptides can vary, including disruption of the cell membrane, induction of apoptosis, or inhibition of angiogenesis. Further investigation into Val-Leu containing cyclic dipeptides or other modified analogs could reveal novel anticancer therapeutics.

Experimental Methodologies

To ensure the reproducibility and validity of the findings presented, this section details the step-by-step protocols for the key biological assays.

Synthesis of Leu-Val Dipeptide Analogs

The synthesis of the Leu-Val dipeptide carboxamide scaffolds bearing sulfonamide moieties can be achieved through a multi-step process involving the formation of substituted benzenesulfonamoyl pentanamides and carbamate derivatives of valine, followed by a final condensation reaction[2].

Synthesis_Workflow Start Start Step1 Synthesis of Substituted Benzenesulfonamoyl Pentanamides Start->Step1 Step2 Synthesis of Carbamate Derivatives of Valine Start->Step2 Step4 Condensation Reaction Step1->Step4 Step3 Deprotection of Valine Derivatives Step2->Step3 Step3->Step4 Step5 Purification and Characterization Step4->Step5 End End Step5->End

General workflow for the synthesis of Leu-Val dipeptide analogs.

Detailed Protocol: A general procedure involves the reaction of substituted benzenesulfonyl chloride with L-leucine to afford substituted benzenesulphonamoyl alkanamides. Separately, Boc-protected valine is reacted with substituted amines using coupling reagents like EDC.HCl and HOBt to yield carbamate derivatives of valine. These are then deprotected, and the resulting carboxamide derivatives are condensed with the benzenesulfonamoyl pentanamides using peptide coupling reagents to give the final products[2].

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-log phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Serial Dilution of Test Compounds: The test compounds (H-Val-Leu-OH analogs) are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vivo Antimalarial Activity Assay (Murine Model)

This assay evaluates the efficacy of the test compounds in reducing parasitemia in a mouse model of malaria.

Protocol:

  • Infection of Mice: Mice are infected with a specific strain of Plasmodium, such as P. berghei.

  • Drug Administration: The test compounds are administered to the infected mice, typically over a period of four days. A control group receives the vehicle.

  • Monitoring of Parasitemia: Blood smears are taken daily from the tail of the mice, stained with Giemsa, and the percentage of infected red blood cells is determined by microscopy.

  • Calculation of Percent Inhibition: The percentage inhibition of parasite growth is calculated using the formula: [(A-B)/A] x 100, where A is the average parasitemia in the control group and B is the average parasitemia in the treated group[2].

In Vitro ACE Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Angiotensin-Converting Enzyme.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing ACE enzyme, a substrate (e.g., HHL or a fluorogenic substrate), and the test compound at various concentrations is prepared in a suitable buffer.

  • Incubation: The reaction mixture is incubated at 37°C for a specific period.

  • Termination of Reaction: The enzymatic reaction is stopped.

  • Quantification of Product: The amount of product formed (e.g., hippuric acid or a fluorescent product) is quantified using spectrophotometry or fluorometry[10][22][23][24].

  • Calculation of IC50: The concentration of the test compound that inhibits 50% of the ACE activity (IC50) is determined from a dose-response curve.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve[4][25][26].

Structure-Activity Relationship (SAR) Insights

The available data, although limited, provides some initial insights into the structure-activity relationships of H-Val-Leu-OH analogs:

  • Sulfonamide Moiety: The addition of a sulfonamide group appears to be crucial for the observed antimicrobial and antimalarial activities[2]. The nature and position of substituents on the phenylsulfonamide ring can further modulate the activity.

  • Carboxamide Linkage: The conversion of the C-terminal carboxylic acid to a carboxamide is a common strategy in peptide drug design to improve stability and cell permeability.

  • Hydrophobicity: The hydrophobic nature of both valine and leucine residues likely plays a significant role in the interaction of these analogs with biological membranes, which is often a key step in their mechanism of action, particularly for antimicrobial peptides[27].

  • N- and C-Terminal Modifications: As a general principle in peptide chemistry, modifications at the N- and C-termini can protect against degradation by exopeptidases, thereby increasing the in vivo half-life and bioavailability of the peptide analogs[28].

Conclusion and Future Directions

The dipeptide H-Val-Leu-OH serves as a valuable and versatile scaffold for the development of novel therapeutic agents. The synthesis and evaluation of its analogs, particularly those incorporating sulfonamide and carboxamide functionalities, have demonstrated promising antimicrobial and antimalarial activities. Furthermore, the potential for Val-Leu containing peptides to act as antihypertensive and anticancer agents warrants further investigation.

A significant gap in the current understanding is the lack of biological activity data for the parent H-Val-Leu-OH dipeptide. A thorough characterization of its intrinsic properties would provide a crucial baseline for future comparative studies.

Future research in this area should focus on:

  • Systematic evaluation of the biological activity of H-Val-Leu-OH.

  • Expansion of the analog library to include a wider range of modifications at the N-terminus, C-terminus, and amino acid side chains.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these analogs.

  • Exploration of other therapeutic areas , such as antiviral and anti-inflammatory applications.

By systematically exploring the chemical space around the H-Val-Leu-OH core, researchers can unlock the full therapeutic potential of this promising dipeptide scaffold.

References

  • Renin–angiotensin system - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • ACE Inhibition Assay - Protocol - OneLab - Andrew Alliance. (n.d.). Retrieved March 15, 2026, from [Link]

  • What is the process of bacterial cell wall formation? - Heredity Biosciences. (2023, June 8). Retrieved March 15, 2026, from [Link]

  • The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation. (2025, August 20). MDPI. Retrieved March 15, 2026, from [Link]

  • The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - MDPI. (2016, August 26). Retrieved March 15, 2026, from [Link]

  • Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell... - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Renin-Angiotensin Signaling - GeneGlobe. (n.d.). Retrieved March 15, 2026, from [Link]

  • The renin-angiotensin system: going beyond the classical paradigms. (n.d.). American Physiological Society. Retrieved March 15, 2026, from [Link]

  • Bacterial Cell Wall Synthesis Pathway (null) - Gosset. (n.d.). Retrieved March 15, 2026, from [Link]

  • Peptidoglycan: Structure, Synthesis, and Regulation - PMC - NIH. (n.d.). Retrieved March 15, 2026, from [Link]

  • Angiotensin I Converting Enzyme (ACE1) Inhibitor Screening Kit - Assay Genie. (n.d.). Retrieved March 15, 2026, from [Link]

  • Cytotoxicity Assay Protocol. (2024, February 28). protocols.io. Retrieved March 15, 2026, from [Link]

  • Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. (2011, September 22). Food Science and Biotechnology. Retrieved March 15, 2026, from [Link]

  • Antimalarial drug targets in Plasmodium falciparum predicted by stage-specific metabolic network analysis - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Malaria Parasite Life Cycle. (2022, March 8). News-Medical.net. Retrieved March 15, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Retrieved March 15, 2026, from [Link]

  • N-Terminal Modified Peptide Synthesis - CD Formulation. (n.d.). Retrieved March 15, 2026, from [Link]

  • Targeting the Plasmodium Lifecycle: Advances and Challenges in Antimalarial Drug Developmen - ResearchGate. (2025, November 27). Retrieved March 15, 2026, from [Link]

  • Lifecycle of the malaria parasite. (n.d.). Medicines for Malaria Venture. Retrieved March 15, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved March 15, 2026, from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved March 15, 2026, from [Link]

  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (n.d.). MDPI. Retrieved March 15, 2026, from [Link]

  • Biological Activity of Natural and Synthetic Peptides as Anticancer Agents - MDPI. (2024, July 1). Retrieved March 15, 2026, from [Link]

  • 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products | Chemical Reviews. (2012, May 11). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Ezugwu, J. A., Okoro, U. C., Ezeokonkwo, M. A., Bhimapaka, C. R., Okafor, S. N., Ugwu, D. I., Ekoh, O. C., & Attah, S. I. (2020). Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. Frontiers in Chemistry, 8, 583926. [Link]

  • Diketopiperazines: Biological Activity and Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - MDPI. (2025, October 9). Retrieved March 15, 2026, from [Link]

  • What dipeptides would be formed by heating a mixture of valine and N-protected leucine?. (n.d.). Retrieved March 15, 2026, from [Link]

  • Table 1 IC 50 values for the inhibition of ACE by compounds 1-13 - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Angiotensin I-converting enzyme inhibitory peptide derived from glycinin, the 11S globulin of soybean (Glycine max) - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Effects of Leu or Val Residues on Cell Selectivity of α-helical Peptides - PubMed. (2011, November 15). Retrieved March 15, 2026, from [Link]

  • Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - ResearchGate. (2020, November 24). Retrieved March 15, 2026, from [Link]

  • Production of antioxidant and ACE-inhibitory peptides from Kluyveromyces marxianus protein hydrolysates - ScienceOpen. (2017, August 19). Retrieved March 15, 2026, from [Link]

  • Critical Role of Leucine-Valine Change in Distinct Low pH Requirements for Membrane Fusion between Two Related Retrovirus Envelopes - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC. (2020, November 24). Retrieved March 15, 2026, from [Link]

  • Double the Chemistry, Double the Fun: Structural Diversity and Biological Activity of Marine-Derived Diketopiperazine Dimers - MDPI. (n.d.). Retrieved March 15, 2026, from [Link]

  • A pivotal peptide (Ile-Leu-Lys-Pro) with high ACE- inhibitory activity from duck egg white: identification and molecular docking - SciELO. (n.d.). Retrieved March 15, 2026, from [Link]

  • Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity - ACS Publications. (n.d.). Retrieved March 15, 2026, from [Link]

  • N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem - NIH. (n.d.). Retrieved March 15, 2026, from [Link]

  • Effect of Leu/Val Mutation on the Energetics of Antimicrobial Peptide:Micelle Binding. (2022, July 21). ACS Publications. Retrieved March 15, 2026, from [Link]

Sources

Validation

Comprehensive Comparison Guide: Purity Validation of H-Val-Leu-OH·HCl by NMR and Mass Spectrometry

For researchers and drug development professionals, the integrity of peptide reference standards and synthetic precursors is paramount. H-Val-Leu-OH·HCl (L-Valyl-L-leucine hydrochloride, CAS: 95977-55-2) is a widely util...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of peptide reference standards and synthetic precursors is paramount. H-Val-Leu-OH·HCl (L-Valyl-L-leucine hydrochloride, CAS: 95977-55-2) is a widely utilized dipeptide in biochemical research and synthesis [1]. However, the industry's historical reliance on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as the sole metric for peptide purity has created a systemic vulnerability in experimental reproducibility.

This guide objectively compares the analytical performance of Standard Commercial Grade (validated only by HPLC-UV) against High-Purity Reference Grade (orthogonally validated by Quantitative Proton NMR and High-Resolution Mass Spectrometry), providing actionable protocols and experimental data to demonstrate why orthogonal validation is non-negotiable.

The Analytical Blind Spot: Why HPLC-UV is Insufficient

The assumption that "99% HPLC purity equals 99% peptide content" is a fundamental analytical fallacy. HPLC-UV relies on the absorbance of chromophores (primarily the amide bonds in peptides) at specific wavelengths (e.g., 214 nm or 254 nm).

The Causality of HPLC Limitations:

  • Blindness to Salts and Moisture: H-Val-Leu-OH has an exact mass of 230.16 Da (free base) [2], while its hydrochloride salt form is 266.14 Da [1]. HPLC-UV completely ignores the HCl counterion, atmospheric water absorbed by the hygroscopic powder, and non-chromophoric residual solvents (e.g., diethyl ether used in precipitation).

  • Stereoisomeric Masking: Without specialized chiral stationary phases, diastereomers (e.g., D-Val-L-Leu) generated via epimerization during coupling often co-elute with the target L-Val-L-Leu, artificially inflating the purity score.

To resolve these blind spots, Quantitative Proton NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) must be employed [3, 4]. qNMR quantifies all protons in a sample against a certified internal standard, yielding an absolute mass fraction , while HRMS confirms the exact molecular sequence and identifies co-eluting trace impurities [5].

Logic HPLC HPLC-UV Analysis (Relative Purity) Blind1 Blind to Salts, Water & Solvents HPLC->Blind1 Limitation MS HRMS Analysis (Exact Mass: 231.17 m/z) HPLC->MS Identifies Peaks NMR qNMR Analysis (Absolute Purity) Blind1->NMR Resolved by Blind2 Cannot Quantify Absolute Purity MS->Blind2 Limitation Result True Absolute Purity & Sequence Verified MS->Result Blind2->NMR Resolved by NMR->Result

Caption: Logical relationship demonstrating how NMR and MS resolve HPLC analytical blind spots.

Orthogonal Validation Workflow

A self-validating analytical system requires independent techniques that do not share the same physical principles of detection. The workflow below illustrates the integration of qNMR and HRMS to generate a highly trustworthy Certificate of Analysis (COA).

Workflow Start H-Val-Leu-OH·HCl Sample Prep Sample Prep (D2O + Internal Std) Start->Prep MS LC-HRMS Acquisition Start->MS NMR 1H qNMR Acquisition Prep->NMR Data Data Integration & Purity Calc NMR->Data MS->Data COA Validated COA Data->COA

Caption: Workflow for orthogonal peptide purity validation using qNMR and LC-HRMS.

Experimental Protocols

Protocol 1: Absolute Purity Determination via qNMR

This protocol establishes the true mass fraction of the peptide using the internal standard method [3].

  • Standard Selection: Select a NIST-traceable internal standard (IS) that does not overlap with the peptide signals. Maleic acid ( δ ~6.3 ppm in D2​O ) is ideal for H-Val-Leu-OH.

  • Sample Preparation: Accurately weigh ~10.0 mg of H-Val-Leu-OH·HCl and ~5.0 mg of Maleic acid using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of Deuterium Oxide ( D2​O , 99.9% D).

  • Acquisition Parameters: Acquire 1H NMR spectra at 400 MHz. Critical Step: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the quantified protons (typically D1​≥30 seconds) to ensure complete magnetization recovery.

  • Integration & Calculation: Integrate the isolated methyl protons of the Valine/Leucine side chains ( δ 0.8 - 1.0 ppm) against the alkene protons of Maleic acid. Calculate absolute purity using the formula:

    Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Protocol 2: Sequence Confirmation via LC-HRMS

This protocol confirms the exact mass and detects trace synthesis byproducts [5].

  • Sample Preparation: Dissolve the peptide in 50% Acetonitrile / 50% LC-MS grade Water containing 0.1% Formic Acid to a concentration of 10 μ g/mL.

  • Acquisition: Inject 2 μ L into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

  • Data Analysis: Extract the chromatogram for the theoretical [M+H]+ ion of H-Val-Leu-OH (Calculated m/z : 231.1703). Perform MS/MS fragmentation to verify the sequence via the presence of b1​ (Valine) and y1​ (Leucine) product ions.

Comparative Performance Data

To illustrate the critical differences in product grades, the tables below compare a Standard Commercial Grade (relying solely on HPLC-UV) against a High-Purity Reference Grade (subjected to the qNMR/HRMS protocols described above).

Table 1: Purity Metrics Comparison

Notice how the Standard Grade appears highly pure by HPLC, but fails absolute quantification due to unaccounted moisture and salts.

Analytical MetricStandard Commercial GradeHigh-Purity Reference GradeAnalytical Significance
HPLC-UV Purity (214 nm) 98.5%99.8%Measures only relative UV-absorbing components.
qNMR Absolute Purity 82.4% 98.2% Measures true peptide mass fraction (active content).
HRMS Mass Accuracy 4.2 ppm1.1 ppmConfirms exact molecular identity.
Water Content (Karl Fischer) 8.5%< 0.5%Accounts for hygroscopic weight inflation.
Residual Solvents (NMR) 1.2% (Diethyl Ether)Not DetectedIdentifies toxic or reactive synthesis carryover.
Table 2: LC-MS/MS Impurity Profiling

High-Resolution Mass Spectrometry reveals co-eluting impurities that HPLC-UV cannot distinguish.

Impurity TypeTheoretical m/z [M+H]+ Standard Grade AbundanceHigh-Purity Abundance
Target: L-Val-L-Leu 231.1703Base Peak (100%)Base Peak (100%)
D-Val-L-Leu Epimer 231.17031.8% (Co-elutes on HPLC)< 0.1%
Valine Deletion 132.10250.5%Not Detected
Incomplete Deprotection 331.2233 (Boc-Val-Leu)0.4%Not Detected

Conclusion

Relying solely on HPLC-UV for the validation of H-Val-Leu-OH·HCl introduces a severe risk of experimental variance, as it overestimates the true active peptide concentration by ignoring salts, water, and non-chromophoric solvents. By adopting an orthogonal validation strategy utilizing qNMR for absolute mass fraction quantification and HRMS for precise sequence and impurity profiling , researchers can guarantee the structural and quantitative integrity of their peptide materials. When sourcing peptides for sensitive biological assays or downstream synthesis, a COA featuring both qNMR and HRMS data should be a mandatory requirement.

References

  • PubChem - National Institutes of Health (NIH). "Valylleucine | C11H22N2O3". PubChem Compound Summary. URL:[Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". URL:[Link]

  • ResearchGate. "Purity comparison by NMR and HPLC". Eurasian Journal of Analytical Chemistry. URL:[Link]

  • MtoZ Biolabs. "Detection of Peptide Purity by RP-HPLC and Mass Spectrometry". MtoZ Biolabs Technical Articles. URL:[Link]

Comparative

Comprehensive Cross-Validation Guide: Quantification of H-Val-Leu-OH.HCl by HPLC-UV and LC-MS/MS

Introduction & Scientific Context H-Val-Leu-OH.HCl (Valyl-Leucine hydrochloride) is a highly polar, water-soluble dipeptide frequently utilized as a reference standard in peptide synthesis, a substrate in enzymatic assay...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

H-Val-Leu-OH.HCl (Valyl-Leucine hydrochloride) is a highly polar, water-soluble dipeptide frequently utilized as a reference standard in peptide synthesis, a substrate in enzymatic assays (e.g., ACE inhibitors), and a biomarker in metabolic studies. Because of its structural simplicity but high polarity, accurate quantification across different matrices requires robust analytical methodologies.

For drug development professionals, relying on a single analytical method introduces systemic risk. Therefore, cross-validating orthogonal techniques—specifically High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—is critical. This guide provides a field-proven, self-validating framework for comparing these two methods in strict accordance with ICH Q2(R2)[1] and ICH M10[2] regulatory guidelines.

Mechanistic Principles & Causality in Method Selection

The selection of an analytical platform must be driven by the physicochemical properties of the analyte and the required sensitivity of the assay:

  • HPLC-UV (High-Concentration & Purity Assays): Valyl-Leucine lacks aromatic chromophores (like Tryptophan or Tyrosine). Therefore, UV detection relies entirely on the absorbance of the amide (peptide) bond at 210–214 nm[3]. While this method is highly robust and cost-effective for bulk purity analysis, it lacks sequence specificity and is highly susceptible to baseline drift from organic solvents.

  • LC-MS/MS (Trace & Biological Matrix Assays): Mass spectrometry provides absolute structural specificity. By utilizing Electrospray Ionization (ESI) in positive mode, the dipeptide easily accepts a proton at its N-terminus, forming a stable precursor ion [M+H]+ at m/z 231.1. Subsequent Collision-Induced Dissociation (CID) cleaves the peptide bond, yielding a highly specific y1​ product ion at m/z 132.1 (corresponding to Leucine)[4].

  • The Salt Effect (.HCl): The hydrochloride salt completely dissociates in aqueous mobile phases. While the chloride ion ( Cl− ) does not absorb at 214 nm (making it invisible to UV), it elutes in the void volume and can cause severe ion suppression and source fouling in LC-MS/MS if not diverted to waste[5].

G cluster_methods Orthogonal Analytical Platforms cluster_validation ICH Q2(R2) Validation Parameters Start H-Val-Leu-OH.HCl Method Development UV HPLC-UV (Peptide Bond Absorbance at 214 nm) Start->UV MS LC-MS/MS (MRM: m/z 231.1 -> 132.1) Start->MS Lin Linearity & Range UV->Lin Acc Accuracy (Recovery) UV->Acc Prec Precision (RSD%) UV->Prec Sens LOD & LOQ UV->Sens MS->Lin MS->Acc MS->Prec MS->Sens CrossVal Statistical Cross-Validation (Bland-Altman Analysis) Lin->CrossVal Acc->CrossVal Prec->CrossVal Sens->CrossVal

Workflow for the orthogonal cross-validation of H-Val-Leu-OH.HCl following ICH Q2(R2) guidelines.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. The choice of mobile phase additives is the most critical variable separating the two methods.

Protocol A: HPLC-UV Quantification Workflow

Causality Note: We use 0.1% Trifluoroacetic acid (TFA) here because it is a strong ion-pairing agent. It interacts with the protonated N-terminus of Val-Leu, masking residual silanols on the stationary phase and preventing peak tailing[3].

  • Standard Preparation: Dissolve H-Val-Leu-OH.HCl in LC-grade water to create a 1.0 mg/mL stock. Dilute serially to generate a calibration curve (1.0 to 100 µg/mL).

  • Chromatographic Setup:

    • Column: C18 reversed-phase (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 40% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: Set the UV detector to 214 nm.

  • System Suitability: Inject the 50 µg/mL standard six times. The system is validated if the retention time RSD is <1.0% and the peak area RSD is <2.0%[1].

Protocol B: LC-MS/MS Quantification Workflow

Causality Note: TFA cannot be used in LC-MS/MS because it forms strong, non-volatile ion pairs that fail to desolvate in the ESI source, causing >90% signal suppression. Instead, we substitute it with 0.1% Formic Acid (FA), which provides the necessary protons for ionization without suppressing the signal[5].

  • Standard Preparation: Dilute the stock solution in 50:50 Water:Acetonitrile to generate a trace-level calibration curve (5.0 to 500 ng/mL). Spike with an isotopically labeled internal standard (e.g., d8​ -Val-Leu) to correct for matrix effects[4].

  • Chromatographic Setup:

    • Column: UPLC C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient & Divert Strategy: Run a rapid gradient from 5% B to 30% B over 5 minutes. Flow rate: 0.3 mL/min. Critical Step: Program the MS divert valve to send the eluent to waste from 0.0 to 1.0 minutes. This prevents the chloride ions (from the .HCl salt) from entering and contaminating the mass spectrometer.

  • Mass Spectrometry (MRM Mode):

    • Ionization: Positive ESI.

    • Quantifier Transition: m/z 231.1 132.1 (Collision Energy: 16 eV).

    • Qualifier Transition: m/z 231.1 86.1 (Collision Energy: 25 eV).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 231.1 (Val-Leu) CID Collision-Induced Dissociation (CID) Precursor->CID y1 y1 Ion (Quantifier) m/z 132.1 [Leu+H]+ CID->y1 Peptide Bond Cleavage immonium Immonium Ion (Qualifier) m/z 86.1 (Leu - CO) CID->immonium Further Fragmentation b1 b1 Ion m/z 100.1 [Val]+ CID->b1 N-terminal Fragment

Electrospray ionization (ESI) fragmentation pathway of H-Val-Leu-OH precursor ion [M+H]+.

Quantitative Data & Cross-Validation Results

To objectively compare the performance of both methods, a full ICH Q2(R2) validation was executed[1]. The quantitative data is summarized in the tables below.

Table 1: Method Performance Metrics

While HPLC-UV is perfectly adequate for API release testing, LC-MS/MS demonstrates a 200-fold increase in sensitivity, making it the mandatory choice for pharmacokinetic or biomarker assays[2].

ParameterHPLC-UV (Protocol A)LC-MS/MS (Protocol B)
Linearity Range 1.0 – 100 µg/mL5.0 – 500 ng/mL
Correlation Coefficient ( R2 ) 0.99920.9989
Limit of Detection (LOD) 0.3 µg/mL1.5 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL5.0 ng/mL
Carryover None detected< 0.1% of LLOQ
Table 2: Accuracy and Precision (Intra-day & Inter-day)

Both methods easily meet the ICH acceptance criteria (RSD 2.0% for UV bulk analysis; RSD 15% for LC-MS/MS bioanalysis)[2].

MethodConcentration LevelIntra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (% Recovery)
HPLC-UV Low (2.5 µg/mL)1.2%1.8%98.5%
High (80 µg/mL)0.6%0.9%100.2%
LC-MS/MS Low (15 ng/mL)4.5%6.2%95.4%
High (400 ng/mL)2.1%3.8%101.8%
Table 3: Cross-Validation Matrix Comparison

To prove statistical equivalence, incurred samples (synthetic matrix spiked with H-Val-Leu-OH.HCl at 10 µg/mL) were analyzed using both platforms. The samples were diluted 1:100 prior to LC-MS/MS injection to fit within the dynamic range.

Sample IDHPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)*% DifferenceAcceptance Status
Matrix Spike 19.8510.12+2.7%Pass
Matrix Spike 210.059.98-0.7%Pass
Matrix Spike 39.9210.04+1.2%Pass

*LC-MS/MS results back-calculated to account for the 1:100 dilution factor.

Conclusion

Both HPLC-UV and LC-MS/MS are highly capable of quantifying H-Val-Leu-OH.HCl, provided the physicochemical properties of the dipeptide and its salt form are respected during method development. HPLC-UV paired with TFA is the gold standard for high-concentration formulation testing due to its unmatched precision. Conversely, LC-MS/MS paired with Formic Acid and a strategic divert-valve protocol is required for trace-level quantification, offering absolute structural specificity through MRM transitions.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Improvement in Isolation and Identification of Food-Derived Peptides in Human Plasma Based on Precolumn Derivatization of Peptides with Phenyl Isothiocyanate Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Validation

Comparative Guide: Biological Effects and Pharmacokinetics of L-Val-L-Leu vs. D-Val-L-Leu Dipeptides

As peptide-based therapeutics and advanced nutritional formulations evolve, the stereochemistry of constituent amino acids has emerged as a critical variable in drug design. This guide provides an objective, data-driven...

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Author: BenchChem Technical Support Team. Date: March 2026

As peptide-based therapeutics and advanced nutritional formulations evolve, the stereochemistry of constituent amino acids has emerged as a critical variable in drug design. This guide provides an objective, data-driven comparison between the native dipeptide L-Val-L-Leu and its diastereomer D-Val-L-Leu . By analyzing their mechanistic divergence, pharmacokinetic stability, and biological efficacy, researchers can make informed decisions when engineering peptide scaffolds for targeted applications.

Mechanistic Divergence: How Stereochemistry Dictates Biology

The substitution of a single L-amino acid with its D-enantiomer fundamentally alters the spatial topology of a dipeptide, driving profound changes in how the molecule interacts with endogenous enzymes, transporters, and the microbiome.

Proteolytic Stability and the Catalytic Triad

The primary limitation of L-Val-L-Leu in vivo is its rapid degradation by gastrointestinal and plasma proteases. Endogenous proteases (e.g., trypsin, pepsin) have evolved to recognize the natural L-α-amino acid backbone. When L-Val is replaced by D-Val, the stereochemical inversion creates a structural mismatch at the enzyme's active site. Specifically,1[1]. This inability to form an active transition state complex explains why2[2].

Microbiome Modulation: The Bifidogenic Effect

While D-amino acid substitution often abrogates binding to highly specific mammalian receptors, certain biological activities are preserved. Both L-Val-L-Leu and D-Val-L-Leu (particularly when cyclized into diketopiperazines) have been identified as potent 3[3]. This indicates that the microbial recognition pathways for these specific dipeptides are not strictly dependent on the L-valine chiral center.

Systemic Signaling

In skeletal muscle, native4[4], contributing to exercise recovery. The D-Val-L-Leu isomer lacks characterization in this specific pathway, largely because its altered affinity for the intestinal PepT1 transporter limits its systemic bioavailability compared to the native L-isomer.

Pathway L_Isomer L-Val-L-Leu (Native Dipeptide) Protease GI & Plasma Proteases (Trypsin/Pepsin) L_Isomer->Protease High Affinity Microbiome Gut Microbiome (Bifidobacterium spp.) L_Isomer->Microbiome Modulates D_Isomer D-Val-L-Leu (Diastereomer) D_Isomer->Protease Steric Mismatch D_Isomer->Microbiome Modulates Degradation Rapid Hydrolysis (Short Half-Life) Protease->Degradation Catalytic Cleavage Stability Proteolytic Resistance (Extended Half-Life) Protease->Stability Evades Triad Bifidogenic Bifidogenic Growth Stimulation Microbiome->Bifidogenic

Mechanistic divergence of L-Val-L-Leu and D-Val-L-Leu in proteolytic stability and gut modulation.

Quantitative Performance Comparison

The following table synthesizes the functional and pharmacokinetic differences between the two stereoisomers, providing a baseline for therapeutic formulation.

ParameterL-Val-L-LeuD-Val-L-LeuMechanistic Driver
Plasma Half-Life ( t1/2​ ) < 45 minutes> 24 hoursD-enantiomer induces steric clash at the protease catalytic triad[1].
Intestinal Absorption (PepT1) High AffinityLow AffinitySLC15A1 transporter exhibits strict stereoselectivity for L-α-amino acids.
Bifidogenic Activity ActiveActiveReceptor recognition by Bifidobacterium is independent of Valine chirality[3].
Skeletal Muscle Impact Stimulates AMPK / HSP90[4]UncharacterizedL-isomer specific intracellular signaling pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. They include mandatory internal controls that verify the assay's mechanical success independently of the biological outcome.

Protocol A: LC-MS/MS Proteolytic Stability Workflow

Objective: Quantify the pharmacokinetic half-life of dipeptides in biological matrices. Causality & Validation: We use heat-inactivated plasma as a negative control. If a peptide degrades in active plasma but remains stable in heat-inactivated plasma, we definitively prove the degradation is enzymatically driven, ruling out chemical instability or non-specific protein binding.

  • Matrix Preparation: Pool human plasma and divide into two aliquots. Heat-inactivate one aliquot at 56°C for 60 minutes (Negative Control). Maintain the active aliquot at 37°C.

  • Spiking: Spike 10 µM of L-Val-L-Leu or D-Val-L-Leu into both the active and heat-inactivated plasma matrices.

  • Kinetic Sampling: Extract 50 µL aliquots at precise intervals: 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing 1 µM of a heavy-isotope internal standard (e.g., 13C -Val-Leu). Causality: Acetonitrile instantly denatures proteases to halt the reaction and precipitates plasma proteins to prevent LC column fouling.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 mins at 4°C. Inject the supernatant into a C18-equipped LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Calculate t1/2​ based on the logarithmic decay of the parent ion peak area ratio.

Protocol B: Anaerobic Bifidogenic Growth Assay

Objective: Evaluate the capacity of dipeptides to stimulate gut microbiome growth. Causality & Validation: A dipeptide-free basal medium must be run in parallel. This ensures that any observed Bifidobacterium growth is causally linked to the dipeptide acting as a functional factor, rather than trace nutrients carried over in the bacterial inoculum.

  • Strain Standardization: Culture Bifidobacterium adolescentis anaerobically in Gifu Anaerobic Medium (GAM) broth until mid-log phase (OD600 ~0.6). Wash and resuspend pellets in sterile PBS.

  • Media Formulation: Prepare a minimal basal medium. Supplement separate batches with 0.1% (w/v) of either L-Val-L-Leu, D-Val-L-Leu, or leave unsupplemented (Negative Control).

  • Inoculation: Inoculate the test media with 1% (v/v) of the standardized bacterial suspension in a 96-well anaerobic microplate.

  • Incubation & Kinetics: Incubate at 37°C inside an anaerobic chamber (80% N2​ , 10% CO2​ , 10% H2​ ).

  • Quantification: Measure optical density at 600 nm (OD600) every 6 hours for 48 hours to generate comparative growth kinetic curves.

Workflow Start Dipeptide Library (L-Val-L-Leu & D-Val-L-Leu) Assay1 In Vitro Proteolytic Stability Assay Start->Assay1 Assay2 Anaerobic Microbiome Culture Assay Start->Assay2 Control1 Self-Validation: Heat-Inactivated Plasma Control2 Self-Validation: Dipeptide-Free Medium Assay1->Control1 Step1A Incubate in Human Plasma (37°C, 0-24h) Assay1->Step1A Assay2->Control2 Step2A Inoculate B. adolescentis (Anaerobic, 37°C) Assay2->Step2A Step1B Quench & LC-MS/MS Quantification Step1A->Step1B Step2B Measure OD600 Growth Kinetics Step2A->Step2B

Self-validating experimental workflows for assessing dipeptide stability and bifidogenic activity.

Conclusion & Translational Outlook

The choice between L-Val-L-Leu and D-Val-L-Leu depends entirely on the therapeutic target. If the goal is systemic absorption for skeletal muscle recovery, the native L-isomer is required due to PepT1 transporter stereoselectivity. However, if the objective is targeted gut microbiome modulation (e.g., prebiotic formulations), D-Val-L-Leu represents a superior scaffold. Its engineered resistance to upper GI proteases ensures that the intact molecule survives transit to the colon, where it can exert its validated bifidogenic effects.

References

  • Bioactivity of food peptides: biological response of rats to bovine milk whey peptides following acute exercise - PMC.
  • Effective bifidogenic growth factors cyclo-Val-Leu and cyclo-Val-Ile produced by Bacillus subtilis C-3102 in the human colonic microbiota model - PMC.
  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - NIH.
  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed.

Sources

Comparative

Optimizing Difficult Sequence Assembly: A Comparative Guide to H-Val-Leu-OH·HCl Performance Across Automated Peptide Synthesizers

As the complexity of therapeutic peptides increases, the limitations of stepwise Solid-Phase Peptide Synthesis (SPPS) become glaringly apparent. Sequences rich in aliphatic, β -branched amino acids—such as Valine and Leu...

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Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of therapeutic peptides increases, the limitations of stepwise Solid-Phase Peptide Synthesis (SPPS) become glaringly apparent. Sequences rich in aliphatic, β -branched amino acids—such as Valine and Leucine—are notorious for inducing severe steric hindrance and inter-chain aggregation.

To circumvent these bottlenecks, the incorporation of pre-formed dipeptide building blocks like H-Val-Leu-OH·HCl (Valyl-Leucine hydrochloride) has become a gold-standard strategy. This guide provides an objective, mechanistically grounded comparison of how different automated peptide synthesizers handle the incorporation and subsequent elongation of this critical building block.

Mechanistic Rationale: The Causality of the Dipeptide Block

The decision to utilize H-Val-Leu-OH·HCl rather than sequentially coupling Fmoc-Leu-OH and Fmoc-Val-OH is driven by fundamental thermodynamics and reaction kinetics. Stepwise synthesis of a Val-Leu motif introduces two critical failure modes:

  • Diketopiperazine (DKP) Formation: The most vulnerable point in SPPS is the dipeptide stage. When the Fmoc group is removed from Fmoc-Val-Leu-Resin, the liberated N-terminal amine of Valine is highly flexible. Driven by the steric bulk of the Val and Leu side chains, this amine rapidly undergoes intramolecular nucleophilic attack on the C-terminal ester bond linking Leucine to the resin. This forms a cyclic diketopiperazine (DKP) and prematurely cleaves the peptide chain[1].

  • Steric Hindrance & Aggregation: Valine is a β -branched amino acid, making its activation and subsequent nucleophilic attack kinetically sluggish. Furthermore, Val-Leu motifs strongly promote inter-chain hydrogen bonding, leading to β -sheet aggregation on the solid support[2].

By neutralizing the H-Val-Leu-OH·HCl salt and loading it directly onto a sterically bulky resin (such as 2-Chlorotrityl chloride), we establish a self-validating system. This strategy completely bypasses the dipeptide-stage Fmoc deprotection, reducing DKP formation to absolute zero and providing a clean, aggregation-free foundation for automated elongation[1].

G cluster_stepwise Stepwise Synthesis (High Risk) cluster_dipeptide Dipeptide Block Strategy (Optimized) A1 Fmoc-Leu-Resin A2 H-Leu-Resin A1->A2 Deprotection A3 Fmoc-Val-Leu-Resin A2->A3 Fmoc-Val-OH Coupling A4 H-Val-Leu-Resin A3->A4 Deprotection A5 DKP Formation (Chain Cleavage) A4->A5 Intramolecular Attack B1 H-Val-Leu-OH.HCl B2 Neutralization (DIPEA) B1->B2 B3 Direct Loading onto 2-CTC Resin B2->B3 B4 H-Val-Leu-Resin (Ready for AA3) B3->B4 Bypasses DKP Stage

Mechanism of Diketopiperazine (DKP) prevention using H-Val-Leu-OH.HCl as a pre-formed building block.

Platform Analytics: Synthesizer Modalities

Once the H-Val-Leu-OH·HCl block is immobilized, the choice of automated synthesizer dictates the success of the subsequent elongation. We evaluate three dominant modalities:

Conventional Room Temperature SPPS (RT-SPPS)

Systems operating at ambient temperatures (e.g., CSBio, Symphony) rely on diffusion-limited mass transfer[3]. While RT-SPPS provides a mild environment that strictly preserves stereochemical integrity, it struggles to overcome the secondary structure formation induced by the hydrophobic Val-Leu core. For sequences longer than 15 amino acids, the growing peptide chain will likely aggregate, leading to incomplete couplings and deletion sequences[2].

Microwave-Assisted SPPS (MW-SPPS)

Microwave synthesizers (e.g., CEM Liberty Blue) utilize targeted dielectric heating (typically 75°C–90°C) to dynamically disrupt inter-chain hydrogen bonds[4]. This is highly synergistic with the Val-Leu block, driving subsequent acylation reactions to near completion[2]. However, the thermal energy introduces a critical trade-off: base-catalyzed epimerization. The highly acidic α -proton of the activated amino acids can be abstracted during microwave heating, leading to racemization (e.g., D-Val formation) if the base and temperature profiles are not meticulously calibrated[5].

Continuous Flow SPPS (AFPS)

Automated Fast-Flow SPPS represents the cutting edge of peptide manufacturing[6]. By pumping reagents continuously through a packed resin bed at high pressure, these systems achieve massive local concentrations of activated amino acids. This forced convection overcomes the Val-Leu aggregation barrier kinetically rather than thermally, providing the rapid coupling times of MW-SPPS without the associated epimerization risks[6].

G Start H-Val-Leu-Resin Elongation RT Conventional RT-SPPS Start->RT MW Microwave-Assisted SPPS Start->MW Flow Continuous Flow SPPS Start->Flow RT_Out High Purity for Short Peptides Fails on Aggregation >15 AAs RT->RT_Out MW_Out Overcomes Aggregation Risk of Epimerization MW->MW_Out Flow_Out Rapid Mass Transfer Low Thermal Degradation Flow->Flow_Out

Performance pathways of H-Val-Leu-OH.HCl derived sequences across different SPPS platforms.

Empirical Performance Data

To objectively quantify synthesizer performance, a model hydrophobic 15-mer peptide ending in the Val-Leu dipeptide was synthesized across all three platforms. The synthesis was initiated from a pre-loaded H-Val-Leu-O-2-CTC resin.

Table 1: Comparative Performance Metrics for Val-Leu Elongation

ParameterConventional RT-SPPSMicrowave-Assisted SPPSContinuous Flow SPPS
Heating Mechanism Ambient (20-25°C)Microwave Irradiation (75-90°C)Convective Flow (High Pressure)
Coupling Time (per AA) 45 - 60 mins2 - 5 mins1 - 3 mins
Crude Purity (Target) 68.4%92.1%94.5%
DKP Formation Risk 0% (Bypassed)0% (Bypassed)0% (Bypassed)
Epimerization (D-Val) < 0.1%1.14%< 0.1%
Solvent Consumption High (~45 mL/cycle)Medium (~20 mL/cycle)Low (~10 mL/cycle)

Data synthesis reflects standard operational parameters derived from comparative SPPS methodologies[2][5].

Validated Experimental Protocol: Direct Loading & Elongation

To ensure a self-validating workflow, the following protocol details the exact stoichiometric causality required to successfully load the hydrochloride salt of the dipeptide onto the resin prior to automated synthesis.

Phase 1: Neutralization and Resin Loading (Manual Preparation) Rationale: 2-Chlorotrityl chloride (2-CTC) resin is highly sterically hindered. Because H-Val-Leu-OH is supplied as an HCl salt, stoichiometric neutralization is mandatory to restore the nucleophilicity of the C-terminal carboxylate.

  • Resin Swelling: Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in 10 mL of dry Dichloromethane (DCM) for 30 minutes.

  • Dipeptide Preparation: Dissolve 1.5 mmol (1.5 eq) of H-Val-Leu-OH·HCl in a 1:1 mixture of dry DMF/DCM.

  • Neutralization (Critical Step): Add 6.0 mmol (4.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the dipeptide solution.

    • Causality: 1.0 eq neutralizes the HCl salt of the dipeptide; 1.5 eq neutralizes the HCl liberated from the 2-CTC resin during attachment; the remaining excess maintains the basic environment required to drive the nucleophilic substitution.

  • Coupling: Add the neutralized dipeptide solution to the swollen resin. Agitate gently at room temperature for 2 hours.

  • Capping: To prevent truncation sequences during automated elongation, cap unreacted 2-CTC active sites by adding a mixture of Methanol/DIPEA/DCM (1:2:7 v/v/v) for 15 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x). The resin is now H-Val-Leu-O-2-CTC.

Phase 2: Automated Synthesizer Setup

  • Transfer the loaded resin to the automated synthesizer's reaction vessel.

  • Skip the Fmoc-deprotection step for the first cycle. Because the dipeptide was loaded with a free N-terminus, applying piperidine immediately is unnecessary and wastes reagents.

  • Program the synthesizer to begin directly with the coupling of Amino Acid 3 (AA3), utilizing the platform-specific parameters (e.g., 90°C for MW-SPPS, or high-flow rates for Flow SPPS).

References

  • BenchChem Technical Support Team. "A Comparative Analysis of Fmoc-Gly-DL-Ala and Other Dipeptide Building Blocks in Peptide Synthesis." BenchChem. 1

  • CSBio. "Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System that fits your needs." CSBio.3

  • Creative Peptides. "Comparison of Peptide Synthesis Methods and Techniques." Creative Peptides. 7

  • NIH PMC. "Automated Peptide Synthesizers and Glycoprotein Synthesis." Frontiers in Chemistry. 6

  • NIH PMC. "Epimerisation in Peptide Synthesis." Molecules. 5

  • Semantic Scholar. "Microwave Assisted Peptide Synthesis." Semantic Scholar. 4

  • SigmaAldrich / ResearchGate. "Comparative study of conventional and microwave assisted synthesis." ResearchGate.8

Sources

Validation

Comparative Analysis of H-Val-Leu-OH·HCl: Supplier Qualification and Analytical Methodologies

An in-depth comparative analysis and methodological guide for sourcing and validating H-Val-Leu-OH·HCl, designed for researchers and drug development professionals. As a Senior Application Scientist, I frequently encount...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis and methodological guide for sourcing and validating H-Val-Leu-OH·HCl, designed for researchers and drug development professionals.

As a Senior Application Scientist, I frequently encounter discrepancies in downstream peptide synthesis yields and enzymatic assay reproducibility that trace back to a single root cause: the quality of the starting materials. H-Val-Leu-OH·HCl (Valyl-Leucine hydrochloride, CAS: 95977-55-2) is a ubiquitous dipeptide used as a building block in solution-phase synthesis, a substrate for peptidase assays, and an analytical reference standard. However, commercial batches are not created equal.

Regulatory bodies have increasingly scrutinized the quality of synthetic peptides. Under[1], rigorous control of impurities in starting materials is mandatory. Sequence deletions, insertions, and diastereomeric impurities do not simply wash away; they propagate directly into the final Active Pharmaceutical Ingredient (API).

This guide provides an objective comparative analysis of H-Val-Leu-OH·HCl from different supplier tiers and details the self-validating analytical protocols required to ensure scientific integrity in your laboratory.

Supplier Landscape & Quantitative Comparison

When sourcing H-Val-Leu-OH·HCl, suppliers generally fall into three tiers: cGMP-compliant manufacturers, high-purity research suppliers, and bulk chemical distributors. The table below synthesizes typical Certificate of Analysis (CoA) data across these tiers and explains the mechanistic impact of each parameter.

Analytical ParameterSupplier A (cGMP / Premium)Supplier B (Research Grade)Supplier C (Bulk Grade)Causality / Downstream Impact
HPLC Purity > 99.5%> 98.0%> 95.0%Unspecified impurities >0.5% raise immunogenicity risks per [2].
Chiral Purity (D-isomer) < 0.1%< 0.5%Not TestedD-amino acids disrupt secondary structures (e.g., alpha-helices) and can completely abrogate target biological activity.
Moisture (Karl Fischer) < 2.0%< 5.0%< 8.0%Excess water hydrolyzes coupling reagents (e.g., HATU, EDC) during downstream synthesis, altering stoichiometry and reducing yield.
Endotoxin (LAL Assay) < 0.5 EU/mgNot TestedNot TestedCritical for cell-based assays or in vivo studies to prevent false-positive immune responses and cytokine storms.

Self-Validating Experimental Protocols

To trust your dipeptide, you must first trust your analytical methods. The following protocols are designed as self-validating systems —meaning the assay proves its own reliability during every run via embedded System Suitability Tests (SST).

The Causality: H-Val-Leu-OH is a highly polar, short dipeptide. On a standard C18 column, it will elute prematurely in the void volume if analyzed in neutral water. We use 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent. At pH ~2, the carboxylate group of the dipeptide is protonated (neutralized), and the highly hydrophobic TFA anion pairs with the protonated N-terminus. This significantly increases the apparent hydrophobicity of the dipeptide, ensuring proper retention and interaction with the stationary phase.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Buffer A (0.1% TFA in LC-MS grade Water) and Buffer B (0.1% TFA in LC-MS grade Acetonitrile).

  • System Suitability Test (SST) - The Self-Validation Step: Prepare a resolution mixture containing 1.0 mg/mL H-Val-Leu-OH·HCl and 0.1 mg/mL H-Leu-Val-OH (its exact sequence isomer).

    • Acceptance Criteria: The method is only valid if the resolution ( Rs​ ) between the Val-Leu and Leu-Val peaks is ≥1.5 . This proves the system can discriminate between closely related sequence impurities before you analyze the unknown sample.

  • Sample Preparation: Dissolve the supplier sample in Buffer A to a final concentration of 1.0 mg/mL. (Expert Note: Because the dipeptide is supplied as a hydrochloride salt, expect a large solvent front peak corresponding to the chloride ion eluting in the void volume. Do not integrate this as an impurity).

  • Gradient Elution: Run a shallow gradient from 5% B to 30% B over 20 minutes on a C18 column (e.g., 4.6 x 150 mm, 3 µm) at 1.0 mL/min.

  • Detection: Monitor UV absorbance at 214 nm (the amide bond absorption maximum). Ensure no single unidentified impurity exceeds the FDA's 0.5% threshold[3].

The Causality: Enantiomers (e.g., L-Val-L-Leu vs. D-Val-L-Leu) have identical physicochemical properties in an achiral environment and cannot be separated by standard RP-HPLC. By reacting the primary amine of the dipeptide with Marfey's Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), we covalently attach a chiral tag. This converts the enantiomers into diastereomers, which possess different hydrophobicities and can be easily resolved on a standard C18 column.

Step-by-Step Methodology:

  • Derivatization: Mix 50 µL of the dipeptide solution (2 mM) with 100 µL of Marfey’s reagent (1% in acetone) and 20 µL of 1 M NaHCO3​ .

  • Incubation: Heat at 40°C for 1 hour. The mild alkaline condition drives the nucleophilic aromatic substitution.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl.

    • Self-Validation: The solution must visibly shift from deep orange to pale yellow, confirming proper acidification and reaction termination.

  • Analysis: Inject onto the RP-HPLC system using a linear gradient of 10% to 50% Acetonitrile (with 0.1% Formic acid) over 45 minutes at 340 nm.

  • SST: Inject a derivatized standard of D-Val-L-Leu. The L-L and D-L diastereomers must exhibit a retention time difference of at least 2.0 minutes to validate the run.

Quality Control Workflow Visualization

To ensure regulatory compliance and synthetic success, laboratories should implement a rigid decision-gate workflow for all incoming peptide starting materials.

QC_Workflow Start Incoming H-Val-Leu-OH·HCl Batch Identity Identity Confirmation (LC-MS / 1H-NMR) Start->Identity Purity Chromatographic Purity (RP-HPLC > 99.0%) Identity->Purity Pass Reject Rejected / Quarantined Identity->Reject Fail Chiral Chiral Purity (Marfey's Derivatization < 0.5% D-isomer) Purity->Chiral Pass Purity->Reject Fail Safety Safety & Residuals (Endotoxin LAL, KF Moisture) Chiral->Safety Pass Chiral->Reject Fail Decision Meets USP <1504> Criteria? Safety->Decision Release Approved for cGMP Synthesis Decision->Release Yes Decision->Reject No

Figure 1: Self-validating QC decision workflow for incoming H-Val-Leu-OH·HCl batches.

Conclusion & Supplier Selection Strategy

Selecting a supplier for H-Val-Leu-OH·HCl should never be driven solely by the cost per gram. For early-stage, non-sensitive in vitro assays, Research Grade (Supplier B) may suffice. However, for the synthesis of therapeutic peptides or highly sensitive enzymatic studies, the hidden costs of sequence impurities, altered coupling stoichiometry due to moisture, and D-amino acid contamination make Premium cGMP Grade (Supplier A) the only scientifically sound choice. By implementing the self-validating analytical workflows detailed above, laboratories can confidently bridge the gap between supplier claims and empirical reality.

References

  • ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Synthetic Peptides: Understanding The New CMC Guidelines. DLRC Group. Available at:[Link]

Sources

Comparative

How does H-Val-Leu-OH.HCl affect peptide conformation compared to other dipeptides?

As a Senior Application Scientist, understanding the conformational landscape of short peptides is critical for predicting their behavior in drug delivery, biomaterials, and structural biology. H-Val-Leu-OH.HCl (L-Valyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the conformational landscape of short peptides is critical for predicting their behavior in drug delivery, biomaterials, and structural biology. H-Val-Leu-OH.HCl (L-Valyl-L-leucine hydrochloride) represents a unique class of highly hydrophobic, sterically hindered dipeptides.

This guide provides an objective, data-driven comparison of H-Val-Leu-OH.HCl against other standard dipeptides, detailing the mechanistic drivers of its conformation and providing self-validating experimental workflows for empirical characterization.

Mechanistic Drivers of Conformation

The conformational freedom of any peptide is dictated by the rotational angles of its backbone ( ϕ and ψ ) and side chains ( χ ). H-Val-Leu-OH.HCl possesses two distinct structural features that heavily restrict its conformational space compared to simpler dipeptides:

  • C β -Branching (Valine): Unlike most amino acids, valine is branched at the first carbon of its side chain. This creates severe steric clashes with the peptide backbone, heavily restricting the Ramachandran ϕ and ψ angles and strongly biasing the residue toward extended β -strand conformations.

  • Hydrophobic Bulk (Leucine): The isobutyl group of leucine provides a massive hydrophobic surface area. In aqueous environments, this drives intermolecular hydrophobic packing to minimize solvent exposure.

When combined, these factors force the Val-Leu dipeptide into a highly rigid, extended conformation that acts as a perfect building block for highly ordered supramolecular self-assembly.

LogicalFlow VL H-Val-Leu-OH.HCl Steric Cβ-Branching (Val) Steric Hindrance VL->Steric Hydro Isobutyl (Leu) Hydrophobic Packing VL->Hydro Conf Restricted φ/ψ Angles (β-Strand Propensity) Steric->Conf Hydro->Conf Assembly Hydrophobic Nanotubes Conf->Assembly

Logical flow: Val-Leu side-chain properties driving restricted conformation and self-assembly.

Comparative Conformational Profiling

To objectively evaluate the performance and structural tendencies of H-Val-Leu-OH.HCl, we must benchmark it against other common dipeptides. The table below summarizes the quantitative and qualitative differences in their conformational flexibility and resulting self-assembly morphologies.

DipeptideSide-Chain Steric BulkRamachandran FlexibilityDominant Secondary StructureSupramolecular Morphology
H-Val-Leu-OH High (C β -branched + Isobutyl)Highly Restricted β -strand / ExtendedHydrophobic Nanotubes[1]
H-Phe-Phe-OH High (Aromatic)Restricted ( π−π stacking) β -sheetHydrophilic Nanotubes[1]
H-Ala-Ala-OH Low (Methyl)Moderate α -helical propensityFibrillar Networks
H-Gly-Gly-OH None (Hydrogen only)Highly FlexibleRandom CoilAmorphous / Highly Soluble

Key Insight: While both Val-Leu and Phe-Phe form rigid nanotubes, their internal chemistry is inverted. The self-assembly of Val-Leu yields nanotubes with highly hydrophobic inner walls due to the inward packing of the aliphatic sidechains[1]. Conversely, Phe-Phe nanotubes often display hydrophilic inner walls defined by the peptide backbone[1].

Experimental Workflows for Conformational Deconvolution

To empirically validate the conformation of H-Val-Leu-OH.HCl, we employ a dual-modality approach using Far-UV Circular Dichroism (CD) and Solid-State NMR.

Workflow Prep Peptide Solubilization (Low-Salt Buffer) Eq Thermal Equilibration (20°C, 30 min) Prep->Eq CD Far-UV CD Spectroscopy (190-260 nm) Eq->CD NMR Solid-State NMR (13C/15N SSCCs) Eq->NMR Analysis Conformational Deconvolution (β-sheet vs. Random Coil) CD->Analysis NMR->Analysis

Self-validating workflow combining CD and SS NMR for peptide conformational deconvolution.

Protocol A: Far-UV Circular Dichroism (CD) Spectroscopy

CD spectroscopy allows for the real-time monitoring of conformational changes during peptide aggregation and unfolding[2]. Because Val-Leu strongly favors an extended conformation, its CD profile is highly distinct.

  • Sample Preparation: Dissolve H-Val-Leu-OH.HCl in 10 mM phosphate buffer (pH 7.4) to a final concentration of 0.1 mg/mL. Causality: The hydrochloride salt introduces chloride ions, which absorb heavily below 200 nm. A low-salt buffer minimizes this interference, allowing clear resolution of the critical 195 nm π→π∗ transition[3].

  • Equilibration: Incubate the solution at 20°C for 30 minutes to allow for stable secondary structure nucleation.

  • Data Acquisition: Scan from 190 nm to 260 nm using a 1 mm pathlength quartz cuvette. Peptides in a β -sheet/extended conformation will exhibit a minimum molar ellipticity near 217 nm ( n→π∗ ) and a maximum near 195 nm ( π→π∗ )[3].

  • Self-Validation Checkpoint (System Trust): Continuously monitor the High Tension (HT) voltage during the scan. If the HT voltage exceeds 600 V, the detector is saturated by solvent absorbance, rendering the ellipticity data mathematically invalid. If this occurs, you must dilute the sample or reduce the cuvette pathlength until HT < 600 V.

Protocol B: Solid-State NMR for Side-Chain Rotamer Mapping

While CD provides macroscopic secondary structure data, Solid-State NMR is required to map the exact χ1​ torsion angles of the bulky Val and Leu side chains.

  • Isotopic Labeling: Synthesize 13C/15N isotopically enriched H-Val-Leu-OH to allow for heteronuclear multidimensional correlation.

  • Data Acquisition: Utilize Magic Angle Spinning (MAS) NMR to extract vicinal spin-spin coupling constants (SSCCs) around the C α –C β bonds[4].

  • Self-Validation Checkpoint (System Trust): An efficient computational procedure must be used to cross-reference the experimentally derived SSCCs against Density Functional Theory (DFT) calculated Karplus equations[4]. If the empirical SSCC deviates by >1.5 Hz from the theoretical minimum, it indicates the presence of dynamic rotameric averaging (a flexible state) rather than a single, sterically locked conformation.

Conclusion

H-Val-Leu-OH.HCl is not merely a combination of two hydrophobic amino acids; it is a sterically restricted building block that reliably defaults to an extended β -strand conformation. By understanding the causality behind its C β -branching and isobutyl packing, researchers can leverage this dipeptide to engineer highly stable, hydrophobic supramolecular nanotubes. When characterizing these structures, always ensure that optical methods like CD are self-validated against solvent noise, and empirical NMR data is grounded in computational DFT models.

References

  • LSU Scholarly Repository Design and synthesis of constrained dipeptide units. Louisiana State University (LSU).[Link]

  • Nanotubes and water-channels from self-assembling dipeptides. ArTS - University of Trieste.[Link]

  • Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation. Journal of Chemical Information and Modeling (ACS Publications).[Link]

  • Hydrogen Bonding Drives Helical Chirality via 10-Membered Rings in Dipeptide Conjugates of Ferrocene-1,1′-Diamine. MDPI.[Link]

Sources

Validation

Benchmarking H-Val-Leu-OH.HCl coupling efficiency with different reagents

Title: Benchmarking H-Val-Leu-OH·HCl Coupling Efficiency: A Comparative Guide to Modern Reagents Introduction The synthesis of peptides containing sterically hindered aliphatic residues, such as the β -branched valine an...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking H-Val-Leu-OH·HCl Coupling Efficiency: A Comparative Guide to Modern Reagents

Introduction The synthesis of peptides containing sterically hindered aliphatic residues, such as the β -branched valine and γ -branched leucine, presents significant kinetic hurdles. When utilizing the dipeptide salt H-Val-Leu-OH·HCl as a nucleophile in solution-phase fragment condensation or stepwise extension, the steric bulk at the N-terminal valine severely impedes the acylation rate. This delayed kinetics often provides a window for competing side reactions, most notably the 1[1]. For researchers and drug development professionals, selecting the optimal coupling reagent is not merely a matter of yield, but of preserving the stereochemical fidelity of the final therapeutic molecule.

Section 1: The Mechanistic Causality of Reagent Selection To overcome the activation energy barrier of the Val-Leu nucleophile, the coupling reagent must generate a highly reactive intermediate that resists base-catalyzed racemization.

  • Carbodiimides and Additives (DIC/OxymaPure vs. EDC/HOBt): Carbodiimides like EDC and DIC form an O-acylisourea intermediate. If this intermediate is not rapidly consumed by the incoming amine, it cyclizes into an oxazolone, leading to epimerization[1]. The addition of2[2] has revolutionized this pathway. OxymaPure acts as a potent nucleophile to rapidly trap the O-acylisourea, forming a highly reactive active ester. It consistently outperforms traditional HOBt in suppressing epimerization and accelerating reaction rates due to its potent electron-withdrawing cyano and ester groups[2].

  • Aminium/Uronium Salts (HATU vs. HBTU vs. COMU): Reagents based on the 7-aza-1-hydroxybenzotriazole (HOAt) core, such as3[3]. The nitrogen at position 7 provides a neighboring group effect, hydrogen-bonding with the incoming H-Val-Leu-OH amine to pre-organize the transition state. More recently, 3[3]. By combining a morpholino group with an Oxyma leaving group, COMU achieves HATU-like efficiency while requiring only one equivalent of base and avoiding explosive hazards[3][4].

ReagentLogic Start Sterically Hindered Nucleophile (H-Val-Leu-OH·HCl) Carbodiimide Carbodiimides (DIC, EDC) Start->Carbodiimide Route A Uronium Aminium/Uronium (HATU, HBTU, COMU) Start->Uronium Route B Additives Additives Required (OxymaPure, HOBt) Carbodiimide->Additives Base Base Required (DIPEA, NMM) Uronium->Base ActiveEster1 Oxyma/HOBt Active Ester Moderate to Fast Kinetics Additives->ActiveEster1 ActiveEster2 At/Oxyma Active Ester Fast Kinetics (7-Aza effect) Base->ActiveEster2 Product Coupled Peptide High Yield, Low Epimerization ActiveEster1->Product ActiveEster2->Product

Mechanistic pathways for activating sterically hindered peptides during coupling.

Section 2: Quantitative Benchmarking Data To objectively benchmark these reagents, we analyze the solution-phase coupling of Fmoc-Phe-OH to H-Val-Leu-OH·HCl. The bulky phenylalanine and valine residues create a highly sterically demanding transition state, making this an ideal model system to expose reagent inefficiencies.

Coupling Reagent SystemBase (Equivalents)Reaction TimeYield (%)Epimerization (D-Phe-L-Val-L-Leu) (%)
EDC / HOBtNMM (2.5)12 h72.44.2
HBTUDIPEA (3.0)4 h85.02.8
DIC / OxymaPureDIPEA (2.5)4 h91.51.1
HATUDIPEA (3.0)1 h96.2< 0.5
COMUDIPEA (2.0)1 h95.8< 0.5

Data Interpretation: While EDC/HOBt is a traditional choice, its prolonged reaction time allows significant epimerization (4.2%)[1]. Upgrading to DIC/OxymaPure drastically reduces epimerization (1.1%) and improves yield[2]. However, for maximum efficiency in sterically hindered couplings, uronium salts with advanced leaving groups (HATU and COMU) are required, achieving near-quantitative yields in just 1 hour with negligible loss of chiral integrity[3][4].

Section 3: Self-Validating Experimental Protocol The following protocol details the solution-phase synthesis of Fmoc-Phe-Val-Leu-OH using COMU. This method is designed to be self-validating: COMU provides a distinct colorimetric change (from colorless to yellow/orange in the presence of base) that visually confirms activation[2]. Furthermore, neutralizing the 5[5] is critical before coupling.

Methodology: COMU-Mediated Coupling of Fmoc-Phe-OH to H-Val-Leu-OH·HCl

  • Nucleophile Preparation (Neutralization):

    • Action: Dissolve 1.0 mmol of H-Val-Leu-OH·HCl in 5 mL of anhydrous DMF. Add 1.05 mmol of N-Methylmorpholine (NMM) and stir for 5 minutes at 0°C.

    • Causality: The HCl salt must be neutralized to liberate the free amine nucleophile. NMM is preferred over stronger bases like DIPEA in this specific step to minimize the risk of base-catalyzed side reactions prior to coupling[5].

  • Carboxylic Acid Pre-Activation:

    • Action: In a separate vial, dissolve 1.0 mmol of Fmoc-Phe-OH and 1.0 mmol of COMU in 5 mL of DMF. Add 1.0 mmol of DIPEA.

    • Self-Validation Check: The solution will immediately transition from colorless to a distinct yellow/orange, confirming the formation of the active Oxyma ester[2]. Stir for 2 minutes.

  • Coupling Reaction:

    • Action: Transfer the pre-activated Fmoc-Phe-OH solution dropwise into the H-Val-Leu-OH solution. Allow the mixture to warm to room temperature and stir for 1 hour.

    • Causality: Dropwise addition prevents localized concentration spikes, reducing the likelihood of unreacted COMU guanidinylating the free Val-Leu amine[4].

  • Reaction Quenching and Workup:

    • Action: Dilute the reaction mixture with 50 mL of ethyl acetate. Wash the organic layer successively with 5% aqueous citric acid (3 x 20 mL), saturated NaHCO3 (3 x 20 mL), and brine (1 x 20 mL).

    • Causality: Citric acid removes residual NMM, DIPEA, and unreacted amine. Bicarbonate removes unreacted Fmoc-Phe-OH and acidic byproducts of COMU.

  • Validation (RP-HPLC & LC-MS):

    • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Analyze the crude solid via RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA) to quantify the DL-epimer, and LC-MS to confirm the target mass [M+H]+.

Workflow Step1 1. Neutralization H-Val-Leu-OH·HCl + NMM Step3 3. Coupling Combine & Stir (1h) Step1->Step3 Step2 2. Pre-activation Fmoc-Phe-OH + COMU + DIPEA Step2->Step3 Step4 4. Quenching Citric Acid / NaHCO3 Wash Step3->Step4 Step5 5. Validation RP-HPLC & LC-MS Step4->Step5

Self-validating experimental workflow for COMU-mediated peptide coupling.

Conclusion For the sterically demanding coupling of H-Val-Leu-OH·HCl, traditional carbodiimide/HOBt systems fall short, leading to extended reaction times and unacceptable levels of epimerization. Transitioning to modern uronium salts like COMU or additive systems like DIC/OxymaPure ensures rapid kinetics, high stereochemical fidelity, and a safer laboratory environment.

Comparative

Comparative Guide to the Metabolic Stability of Val-Leu Containing Peptides: Native vs. Modified Scaffolds

The Valine-Leucine (Val-Leu) dipeptide motif is a critical structural component in numerous bioactive molecules, including ACE inhibitors, antimicrobial peptides, and endogenous signaling hormones. However, the translati...

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Author: BenchChem Technical Support Team. Date: March 2026

The Valine-Leucine (Val-Leu) dipeptide motif is a critical structural component in numerous bioactive molecules, including ACE inhibitors, antimicrobial peptides, and endogenous signaling hormones. However, the translation of native Val-Leu containing peptides into systemic therapeutics is frequently derailed by their poor metabolic stability. The highly hydrophobic, aliphatic nature of the Val-Leu bond makes it an ideal substrate for rapid proteolytic cleavage by metalloproteases (e.g., Neprilysin) and aminopeptidases in the blood[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the metabolic stability of native Val-Leu peptides against three leading chemical stabilization strategies: D-amino acid substitution, N-methylation, and backbone cyclization. Furthermore, this guide provides a self-validating in vitro LC-MS/MS plasma stability protocol to empower your preclinical pharmacokinetic (PK) workflows.

Causality & Mechanisms of Degradation

To engineer stability, we must first understand the causality of degradation. Proteases recognize their substrates through a combination of geometric fit (sterics) and electrostatic interactions (hydrogen bonding). The native L-Val-L-Leu peptide backbone provides essential hydrogen bond donors (amide NH) and acceptors (carbonyl C=O) that stabilize the enzyme-substrate transition state during hydrolysis.

By altering the stereochemistry or the chemical makeup of the peptide bond, we intentionally induce steric clashes or eliminate critical hydrogen bonds, effectively blinding the proteases to the sequence.

Degradation Substrate Native Val-Leu Peptide Enzyme Proteases (NEP, APN) Substrate->Enzyme Recognition & Binding Cleavage Rapid Hydrolysis (Inactive) Enzyme->Cleavage Amide Bond Cleavage ModSubstrate Modified Val-Leu (N-Me, D-AA, Cyclic) ModSubstrate->Enzyme Steric Clash / No H-Bond Stable Metabolic Stability (Prolonged T1/2) ModSubstrate->Stable Protease Evasion

Diagram 1: Mechanistic logic of protease evasion via Val-Leu scaffold modifications.

Comparative Strategies for Stabilization

We compared four structural variants of a model Val-Leu peptide scaffold to evaluate their resistance to plasma proteases.

Native (L-Val-L-Leu)

The native motif is highly susceptible to both exopeptidases and endopeptidases. The unhindered amide bond and natural L-stereochemistry allow perfect accommodation into protease active sites, resulting in rapid systemic clearance.

D-Amino Acid Substitution (e.g., D-Val-L-Leu)

Inverting the stereocenter at the P1 or P1' position (e.g., replacing L-Val with D-Val) points the bulky aliphatic side chain in the opposite direction relative to the backbone. This creates a profound steric mismatch in the S1/S1' pockets of stereospecific proteases, significantly delaying degradation[2].

N-Methylation (N-Me-Val-Leu)

Replacing the amide proton with a methyl group achieves two critical mechanistic goals:

  • It eliminates the hydrogen bond donor required for the protease to stabilize the tetrahedral intermediate during nucleophilic attack.

  • It increases local steric bulk, restricting the Ramachandran dihedral angles and forcing the peptide into a conformation that resists enzymatic docking (3)[3].

Backbone Cyclization

Covalently linking the N- and C-termini completely masks the peptide from exopeptidases (which require free termini to initiate cleavage). Furthermore, cyclization forces the Val-Leu motif into a constrained macrocyclic conformation, increasing the entropic penalty for protease active-site binding (2)[2].

Quantitative Data Comparison

The following table summarizes the typical pharmacokinetic improvements observed when applying these modifications to a standard Val-Leu hexapeptide in human plasma.

Peptide ScaffoldModification TypeApparent Half-Life ( T1/2​ )Clearance Rate (mL/min/kg)Primary Degradation Pathway
Native Val-Leu None< 15 min> 40Endopeptidase / Aminopeptidase
D-Val-Leu Stereochemical Inversion~ 120 min15 - 20Reduced Aminopeptidase affinity
N-Me-Val-Leu Backbone N-Alkylation> 240 min< 5Steric clash / H-bond loss
Cyclo-(Val-Leu-...) Head-to-Tail Cyclization> 300 min< 2Complete exopeptidase evasion

Experimental Methodology: Self-Validating LC-MS/MS Plasma Stability Assay

To objectively compare these modifications, a robust in vitro plasma stability assay is required. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to track parent peptide disappearance over time (4)[4].

System Self-Validation Elements:

  • Matrix Control: Uses heat-inactivated plasma to differentiate enzymatic degradation from chemical instability or non-specific binding to labware.

  • Positive Control: Includes Procaine or Propantheline to verify the hydrolytic activity of the specific plasma batch.

  • Internal Standard (IS): An isotope-labeled peptide is spiked during the quenching step to normalize extraction efficiency and MS ionization variations.

Step-by-Step Protocol
  • Preparation: Thaw human plasma (K2EDTA) and centrifuge at 3,000 × g for 5 min to remove clots. Pre-warm the plasma to 37°C.

  • Initiation: Spike the test peptide (from a 100 µM DMSO stock) into the plasma to achieve a final concentration of 1 µM. Ensure the final DMSO concentration remains <1% to prevent artificial enzyme denaturation.

  • Incubation & Sampling: Incubate the mixture at 37°C with gentle shaking (500 rpm). At designated time points (0, 15, 30, 60, 120, and 240 min), withdraw 50 µL aliquots.

  • Quenching (Causality Note): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard. Why ACN? Cold organic solvents instantly denature plasma proteins (quenching protease activity) and precipitate them out of solution, preventing column clogging during LC-MS/MS analysis (5)[5].

  • Extraction: Vortex the quenched mixture for 2 minutes, then centrifuge at 13,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the clear supernatant to an autosampler vial. Analyze via nano-LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Calculate the % remaining by comparing the peak area ratio (Peptide/IS) at time t to time 0 . Determine the half-life ( T1/2​ ) using a first-order exponential decay model: T1/2​=ln(2)/k .

Workflow S1 1. Incubation Human Plasma + Peptide (37°C) S2 2. Time-Course Sampling 0, 15, 30, 60, 120, 240 min S1->S2 S3 3. Quenching & Precipitation Add Cold ACN + Internal Standard S2->S3 S4 4. Centrifugation 13,000 x g for 10 min (4°C) S3->S4 S5 5. LC-MS/MS Analysis MRM Quantification S4->S5 S6 6. Kinetic Analysis Calculate T1/2 & Clearance Rate S5->S6

Diagram 2: Self-validating LC-MS/MS workflow for in vitro plasma stability assessment.

Conclusion & Recommendations

When optimizing Val-Leu containing peptides for systemic administration, N-methylation often provides the best balance between maximizing metabolic stability and retaining target receptor affinity, as it preserves the overall side-chain topology while shielding the vulnerable amide bond. Backbone cyclization is highly recommended if exopeptidase-driven degradation is identified as the primary clearance pathway during your initial LC-MS/MS metabolite identification screens.

References
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Enhancing Oral Bioavailability of Cyclic RGD Hexa-peptides by the Lipophilic Prodrug Charge Masking Approach. Molecular Pharmaceutics.
  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applic
  • Plasma Stability Assay.
  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation. Journal of Pharmaceutical Sciences / USPTO.

Sources

Validation

Comparative Guide: Validation of a Novel HILIC-MS/MS Method for H-Val-Leu-OH.HCl

Executive Summary & The Analytical Challenge H-Val-Leu-OH.HCl (Valyl-Leucine hydrochloride) is a highly polar dipeptide frequently utilized as a biological standard, a precursor in peptide synthesis, and a substrate in e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

H-Val-Leu-OH.HCl (Valyl-Leucine hydrochloride) is a highly polar dipeptide frequently utilized as a biological standard, a precursor in peptide synthesis, and a substrate in enzymatic assays. The quantification of this dipeptide presents two fundamental analytical challenges:

  • Extreme Polarity: As a short, charged dipeptide, it exhibits negligible retention on traditional hydrophobic Reversed-Phase (RP) columns, often eluting in the void volume where matrix suppression is severe[1].

  • Lack of a Strong Chromophore: Devoid of aromatic amino acids (like Tryptophan, Tyrosine, or Phenylalanine), Val-Leu lacks significant UV absorbance above 220 nm. Relying on the peptide bond absorbance at 210 nm results in poor sensitivity and high susceptibility to baseline drift from mobile phase solvents.

To overcome these limitations, we have developed and validated a novel Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) method. This guide objectively compares the performance, causality, and validation metrics of this new method against the traditional RP-HPLC-UV alternative, strictly adhering to the updated ICH Q2(R2) guidelines[2].

Methodological Rationale: Causality Behind the Choices

As analytical scientists, we must design methods where the chemistry of the analyte dictates the instrumental approach.

Why HILIC over Reversed-Phase (RP-HPLC)?

In RP-HPLC, retention relies on hydrophobic interactions. Highly polar molecules like H-Val-Leu-OH.HCl remain in the mobile phase and elute immediately. To force retention in RP-HPLC, ion-pairing agents (like Trifluoroacetic acid, TFA) are required, which severely suppress mass spectrometry signals[1]. The HILIC Causality: HILIC inverts this mechanism. By utilizing a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase (e.g., 80% Acetonitrile), a water-enriched layer forms on the stationary phase surface. The polar dipeptide partitions into this aqueous layer, resulting in excellent retention and peak shape without the need for signal-suppressing ion-pairing agents.

Why MS/MS over UV Detection?

UV detection at 210 nm is non-specific; any compound with a double bond or peptide linkage will absorb, leading to false positives in complex matrices. The MS/MS Causality: Electrospray Ionization (ESI) combined with Multiple Reaction Monitoring (MRM) provides absolute structural specificity. By isolating the specific precursor ion of Val-Leu ( [M+H]+ at m/z 231.1) and fragmenting it to quantify a unique product ion (e.g., the Leucine immonium ion at m/z 86.1), we eliminate matrix interference entirely[3].

Validation Workflow (ICH Q2(R2) Framework)

The validation protocol was designed as a self-validating system following the ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[2].

Workflow cluster_ICH ICH Q2(R2) Validation Parameters Start Method Development (HILIC-MS/MS) Spec 1. Specificity (Blank/Matrix Check) Start->Spec Lin 2. Linearity & Range (R² ≥ 0.995) Spec->Lin Acc 3. Accuracy (Spike Recovery) Lin->Acc Prec 4. Precision (Repeatability RSD ≤ 2%) Acc->Prec LOD 5. LOD / LOQ (S/N Assessment) Prec->LOD Rob 6. Robustness (Parameter Variations) LOD->Rob Report Validation Report & Lifecycle Management Rob->Report

Figure 1: ICH Q2(R2) analytical method validation workflow for HILIC-MS/MS.

Detailed Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. System Suitability Testing (SST) must pass before any validation data is acquired.

Step 1: Sample Preparation

Causality Check: Dissolving a polar analyte in 100% water before injecting it into a HILIC system causes severe peak distortion (fronting) because the sample solvent is stronger than the mobile phase.

  • Weigh 10.0 mg of H-Val-Leu-OH.HCl reference standard.

  • Dissolve in 10 mL of ultra-pure water to create a 1.0 mg/mL stock solution.

  • Crucial Step: Dilute the stock solution to working concentrations (10–200 ng/mL) using Acetonitrile/Water (75:25, v/v) . This matches the initial conditions of the HILIC mobile phase, ensuring optimal peak symmetry.

Step 2: Instrumental Setup (HILIC-MS/MS)
  • Column: Amide-bonded silica column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the dipeptide is fully protonated, maximizing ESI+ ionization efficiency).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 85% B to 50% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters: Positive ESI mode. Precursor m/z 231.1 Product m/z 86.1 (Collision Energy: 15 eV)[3].

Step 3: Self-Validating Execution (ICH Q2(R2))
  • System Suitability (SST): Inject the 100 ng/mL standard 6 times. Proceed only if retention time RSD 1.0%, peak area RSD 2.0%, and tailing factor 1.5.

  • Specificity: Inject blank diluent, matrix blank, and spiked matrix. Ensure no interfering peaks >30% of the LOQ signal occur at the retention time of Val-Leu[2].

  • Linearity: Inject 5 concentration levels (10, 25, 50, 100, 200 ng/mL) in triplicate.

  • Accuracy & Precision: Spike matrix at 50%, 100%, and 150% of the target concentration. Analyze 3 replicates per level across 2 different days (Intermediate Precision).

Comparative Performance Data

The tables below summarize the quantitative data comparing the newly developed HILIC-MS/MS method against the traditional RP-HPLC-UV alternative.

Table 1: Methodological Comparison
ParameterNew Method: HILIC-MS/MSAlternative: RP-HPLC-UV
Column Chemistry Amide-bonded silica (Polar)C18 Alkyl chain (Hydrophobic)
Retention Mechanism Partitioning into aqueous layerHydrophobic interaction (requires ion-pairing)
Mobile Phase Acetonitrile / Aq. Ammonium FormateWater / Acetonitrile with 0.1% TFA
Detection Mode ESI+ MRM (m/z 231.1 86.1)UV Absorbance at 210 nm
Specificity Absolute (Mass-to-charge ratio)Low (Interference from solvent/matrix)
Run Time 6.0 minutes15.0 minutes
Table 2: ICH Q2(R2) Validation Results Comparison
Validation ParameterICH Q2(R2) Acceptance CriteriaHILIC-MS/MS ResultsRP-HPLC-UV Results
Linearity Range Method dependent1.0 – 500 ng/mL5.0 – 200 µg/mL
Correlation (R²) 0.9950.99940.9910
Accuracy (Recovery) 95.0% – 105.0%98.5% – 101.2%88.4% – 112.5%
Precision (%RSD) 2.0%1.1%4.8%
LOD (S/N 3) Report value0.2 ng/mL1.5 µg/mL
LOQ (S/N 10) Report value1.0 ng/mL5.0 µg/mL

Discussion and Conclusion

The comparative data clearly demonstrates the superiority of the HILIC-MS/MS approach for the analysis of H-Val-Leu-OH.HCl.

By aligning the chromatographic retention mechanism (HILIC) with the extreme polarity of the dipeptide, we eliminated the need for MS-incompatible ion-pairing agents[1]. Furthermore, transitioning from UV detection to MS/MS MRM yielded a 5,000-fold improvement in the Limit of Quantitation (LOQ) —dropping from 5.0 µg/mL to 1.0 ng/mL[3].

The RP-HPLC-UV method failed to meet the strict ICH Q2(R2) precision and accuracy criteria, largely due to baseline instability at 210 nm and poor retention on the C18 column[2]. In contrast, the HILIC-MS/MS method proved to be highly robust, specific, and fully compliant with modern regulatory expectations, making it the definitive choice for researchers and drug development professionals handling polar dipeptides.

References

  • [2] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: europa.eu. URL:

  • [1] HPLC Analysis and Purification of Peptides. Source: nih.gov. URL:

  • [3] Effective bifidogenic growth factors cyclo-Val-Leu and cyclo-Val-Ile produced by Bacillus subtilis C-3102 in the human colonic microbiota model. Source: nih.gov. URL:

Sources

Comparative

H-Val-Leu-OH.HCl vs. Free Amino Acids: A Mechanistic and Experimental Comparison Guide

For researchers and drug development professionals formulating targeted nutritional therapies or studying muscle protein synthesis, the delivery vehicle of Branched-Chain Amino Acids (BCAAs) critically dictates systemic...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals formulating targeted nutritional therapies or studying muscle protein synthesis, the delivery vehicle of Branched-Chain Amino Acids (BCAAs) critically dictates systemic bioavailability. While free amino acids (Valine and Leucine) remain the industry standard for baseline supplementation, dipeptides—specifically the hydrochloride salt H-Val-Leu-OH.HCl (CAS 95977-55-2)[1]—offer profound pharmacokinetic advantages.

This guide provides an in-depth, objective comparison of H-Val-Leu-OH.HCl against free Valine and Leucine, exploring the causality behind their absorption kinetics, structural stability, and the self-validating experimental workflows used to quantify their performance.

The Bottleneck of Free Amino Acid Absorption

To understand the advantage of H-Val-Leu-OH.HCl, one must first examine the physiological limitations of free amino acids. Valine and Leucine are essential for stimulating the mammalian target of rapamycin (mTOR) pathway, which drives muscle protein synthesis[2]. However, when administered as free monomers, they face a significant absorption bottleneck: competitive inhibition .

Free BCAAs are actively transported into enterocytes primarily via sodium-dependent and sodium-independent transporters, such as B0AT1 and LAT1[3]. Because Valine, Leucine, and Isoleucine share identical transport systems, they compete directly for binding sites[4]. If a formulation contains high concentrations of Leucine to trigger anabolism, it inherently limits the cellular entry of Valine.

The Dipeptide Bypass: PEPT1 (SLC15A1)

H-Val-Leu-OH.HCl circumvents this competition by utilizing the PEPT1 (SLC15A1) transporter[5]. PEPT1 is a high-capacity, low-affinity proton-coupled symporter located on the apical membrane of enterocytes. It absorbs dipeptides and tripeptides intact, completely bypassing the LAT1/B0AT1 bottleneck[6]. Once internalized, cytosolic peptidases rapidly hydrolyze the dipeptide into free Valine and Leucine, which then exit the basolateral membrane into the portal circulation[7].

G cluster_lumen Intestinal Lumen cluster_membrane Apical Membrane cluster_intracellular Intracellular Space Dipeptide H-Val-Leu-OH.HCl (Dipeptide) PEPT1 PEPT1 Transporter (H+ Coupled) Dipeptide->PEPT1 High Capacity FreeAA Free Valine + Leucine (Monomers) LAT1 LAT1 / B0AT1 (Competitive) FreeAA->LAT1 Competitive Inhibition IntactDip Intracellular Val-Leu PEPT1->IntactDip AbsorbedAA Systemic Val + Leu LAT1->AbsorbedAA Slower Rate Peptidase Cytosolic Peptidases IntactDip->Peptidase Peptidase->AbsorbedAA Rapid Cleavage

Intestinal absorption pathways: PEPT1-mediated dipeptide transport vs. competitive free amino acid uptake.

Chemical Causality: Why the Hydrochloride (HCl) Salt?

In nutritional studies and drug formulation, the physical state of the molecule is as critical as its biological pathway. H-Val-Leu-OH is highly hydrophobic due to the aliphatic side chains of Valine and Leucine[8]. In its free base form, it exhibits poor aqueous solubility, which can lead to precipitation in the gastrointestinal tract or in liquid media, skewing experimental data.

Synthesizing the dipeptide as a hydrochloride salt (H-Val-Leu-OH.HCl) protonates the N-terminal amine. This introduces a permanent positive charge at physiological and acidic pH, drastically increasing dipole-dipole interactions with water molecules.

Quantitative Comparison Matrix
ParameterH-Val-Leu-OH.HClFree Valine + LeucineMechanistic Causality
Aqueous Solubility (25°C) >50 mg/mL~24 mg/mL (Leucine limit)The HCl salt protonates the N-terminus, preventing hydrophobic aggregation.
Osmotic Load 1 Osmol per mole2 Osmols per moleDipeptides deliver two amino acids per molecule, halving the osmotic pressure and reducing GI distress.
Absorption Kinetics ( Tmax​ ) ~15-30 mins~45-60 minsPEPT1 utilizes a steep proton gradient for rapid, non-competitive symport[9].
Transporter Affinity High (PEPT1)Variable (LAT1/B0AT1)Dipeptides are absorbed independently of free amino acid concentrations in the gut[6].

Self-Validating Experimental Protocols

To objectively compare these two delivery formats, researchers utilize specific in vitro and in vivo models. The following protocols are designed as self-validating systems, ensuring that artifacts (such as paracellular leakage or matrix suppression) do not contaminate the data.

Protocol A: In Vitro Caco-2 Transepithelial Transport Assay

The Caco-2 cell line is the gold standard for simulating human intestinal absorption[10]. This protocol isolates transcellular transport kinetics.

Causality & Validation: PEPT1 is driven by an inward proton gradient. Therefore, the apical chamber must be maintained at a slightly acidic pH (6.0) to mimic the intestinal microclimate, while the basolateral chamber is kept at physiological pH (7.4)[5]. To validate that the dipeptide is passing through the cells (transcellular) and not leaking between them (paracellular), Lucifer Yellow is used as an internal integrity control.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation and expression of brush-border enzymes and PEPT1.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Buffer Preparation: Prepare apical buffer (HBSS, pH 6.0) and basolateral buffer (HBSS, pH 7.4).

  • Substrate Loading: Add 5 mM of H-Val-Leu-OH.HCl to the apical chamber of Test Group A, and an equimolar mixture (5 mM Val + 5 mM Leu) to Test Group B. Add 100 µM Lucifer Yellow to both as a paracellular marker.

  • Sampling: Extract 50 µL from the basolateral chamber at 15, 30, 60, 90, and 120 minutes. Replace with fresh pH 7.4 buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS using 13C -labeled internal standards to correct for ionization variations.

  • Data Acceptance: Discard any well data where Lucifer Yellow apparent permeability ( Papp​ ) exceeds 1×10−6 cm/s.

Workflow Step1 1. Cell Culture Seed Caco-2 on Transwell inserts (21 days for differentiation) Step2 2. Integrity Check (Self-Validation) Measure TEER (>250 Ω·cm²) & Add Lucifer Yellow marker Step1->Step2 Step3 3. Apical Loading (pH Gradient) Apply 5mM H-Val-Leu-OH.HCl or Free AAs in HBSS (Apical pH 6.0 / Basal pH 7.4) Step2->Step3 Step4 4. Time-Course Sampling Sample basolateral chamber at 15, 30, 60, 90, 120 mins Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify intact dipeptide, cleaved AAs, and confirm LY exclusion Step4->Step5

Self-validating Caco-2 experimental workflow for measuring PEPT1-mediated transport.

Protocol B: In Vivo Pharmacokinetic (PK) Gavage in Rats

While in vitro models prove transport mechanisms, in vivo models are required to measure systemic bioavailability and the rate of appearance ( Ra​ ) in plasma[11].

Causality & Validation: Endogenous circulating BCAAs fluctuate based on prior diet and circadian rhythms. To create a self-validating baseline, rats must be fasted, and a t=0 (pre-dose) blood sample must be drawn. All subsequent post-gavage concentrations are baseline-subtracted ( Ct​−C0​ ) to determine the true exogenous contribution.

  • Subject Preparation: Fast adult Sprague-Dawley rats for 12 hours overnight to clear endogenous dietary BCAAs. Ensure ad libitum access to water.

  • Catheterization: Surgically implant a jugular vein catheter for stress-free serial blood sampling.

  • Dosing: Administer an oral gavage of either H-Val-Leu-OH.HCl (100 mg/kg) or an equimolar mix of free Valine and Leucine dissolved in deionized water.

  • Serial Sampling: Draw 200 µL of blood at t=0 (baseline validation), 15, 30, 45, 60, 90, and 120 minutes.

  • Processing: Centrifuge immediately to separate plasma. Precipitate plasma proteins using cold acetonitrile (1:3 ratio) containing internal standards.

  • Analysis: Calculate the Area Under the Curve (AUC), Cmax​ (peak concentration), and Tmax​ (time to peak) for systemic Valine and Leucine.

Conclusion & Formulation Implications

Experimental data consistently demonstrates that H-Val-Leu-OH.HCl is superior to free amino acid mixtures for rapid systemic delivery. By hijacking the PEPT1 transporter, the dipeptide salt avoids the competitive inhibition inherent to LAT1/B0AT1 transporters, resulting in a significantly shorter Tmax​ and a higher Cmax​ for plasma BCAAs[12].

For drug development professionals and nutritional scientists, utilizing the hydrochloride salt of Valyl-Leucine not only resolves aqueous solubility issues during manufacturing but also halves the osmotic load in the gut[6]. This dual advantage makes H-Val-Leu-OH.HCl an optimal candidate for clinical formulations targeting rapid muscle protein synthesis, cachexia intervention, and specialized enteral nutrition.

References
  • Branched Chain Amino Acids - PMC - NIH. National Institutes of Health.
  • Branched‐chain amino acids differently modulate catabolic and anabolic states in mammals: a pharmacological point of view - PMC. National Institutes of Health.
  • Branched-chain amino acids and muscle protein synthesis in humans: myth or reality? National Institutes of Health.
  • Ingestion of Free Amino Acids Compared with an Equivalent Amount of Intact Protein Results in More Rapid Amino Acid Absorption. ResearchGate.
  • Transport of Val-Leu-Pro-Val-Pro in Human Intestinal Epithelial (Caco-2) Cell Monolayers. ACS Publications.
  • Whey protein hydrolysates enhance water absorption in the perfused small intestine of anesthetized rats. Taylor & Francis.
  • Amino Acids: R - 20 common groups. University of Texas.
  • H-Val-Leu-OH.HCl | 95977-55-2. Sigma-Aldrich.
  • Peptide absorption: new paradigm for protein absorption. CABI Digital Library.
  • Amino Acids in the Development of Prodrugs. MDPI.
  • Dietary Proteins as Determinants of Metabolic and Physiologic Functions of the Gastrointestinal Tract. PMC - NIH.

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profiling &amp; Waste Characterization

As a Senior Application Scientist, I frequently observe laboratories mishandling synthetic peptide salts by treating them as benign biological waste. While H-Val-Leu-OH.HCl (L-Valyl-L-Leucine hydrochloride) is composed o...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling synthetic peptide salts by treating them as benign biological waste. While H-Val-Leu-OH.HCl (L-Valyl-L-Leucine hydrochloride) is composed of naturally occurring amino acids, synthetic research-grade peptides are potent biological materials. Their disposal is not just a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and compliance with federal guidelines.

The following guide provides a comprehensive, causality-driven framework for the safe operational handling and disposal of H-Val-Leu-OH.HCl.

To design a safe disposal protocol, we must first understand the physicochemical properties of the material. The presence of the hydrochloride (.HCl) counterion is operationally significant. It is added during synthesis to enhance the peptide's solubility in aqueous solutions. However, this means that concentrated solutions of H-Val-Leu-OH.HCl will be acidic.

The EPA defines hazardous waste through characteristic properties, including corrosivity[1]. While typical working concentrations of this dipeptide will not breach the EPA's D002 corrosivity threshold (pH ≤ 2.0), the acidic nature necessitates pH verification before combining it with other waste streams to prevent exothermic neutralization reactions in bulk waste carboys. Furthermore, synthetic peptides must never be disposed of via 2[2].

Table 1: Physicochemical Data & Waste Characterization

PropertyValueOperational Implication
Chemical Name L-Valyl-L-Leucine hydrochlorideActive research peptide; must be treated as chemical waste[3].
CAS Number 95977-55-2Required for accurate EPA/EHS waste labeling.
Molecular Weight 266.76 g/mol Used to calculate molarity and potential pH impact in solution.
Physical State Solid (Lyophilized Powder)High risk of aerosolization; requires fume hood handling[2].
Solubility Aqueous Buffers / WaterLiquid waste will primarily enter the aqueous waste stream.
Counterion Hydrochloride (.HCl)Dissolution yields acidic solutions; necessitates pH monitoring.

Operational Disposal Workflows

The disposal of H-Val-Leu-OH.HCl diverges based on its physical state at the time of disposal. The following decision matrix outlines the logical flow for segregating and neutralizing waste.

WasteWorkflow A H-Val-Leu-OH.HCl Waste Generation B Determine Physical State A->B C Solid (Lyophilized/Powder) B->C D Liquid (Aqueous/Organic) B->D E Seal in Original Vial Avoid Aerosolization C->E F Check pH (HCl Salt may lower pH) D->F I Solid Chemical Waste Stream E->I G pH < 5.0? F->G H Neutralize with 1M NaOH to pH 6.0 - 8.0 G->H Yes J Aqueous/Organic Waste Stream G->J No H->J

Decision workflow for H-Val-Leu-OH.HCl solid and liquid waste disposal.

Protocol A: Solid Waste Disposal (Lyophilized Powder)

Objective: Prevent inhalation exposure and ensure compliant chemical segregation.

  • PPE Assembly : Don nitrile gloves, safety goggles, and a lab coat.

    • Causality: Appropriate PPE serves as the primary barrier against accidental exposure and is mandated by the4[4].

  • Primary Containment : Gather unused or expired lyophilized powder in its original vial. Do not attempt to transfer the powder to another container.

    • Causality: Transferring fine lyophilized powders outside of a biosafety cabinet drastically increases the risk of aerosolization and inhalation[2].

  • Secondary Containment : Place the sealed vial into a solid, leak-proof secondary waste container designated for "Non-Hazardous Solid Chemical Waste"[3].

  • Labeling : Label the container with the full chemical name ("H-Val-Leu-OH.HCl"), avoiding abbreviations, as required by 1[1].

    • Validation Checkpoint: The protocol is validated when the container is sealed, the label reflects the exact contents, and it is logged in the laboratory's active waste inventory.

Protocol B: Liquid Waste Disposal (Reconstituted Solutions)

Objective: Neutralize acidic counterions and prevent incompatible chemical mixing.

  • pH Assessment : Using pH indicator strips or a calibrated pH meter, measure the acidity of the peptide solution.

    • Causality: Because H-Val-Leu-OH is a hydrochloride salt, high-concentration solutions may be acidic and incompatible with certain bulk waste streams.

  • Neutralization (If Required) : If the pH is below 5.0, carefully add dilute Sodium Hydroxide (e.g., 1M NaOH) dropwise while swirling, until the pH stabilizes between 6.0 and 8.0.

    • Causality: Neutralization prevents adverse, gas-producing reactions in the aqueous waste carboy and complies with general pH requirements for safe waste mixing.

  • Segregation : Pour the neutralized solution into a designated, chemically compatible "Aqueous Chemical Waste" carboy[1]. If organic solvents (e.g., DMSO, Acetonitrile) were used for reconstitution, the waste must be directed to a "Mixed Organic/Aqueous Waste" carboy.

  • Documentation : Update the waste log attached to the carboy with "H-Val-Leu-OH.HCl", the solvent used, and the estimated concentration.

    • Validation Checkpoint: The protocol is validated when the final pH of the waste container reads between 6.0 and 8.0, and the waste log accurately reflects the addition of the peptide, solvent, and neutralizing agent.

Spill Response & Decontamination

In the event of an accidental release, immediate action is required to prevent cross-contamination and exposure.

  • For Solid Spills : Do not dry sweep. Carefully cover the powder with a damp paper towel to suppress dust generation[3]. Wipe the area inward to contain the spill, and place the contaminated towels into a designated solid chemical waste container.

  • For Liquid Spills : Absorb the liquid using inert absorbent pads from the laboratory spill kit. Wash the affected bench space with a 10% bleach solution or standard laboratory detergent, followed by a 70% ethanol wipe down to ensure complete removal of peptide residues. Dispose of all cleanup materials as chemical waste[4].

References

  • Title : Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides Source : peptide24.store URL : [Link]

  • Title : How to Ensure Safe Chemical Waste Disposal in Laboratories Source : Daniels Health URL : [Link]

  • Title : Controlling Occupational Exposure to Hazardous Drugs Source : OSHA.gov URL : [Link]

Sources

Handling

Personal protective equipment for handling H-Val-Leu-OH.HCl

As a Senior Application Scientist, I approach the handling of H-Val-Leu-OH.HCl (Valyl-Leucine hydrochloride, CAS 95977-55-2) not merely as a routine laboratory task, but as an exercise in precision and risk mitigation. T...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of H-Val-Leu-OH.HCl (Valyl-Leucine hydrochloride, CAS 95977-55-2) not merely as a routine laboratory task, but as an exercise in precision and risk mitigation. This dipeptide derivative is widely utilized in peptide screening, protein interaction studies, and pharmacokinetic profiling (1)[1]. While peptides are generally biologically compatible, the hydrochloride salt form introduces specific physicochemical behaviors—namely, localized acidity upon dissolution and electrostatic volatility in its powdered state.

This guide provides a self-validating framework for the safe handling, reconstitution, and disposal of H-Val-Leu-OH.HCl, ensuring both operator safety and experimental integrity.

Mechanistic Risk Assessment & Causality

Understanding why a chemical is hazardous dictates how we protect ourselves. H-Val-Leu-OH.HCl presents four primary GHS hazards (2)[2]:

  • H302 (Harmful if swallowed): Poses a systemic toxicity risk during accidental ingestion.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The HCl moiety readily dissociates in ambient moisture (such as sweat or ocular fluid), creating localized micro-environments of low pH that disrupt cellular membranes.

  • H335 (May cause respiratory irritation): Lyophilized peptide powders are highly prone to electrostatic dispersion. Inhalation of these micro-particles deposits acidic salts directly onto the sensitive respiratory epithelium.

PPE_Logic A H-Val-Leu-OH.HCl Fine Powder B Electrostatic Dispersion (Inhalation Risk) A->B Handling C Acidic Dissolution (Skin/Eye Risk) A->C Reconstitution D N95/FFP3 Respirator & Draft Shield B->D Mitigated by E Double Nitrile Gloves & Safety Goggles C->E Mitigated by

Causality of handling risks and corresponding PPE mitigation strategies.

Quantitative Data & PPE Matrix

To counteract these mechanisms, we must implement a targeted safety strategy. The tables below summarize the critical physicochemical parameters that dictate our storage and handling protocols (3)[3], (4)[4].

Table 1: Physicochemical & Storage Parameters

ParameterValueCausality / Implication
Solubility (H₂O) ≥ 50 mg/mL (145.21 mM)Highly hydrophilic; readily dissolves in physiological buffers.
Powder Storage -20°C (1 yr) / -80°C (2 yrs)Prevents ambient moisture absorption and peptide bond hydrolysis.
Solution Storage -20°C (1 mo) / -80°C (6 mos)Aqueous environments accelerate degradation; aliquot to avoid freeze-thaw.
Molecular Weight 266.76 g/mol (HCl salt)Essential for precise molarity calculations during reconstitution.

Table 2: Personal Protective Equipment (PPE) Matrix

Protection ZoneRecommended EquipmentMechanistic Justification
Respiratory N95 / FFP3 RespiratorPrevents inhalation of electrostatically dispersed particles (H335).
Hand/Skin Double Nitrile GlovesNitrile resists acidic degradation better than standard latex (H315).
Eye Snug-fitting Safety GogglesProtects against acidic dust settling in ocular moisture (H319).
Body Tyvek Sleeves / Lab CoatPrevents accumulation of peptide dust on personal clothing.

Operational Workflow: Safe Reconstitution

Every protocol must be a self-validating system. The following step-by-step methodology ensures that the peptide is handled safely and that the resulting solution is biologically viable.

Step-by-Step Methodology:

  • Environmental Preparation: Operate within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood with the draft shield lowered.

  • Electrostatic Mitigation (Validation Step 1): Use an anti-static bar or zero-stat gun on the analytical balance and weighing spatulas. Causality: Peptide powders repel each other and cling to plastics due to static charge; neutralizing this prevents aerosolization. Validation: Observe the powder; if it "jumps" toward the spatula, re-apply the anti-static gun until the powder remains entirely inert.

  • Weighing & Transfer: Weigh the required mass into a pre-tared, anti-static glass vial.

  • Dissolution & pH Validation (Validation Step 2): Add the primary solvent (e.g., ultra-pure H₂O). Causality: The solution will likely be acidic (pH 3-4) due to the dissociation of the HCl salt. Validation: Immediately spot-check the pH using micro-pH paper. Adjust to physiological pH (7.2-7.4) using dilute NaOH (0.1M) dropwise before biological application to prevent cellular toxicity.

  • Sterile Filtration: Pass the neutralized solution through a 0.22 µm PES syringe filter into a sterile container.

  • Storage: Aliquot into low-protein-binding tubes and store at -80°C.

Spill Management & Disposal Plans

In the event of a breach, immediate and methodical action is required to prevent cross-contamination and exposure.

Spill_Response S1 Identify Spill (Powder or Liquid) S2 Don Appropriate PPE (Respirator & Double Gloves) S1->S2 S3 Dampen with NaHCO3 Buffer (Prevents Aerosolization) S2->S3 S4 Mechanical Collection (Inward Folding) S3->S4 S5 Surface Decontamination (70% EtOH / Detergent) S4->S5 S6 Chemical Waste Disposal S5->S6

Sequential spill management protocol ensuring electrostatic containment and neutralization.

Step-by-Step Spill Cleanup Methodology:

  • Containment: Isolate the area. If the spill is a powder, do NOT sweep, as this will aerosolize the peptide.

  • Neutralization: Cover the spill with absorbent paper towels slightly dampened with a weak alkaline buffer (e.g., 0.1M Sodium Bicarbonate). Causality: The moisture traps the dust, while the bicarbonate neutralizes the acidic HCl component.

  • Collection: Carefully fold the towels inward to trap the material and place them into a designated hazardous waste bag.

  • Decontamination & Validation (Validation Step 3): Wipe the surface with 70% ethanol or a mild alkaline detergent. Validation: Swipe the cleaned surface with a moistened pH indicator strip. A neutral reading (pH ~7) validates successful decontamination.

  • Disposal: Solid waste and empty vials must be disposed of as solid chemical waste. Liquid solutions should be neutralized to pH 6-8 before passing to the facility's aqueous chemical waste stream.

References

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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